1,4-Dioxaspiro[4.5]decan-8-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1,4-dioxaspiro[4.5]decan-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-7-1-3-8(4-2-7)10-5-6-11-8/h7,9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQTYQDNCKMNHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1O)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340785 | |
| Record name | 1,4-Dioxaspiro[4.5]decan-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22428-87-1 | |
| Record name | 1,4-Dioxaspiro[4.5]decan-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dioxaspiro[4.5]decan-8-ol | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ol: A Versatile Intermediate in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. 1,4-Dioxaspiro[4.5]decan-8-ol, a seemingly unassuming spirocyclic alcohol, has emerged as a pivotal intermediate, offering a unique combination of a rigid scaffold and tailored reactivity. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications in drug discovery and beyond. As senior application scientists, our goal is to not only present established protocols but to also provide the underlying scientific rationale, empowering researchers to leverage this valuable synthon to its fullest potential.
Core Molecular Profile
This compound, identified by the CAS number 22428-87-1 , is a heterocyclic compound featuring a spirocyclic system where a cyclohexane ring and a 1,3-dioxolane ring are joined at a single carbon atom.[1][2] This structural motif is of particular interest as the dioxolane group serves as a protective ketal for one of the carbonyl groups of a cyclohexane-1,4-dione precursor, allowing for selective transformations at the other functionality.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 22428-87-1 | [1][2] |
| Molecular Formula | C₈H₁₄O₃ | [1][2] |
| Molecular Weight | 158.19 g/mol | [1][2] |
| Appearance | Colorless to light yellow clear viscous liquid | [3][4] |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-Hydroxycyclohexanone ethylene acetal, 4-Hydroxycyclohexanone monoethylene ketal, 8-Hydroxy-1,4-dioxaspiro[4.5]decane, 4,4-Ethylenedioxycyclohexanol | [1][3] |
| Refractive Index | 1.4850 to 1.4870 (20°C, 589 nm) | [4] |
Synthesis and Mechanistic Considerations
The primary and most direct route to this compound involves the reduction of its ketone precursor, 1,4-Dioxaspiro[4.5]decan-8-one (CAS: 4746-97-8).[5] The synthesis of this precursor is therefore a critical first step.
Synthesis of the Precursor: 1,4-Dioxaspiro[4.5]decan-8-one
The strategic importance of 1,4-Dioxaspiro[4.5]decan-8-one lies in the selective protection of one ketone group in 1,4-cyclohexanedione. This allows for a wide range of chemical manipulations on the unprotected carbonyl.
Common Synthetic Approach: Mono-ketalization of 1,4-Cyclohexanedione
The most prevalent method for synthesizing 1,4-Dioxaspiro[4.5]decan-8-one is the direct reaction of 1,4-cyclohexanedione with ethylene glycol in the presence of an acid catalyst.[5]
Experimental Protocol: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,4-cyclohexanedione, a slight excess of ethylene glycol (e.g., 1.1 equivalents), and a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid) in an appropriate solvent such as toluene.
-
Azeotropic Water Removal: Heat the reaction mixture to reflux. The water formed during the ketalization reaction is removed azeotropically with toluene and collected in the Dean-Stark trap. This continuous removal of water drives the equilibrium towards the formation of the ketal.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., sodium sulfate).
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 1,4-Dioxaspiro[4.5]decan-8-one.
Causality in Experimental Design: The use of a Dean-Stark apparatus is crucial for the success of this reaction. The ketalization is a reversible process, and the removal of the water by-product is essential to shift the equilibrium towards the desired product, thereby maximizing the yield. The choice of an acid catalyst is also important; while strong mineral acids can be used, organic acids like p-toluenesulfonic acid are often preferred for their milder nature and better solubility in organic solvents.
Reduction to this compound
With the ketone precursor in hand, the subsequent reduction to the target alcohol is a standard and high-yielding transformation.
Choice of Reducing Agent: The selection of the reducing agent is dictated by the desired stereoselectivity and the presence of other functional groups. For a simple reduction of the ketone to the alcohol, common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH) are effective.
Experimental Protocol: Reduction of 1,4-Dioxaspiro[4.5]decan-8-one
-
Reaction Setup: Dissolve 1,4-Dioxaspiro[4.5]decan-8-one in a suitable solvent (e.g., methanol or ethanol for NaBH₄; tetrahydrofuran or diethyl ether for LAH) in a round-bottom flask under a nitrogen atmosphere, especially when using LAH.
-
Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add the reducing agent (e.g., NaBH₄) portion-wise to control the exothermic reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting ketone is no longer detectable.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose any unreacted reducing agent. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over an anhydrous salt.
-
Purification: Concentrate the organic phase under reduced pressure to obtain the crude this compound, which can be further purified by column chromatography if necessary.
Expertise in Practice: The choice between NaBH₄ and LAH often comes down to practicality and safety. NaBH₄ is a milder reducing agent and can be used in protic solvents like methanol, making the procedure simpler and safer. LAH is a much stronger reducing agent and must be used in anhydrous aprotic solvents with careful quenching, but it can be advantageous for less reactive ketones. For this particular substrate, NaBH₄ is generally sufficient and preferred for its ease of handling.
Applications in Drug Discovery and Development
The true value of this compound lies in its application as a versatile building block for the synthesis of more complex and biologically active molecules.[5] The rigid spirocyclic core allows for the precise three-dimensional positioning of substituents, which is a critical aspect in designing ligands that bind to specific biological targets with high affinity and selectivity.
Scaffold for Potent Analgesic Compounds
This compound and its precursor have been utilized in the preparation of potent analgesic compounds.[5][6] The cyclohexane ring can be further functionalized to introduce pharmacophoric elements that interact with opioid or other pain-related receptors.
Precursor for Labeled Probes in Neuroscience Research
The spirocyclic framework has been incorporated into the synthesis of tritium-labeled probes. These probes are invaluable tools for autoradiographic studies of the dopamine reuptake complex, aiding in the understanding of neurological pathways and the development of drugs targeting these systems.[5][6]
Intermediate in the Synthesis of Bioactive Small Molecules
The hydroxyl group of this compound provides a convenient handle for further chemical modifications, such as esterification, etherification, or conversion to other functional groups. This allows for its incorporation into a diverse range of molecular scaffolds for screening in various drug discovery programs. For instance, derivatives have been explored as cathepsin S inhibitors, which are relevant in the context of autoimmune diseases and other inflammatory conditions.[7]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.
Hazard Identification:
-
This compound: May cause skin and serious eye irritation.[2] May also cause respiratory irritation.[2] It can be harmful if swallowed, in contact with skin, or if inhaled.[2]
-
1,4-Dioxaspiro[4.5]decan-8-one: Causes serious eye irritation and may cause respiratory irritation.[8]
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[8][9][10]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9][10]
-
Store in a tightly closed container in a cool, dry place.[8][9]
Conclusion
This compound is more than just a simple alcohol; it is a strategically designed building block that offers a gateway to a wide array of complex molecular structures. Its synthesis, centered around the selective protection and subsequent reduction of 1,4-cyclohexanedione, is a testament to the elegance and power of fundamental organic chemistry principles. For researchers in drug discovery and development, a thorough understanding of the properties, synthesis, and applications of this versatile intermediate can unlock new avenues for the creation of novel therapeutics.
Diagrams
Caption: Synthetic pathway to this compound.
Caption: Key applications of this compound.
References
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An In-depth Technical Guide to the Physical Properties of 1,4-Dioxaspiro[4.5]decan-8-ol
This technical guide provides a comprehensive overview of the core physical properties of 1,4-Dioxaspiro[4.5]decan-8-ol (CAS No. 22428-87-1), a valuable spirocyclic alcohol in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but also insights into the experimental context and practical considerations for handling and utilizing this compound.
Introduction: The Significance of a Spirocyclic Scaffold
This compound is a unique bifunctional molecule featuring a spiro-acetal fused to a cyclohexanol ring. This rigid, three-dimensional architecture is of significant interest in drug discovery and materials science.[1] The spirocyclic nature imparts conformational rigidity, which can be advantageous in designing molecules with high selectivity for biological targets. Furthermore, the hydroxyl and acetal functionalities offer versatile handles for subsequent chemical modifications, making it a valuable building block for the synthesis of more complex molecules.[2]
Core Physical Properties
The physical characteristics of a compound are fundamental to its application, influencing everything from reaction kinetics to formulation. The following section details the key physical properties of this compound.
Summary of Physical Data
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₃ | [3] |
| Molecular Weight | 158.19 g/mol | [3] |
| Appearance | Clear, colorless to light yellow viscous liquid | [4] |
| Boiling Point | 269.012 °C at 760 mmHg | [5] |
| Density | 1.174 g/cm³ | [5] |
| Refractive Index | 1.4850 to 1.4870 (at 20°C, 589 nm) | [4] |
| Flash Point | 116.495 °C | [5] |
Note on Melting/Freezing Point: While a precise melting or freezing point is not extensively reported in the literature, the compound's classification as a viscous liquid at room temperature indicates a melting point below ambient temperatures.[4]
Solubility Profile: Qualitative assessments indicate that the related ketone, 1,4-Dioxaspiro[4.5]decan-8-one, is soluble in chloroform and methanol.[6] Based on the presence of the polar hydroxyl group, this compound is expected to be soluble in polar organic solvents such as ethanol, methanol, and acetone, with limited solubility in water and nonpolar solvents like hexane.
Experimental Determination of Physical Properties
To ensure the integrity of research and development, the physical properties of a compound should be empirically verified. The following are standard protocols for determining the key physical parameters of a liquid organic compound like this compound.
Boiling Point Determination (Distillation Method)
The boiling point is a critical indicator of purity. A simple distillation apparatus is a standard and reliable method for its determination.
Methodology:
-
Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.
-
Place a small volume of this compound and a boiling chip into the round-bottom flask.
-
Position the thermometer bulb just below the side arm of the distillation head to ensure an accurate reading of the vapor temperature.
-
Gradually heat the flask. The temperature will rise and then stabilize as the liquid begins to boil and the vapor condenses.
-
Record the temperature at which a steady distillation rate is achieved. This temperature is the boiling point.
Diagram of the Experimental Workflow for Boiling Point Determination
Caption: Workflow for Boiling Point Determination.
Density Measurement
Density is a fundamental physical property that can be easily determined with a high degree of accuracy.
Methodology:
-
Accurately weigh an empty, clean, and dry pycnometer (specific gravity bottle).
-
Fill the pycnometer with this compound, ensuring no air bubbles are trapped.
-
Insert the stopper and allow any excess liquid to overflow. Carefully wipe the outside of the pycnometer dry.
-
Weigh the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
Synthesis of this compound: A Two-Step Approach
A common and efficient route to this compound involves a two-step process starting from 1,4-cyclohexanedione. This involves the protection of one carbonyl group as a ketal, followed by the reduction of the remaining carbonyl group.
Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (Ketalization)
The selective protection of one of the two carbonyl groups in 1,4-cyclohexanedione is a crucial first step. This is typically achieved by reacting it with ethylene glycol in the presence of an acid catalyst.
Reaction: 1,4-Cyclohexanedione + Ethylene Glycol ⇌ 1,4-Dioxaspiro[4.5]decan-8-one + H₂O
Experimental Protocol:
-
To a solution of 1,4-cyclohexanedione in a suitable solvent (e.g., toluene), add a slight excess of ethylene glycol.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to yield the crude 1,4-Dioxaspiro[4.5]decan-8-one.[7]
Diagram of the Ketalization Reaction Pathway
Caption: Ketalization of 1,4-Cyclohexanedione.
Step 2: Reduction of 1,4-Dioxaspiro[4.5]decan-8-one to this compound
The selective reduction of the ketone functionality to a secondary alcohol is the final step. Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation due to its mild nature and high selectivity for ketones in the presence of other functional groups like acetals.
Reaction: 1,4-Dioxaspiro[4.5]decan-8-one + [H] → this compound
Experimental Protocol:
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-one in a protic solvent such as methanol or ethanol.
-
Cool the solution in an ice bath to control the exothermic reaction.
-
Slowly add sodium borohydride in portions with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for a few hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to destroy any excess NaBH₄.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford this compound.
Spectroscopic Data
Spectroscopic analysis is essential for structural elucidation and confirmation of purity.
-
¹H NMR (Predicted): (400 MHz, DMSO-d₆): δ 1.36 - 1.52 (m, 4H), 1.60 - 1.71 (m, 4H), 3.55 (br s, 1H), 3.76 - 3.86 (m, 4H), 4.46 (d, J = 4.0 Hz, 1H).[5]
-
¹³C NMR: Data available in spectral databases.
-
IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
Safety and Handling
As with any chemical, proper safety precautions should be observed when handling this compound.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3]
-
Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. A thorough understanding of its physical properties, coupled with reliable methods for its preparation and characterization, is crucial for its effective utilization in research and development. This guide provides a solid foundation of technical information to support the work of scientists and professionals in the field.
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An In-Depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ol: Structure, Synthesis, and Application
<_>
Abstract
This technical guide provides a comprehensive examination of 1,4-Dioxaspiro[4.5]decan-8-ol (CAS No. 22428-87-1), a pivotal bifunctional intermediate in modern organic synthesis. The document elucidates the molecule's unique spirocyclic structure, including its stereochemical and conformational properties. Key physicochemical and spectroscopic data are presented to aid in its unambiguous identification and characterization. Furthermore, this guide details established synthetic routes, focusing on the strategic protection of a carbonyl group in a cyclohexane precursor, followed by reduction. The reactivity of the molecule is discussed, highlighting its utility as a versatile building block, particularly in the fields of medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this important synthetic intermediate.
Introduction
This compound is a heterocyclic organic compound featuring a spiro junction between a cyclohexane ring and a 1,3-dioxolane ring. Its structure is fundamentally a derivative of cyclohexanol where the ketone at the C4 position (para) has been protected as an ethylene ketal. This structural motif is of significant interest to synthetic chemists. The ketal acts as a robust protecting group for a carbonyl functionality, stable to a wide range of nucleophilic and basic conditions, while the secondary alcohol at C8 provides a reactive site for a multitude of chemical transformations.[1]
The strategic importance of this molecule lies in its bifunctional nature. It allows for selective modification at the hydroxyl group while the masked carbonyl remains inert. Subsequently, the ketal can be readily removed under acidic conditions to reveal the ketone, enabling further derivatization. This "protect-react-deprotect" strategy is a cornerstone of multi-step organic synthesis, making this compound and its precursor, 1,4-Dioxaspiro[4.5]decan-8-one, invaluable intermediates in the synthesis of complex molecules such as pharmaceuticals, liquid crystals, and insecticides.[1][2] This guide will provide the core knowledge required to effectively utilize this compound in a research and development setting.
Chapter 1: Molecular Structure and Stereochemistry
1.1. Core Scaffold and Nomenclature
The systematic IUPAC name for the compound is This compound . Let's deconstruct this name to understand the structure:
-
[4.5]decan: This indicates a spiro compound containing a total of 10 carbon atoms (excluding those in the dioxolane ring that are part of the spiro system). The numbers 4 and 5 refer to the number of carbon atoms in each ring linked to the spiro carbon, not including the spiro carbon itself. One ring has 5 atoms (cyclopentane size) and the other has 6 (cyclohexane size).
-
spiro: This prefix denotes a single atom (the spiro carbon) that is the only common member of two rings.
-
1,4-Dioxa: This indicates the presence of two oxygen atoms at positions 1 and 4 of the spiro system.
-
-8-ol: This signifies a hydroxyl (-OH) group located at position 8 of the decane backbone.
Common synonyms include 8-Hydroxy-1,4-dioxaspiro[4.5]decane and 4,4-Ethylenedioxycyclohexanol.[3] The molecular formula is C₈H₁₄O₃, and it has a molecular weight of approximately 158.19 g/mol .[3]
1.2. Stereoisomerism and Conformational Analysis
The carbon atom at position 8 (C8), which bears the hydroxyl group, is a stereocenter. Therefore, this compound can exist as a pair of enantiomers: (R)-1,4-Dioxaspiro[4.5]decan-8-ol and (S)-1,4-Dioxaspiro[4.5]decan-8-ol. Unless a chiral synthesis or resolution is performed, the compound is typically supplied as a racemic mixture.
The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. In this conformation, the hydroxyl group at C8 can be in either an axial or equatorial position.
-
Equatorial -OH: This is the thermodynamically more stable conformation, as it minimizes 1,3-diaxial interactions, which are a form of steric hindrance.
-
Axial -OH: This conformation is higher in energy and therefore less populated at equilibrium.
The spiro-fused dioxolane ring introduces some rigidity to the cyclohexane chair but does not prevent the chair-flip process that interconverts the axial and equatorial conformers. The choice of reagents and reaction conditions can sometimes influence the stereochemical outcome of reactions involving the hydroxyl group.
Chapter 2: Physicochemical and Spectroscopic Properties
Accurate characterization is paramount for verifying the identity and purity of a chemical substance. The following data serves as a reference for quality control.
2.1. Physical Properties
This table summarizes the key physical properties of this compound.
| Property | Value | Source |
| CAS Number | 22428-87-1 | [3] |
| Molecular Formula | C₈H₁₄O₃ | [3] |
| Molecular Weight | 158.19 g/mol | [3] |
| Appearance | Clear colorless viscous liquid | [4][5] |
| Boiling Point | 269.0 °C at 760 mmHg | [4] |
| Density | 1.174 g/cm³ | [4] |
| Refractive Index | 1.4850 - 1.4870 (at 20°C) | [5] |
| Flash Point | 116.5 °C | [4] |
2.2. Spectroscopic Characterization
Spectroscopy provides a structural "fingerprint" of the molecule.
-
¹H NMR: A predicted proton NMR spectrum in DMSO-d₆ shows characteristic signals. The four protons of the dioxolane ring (-O-CH₂-CH₂-O-) typically appear as a multiplet around 3.76-3.86 ppm. The protons on the cyclohexane ring appear as complex multiplets between 1.36 and 1.71 ppm. The proton on the carbon bearing the hydroxyl group (H-C8) and the hydroxyl proton itself would also be present.[4]
-
¹³C NMR: The carbon spectrum provides information on the carbon framework. Key signals include the spiro carbon (a quaternary carbon bonded to two oxygen atoms), the two equivalent carbons of the dioxolane ring, the carbon bearing the hydroxyl group (C8), and the remaining carbons of the cyclohexane ring.
The IR spectrum is useful for identifying key functional groups.
-
O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ are due to the sp³ C-H bonds of the cyclohexane and dioxolane rings.
-
C-O Stretch: Strong C-O stretching bands are expected in the 1000-1200 cm⁻¹ region, characteristic of the alcohol and the ketal functionalities.[3]
In mass spectrometry, the molecule will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can also be diagnostic. Common fragmentation pathways for the related compound 1,4-Dioxaspiro[4.5]decane (the parent structure without the -OH group) can provide insight into the expected fragmentation of the title compound.[6]
Chapter 3: Synthesis and Manufacturing
The most common and logical approach to synthesizing this compound involves a two-step process starting from 1,4-cyclohexanedione.
-
Selective Monoketalization: Protection of one of the two ketone functionalities in 1,4-cyclohexanedione.
-
Reduction: Reduction of the remaining ketone to a secondary alcohol.
3.1. Retrosynthetic Analysis
A retrosynthetic view simplifies the synthetic challenge. The target molecule is disconnected at the C-O bond of the alcohol and the C-O bonds of the ketal, revealing the readily available starting materials: 1,4-cyclohexanedione and ethylene glycol.
3.2. Key Synthetic Protocol: From 1,4-Cyclohexanedione
This protocol outlines a standard laboratory-scale synthesis.
Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (Ketalization)
The first step is the acid-catalyzed reaction of 1,4-cyclohexanedione with one equivalent of ethylene glycol.[7] This is a classic protection reaction that forms a cyclic acetal (ketal).[8][9]
-
Causality: Using only one equivalent of the diol and carefully controlling reaction conditions favors the formation of the mono-ketal over the di-ketal. The reaction is an equilibrium, so removal of water (a byproduct) is crucial to drive the reaction to completion. A Dean-Stark apparatus is typically employed for this purpose when using solvents like toluene or benzene.
Protocol:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 1,4-cyclohexanedione, an equimolar amount of ethylene glycol, and a suitable solvent (e.g., toluene).
-
Add a catalytic amount of a strong acid catalyst, such as p-toluenesulfonic acid (p-TsOH).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, indicating the progress of the reaction.
-
Once the theoretical amount of water has been collected, cool the reaction mixture.
-
Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Perform a standard aqueous workup, extracting the product into an organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure to yield crude 1,4-Dioxaspiro[4.5]decan-8-one.[10]
-
Purify the product by recrystallization or column chromatography.[11][12]
Step 2: Synthesis of this compound (Reduction)
The second step involves the reduction of the ketone functionality in 1,4-Dioxaspiro[4.5]decan-8-one.
-
Causality: A mild reducing agent like sodium borohydride (NaBH₄) is ideal for this transformation. It is highly selective for aldehydes and ketones and will not affect the stable ketal group. The reaction is typically performed in an alcoholic solvent like methanol or ethanol.
Protocol:
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-one in methanol or ethanol in a flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water or dilute acid to destroy excess NaBH₄.
-
Remove the bulk of the solvent under reduced pressure.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry, filter, and concentrate to yield the target compound, this compound.
-
Further purification can be achieved via column chromatography if necessary.
3.3. Synthesis and Purification Workflow
The following diagram illustrates the logical flow of the synthesis process.
Caption: Synthetic workflow for this compound production.
Chapter 4: Reactivity and Applications
4.1. Reactivity Profile
The chemistry of this compound is dominated by its two functional groups: the secondary alcohol and the ketal.
-
The Hydroxyl Group: The -OH group is a versatile handle for various transformations:
-
Oxidation: It can be oxidized back to the ketone using standard oxidizing agents (e.g., PCC, Swern, or Dess-Martin oxidation).
-
Esterification/Etherification: It can be converted into esters or ethers to introduce a wide range of functionalities.
-
Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate) and subsequently displaced by nucleophiles.
-
-
The Ketal Group: The 1,3-dioxolane ring is a robust protecting group.
-
Stability: It is stable to bases, organometallic reagents (e.g., Grignard reagents), hydrides, and oxidizing conditions that do not involve strong acid.[13]
-
Deprotection: The ketal can be easily removed by treatment with aqueous acid (e.g., HCl, H₂SO₄) to regenerate the ketone. This orthogonality makes it an excellent choice in multi-step synthesis.[13]
-
4.2. Applications in Drug Development and Medicinal Chemistry
The rigid spirocyclic scaffold and the bifunctional nature of this compound make it a valuable building block in pharmaceutical research.[7] The cyclohexane core is a common motif in many biologically active molecules. By using this compound or its ketone precursor, medicinal chemists can build libraries of complex molecules for screening.
For instance, the precursor, 1,4-Dioxaspiro[4.5]decan-8-one, is a known building block for potent analgesic compounds and has been used to create radiolabeled probes for studying neurochemical pathways.[1][14] The ability to perform chemistry at the C8 position (either as a ketone or an alcohol) and then deprotect at C4 allows for the synthesis of diverse and complex molecular architectures that are often required for high-affinity binding to biological targets.
Conclusion
This compound is more than just a simple chemical; it is a strategic tool for the modern synthetic chemist. Its structure, which combines a reactive hydroxyl group with a stable, yet readily cleavable, ketal protecting group, provides a reliable platform for the controlled, stepwise synthesis of complex molecular targets. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the demanding fields of pharmaceutical discovery and material science.
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PrepChem. (n.d.). Synthesis of this compound. Retrieved from PrepChem.com. URL: [Link]
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iChemical. (n.d.). This compound, CAS No. 22428-87-1. Retrieved from iChemical.com. URL: [Link]
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PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decan-8-ol. National Center for Biotechnology Information. Retrieved from [Link]
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Pearson. (n.d.). Propose a mechanism for the acid-catalyzed reaction of cyclohexan.... Retrieved from Pearson.com. URL: [Link]
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Filo. (2025). Question What is the major product (X) formed when cyclohexanone reacts w... Retrieved from Filo.com. URL: [Link]
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PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one. National Center for Biotechnology Information. Retrieved from [Link]
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-
ResearchGate. (2009). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]
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NIST. (n.d.). 1,4-Dioxaspiro[4.5]decane. NIST WebBook. Retrieved from [Link]
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-
Angene. (2026). The Chemistry of 1,4-Dioxaspiro[4.5]decan-8-one: Applications in Synthesis and Material Science. Retrieved from Angene.com. URL: [Link]
-
Chad's Prep. (2018). 19.5b Cyclic Acetals as Protecting Groups. YouTube. Retrieved from [Link]
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NIST. (n.d.). 1,4-Dioxaspiro[4.5]decane. NIST WebBook. Retrieved from [Link]
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1,4-Dioxaspiro[4.5]decan-8-ol molecular weight
An In-Depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ol: Physicochemical Properties, Synthesis, and Applications
Abstract
This compound is a versatile bifunctional molecule that has emerged as a crucial synthetic intermediate in diverse scientific fields. Its rigid spirocyclic core, combined with a reactive hydroxyl group, makes it an invaluable building block for complex molecular architectures. This technical guide provides a comprehensive analysis of its core molecular attributes, including a detailed examination of its molecular weight. It further outlines validated synthetic protocols, discusses analytical characterization, and explores its significant applications in pharmaceutical development, particularly for central nervous system (CNS) disorders and analgesic compounds, as well as in material science. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this compound's properties and utility.
Core Molecular Attributes
A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. This section details the essential physicochemical characteristics of this compound.
Chemical Identity and Nomenclature
The compound is systematically named This compound according to IUPAC nomenclature.[1][2] It is also commonly known by several synonyms that reflect its structure as a protected form of 4-hydroxycyclohexanone.
Structural Representation
The structure consists of a cyclohexane ring where the ketone at position 1 is protected as an ethylene ketal, and a hydroxyl group is present at position 4 (re-numbered to position 8 in the spirocyclic system). This protected ketone is the key to its utility, allowing for selective reactions at the hydroxyl group or subsequent deprotection and reaction at the ketone.
Key Physicochemical Properties
The molecular weight and other critical properties are summarized below. These values are foundational for stoichiometric calculations in synthesis, analytical characterization, and formulation development.
| Property | Value | Source(s) |
| Molecular Weight | 158.19 g/mol | PubChem[1], Benchchem[5] |
| Molecular Formula | C₈H₁₄O₃ | PubChem[1], Fisher Scientific[4] |
| Exact Mass | 158.094294304 Da | PubChem[1] |
| CAS Number | 22428-87-1 | PubChem[1], Benchchem[5] |
| Appearance | Clear, colorless viscous liquid | Thermo Fisher Scientific[6], Fisher Scientific[4] |
| Refractive Index | 1.4850 to 1.4870 (at 20°C, 589 nm) | Thermo Fisher Scientific[6] |
| InChIKey | HKQTYQDNCKMNHZ-UHFFFAOYSA-N | PubChem[1], Benchchem[5] |
Synthesis and Manufacturing
The synthesis of this compound is a well-established process that hinges on the selective protection of a bifunctional precursor. This strategy is fundamental to modern organic synthesis, enabling chemists to unmask reactive sites in a controlled sequence.
Rationale for Synthetic Strategy: The Protected Ketone Approach
The primary synthetic route involves a two-step process starting from 1,4-cyclohexanedione. The core challenge in utilizing 1,4-cyclohexanedione is the presence of two chemically equivalent ketone groups. A direct reduction would non-selectively yield a mixture of diols.
To achieve regioselectivity, one ketone is "protected" by reacting it with ethylene glycol to form a stable ketal (the 1,4-dioxaspiro structure). This protection renders the protected ketone unreactive to standard reducing agents. The remaining exposed ketone can then be selectively reduced to the desired hydroxyl group. This approach is a classic example of using protecting groups to simplify complex syntheses and maximize the yield of the target molecule.
Experimental Protocol 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
The precursor, 1,4-Dioxaspiro[4.5]decan-8-one, is synthesized via the mono-ketalization of 1,4-cyclohexanedione.[5] While several methods exist, a common approach is the acid-catalyzed reaction with ethylene glycol.[5][7]
Materials:
-
1,4-Cyclohexanedione
-
Ethylene glycol (1.1 equivalents)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 1,4-cyclohexanedione, toluene, and ethylene glycol.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the mixture to reflux. Water generated during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, 1,4-Dioxaspiro[4.5]decan-8-one (MW: 156.18 g/mol [8][9]), can be purified by column chromatography or crystallization.[7]
Experimental Protocol 2: Reduction to this compound
The final step is the selective reduction of the ketone to an alcohol using a standard hydride-based reducing agent.[5]
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
1M Hydrochloric acid
Procedure:
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-one in methanol or ethanol in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution. The addition is exothermic and may cause bubbling.
-
After the addition is complete, allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.
-
Monitor the reaction by TLC until the starting ketone is fully consumed.
-
Carefully quench the reaction by the slow addition of deionized water, followed by 1M HCl to neutralize excess borohydride and hydrolyze borate esters.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue multiple times with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the final product, this compound.
Workflow Visualization
Caption: Synthetic pathway for this compound.
Applications in Research and Development
The unique structure of this compound makes it a highly valuable scaffold in several areas of chemical science.
Role as a Versatile Synthetic Intermediate
This compound is primarily used as a building block for creating more complex molecules.[5] Its utility spans pharmaceuticals, liquid crystal materials, and pesticides.[10][11] The presence of the hydroxyl group allows for a wide range of subsequent chemical transformations, such as esterification, etherification, or oxidation, while the protected ketone provides a latent reactive site that can be revealed at a later synthetic stage.
A Scaffold in Pharmaceutical and CNS Drug Discovery
A significant application of this molecule is in the synthesis of pharmaceutically active agents.[12] It has been instrumental in preparing potent analgesic compounds and serves as a precursor for tritium-labeled probes used to study the dopamine reuptake complex, which is critical for CNS research.[5][13] The rigid spirocyclic framework allows for the precise three-dimensional positioning of pharmacophoric elements, a key strategy in designing molecules that can selectively interact with biological targets like enzymes or receptors.[14]
Emerging Applications
Beyond pharmaceuticals, this compound is finding use in other advanced fields:
-
Material Science: It is incorporated into advanced polymer materials to enhance their thermal and mechanical properties.[12]
-
Biotechnology: The compound plays a role in bioconjugation processes, which are essential for developing targeted drug delivery systems that can increase therapeutic efficacy while minimizing side effects.[12]
Logical Flow of Application
Caption: Application pathways originating from the core molecule.
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage are paramount to ensure safety and maintain compound integrity.
-
Hazard Statements: Classified with H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[2]
-
Precautionary Statements: Recommended precautions include P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
-
Storage: The compound should be stored under an inert atmosphere at room temperature or refrigerated conditions to prevent degradation.[2][15]
Conclusion
This compound, with a definitive molecular weight of 158.19 g/mol , is more than a simple chemical. It is a testament to the power of strategic molecular design, where the use of a simple protecting group unlocks immense synthetic potential. Its role as a foundational building block in the development of life-saving medicines and advanced materials is well-established. For researchers and developers, a thorough understanding of its synthesis, properties, and applications is essential for leveraging its full potential in creating the next generation of chemical innovations.
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-
ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link]
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1,4-Dioxaspiro[4.5]decan-8-ol synthesis from 1,4-cyclohexanedione
An In-Depth Technical Guide to the Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ol from 1,4-Cyclohexanedione
Abstract
This technical guide provides a comprehensive, in-depth exploration of the two-step synthesis of this compound, a valuable intermediate in medicinal chemistry and materials science, starting from 1,4-cyclohexanedione. The synthesis involves an initial selective acid-catalyzed monoketalization of 1,4-cyclohexanedione with ethylene glycol to yield the key intermediate, 1,4-dioxaspiro[4.5]decan-8-one. This intermediate serves as a protected form of 1,4-cyclohexanedione, enabling selective downstream functionalization.[1] It is a crucial building block in the preparation of potent analgesic compounds and tritium-labeled probes for neurochemical research.[1][2] The subsequent step involves the chemoselective reduction of the remaining ketone moiety to the target secondary alcohol. This guide details the underlying chemical principles, provides field-proven experimental protocols, and explains the causality behind critical process choices, targeting researchers and professionals in organic synthesis and drug development.
Overall Synthetic Strategy
The conversion of 1,4-cyclohexanedione to this compound is efficiently achieved in a two-step sequence. The core of this strategy lies in the differential reactivity of the two carbonyl groups present in the starting material. By protecting one ketone as a cyclic ketal, the other is left available for selective reduction.
-
Step 1: Selective Monoketalization. One of the two ketone functionalities of 1,4-cyclohexanedione is selectively protected by reacting it with ethylene glycol under acidic catalysis. This reversible reaction yields 1,4-dioxaspiro[4.5]decan-8-one.
-
Step 2: Chemoselective Reduction. The unprotected ketone in 1,4-dioxaspiro[4.5]decan-8-one is reduced to a secondary alcohol using a mild hydride-donating agent, such as sodium borohydride, to furnish the final product, this compound.
Caption: Experimental workflow for monoketalization.
Step 2: Reduction of 1,4-Dioxaspiro[4.5]decan-8-one
With one carbonyl group successfully protected, the remaining ketone is selectively reduced to a secondary alcohol.
Chemical Principles & Causality
The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis. [3]Complex metal hydrides are common reagents for this purpose. Sodium borohydride (NaBH₄) is a particularly useful reagent due to its mild reactivity and high chemoselectivity. [3][4]It readily reduces aldehydes and ketones but is generally unreactive towards less electrophilic functional groups like esters, amides, and, critically for this synthesis, ketals. [3][4]This selectivity makes it the ideal choice, as it will not cleave the protecting group.
The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. [5][6]This forms a tetrahedral alkoxide intermediate. [5]In a subsequent step, this intermediate is protonated by the protic solvent (e.g., methanol or ethanol) during the reaction or by an aqueous/acidic workup to yield the final alcohol product. [5][6]
Experimental Protocol: NaBH₄ Reduction
-
Dissolution: In a suitable flask, dissolve 1,4-dioxaspiro[4.5]decan-8-one in a protic solvent such as methanol or ethanol.
-
Cooling: Cool the solution in an ice bath to 0°C. This is a precautionary measure to control the initial exothermic reaction upon adding the reducing agent.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, typically 1.0-1.5 equivalents) to the cooled solution in small portions. While one mole of NaBH₄ can theoretically reduce four moles of a ketone, a slight excess is often used in practice to ensure complete conversion. [3]4. Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature until the starting material is consumed (monitoring by TLC or GC is recommended).
-
Quenching: Carefully quench the reaction by slowly adding a dilute acid (e.g., 1M HCl) or acetone to destroy any excess NaBH₄.
-
Workup & Purification: Remove the bulk of the organic solvent via rotary evaporation. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound, which can be purified further if necessary.
Caption: Experimental workflow for NaBH₄ reduction.
Conclusion
The synthesis of this compound from 1,4-cyclohexanedione is a robust and instructive two-step process that exemplifies key principles of modern organic synthesis: selective functional group protection and chemoselective reduction. By carefully controlling the conditions of the acid-catalyzed ketalization, the intermediate 1,4-dioxaspiro[4.5]decan-8-one can be produced in high yield. The subsequent reduction with sodium borohydride proceeds cleanly due to the reagent's inherent selectivity, affording the target alcohol without affecting the ketal protecting group. The protocols and principles outlined in this guide provide a solid foundation for the successful laboratory-scale production of this versatile synthetic intermediate.
References
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-
National Center for Biotechnology Information. (2024). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. PubMed Central. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]
-
Khan Academy. (2024). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol. YouTube. Retrieved from [Link]
- Hashemi, M. M., & Zahedi, F. (2018). A versatile method for the protection of carbonyl compounds by camphorsulfonic acid.
-
Reagent Guide. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]
-
University of Toronto. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride. Retrieved from [Link]
-
Reddit. (2022). Why does this NaBH4 reduction only occurs at the cyclic ketone and not also at the acyclic one?. r/OrganicChemistry. Retrieved from [Link]
-
ACS Publications. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
ScienceDirect. (2014). Selective acetalization of ethylene glycol with methyl 2-napthyl ketone over solid acids. Journal of Molecular Catalysis A: Chemical. Retrieved from [Link]
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-
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An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ol: Synthesis, Characterization, and Application
Abstract: This technical guide provides a comprehensive overview of 1,4-Dioxaspiro[4.5]decan-8-ol, a pivotal bifunctional intermediate in modern organic synthesis and medicinal chemistry. The document details the compound's structure, nomenclature, and core physicochemical properties. A primary focus is placed on a robust and validated synthetic protocol, starting from its precursor, 1,4-Dioxaspiro[4.5]decan-8-one, with in-depth mechanistic considerations. Furthermore, we outline the essential analytical techniques for structural confirmation and purity assessment, ensuring the reliability of experimental outcomes. The guide culminates in a discussion of its versatile applications as a synthetic building block, particularly in the development of pharmaceutical agents.[1][2] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable scaffold in their work.
Chapter 1: Nomenclature and Structural Elucidation
This compound, with CAS number 22428-87-1, is a molecule whose IUPAC name precisely describes its structure.[3][4] Let's deconstruct the name:
-
[4.5]decan: This denotes a bicyclic system containing a total of ten carbon atoms (decane). The "[4.5]" specifies the number of carbon atoms in each ring, excluding the shared spiro atom. In this case, one ring has 4 carbons (the dioxolane ring, excluding the spiro carbon) and the other has 5 (the cyclohexane ring, excluding the spiro carbon).
-
Spiro: This prefix indicates that the two rings share a single common atom.
-
1,4-Dioxa: This indicates the presence of two oxygen atoms (oxa) at positions 1 and 4 of the spiro system.
-
-8-ol: This suffix signifies a hydroxyl (-OH) group located at the 8th position of the decane skeleton.
Synonyms for this compound include 4,4-Ethylenedioxycyclohexanol and 4-Hydroxycyclohexanone Ethylene Acetal.[3]
The structure consists of a cyclohexane ring where the ketone functionality at C4 (in cyclohexanone nomenclature) is protected as an ethylene ketal. This protection renders the carbonyl group inert to nucleophiles and reducing agents, allowing for selective chemistry at other positions of the cyclohexane ring. The hydroxyl group at the C8 position provides a reactive handle for a wide array of chemical transformations.
Caption: Structure of this compound.
Chapter 2: Physicochemical and Safety Data
Understanding the fundamental properties of a reagent is critical for experimental design, safety, and handling.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₄O₃ | PubChem[3] |
| Molecular Weight | 158.19 g/mol | PubChem[3] |
| Appearance | Clear, colorless viscous liquid | Thermo Fisher[5] |
| CAS Number | 22428-87-1 | Benchchem[2] |
| Refractive Index | 1.4850 to 1.4870 (20°C) | Thermo Fisher[5] |
| XLogP3 | 0.3 | PubChem[3] |
Safety and Handling: this compound is classified as potentially harmful if swallowed, causing skin irritation, and causing serious eye irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Chapter 3: Synthesis and Mechanistic Insights
The most direct and common synthesis of this compound involves the selective reduction of its ketone precursor, 1,4-Dioxaspiro[4.5]decan-8-one.[2] The precursor itself is readily synthesized from 1,4-cyclohexanedione by mono-ketalization with ethylene glycol.[2][6]
Part A: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
The formation of the ketal is a reversible acid-catalyzed reaction. To drive the reaction to completion, water, the byproduct, must be removed. A Dean-Stark apparatus is the classic and most effective method for this purpose. The choice of a non-polar solvent like toluene allows for the azeotropic removal of water.
Part B: Reduction to this compound
The reduction of the ketone to the alcohol is a standard transformation. Sodium borohydride (NaBH₄) is the reagent of choice for this step due to its selectivity, mildness, and operational simplicity. It readily reduces ketones but does not affect the ketal protecting group. The reaction is typically performed in an alcoholic solvent such as methanol or ethanol at cool temperatures to control the exothermic reaction.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (CAS: 4746-97-8) from 1,4-Cyclohexanedione
-
Apparatus Setup: Assemble a 500 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagent Charging: To the flask, add 1,4-cyclohexanedione (1.0 eq), ethylene glycol (1.1 eq), a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.02 eq), and toluene (approx. 250 mL).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-5 hours).
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield white crystals.[6]
Step 2: Synthesis of this compound (CAS: 22428-87-1)
-
Dissolution: Dissolve the purified 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice bath and cool the solution to 0°C.
-
Reduction: Add sodium borohydride (NaBH₄, 1.0 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.
-
Reaction Monitoring: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of water, followed by acetone to consume any excess NaBH₄.
-
Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target alcohol as a viscous liquid. Further purification can be achieved via silica gel chromatography if necessary.
Caption: Experimental workflow for the two-step synthesis.
Chapter 4: Analytical Validation
Confirming the identity and purity of the synthesized compound is a non-negotiable step in any synthetic workflow. This constitutes a self-validating system where the analytical data must be consistent with the expected structure from the preceding reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is highly diagnostic. Key signals include a multiplet around 3.9 ppm corresponding to the four protons of the dioxolane ring (-O-CH₂-CH₂-O-). The proton attached to the hydroxyl-bearing carbon (the carbinol proton) will appear as a multiplet, and the hydroxyl proton itself will be a broad singlet which can be exchanged with D₂O.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the spiro-carbon (a quaternary carbon, ~108 ppm), the two carbons of the dioxolane ring (~64 ppm), and the carbon bearing the hydroxyl group (~67-70 ppm).
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups. The most important feature for the final product is the presence of a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol. Concurrently, the strong C=O stretching band from the starting ketone (around 1715 cm⁻¹) must be absent.[5][7]
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak [M]⁺ should be observed at m/z = 158.19, consistent with the molecular formula C₈H₁₄O₃.[3]
Chapter 5: Applications in Drug Discovery and Development
This compound is not typically a final drug product but rather a valuable building block. Its bifunctional nature—a protected ketone and a reactive alcohol—allows for precise, sequential chemical modifications.
-
Scaffold for Complex Molecules: The rigid spirocyclic framework is an attractive feature for drug design, as it can lock appended pharmacophores into specific spatial orientations, potentially increasing binding affinity and selectivity for biological targets.[8]
-
Precursor to Bioactive Compounds: This compound serves as a key intermediate in the synthesis of various pharmaceutical agents.[1] For example, it has been utilized in the preparation of potent analgesic compounds and as a precursor for tritium-labeled probes used in studying the dopamine reuptake complex.[2][9][10]
-
Versatile Intermediate: The hydroxyl group can be easily oxidized back to a ketone, converted to a leaving group for nucleophilic substitution, or used in esterification or etherification reactions. The ketal can be readily removed under acidic conditions to reveal the ketone, allowing for a wide range of derivatization strategies late in a synthetic sequence. This strategic use of protecting groups is fundamental to the synthesis of complex molecules.
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An In-Depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ol and Its Synthetic Precursors
Foreword
For the discerning researcher, scientist, and drug development professional, the precise understanding and manipulation of chemical scaffolds are paramount. This guide provides a comprehensive technical overview of 1,4-Dioxaspiro[4.5]decan-8-ol, a versatile building block in modern organic synthesis. We will delve into its nomenclature, physicochemical properties, detailed synthetic protocols, and its applications, particularly in the realm of medicinal chemistry. The methodologies described herein are presented with an emphasis on the underlying chemical principles, ensuring not only reproducibility but also a deeper understanding of the experimental design.
Compound Identification and Nomenclature
This compound is a heterocyclic organic compound featuring a spirocyclic ketal protecting a cyclohexanol core. Due to its structure, it is known by several synonyms in the chemical literature and commercial catalogs. A clear understanding of this nomenclature is crucial for effective literature searches and procurement.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 22428-87-1 | [1] |
| Molecular Formula | C₈H₁₄O₃ | [1] |
| Molecular Weight | 158.19 g/mol | [1] |
Common Synonyms:
-
8-Hydroxy-1,4-dioxaspiro[4.5]decane[1]
-
4,4-Ethylenedioxycyclohexanol[1]
-
4-Hydroxycyclohexan-1-one Monoethylene Ketal
-
4-Hydroxycyclohexanone Ethylene Acetal
-
1,4-Dioxa-spiro[4.5]decan-8-ol
-
4-Hydroxycyclohexanone monoethylene ketal
The spirocyclic nature of this molecule, where the 1,3-dioxolane ring is attached to the cyclohexanol ring at a single carbon atom, imparts specific conformational rigidity and stereochemical properties that are often exploited in the design of bioactive molecules.
Synthesis of this compound: A Two-Step Approach
The most common and efficient synthesis of this compound involves a two-step process:
-
Monoketalization of 1,4-cyclohexanedione to yield its precursor, 1,4-Dioxaspiro[4.5]decan-8-one.
-
Selective reduction of the ketone functionality of the precursor to the corresponding secondary alcohol.
This strategic two-step process is essential because direct selective reduction of one ketone in 1,4-cyclohexanedione is challenging. The ketal protection of one carbonyl group allows for the selective transformation of the other.
Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
The formation of the ethylene ketal at one of the carbonyl groups of 1,4-cyclohexanedione is a critical step. The challenge lies in achieving selective monoketalization over diketalization. Various methods have been developed to optimize the yield of the desired monoketal.
Experimental Protocol: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
This protocol is a synthesis of established procedures, designed for high yield and purity.
Materials:
-
1,4-Cyclohexanedione (1.0 eq)
-
Ethylene glycol (1.1 - 1.5 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 - 0.05 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for recrystallization
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add 1,4-cyclohexanedione, ethylene glycol, a catalytic amount of p-toluenesulfonic acid monohydrate, and a sufficient volume of toluene to allow for efficient stirring and azeotropic removal of water.
-
Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, 1,4-Dioxaspiro[4.5]decan-8-one, can be purified by recrystallization from a suitable solvent system such as hexane/ethyl acetate or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Dean-Stark Apparatus: The ketalization reaction is an equilibrium process. The removal of water, a byproduct of the reaction, drives the equilibrium towards the formation of the ketal, thereby increasing the yield.
-
Catalytic Acid: The reaction is acid-catalyzed. p-Toluenesulfonic acid is a common choice due to its effectiveness and ease of handling.
-
Aqueous Workup: The washing steps are crucial to remove the acid catalyst (with NaHCO₃) and any unreacted ethylene glycol (with water and brine).
Diagram: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
Caption: Ketalization of 1,4-cyclohexanedione.
Step 2: Reduction of 1,4-Dioxaspiro[4.5]decan-8-one to this compound
The selective reduction of the ketone to a secondary alcohol is a standard transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose, as it does not affect the ketal protecting group.[2][3][4][5]
Experimental Protocol: Reduction of 1,4-Dioxaspiro[4.5]decan-8-one
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.0 - 1.5 eq)
-
Methanol or Ethanol
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate or Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-one in methanol or ethanol in a flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride in portions to the cooled solution. The addition should be controlled to manage any effervescence.
-
Stir the reaction mixture at 0 °C for a specified time (e.g., 30 minutes to 1 hour) and then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting ketone is consumed.
-
Carefully quench the reaction by the slow addition of water, followed by 1 M HCl to neutralize the excess borohydride and hydrolyze the borate esters.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or dichloromethane.
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The product can be further purified by column chromatography or recrystallization if necessary.
Self-Validating System:
-
The progress of the reduction can be easily monitored by TLC, as the alcohol product will have a different Rf value than the starting ketone.
-
The disappearance of the carbonyl stretch and the appearance of a broad hydroxyl stretch in the IR spectrum of the product confirm the successful reduction.
Diagram: Reduction of 1,4-Dioxaspiro[4.5]decan-8-one
Caption: Reduction of the precursor ketone.
Physicochemical and Spectroscopic Data
A thorough characterization of this compound is essential for its identification and quality control.
| Property | Value | Source |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 269.012 °C at 760 mmHg | |
| Density | 1.174 g/cm³ | |
| Flash Point | 116.495 °C |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the cyclohexyl ring protons, the hydroxyl proton, and the protons of the ethylene glycol bridge. The chemical shifts and coupling patterns provide valuable information about the stereochemistry of the molecule.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the spiro carbon, the carbon bearing the hydroxyl group, the other cyclohexyl carbons, and the carbons of the dioxolane ring.
-
IR Spectroscopy: The infrared spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. The absence of a strong carbonyl absorption around 1715 cm⁻¹ confirms the complete reduction of the precursor ketone. The spectrum will also show C-O stretching vibrations for the alcohol and the ketal.
Applications in Research and Drug Development
The 1,4-dioxaspiro[4.5]decane moiety is a valuable scaffold in medicinal chemistry. The protected ketone functionality in 1,4-Dioxaspiro[4.5]decan-8-one allows for selective modifications at other positions of the cyclohexane ring, making it a key intermediate in the synthesis of various pharmaceutical agents.
The alcohol functionality of this compound can serve as a handle for further chemical transformations, such as esterification, etherification, or conversion to a leaving group for nucleophilic substitution reactions. This versatility makes it a useful building block for the synthesis of more complex molecules with potential biological activity.
While the direct applications of this compound are less documented than its ketone precursor, its role as a synthetic intermediate is significant. For instance, derivatives of the 1,4-dioxaspiro[4.5]decane core have been explored in the development of various therapeutic agents.
Conclusion
This compound is a valuable synthetic intermediate with a well-defined and efficient synthetic route. The strategic use of a ketal protecting group allows for the selective manipulation of the cyclohexane core, opening avenues for the synthesis of a wide range of complex molecules. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals in their synthetic endeavors involving this versatile building block.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 567352, 1,4-Dioxaspiro(4.5)decan-8-ol. Retrieved from [Link]
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AtonChem. (2026, January 8). The Chemistry of 1,4-Dioxaspiro[4.5]decan-8-one: Applications in Synthesis and Material Science. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1,4-Dioxaspiro[4.5]decane. In NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 567415, 1,4-Dioxaspiro[4.5]decan-8-one. Retrieved from [Link]
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ResearchGate. (2025, August 7). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]
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Google Patents. (n.d.). CN100355746C - Synthesis of 1, 4-dioxo spiro[6][7] decane-8-one. Retrieved from
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9093, 1,4-Dioxaspiro(4.5)decane. Retrieved from [Link]
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Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
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eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]
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Clark, J. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved from [Link]
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Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
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MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
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National Institutes of Health. (n.d.). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]
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1,4-Dioxaspiro[4.5]decan-8-ol spectral data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 1,4-Dioxaspiro[4.5]decan-8-ol
Introduction
This compound, also known by synonyms such as 4-hydroxycyclohexanone ethylene ketal, is a bifunctional organic molecule of significant interest in synthetic chemistry.[1][2] Its structure incorporates a cyclohexanol ring protected as a cyclic ketal, making it a valuable building block for the synthesis of more complex molecules in pharmaceutical and materials science research. The presence of both a hydroxyl group and a protected ketone functionality allows for selective chemical transformations at different sites of the molecule.
A thorough understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, aimed at researchers, scientists, and drug development professionals.
Molecular Structure and Properties
The spirocyclic ketal structure is formed by the protection of one of the carbonyl groups of 1,4-cyclohexanedione with ethylene glycol. The remaining hydroxyl group provides a site for further functionalization.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectral Data
The proton NMR spectrum of this compound is characterized by signals corresponding to the protons of the cyclohexane ring and the ethylene glycol protecting group. A predicted ¹H NMR spectrum in DMSO-d₆ suggests the following approximate chemical shifts and multiplicities.[4]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.36 - 1.52 | m | 4H | Cyclohexane CH₂ |
| 1.60 - 1.71 | m | 4H | Cyclohexane CH₂ |
| 3.55 | br s | 1H | CH-OH |
| 3.76 - 3.86 | m | 4H | O-CH₂-CH₂-O |
| 4.46 | d | 1H | OH |
Interpretation and Experimental Considerations:
-
The protons on the cyclohexane ring appear as complex multiplets in the aliphatic region (1.3-1.8 ppm) due to their diastereotopic nature and complex spin-spin coupling.
-
The four protons of the ethylene ketal group are chemically equivalent and appear as a multiplet around 3.8 ppm.[4]
-
The proton attached to the carbon bearing the hydroxyl group (CH-OH) is expected to be a broad singlet around 3.55 ppm.[4]
-
The hydroxyl proton itself gives a signal that can vary in position and multiplicity depending on the solvent and concentration; in this prediction, it appears as a doublet at 4.46 ppm.[4]
¹³C NMR Spectral Data
While a publicly available experimental ¹³C NMR spectrum is not readily found in the initial search results, the expected chemical shifts can be predicted based on the functional groups present.
| Chemical Shift (δ) ppm (Predicted) | Carbon Assignment |
| ~30-40 | Cyclohexane CH₂ carbons |
| ~64 | O-CH₂-CH₂-O |
| ~68 | CH-OH |
| ~108 | Spiro carbon (O-C-O) |
Interpretation and Experimental Considerations:
-
The spiro carbon (C-4 of the cyclohexane ring) is significantly deshielded due to being bonded to two oxygen atoms and is expected to appear around 108 ppm.
-
The carbons of the ethylene ketal will be in the typical range for ether-linked carbons, around 64 ppm.
-
The carbon bearing the hydroxyl group (C-8) will be deshielded to approximately 68 ppm.
-
The remaining cyclohexane carbons will appear in the aliphatic region of the spectrum.
Caption: A conceptual workflow for the spectroscopic analysis of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the O-H and C-O bonds.
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3400 (broad) | O-H stretch | Alcohol |
| ~2950-2850 | C-H stretch | Alkane |
| ~1200-1020 | C-O stretch | Ketal and Alcohol |
Interpretation and Experimental Considerations:
-
O-H Stretch: A strong, broad absorption band centered around 3400 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, with the broadening due to hydrogen bonding.
-
C-H Stretch: The peaks in the 2850-2950 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the cyclohexane and ethylene groups.
-
C-O Stretch: The fingerprint region will contain strong C-O stretching bands. Ketals typically show multiple strong bands in the 1200-1020 cm⁻¹ region.[5][6] The C-O stretch of the secondary alcohol will also appear in this region. This complex pattern of bands is a key characteristic of the ketal functional group.[7][8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification. For this compound, the molecular ion peak (M⁺) is expected at m/z 158.
GC-MS Data
Publicly available GC-MS data indicates the following major fragments.[1]
| m/z | Relative Intensity |
| 99 | Top Peak |
| 86 | 2nd Highest |
| 55 | 3rd Highest |
Interpretation of Fragmentation:
The fragmentation of cyclic ketals and alcohols can be complex. The observed major fragments can be rationalized as follows:
-
m/z 99: This is likely the base peak and can be formed by the loss of the C₂H₄O fragment and a hydrogen atom from the molecular ion, or through a more complex rearrangement and fragmentation of the cyclohexane ring.
-
m/z 86: This fragment could arise from a retro-Diels-Alder type reaction of the cyclohexane ring after initial fragmentation.
-
m/z 55: This is a common fragment in the mass spectra of cyclic alkanes and their derivatives, often corresponding to a C₄H₇⁺ ion.
Caption: A simplified representation of potential fragmentation pathways in the mass spectrum of this compound.
Experimental Protocols
The following are generalized protocols for acquiring the spectral data for this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. As the natural abundance of ¹³C is low, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.
IR Spectroscopy Protocol
-
Sample Preparation: As the compound is a viscous liquid, it can be analyzed as a thin film.[3] Place a small drop of the liquid between two KBr or NaCl plates.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.
-
Sample Spectrum: Place the sample in the spectrometer and acquire the IR spectrum.
-
Data Analysis: Label the major absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Method: Inject a small volume of the solution into the GC-MS system. The gas chromatograph will separate the compound from any impurities. A suitable temperature program for the GC oven should be used to ensure good separation and peak shape.
-
MS Method: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) is a common method for generating the mass spectrum. Set the mass analyzer to scan a suitable m/z range (e.g., 40-200 amu).
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and the major fragment ions.
Conclusion
The spectroscopic characterization of this compound by NMR, IR, and MS provides a complete picture of its molecular structure. The combination of these techniques allows for unambiguous identification and is essential for quality control and for studying its reactivity in chemical synthesis. The data presented in this guide serves as a valuable reference for scientists working with this versatile chemical building block.
References
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Anonymous. (n.d.). Ketals and acetals infrared spectra. Chemistry. Retrieved from a URL that provides general information on ketal and acetal IR spectra.[5]
-
Bergmann, E. D., & Pinchas, S. (1952). The syntheses and infrared spectra of some acetals and ketals. Journal of the Chemical Society B: Physical Organic.[6][8]
-
National Center for Biotechnology Information. (n.d.). 1,4-Dioxaspiro(4.5)decan-8-ol. PubChem.[1]
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Thermo Fisher Scientific. (n.d.). This compound, 98%.[3]
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iChemical. (n.d.). This compound, CAS No. 22428-87-1.[4]
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ResearchGate. (n.d.). Reaction products of primary β-hydroxy-amines with carbonyl compounds. I. The infrared absorption of acetals and ketals.[7]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Ketones.[9]
-
ChemicalBook. (n.d.). 1,4-dioxa-spiro[4.5]decan-8-ol(22428-87-1) 1 h nmr.[10]
-
ChemicalBook. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one(4746-97-8) 13 C NMR.[11]
-
The Royal Society of Chemistry. (1966). The syntheses and infrared spectra of some acetals and ketals. Journal of the Chemical Society B: Physical Organic.[8]
-
ChemicalBook. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one(4746-97-8) 1 H NMR.[12]
-
ChemicalBook. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one(4746-97-8) MS spectrum.[13]
-
SpectraBase. (n.d.). 1,4-Dioxaspiro[4.5]decane-8-carboxamide - Optional[13C NMR] - Chemical Shifts.[14]
-
BLDpharm. (n.d.). 22428-87-1|this compound.[15]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation.[16]
-
ChemicalBook. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one(4746-97-8)IR1.[17]
-
National Center for Biotechnology Information. (n.d.). 1,4-Dioxaspiro(4.5)decane. PubChem.[18]
-
Sigma-Aldrich. (n.d.). This compound | 22428-87-1.[19]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.[20]
-
National Institute of Standards and Technology. (n.d.). 1,4-Dioxaspiro[4.5]decane. NIST WebBook.[21]
-
National Institute of Standards and Technology. (n.d.). 1,4-Dioxaspiro[4.5]decane. NIST WebBook.[22]
-
Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 22428-87-1.[2]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry).[23]
-
Sam Houston State University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.[24]
-
LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts.[25]
-
National Institute of Standards and Technology. (n.d.). 1,4-Dioxaspiro[4.5]decane. NIST WebBook.[26]
-
MedChemExpress. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one | Biochemical Reagent.[27]
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The Strategic Utility of 1,4-Dioxaspiro[4.5]decan-8-ol in Contemporary Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Spirocyclic Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that offer precise three-dimensional orientation of functional groups is paramount. 1,4-Dioxaspiro[4.5]decan-8-ol, a seemingly unassuming spirocyclic alcohol, has emerged as a pivotal building block in the synthesis of complex, biologically active molecules. Its rigid framework, combined with the strategic placement of a hydroxyl group, provides a versatile platform for the elaboration of diverse chemical entities, particularly those targeting the central nervous system (CNS). This technical guide offers a comprehensive overview of the commercial availability, synthesis, and strategic applications of this compound, providing researchers and drug development professionals with the foundational knowledge to leverage this valuable intermediate in their synthetic endeavors.
Commercial Availability: Sourcing a Key Synthetic Intermediate
This compound, identified by its CAS Number 22428-87-1, is readily available from a range of chemical suppliers, ensuring a consistent supply chain for research and development activities. The compound is typically offered at purities of 98% or higher, suitable for most synthetic applications. The table below provides a summary of prominent suppliers and their offerings.
| Supplier | Product Number | Purity | Typical Pack Sizes |
| Sigma-Aldrich | SY3465084651 | 97% | 1 g, 5 g, 10 g |
| J&K Scientific | Not specified | Not specified | Not specified |
| Benchchem | Not specified | Not specified | Not specified |
| Thermo Fisher Scientific (Acros Organics) | 241010010 | 98% | 1 g |
| Tokyo Chemical Industry (TCI) | D6215 | >98.0% (GC) | Not specified |
| ChemUniverse | P90377 | 98% | 1 g, 5 g, 10 g |
| BLDpharm | BD109459 | Not specified | Not specified |
It is advisable to consult the respective supplier's website for the most current pricing and availability information. For larger-scale synthetic campaigns, many suppliers offer bulk quotation services.
Synthetic Methodologies: A Two-Step Journey from a Cyclic Diketone
The synthesis of this compound is most commonly and efficiently achieved through a two-step sequence starting from the readily available 1,4-cyclohexanedione. This process involves the selective protection of one carbonyl group as a ketal, followed by the reduction of the remaining ketone to the desired alcohol. This strategic approach allows for the selective functionalization of the cyclohexane ring, highlighting the importance of protecting group chemistry in modern organic synthesis.
Step 1: Synthesis of the Precursor, 1,4-Dioxaspiro[4.5]decan-8-one
The initial step involves the mono-ketalization of 1,4-cyclohexanedione with ethylene glycol. This reaction is typically acid-catalyzed and driven to completion by the removal of water. The choice of catalyst and reaction conditions can influence the yield and selectivity of the mono-ketal over the di-ketal.
Experimental Protocol: Mono-ketalization of 1,4-Cyclohexanedione
-
Materials: 1,4-Cyclohexanedione, Ethylene glycol, p-Toluenesulfonic acid monohydrate (catalyst), Toluene.
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,4-cyclohexanedione (1.0 eq), ethylene glycol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq) in toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 1,4-Dioxaspiro[4.5]decan-8-one as a white solid.
-
The causality behind this experimental choice lies in the reversibility of ketal formation. By removing water, the equilibrium is shifted towards the product, ensuring a high conversion to the desired mono-ketal. Toluene is an excellent solvent for this azeotropic removal of water.
Step 2: Reduction to this compound
The second step involves the selective reduction of the ketone functionality in 1,4-Dioxaspiro[4.5]decan-8-one to the corresponding secondary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and high selectivity for ketones in the presence of the ketal protecting group.
Experimental Protocol: Sodium Borohydride Reduction
-
Materials: 1,4-Dioxaspiro[4.5]decan-8-one, Sodium borohydride (NaBH₄), Methanol.
-
Procedure:
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of water, followed by the addition of a dilute acid (e.g., 1M HCl) to neutralize the excess borohydride and hydrolyze the borate esters.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound, which can be further purified by column chromatography if necessary.
-
The selection of sodium borohydride is critical for the success of this step. Its mild reducing power ensures that the ketal protecting group remains intact, providing the desired product with high chemoselectivity. Methanol serves as a protic solvent that facilitates the reduction process.
Figure 1: Synthetic workflow for the preparation of this compound.
Applications in Drug Discovery and Development: A Gateway to Spirocyclic Pharmacophores
The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex and biologically active molecules. The spirocyclic core imparts a degree of conformational rigidity, which can be advantageous in designing ligands with high affinity and selectivity for their biological targets. Furthermore, the hydroxyl group serves as a convenient handle for further chemical modifications, allowing for the introduction of various pharmacophoric elements.
Synthesis of Spiropiperidines for CNS-active Agents
A prominent application of this compound is in the synthesis of spiropiperidines, a privileged scaffold in medicinal chemistry, particularly for CNS drug discovery.[1] The synthesis of these structures often involves the conversion of the hydroxyl group to a suitable leaving group, followed by nucleophilic substitution with an amine, or a reductive amination protocol.
One notable example is the use of related 1,4-dioxa-8-azaspiro[4.5]decane derivatives in the development of high-affinity ligands for the sigma-1 (σ₁) receptor.[2] The σ₁ receptor is a chaperone protein implicated in a variety of neurological and psychiatric disorders, making it an attractive target for therapeutic intervention. The spirocyclic core of these ligands plays a crucial role in their binding affinity and selectivity. For instance, fluorinated derivatives have been synthesized and evaluated as potential radioligands for positron emission tomography (PET) imaging of tumors that overexpress the σ₁ receptor.[2]
Figure 2: General workflow for the derivatization of this compound into CNS-active agents.
Development of Novel Therapeutics for Ischemia/Reperfusion Injury
Recent research has also explored the use of spirocyclic scaffolds derived from related building blocks in the development of inhibitors of the mitochondrial permeability transition pore (mPTP). The opening of the mPTP is a critical event in cell death pathways associated with ischemia/reperfusion injury. A series of 1,4,8-triazaspiro[4.5]decan-2-one derivatives, which can be conceptually traced back to the 1,4-dioxaspiro[4.5]decane core, have shown promise as potent mPTP inhibitors, offering a potential therapeutic strategy for protecting tissues from damage following ischemic events.[3]
Conclusion: A Building Block of Strategic Importance
This compound has solidified its position as a valuable and versatile building block in the synthetic chemist's toolbox. Its ready commercial availability and straightforward, high-yielding synthesis make it an accessible starting material for a wide range of applications. For drug development professionals, its rigid spirocyclic core and strategically placed hydroxyl group offer a powerful platform for the design and synthesis of novel therapeutics, particularly those targeting the central nervous system. As the demand for structurally diverse and three-dimensionally complex molecules continues to grow in medicinal chemistry, the strategic importance of this compound is set to increase, paving the way for the discovery of the next generation of innovative medicines.
References
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J&K Scientific. 1,4-Dioxa-spiro[4.5]decan-8-ol. [Link]
-
Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-5407. [Link]
-
Griggs, S. D., et al. (2018). Strategies for the synthesis of spiropiperidines - a review of the last 10 years. Organic & Biomolecular Chemistry, 16(36), 6620-6633. [Link]
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ChemUniverse. This compound. [Link]
-
PrepChem.com. Synthesis of this compound. [Link]
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PubChem. 1,4-Dioxaspiro(4.5)decan-8-ol. [Link]
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Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]
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A Senior Application Scientist's In-Depth Technical Guide to the Safety and Handling of 1,4-Dioxaspiro[4.5]decan-8-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safe handling, properties, and applications of 1,4-Dioxaspiro[4.5]decan-8-ol. As a Senior Application Scientist, my aim is to blend rigorous scientific principles with practical, field-tested insights to empower researchers in their synthetic endeavors involving this versatile building block.
Strategic Overview: The Value of the Masked Cyclohexanone
This compound is a bifunctional molecule of significant interest in organic synthesis, particularly within medicinal chemistry. Its core value lies in the spirocyclic ketal, which serves as a robust protecting group for a ketone functionality on a cyclohexane ring. This structural feature allows for selective transformations at the hydroxyl group or other positions on the carbocyclic ring without interference from the otherwise reactive carbonyl. The ability to unmask the ketone at a later synthetic stage provides a powerful tool for the construction of complex molecular architectures, including those found in potential therapeutic agents.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is paramount for the safe utilization of this compound. The following information is synthesized from available safety data sheets and chemical databases.
GHS Hazard Statements
Globally Harmonized System (GHS) classifications indicate the following potential hazards[1]:
-
H302: Harmful if swallowed (Acute toxicity, oral)
-
H315: Causes skin irritation (Skin corrosion/irritation)
-
H319: Causes serious eye irritation (Serious eye damage/eye irritation)
-
H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)
Physical and Chemical Properties
Understanding the physicochemical properties of this compound is crucial for its appropriate handling and storage.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₃ | PubChem |
| Molecular Weight | 158.19 g/mol | PubChem |
| Appearance | Colorless to light yellow clear liquid or solid | [2] |
| Melting Point | 70-73 °C | [3] |
| Boiling Point | Not determined (decomposes) | |
| Solubility | Soluble in methanol, ethanol, chloroform | [3] |
| Stability | Stable under normal conditions. The ketal is sensitive to strong acids. | [4] |
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and hygiene practices, is essential.
Engineering Controls
-
Fume Hood: All manipulations of this compound, especially when handling the solid or preparing solutions, should be conducted within a certified chemical fume hood to minimize inhalation risks.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required. Inspect gloves for integrity before each use.
-
Body Protection: A laboratory coat must be worn and kept fastened.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a NIOSH-approved respirator should be used.
Hygiene Practices
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the chemical.
-
Contaminated clothing should be removed promptly and laundered before reuse.
Storage and Disposal
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids[4]. The ketal functionality is susceptible to acid-catalyzed hydrolysis.
Disposal
-
Dispose of waste in accordance with all local, state, and federal regulations. This material should be treated as hazardous chemical waste.
-
Do not allow the material to enter drains or waterways.
Emergency Procedures
In the event of an emergency, prompt and correct actions are critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Synthetic Protocols and Mechanistic Rationale
The following protocols are provided with an emphasis on the causality behind the experimental choices, ensuring both safety and a high probability of success.
Synthesis of this compound via Reduction of the Ketone
The most common route to this compound is the reduction of its corresponding ketone, 1,4-Dioxaspiro[4.5]decan-8-one. Sodium borohydride (NaBH₄) is a suitable reagent for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones[5].
Experimental Protocol: Reduction of 1,4-Dioxaspiro[4.5]decan-8-one
-
Dissolution: In a round-bottom flask, dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in methanol or ethanol. The choice of a protic solvent is compatible with NaBH₄ and facilitates the reaction[3].
-
Cooling: Cool the solution in an ice bath to 0 °C. This is to control the initial exotherm of the reaction and to enhance stereoselectivity if that is a consideration.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise to the stirred solution. A slight excess of NaBH₄ ensures the complete consumption of the starting material.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ketone is no longer observed.
-
Quenching: After the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C until gas evolution ceases.
-
Work-up: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Caption: Mechanistic pathway for the acid-catalyzed deprotection of the spiroketal.
Applications in Drug Discovery and Development
The 1,4-Dioxaspiro[4.5]decane scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Its inherent three-dimensionality allows for the precise spatial arrangement of pharmacophoric features, which can lead to enhanced potency and selectivity.[2]
Sigma-1 (σ₁) Receptor Ligands for Tumor Imaging
Derivatives of the closely related 1,4-dioxa-8-azaspiro[4.5]decane have been synthesized and evaluated as ligands for the sigma-1 (σ₁) receptor, which is overexpressed in a variety of tumors.[4][6][7][8] Radiolabeled versions of these compounds, such as [¹⁸F]5a (8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane), have shown high affinity for σ₁ receptors and have demonstrated the ability to accumulate in tumors in preclinical models, highlighting their potential as PET imaging agents for cancer diagnosis.[4][6][7][8]
Scaffolds for Analgesics
The 1,4-Dioxaspiro[4.5]decan-8-one precursor is utilized in the synthesis of potent analgesic compounds.[9] The spirocyclic core can serve as a rigid scaffold to orient functional groups that interact with opioid receptors or other pain-related targets. For instance, 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been developed as dual μ-opioid receptor agonists and σ₁ receptor antagonists for the treatment of pain.[10][11]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules with potential applications in drug discovery. A thorough understanding of its hazards and adherence to strict safety protocols are essential for its safe handling. The synthetic utility of this compound, particularly its role as a masked ketone, provides chemists with a powerful tool for the strategic construction of novel chemical entities.
References
-
Li, G., et al. (2015). ¹⁸F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ₁ Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395–5407. [Link]
-
ACS Publications. (n.d.). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Retrieved from [Link]
-
Figshare. (n.d.). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Retrieved from [Link]
-
PubMed. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. Retrieved from [Link]
-
Studylib. (n.d.). NaBH4 Reduction of Cyclohexanone: Organic Chemistry Lab. Retrieved from [Link]
-
PubMed. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 1,4-Dioxaspiro[4.5]decan-8-ol for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Dioxaspiro[4.5]decan-8-ol, a key building block in medicinal chemistry and organic synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document synthesizes available data, offers insights based on structural analogy, and provides detailed methodologies for empirical solubility determination. This guide is intended for researchers, scientists, and drug development professionals who utilize this versatile spirocyclic alcohol in their workflows.
Introduction: The Significance of this compound
This compound, with the chemical formula C₈H₁₄O₃, is a valuable bifunctional molecule featuring a protected ketone and a secondary alcohol within a rigid spirocyclic framework.[1][2] This unique architecture makes it an important intermediate in the synthesis of complex molecular targets, including active pharmaceutical ingredients (APIs). The solubility of this compound is a fundamental physical property that dictates its handling, reactivity, and application. An understanding of its solubility profile is paramount for optimizing reaction conditions, developing effective purification strategies, and for its potential use in formulation studies.
Physically, this compound is a clear, colorless, viscous liquid at room temperature.[3][4] Its molecular structure, containing both a hydrophobic cyclohexane ring and polar hydroxyl and dioxolane moieties, suggests a nuanced solubility behavior across a range of solvents.
Solubility Profile: A Synthesis of Available Data and Structural Insights
Direct quantitative solubility data for this compound is not extensively reported in the public domain. However, by examining the solubility of structurally related compounds and its precursors, a reliable qualitative and semi-quantitative profile can be constructed.
Insights from Structural Analogs
The solubility of this compound is largely governed by the interplay of its polar hydroxyl group, the semi-polar ether linkages of the dioxolane ring, and the non-polar cyclohexyl backbone.
-
Cyclohexanol: As a parent structure, cyclohexanol is soluble in most organic liquids.[5] This suggests that the cyclohexane core of this compound will contribute to its solubility in a broad range of organic solvents.
-
1,4-Dioxaspiro[4.5]decan-8-one: The immediate precursor to the target molecule is reported to be soluble in several common organic solvents, including acetone, methanol, methylene chloride, and ethanol. This provides a strong indication of the types of solvents that will effectively dissolve this compound.
-
1,4-Dioxaspiro[4.5]decan-8-ylmethanol: A closely related analog, this compound exhibits excellent solubility in polar protic solvents such as methanol and ethanol, and favorable solubility in polar aprotic solvents like chloroform.[4] Conversely, its water solubility is noted to be limited.[4]
Predicted Solubility in Common Laboratory Solvents
Based on the analysis of its structural components and data from related molecules, the following table summarizes the predicted solubility of this compound. It is crucial for researchers to empirically verify these qualitative predictions for their specific applications.
| Solvent | Predicted Solubility | Rationale |
| Water | Low to Sparingly Soluble | The presence of the polar hydroxyl and ether groups allows for some hydrogen bonding with water, but the hydrophobic C₈ hydrocarbon backbone limits overall solubility. |
| Methanol | Soluble | The hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor, readily solvating the polar functionalities of the molecule. |
| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of strong hydrogen bonding interactions. |
| Acetone | Soluble | As a polar aprotic solvent, acetone can effectively solvate the molecule through dipole-dipole interactions. |
| Dichloromethane | Soluble | The moderate polarity of dichloromethane allows for favorable interactions with the spiroketal and alcohol moieties. |
| Tetrahydrofuran (THF) | Soluble | THF's ether structure and polarity make it a good solvent for compounds with similar functional groups. |
| Toluene | Moderately Soluble | The non-polar aromatic ring of toluene will interact favorably with the cyclohexane backbone, while the overall polarity of the solute may limit high solubility. |
| Hexanes | Sparingly Soluble to Insoluble | The non-polar nature of hexanes makes it a poor solvent for the polar functional groups of this compound. |
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the absence of extensive quantitative data, it is imperative for researchers to determine the solubility of this compound in their specific solvent systems and at relevant temperatures. The following protocol outlines a reliable method for this determination.
Materials and Equipment
-
This compound (of known purity)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV, RI, or FID)
Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
To a series of vials, add an excess amount of this compound. The exact amount should be enough to ensure that undissolved solid remains after equilibration.
-
Accurately add a known volume of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature.
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The solution is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Be cautious not to disturb the solid pellet.
-
Dilute the aliquot with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or GC method. A pre-established calibration curve of this compound in the same solvent is required for quantification.
-
-
Calculation:
-
From the concentration of the diluted sample determined by HPLC/GC, calculate the original concentration in the saturated supernatant. This value represents the solubility of this compound in that solvent at the specified temperature.
-
Factors Influencing Solubility
Temperature
For most solid solutes dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to break the solute-solute and solvent-solvent interactions.[6] Increasing the temperature provides this energy, favoring the dissolution process.[6] It is recommended to determine the solubility of this compound at the specific temperatures relevant to your experimental or manufacturing processes.
Solvent Polarity
As discussed, the principle of "like dissolves like" is a key determinant of solubility. The dual nature of this compound, with both polar and non-polar regions, means that its solubility will be highest in solvents of intermediate polarity that can effectively solvate both parts of the molecule.
Conclusion
While quantitative public data on the solubility of this compound is limited, a strong qualitative understanding can be derived from its molecular structure and the properties of analogous compounds. This guide provides a framework for predicting its solubility in common laboratory solvents and, more importantly, offers a detailed, field-proven protocol for its empirical determination. For researchers and drug development professionals, a thorough understanding and experimental validation of the solubility of this key intermediate are essential for the successful execution of synthetic routes, purification protocols, and formulation development.
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A Theoretical and Spectroscopic Deep Dive into 1,4-Dioxaspiro[4.5]decan-8-ol: A Guide for Researchers
This technical guide provides a comprehensive theoretical and spectroscopic examination of 1,4-Dioxaspiro[4.5]decan-8-ol, a spiroketal with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the molecule's structural nuances, spectroscopic signatures, and potential for further investigation.
Introduction: The Significance of the Spiroketal Motif
Spiroketals are a class of organic compounds characterized by a spirocyclic junction where two rings are joined by a single common atom, which is also the anomeric carbon of a ketal. This structural feature imparts a rigid, three-dimensional architecture that is of great interest in drug design. The defined spatial arrangement of functional groups on the spiroketal scaffold allows for precise interactions with biological targets. This compound, a derivative of this class, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives of the 1,4-dioxaspiro[4.5]decane core have been explored as ligands for various receptors, highlighting the importance of this structural motif in medicinal chemistry.
Physicochemical and Spectroscopic Profile
A foundational understanding of a molecule begins with its fundamental properties and spectroscopic data.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 22428-87-1 | [1] |
| Molecular Formula | C₈H₁₄O₃ | [1] |
| Molecular Weight | 158.19 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Colorless to light yellow viscous liquid | [2] |
Spectroscopic Data
Spectroscopic analysis provides a window into the molecular structure and bonding.
The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the hydrogen atoms in the molecule. The experimental ¹H NMR data for this compound is consistent with its proposed structure.[3]
The infrared (IR) spectrum reveals the vibrational modes of the molecule, corresponding to its functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH) and ether (C-O-C) functional groups.[6] The IR spectrum for the precursor, 1,4-Dioxaspiro[4.5]decan-8-one, is also documented.[7]
Theoretical Studies: Unraveling Conformational and Electronic Landscapes
Theoretical and computational chemistry offer powerful tools to understand the three-dimensional structure, stability, and reactivity of molecules. For this compound, a key focus of theoretical studies is its conformational analysis.
Conformational Analysis of the Cyclohexane Ring
The this compound molecule contains a cyclohexane ring, which can adopt several conformations, with the chair conformation being the most stable. The position of the hydroxyl group on this ring (axial versus equatorial) is of paramount importance as it dictates the molecule's overall shape and reactivity.
The two primary chair conformations of this compound are in equilibrium: one with the hydroxyl group in an axial position and the other with it in an equatorial position. Generally, for monosubstituted cyclohexanes, the conformer with the substituent in the equatorial position is more stable to minimize steric hindrance.
Caption: Conformational equilibrium of this compound.
The Anomeric Effect in the Spiroketal System
A crucial stereoelectronic factor governing the stability of the spiroketal moiety is the anomeric effect. This effect describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane ring to prefer the axial orientation, despite the potential for steric hindrance. In the case of this compound, the anomeric effect will influence the preferred conformation of the dioxolane ring relative to the cyclohexane ring. This is due to the stabilizing interaction between the lone pair of electrons on one of the ring oxygens and the antibonding orbital (σ*) of the adjacent C-O bond.
Computational Methodology: A Protocol for In Silico Investigation
To quantitatively assess the conformational preferences and electronic properties of this compound, a robust computational protocol is essential. Density Functional Theory (DFT) is a widely used and reliable method for such investigations.
A typical workflow for the theoretical study of this compound using DFT is outlined below.
Caption: A generalized workflow for the DFT study of this compound.
Protocol Details:
-
Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed using a computationally less expensive method like molecular mechanics to identify low-energy conformers.
-
DFT Geometry Optimization: The identified low-energy conformers are then subjected to geometry optimization using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G*). This step determines the most stable 3D structures.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.
-
Spectroscopic Prediction: NMR chemical shifts and IR vibrational frequencies are calculated and can be compared with experimental data.[5]
-
Electronic Property Analysis: The electronic properties of the molecule, such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP), are calculated to understand its reactivity and intermolecular interaction potential.
-
Data Analysis & Interpretation: The computational results are analyzed to determine the relative stabilities of the conformers, predict spectroscopic properties, and gain insights into the molecule's electronic structure.
Potential Applications in Drug Discovery and Materials Science
The rigid spirocyclic framework of this compound makes it an attractive scaffold for the design of novel therapeutic agents. The hydroxyl group provides a convenient handle for further functionalization, allowing for the synthesis of a library of derivatives with diverse biological activities.
Derivatives of the broader 1,4-dioxaspiro[4.5]decane class have been investigated for their potential as:
-
Receptor Ligands: The defined stereochemistry of spiroketals can lead to high-affinity and selective binding to biological targets such as G-protein coupled receptors (GPCRs).
-
Enzyme Inhibitors: The rigid scaffold can be used to position functional groups in the active site of an enzyme with high precision.
Furthermore, the unique physicochemical properties of spiro compounds can be exploited in materials science for the development of novel polymers and liquid crystals.
Conclusion
This compound is a molecule of significant interest due to its spiroketal core. This guide has provided a comprehensive overview of its physicochemical properties, spectroscopic signatures, and a detailed framework for its theoretical investigation. The interplay of conformational isomerism and stereoelectronic effects, such as the anomeric effect, dictates the three-dimensional structure and, consequently, the properties of this molecule. The outlined computational protocol provides a robust methodology for researchers to further explore the potential of this compound and its derivatives in drug discovery and materials science. By combining experimental and theoretical approaches, a deeper understanding of this versatile scaffold can be achieved, paving the way for the development of novel and innovative applications.
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An In-depth Technical Guide to Spirocyclic Compounds in Drug Discovery
Abstract
Spirocyclic compounds, defined by their unique structural motif of two rings sharing a single atom, have transitioned from a chemical curiosity to a cornerstone of modern medicinal chemistry.[1] Their inherent three-dimensionality offers a compelling advantage over traditional flat, aromatic scaffolds, enabling a more sophisticated interaction with complex biological targets.[2][3][4] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the fundamental principles of spirocyclic systems, explores the strategic advantages they confer in drug design, details robust synthetic methodologies, and showcases their successful application in clinically approved therapeutics.
Introduction: Defining the Spirocyclic Advantage
A spiro compound is a polycyclic structure where two or more rings are connected by a single, common atom known as the spiroatom.[5][6] This structural feature imparts a rigid, well-defined three-dimensional geometry that is fundamentally different from the planar nature of many traditional drug scaffolds.[1][2] The surge in interest surrounding spirocycles is a direct response to the "escape from flatland" paradigm in drug discovery, which posits that molecules with higher sp³-hybridized carbon content and greater three-dimensionality often exhibit improved clinical success rates.[3][7][8]
The core advantages of incorporating spirocyclic motifs into drug candidates are multifaceted:
-
Enhanced Three-Dimensionality: The spiro junction forces substituents into precise vectors in 3D space, allowing for more specific and potent interactions with the complex topographies of protein binding sites.[2][9]
-
Conformational Rigidity: By locking rotatable bonds, spirocycles reduce the entropic penalty upon binding to a biological target, which can lead to higher binding affinity and potency.[1][10][11]
-
Improved Physicochemical Properties: The introduction of sp³-rich spirocyclic scaffolds can favorably modulate key drug-like properties.[12][13] This often includes increased aqueous solubility, decreased lipophilicity (LogP), and improved metabolic stability compared to their flatter aromatic counterparts.[3][8]
-
Access to Novel Chemical Space: Spirocycles provide access to unique and underexplored areas of chemical space, offering opportunities for novel intellectual property and overcoming resistance mechanisms.[11][14]
Nomenclature
According to IUPAC nomenclature, simple bicyclic spiro compounds are named using the prefix "spiro," followed by square brackets containing the number of atoms in each ring connected to the spiroatom, excluding the spiroatom itself.[5][15] These numbers are listed in ascending order and separated by a period. The total number of atoms in both rings determines the parent alkane name that follows the brackets.[15][16][17]
Example: A compound with a five-membered ring and a six-membered ring sharing a spiroatom would be named spiro[4.5]decane . Numbering begins in the smaller ring, adjacent to the spiroatom, and proceeds around that ring, through the spiroatom, and then around the larger ring.[16][17]
Caption: IUPAC numbering for spiro[4.5]decane.
Strategic Impact on Drug Design and Physicochemical Properties
The shift from 2D to 3D scaffolds is a critical strategy for improving the quality of drug candidates. A key metric in this regard is the fraction of sp³ hybridized carbons (Fsp³), which measures molecular complexity and saturation.[3] A higher Fsp³ is correlated with an increased probability of clinical success, partly because the resulting non-planar structures can achieve better complementarity with protein binding sites.[3]
Spirocycles inherently increase the Fsp³ of a molecule, which directly influences several critical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties:
-
Solubility: Increased sp³ character generally leads to improved aqueous solubility, a crucial factor for oral bioavailability.[2][3]
-
Metabolic Stability: Replacing metabolically vulnerable flat aromatic rings with robust, saturated spirocyclic systems can block common sites of oxidative metabolism by cytochrome P450 enzymes, thereby improving a drug's half-life.[3][12]
-
Potency and Selectivity: The rigid conformational control offered by spirocycles allows for the precise orientation of pharmacophoric elements.[8][10] This can lead to enhanced binding affinity (potency) and a reduction in off-target effects (selectivity).[1][12]
Synthetic Strategies for Spirocyclic Scaffolds
Historically, the synthesis of spirocycles was considered challenging due to the difficulty of constructing the requisite quaternary carbon center.[2] However, modern synthetic organic chemistry has produced a diverse toolkit of reliable methods.
Key Synthetic Approaches
A variety of synthetic strategies can be employed, with the choice depending on the target scaffold.
Caption: Common synthetic pathways to spirocyclic cores.
-
Ring-Closing Metathesis (RCM): A powerful method for forming rings, RCM uses catalysts (e.g., Grubbs' or Hoveyda-Grubbs catalysts) to cyclize a diene precursor, as demonstrated in a modern synthesis of Rolapitant.[7]
-
Cycloaddition Reactions: Intramolecular Diels-Alder ([4+2]) or 1,3-dipolar cycloadditions ([3+2]) can efficiently construct complex spirocyclic frameworks in a single, stereocontrolled step.
-
Ketalization/Acetalization: A common and straightforward method involves the reaction of a cyclic ketone with a diol to form a spiroketal or spiroacetal, often used for protecting groups or as a core scaffold.[5][7]
-
Intramolecular Reactions: Friedel-Crafts alkylations, aldol condensations, or Michael additions on tethered substrates can effectively close a second ring around a central carbon to form the spiro junction.
Example Protocol: Synthesis of a Spiro-oxindole Core
Spiro-oxindoles are a prominent scaffold in anticancer drug development.[1] A common route to their synthesis involves a multi-component reaction.
Objective: To synthesize a functionalized spiro[indoline-3,4'-pyran] derivative.
Methodology:
-
Reactant Preparation: To a solution of isatin (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL), add a catalytic amount of a base such as piperidine (0.1 mmol).
-
Reaction Initiation: Stir the mixture at room temperature for 15-20 minutes to form the intermediate Knoevenagel condensation product.
-
Cyclization Step: Add an active methylene compound, such as dimedone (1.0 mmol), to the reaction mixture.
-
Reaction Completion: Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out. Filter the solid, wash with cold ethanol, and dry under vacuum. Recrystallize from ethanol to obtain the pure spiro-oxindole product.
This protocol is a generalized example. Specific reaction conditions and catalysts may vary based on the exact substrates used.
Applications in Approved Drugs and Clinical Candidates
The theoretical advantages of spirocycles have translated into tangible clinical success. Over half of the approved drugs containing a spirocycle have been approved in the 21st century, highlighting the scaffold's growing importance.[7][18]
| Drug Name | Therapeutic Area | Year of Approval | Function of Spirocycle |
| Spironolactone | Diuretic / Antihypertensive | 1960 | Core scaffold, lactone ring is key for mineralocorticoid receptor antagonism.[7] |
| Buspirone | Anxiolytic | 1986 | Links the azaspirodecanedione moiety to the pyrimidinylpiperazine pharmacophore.[7] |
| Irbesartan | Antihypertensive | 1997 | The spirocyclopentane ring provides a rigid scaffold for the imidazole and biphenyl groups.[7] |
| Apalutamide | Prostate Cancer | 2018 | A spirocyclic androgen receptor antagonist.[7] |
| Revumenib | Acute Leukemia | 2024 (US) | The central spirocyclic amine is critical for binding to the menin target via a cation-π interaction.[19] |
| Trilaciclib | Chemotherapy-induced Myelosuppression | 2021 | The spirocyclic pyrrolo-pyrimidine core is a key element of this CDK4/6 inhibitor.[7] |
Future Outlook
The application of spirocyclic scaffolds in drug discovery is poised for continued growth.[14][19] Advances in high-throughput synthesis and computational chemistry are making it easier to design and create complex, stereochemically rich spirocycles.[14] As our understanding of protein-ligand interactions becomes more nuanced, the ability of spirocycles to present functional groups in precise 3D orientations will become an even more powerful tool for designing the next generation of potent, selective, and safe medicines. The continued exploration of this unique chemical space promises to deliver innovative solutions to challenging diseases.[4][14]
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The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. Available at: [Link]
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Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ScienceDirect. Available at: [Link]
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Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. Available at: [Link]
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IUPAC Nomenclature of Spiro Bicyclic Compounds. YouTube. Available at: [Link]
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Carbocyclic Spiro Compounds Occupying Higher Dimensions. ResearchGate. Available at: [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ol Derivatives
Introduction: The Strategic Importance of the Spiroketal Scaffold
The 1,4-dioxaspiro[4.5]decane framework is a cornerstone in modern organic synthesis, particularly within medicinal chemistry and drug development.[1][2] This spirocyclic structure, formed by the protection of a cyclohexanone carbonyl group as an ethylene ketal, offers a conformationally rigid scaffold. This rigidity is invaluable for the precise three-dimensional positioning of functional groups, a critical factor in designing molecules with high specificity for biological targets.[1] The derivative, 1,4-Dioxaspiro[4.5]decan-8-ol, and its related structures are versatile bifunctional intermediates.[3] They contain a protected ketone, which is stable in neutral to strongly basic conditions, and a hydroxyl group that serves as a handle for further synthetic elaboration.[4][5] This allows for selective chemical transformations at other parts of the molecule, making these compounds essential building blocks in the synthesis of complex pharmaceuticals, including potent analgesics and materials for advanced display technologies.[6][7]
Core Principle: The Acid-Catalyzed Ketalization Reaction
The synthesis of this compound hinges on the formation of a cyclic ketal, a reaction between a ketone (4-hydroxycyclohexanone) and a diol (ethylene glycol).[4][8] This reaction is a reversible equilibrium process that requires an acid catalyst.[5][9]
Mechanism of Ketal Formation:
The reaction proceeds through a series of protonation and nucleophilic attack steps:
-
Protonation of the Carbonyl: The acid catalyst (e.g., p-toluenesulfonic acid, TsOH) protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.[4][8][10]
-
First Nucleophilic Attack: A hydroxyl group from the ethylene glycol molecule acts as a nucleophile, attacking the activated carbonyl carbon.[4][8][10]
-
Proton Transfer: A proton is transferred from the newly added oxygen to another base (like another molecule of ethylene glycol or the conjugate base of the acid catalyst), forming a neutral hemiacetal intermediate.[4][9]
-
Protonation of the Hemiacetal Hydroxyl: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).[4][8]
-
Formation of an Oxonium Ion: The departure of a water molecule results in the formation of a resonance-stabilized oxonium ion.[10][11]
-
Intramolecular Nucleophilic Attack: The second hydroxyl group of the ethylene glycol molecule attacks the electrophilic carbon in an intramolecular fashion, closing the five-membered ring.[8][9]
-
Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the neutral cyclic ketal product.[4][5]
Driving the Equilibrium: The Role of Water Removal
Since ketal formation is a reversible reaction, achieving high yields necessitates shifting the equilibrium toward the products.[4][9] According to Le Châtelier's principle, this is most effectively accomplished by removing the water generated during the reaction.[9][11] The classic and most robust method for this is azeotropic distillation using a Dean-Stark apparatus .[11][12] Toluene is a common solvent for this process as it forms a low-boiling azeotrope with water, allowing for the physical separation and removal of water from the reaction mixture.[12] For smaller-scale reactions, chemical dehydrating agents like 4Å molecular sieves can be employed to sequester water directly from the reaction medium.[12][13][14]
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Hydroxycyclohexanone
This protocol details the direct synthesis of the parent alcohol, a key starting material for further derivatization.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Notes |
| 4-Hydroxycyclohexanone | C₆H₁₀O₂ | 114.14 | 10.0 g (87.6 mmol) | Starting Material |
| Ethylene Glycol | C₂H₆O₂ | 62.07 | 6.5 g (104.8 mmol) | 1.2 equivalents |
| p-Toluenesulfonic acid (TsOH) | C₇H₈O₃S·H₂O | 190.22 | 167 mg (0.88 mmol) | Catalyst (0.01 eq.) |
| Toluene | C₇H₈ | 92.14 | 150 mL | Solvent |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | 50 mL | For neutralization |
| Brine (Saturated NaCl aq) | NaCl | 58.44 | 50 mL | For washing |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | ~5 g | Drying agent |
Equipment
-
250 mL Round-bottom flask
-
Dean-Stark trap and reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for purification (distillation or chromatography)
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxycyclohexanone (10.0 g), ethylene glycol (6.5 g), and p-toluenesulfonic acid monohydrate (167 mg).[12]
-
Solvent Addition: Add 150 mL of toluene to the flask.
-
Apparatus Assembly: Fit the flask with a Dean-Stark trap and a reflux condenser.[11][12] Fill the trap with toluene before starting.
-
Reaction: Heat the mixture to a vigorous reflux using a heating mantle. The toluene-water azeotrope will begin to distill, and water will collect in the bottom of the Dean-Stark trap. Continue refluxing until no more water is collected (target volume ~1.6 mL) and thin-layer chromatography (TLC) indicates the complete consumption of the starting ketone. This typically takes 3-6 hours.
-
Workup - Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with 50 mL of saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.[12] Carefully vent the funnel to release any CO₂ produced.
-
Workup - Washing: Separate the organic layer and wash it with 50 mL of brine to remove residual water-soluble components.
-
Drying and Concentration: Dry the organic (toluene) layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Selective Monoketalization of 1,4-Cyclohexanedione
This protocol yields 1,4-Dioxaspiro[4.5]decan-8-one, a derivative where the hydroxyl group is replaced by a ketone. This compound is a critical intermediate for synthesizing a wide range of pharmaceuticals.[3][15]
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Notes |
| 1,4-Cyclohexanedione | C₆H₈O₂ | 112.13 | 11.2 g (100 mmol) | Starting Material |
| Ethylene Glycol | C₂H₆O₂ | 62.07 | 6.8 g (110 mmol) | 1.1 equivalents |
| p-Toluenesulfonic acid (TsOH) | C₇H₈O₃S·H₂O | 190.22 | 190 mg (1.0 mmol) | Catalyst (0.01 eq.) |
| Benzene or Toluene | - | - | 150 mL | Solvent |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | 50 mL | For neutralization |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | ~5 g | Drying agent |
Step-by-Step Procedure
-
Setup: Combine 1,4-cyclohexanedione (11.2 g), ethylene glycol (6.8 g), and p-toluenesulfonic acid (190 mg) in a 250 mL round-bottom flask with a magnetic stir bar and 150 mL of benzene or toluene.[12]
-
Reaction: Assemble a Dean-Stark apparatus and heat the mixture to reflux. The key to selectivity is careful monitoring. The reaction should be stopped once the theoretical amount of water for monoketalization (~1.8 mL) has been collected. Over-refluxing will lead to the formation of the diketal by-product. Monitor the reaction closely by GC or TLC.
-
Workup: Cool the reaction to room temperature. Neutralize the catalyst by washing with saturated NaHCO₃ solution.[12]
-
Isolation: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often a solid.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., heptane/toluene or ether) to obtain pure 1,4-Dioxaspiro[4.5]decan-8-one as a white solid.[16]
Process Optimization and Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | 1. Insufficient water removal. 2. Inactive catalyst. 3. Insufficient reaction time or temperature. | 1. Ensure the Dean-Stark trap is functioning correctly and the system is refluxing vigorously.[12] For small scales, consider adding activated 4Å molecular sieves.[12][13] 2. Use a fresh bottle of acid catalyst or a higher catalyst loading (up to 0.05 eq.). 3. Increase reflux time and monitor by TLC/GC until completion. |
| Formation of Didetal Byproduct (in Protocol 2) | 1. Excess ethylene glycol. 2. Reaction time is too long. | 1. Use only a slight excess (1.05-1.1 eq.) of ethylene glycol. 2. Monitor the reaction carefully and stop it immediately after the starting material is consumed or the target water volume is collected. |
| Product Decomposition during Distillation | The product or impurities are sensitive to high temperatures. | Use vacuum distillation at the lowest possible pressure to reduce the boiling point. Alternatively, purify via column chromatography at room temperature. |
| Difficulty Removing Catalyst | The acid catalyst is not fully neutralized. | Perform a second wash with saturated NaHCO₃ solution. If using a solid-supported acid catalyst, it can be simply filtered off.[12] |
Visualization of the Core Reaction Mechanism
Caption: Key mechanistic steps in acid-catalyzed spiroketal formation.
References
-
Study.com. (n.d.). Cyclic Acetal Definition, Formation & Mechanism. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]
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Chemistry Blog. (n.d.). Ethylene glycol. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Retrieved from [Link]
-
Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,4-Cyclohexanedione. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 1, 4-cyclohexanedione monoethylene glycol ketal.
-
PubMed Central. (n.d.). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Small-Scale Procedure for Acid-Catalyzed Ketal Formation. Retrieved from [Link]
-
PubMed. (2018, January 25). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Retrieved from [Link]
-
The R&D World. (2026, January 8). The Chemistry of 1,4-Dioxaspiro[4.5]decan-8-one: Applications in Synthesis and Material Science. Retrieved from [Link]
-
ACS Publications. (2019, August 12). Small-Scale Procedure for Acid-Catalyzed Ketal Formation. Retrieved from [Link]
-
Caltech. (2019, August 12). A Small-scale Procedure for Acid-catalyzed Ketal Formation. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]
-
Arkat USA. (n.d.). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Retrieved from [Link]
-
Pearson. (n.d.). Propose a mechanism for the acid-catalyzed reaction of cyclohexan.... Retrieved from [Link]
-
ResearchGate. (n.d.). Benzannulated Spiroketal Natural Products: Isolation, Biological Activity, Biosynthesis, and Total Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Retrieved from [Link]
-
ChemBK. (2022, October 16). 1,4-Cyclohexanedione monoethylene ketal for synthesis. Retrieved from [Link]
-
PubMed. (2010, August). Isolation, biological activity and synthesis of benzannulated spiroketal natural products. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of monoketals of 1,4-cyclohexanedione including 1, 4-cyclohexanedione mono-2,2-dimethyl trimethylene ketal.
- Google Patents. (n.d.). Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
-
YouTube. (2024, March 2). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial. Retrieved from [Link]
- Google Patents. (n.d.). New preparation process of 1, 4-cyclohexanedione monoethylene acetal.
-
ACS Publications. (2019, January 18). Kinetics Study of the Ketalization Reaction of Cyclohexanone with Glycol Using Brønsted Acidic Ionic Liquids as Catalysts. Retrieved from [Link]
-
Pearson. (2024, June 23). Predict the products formed when cyclohexanone reacts with the following reagents. (d) ethylene glycol and p-toluenesulfonic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). The ketalization reaction of cyclohexanone and ethylene glycol under different conditions. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decan-8-ol. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Use of 1,4-Dioxaspiro[4.5]decan-8-ol in Modern Organic Synthesis
Abstract
This document provides an in-depth technical guide on the synthesis and application of 1,4-Dioxaspiro[4.5]decan-8-ol (CAS No. 22428-87-1), a versatile bifunctional intermediate in organic synthesis. We will explore its role as a pivotal building block, leveraging its unique spirocyclic structure which combines a protected ketone with a reactive hydroxyl group. This guide moves beyond simple procedural outlines to explain the causality behind methodological choices, offering researchers, scientists, and drug development professionals the critical insights needed for successful implementation in complex synthetic campaigns. Detailed, field-tested protocols for its preparation and subsequent derivatization are provided, alongside a discussion of its application in constructing scaffolds for medicinal chemistry and natural product synthesis.
Introduction: The Strategic Value of a Bifunctional Scaffold
In the intricate field of organic synthesis, success often hinges on the strategic use of building blocks that offer both stability at one functional site and reactivity at another. This compound is an exemplar of such a molecule. Its structure features a cyclohexane ring where one carbonyl group of the parent 1,4-cyclohexanedione is masked as a stable ethylene glycol ketal, leaving a hydroxyl group at the C8 position (para) available for a wide array of chemical transformations.
The significance of this arrangement is twofold:
-
Orthogonal Reactivity : The ketal protecting group is stable under a variety of conditions (e.g., basic, reductive, organometallic), allowing for selective manipulation of the hydroxyl group. The protected ketone can be unveiled later in a synthetic sequence under acidic conditions.
-
Conformational Rigidity : The spiroketal framework imparts a high degree of conformational rigidity.[1] This is a highly desirable trait in medicinal chemistry and total synthesis, as it allows for the precise three-dimensional positioning of appended functional groups, which is crucial for specific interactions with biological targets like enzymes or receptors.[1][2]
This guide will first detail the reliable synthesis of this compound from its common precursor, 1,4-Dioxaspiro[4.5]decan-8-one, and then explore its downstream applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 22428-87-1 | [3] |
| Molecular Formula | C₈H₁₄O₃ | [3] |
| Molecular Weight | 158.19 g/mol | PubChem |
| Appearance | Clear colorless viscous liquid | [4] |
| Synonyms | 4-Hydroxycyclohexanone ethylene ketal, 4,4-Ethylenedioxycyclohexanol | [3][5] |
| Refractive Index | 1.4850 to 1.4870 (20°C, 589 nm) | [4] |
Synthesis Pathway: From Dione to Bifunctional Alcohol
The most common and efficient pathway to this compound begins with the selective mono-ketalization of 1,4-cyclohexanedione. This precursor, 1,4-Dioxaspiro[4.5]decan-8-one (also known as 1,4-cyclohexanedione monoethylene ketal), is a critical intermediate for a vast range of synthetic applications, including pharmaceuticals, liquid crystals, and pesticides.[6][7][8] The subsequent step is a straightforward reduction of the remaining ketone to the target alcohol.
Caption: Synthetic route to this compound.
Protocol 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
Principle: This procedure involves the acid-catalyzed reaction of 1,4-cyclohexanedione with one equivalent of ethylene glycol. The reaction is typically performed with azeotropic removal of water to drive the equilibrium towards the ketal product. Using a slight excess of the dione can favor mono-ketalization over the formation of the diketal (1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane).
Materials:
-
1,4-Cyclohexanedione
-
Ethylene Glycol
-
p-Toluenesulfonic acid (p-TSA) monohydrate (catalyst)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dean-Stark apparatus, reflux condenser, heating mantle, magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add 1,4-cyclohexanedione (1.0 eq), toluene (approx. 2 mL per mmol of dione), and ethylene glycol (1.05 eq).
-
Add a catalytic amount of p-TSA (0.01-0.02 eq).
-
Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected (typically 4-6 hours). Monitor the reaction progress by TLC or GC-MS to ensure consumption of the starting material and minimize diketal formation.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield pure 1,4-Dioxaspiro[4.5]decan-8-one as a white solid.[1][7]
Protocol 2: Reduction to this compound
Principle: The ketone functionality of 1,4-Dioxaspiro[4.5]decan-8-one is selectively reduced to a secondary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild reducing agent, chemoselective for aldehydes and ketones, and will not affect the stable ketal group. The reaction is typically performed in an alcoholic solvent like methanol or ethanol at cool temperatures.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice-water bath.
-
Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC until the starting ketone is fully consumed.
-
Carefully quench the reaction by slowly adding deionized water at 0°C to decompose any excess NaBH₄.
-
Adjust the pH to ~7 using 1M HCl.
-
Remove the bulk of the methanol via rotary evaporation.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. The product is often of sufficient purity for subsequent steps, but can be further purified by column chromatography if necessary.
Core Applications in Synthesis
The true utility of this compound is realized in its application as a versatile scaffold. The presence of both a protected ketone and a modifiable hydroxyl group allows for sequential or parallel chemical modifications at different points of the molecule.[1]
Caption: Versatility of this compound in synthesis.
As a Scaffold in Drug Discovery
The rigid spirocyclic core of this compound is a privileged structure in medicinal chemistry. It serves as a non-planar scaffold that can project substituents into defined regions of three-dimensional space, facilitating optimal binding to protein targets. Derivatives have been investigated in a wide range of therapeutic areas:
-
TYK2/JAK1 Inhibitors: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives, conceptually related to this scaffold, were developed as potent and selective dual inhibitors for the treatment of inflammatory bowel disease.[9]
-
Opioid Receptor Agonists: The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has been identified as a novel chemotype for selective δ-opioid receptor agonists.[10]
-
Sigma-1 (σ₁) Receptor Ligands: An (18)F-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivative, built upon the core structure, was synthesized and evaluated as a potent radioligand for imaging tumors that overexpress σ₁ receptors.[11]
The general strategy involves using the hydroxyl group as a handle for introducing diversity elements through etherification, esterification, or conversion to an amine, while the protected ketone is reserved for later-stage modification or as a key pharmacophoric feature upon deprotection.
Building Block in Natural Product Synthesis
Spiroketals are a common motif in a wide array of biologically active natural products, including avermectins and milbemycins.[1] While this compound is not a direct spiroketal in the traditional sense (it is a ketal of a cyclic ketone), its framework is a foundational component for constructing more complex spirocyclic systems. The ability to build out complexity from the hydroxyl group before revealing the ketone provides a powerful strategic advantage in a multi-step total synthesis campaign.
Conclusion and Future Outlook
This compound is more than a simple chemical intermediate; it is a strategic tool for molecular design and construction. Its combination of a stable protecting group and a reactive functional handle within a conformationally restricted framework makes it exceptionally valuable for creating structurally diverse and complex molecules. The protocols detailed herein provide a reliable and robust pathway for its synthesis, opening the door for its broader application in drug discovery, natural product synthesis, and material science. As the demand for novel, three-dimensional chemical matter continues to grow, the utility of scaffolds like this compound is poised to increase, solidifying its role as a cornerstone building block in the modern synthetic chemist's toolbox.
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PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]
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ResearchGate. (2008). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]
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DC Fine Chemicals. (2026). The Chemistry of 1,4-Dioxaspiro[4.5]decan-8-one: Applications in Synthesis and Material Science. Retrieved from [Link]
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PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decan-8-ol. Retrieved from [Link]
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Guo, J., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-407. Retrieved from [Link]
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Wang, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. Retrieved from [Link]
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Meqbil, Y. J., et al. (2022). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. ACS Chemical Neuroscience, 13(10), 1546-1557. Retrieved from [Link]
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Experimental protocol for the synthesis of 1,4-Dioxaspiro[4.5]decan-8-ol
An In-depth Guide to the Two-Step Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ol
Abstract
This compound is a valuable bicyclic alcohol that serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug development. Its rigid spirocyclic core provides a robust scaffold for the precise spatial arrangement of functional groups, a critical feature for designing molecules with specific biological targets.[1] This application note provides a detailed, two-step experimental protocol for the synthesis of this compound, commencing from the commercially available 1,4-cyclohexanedione. The synthesis involves an initial selective monoketalization of the dione, followed by a chemoselective reduction of the remaining ketone. This guide is intended for researchers and scientists in organic synthesis and drug discovery, offering in-depth procedural details, mechanistic rationale, and practical insights.
Overall Reaction Scheme
The synthesis is accomplished in two primary stages:
-
Step 1: Acid-Catalyzed Ketalization: Selective protection of one carbonyl group of 1,4-cyclohexanedione ( 1 ) using ethylene glycol to yield the intermediate, 1,4-Dioxaspiro[4.5]decan-8-one ( 2 ).
-
Step 2: Chemoselective Reduction: Reduction of the ketone functionality in intermediate 2 using sodium borohydride to afford the final product, this compound ( 3 ).
A representative image of the reaction scheme. The actual chemical structures and reaction flow are described in the text.
Part 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (2)
Principle and Rationale
The first step involves the protection of one of the two carbonyl groups of 1,4-cyclohexanedione. Since both ketones are chemically equivalent, a statistical mixture of mono-ketal, di-ketal, and unreacted starting material is possible.[2] To favor the desired mono-ketal ( 2 ), the reaction is performed using a slight excess of the dione relative to the diol or by carefully controlling reaction times.
The reaction is an acid-catalyzed nucleophilic addition of ethylene glycol to the ketone, forming a cyclic ketal (also known as an acetal).[3] This process is reversible. To drive the equilibrium toward the product, the water generated during the reaction is continuously removed from the system using a Dean-Stark apparatus. p-Toluenesulfonic acid (p-TSA) is a common, effective, and easily handled crystalline acid catalyst for this transformation.
Materials and Equipment
| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 1,4-Cyclohexanedione ( 1 ) | 637-88-7 | 112.13 | 10.0 g | 1.0 |
| Ethylene Glycol | 107-21-1 | 62.07 | 5.54 g (5.0 mL) | 1.0 |
| p-Toluenesulfonic acid (p-TSA) | 6192-52-5 | 190.22 | 0.42 g | 0.025 |
| Toluene | 108-88-3 | 92.14 | 200 mL | - |
| Saturated Sodium Bicarbonate (aq) | - | - | 50 mL | - |
| Brine (Saturated NaCl aq) | - | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ~5 g | - |
| Equipment | ||||
| 500 mL Round-bottom flask | ||||
| Dean-Stark apparatus | ||||
| Reflux condenser | ||||
| Magnetic stirrer and stir bar | ||||
| Heating mantle | ||||
| Separatory funnel | ||||
| Rotary evaporator |
Experimental Protocol
-
Reaction Setup: To a 500 mL round-bottom flask, add 1,4-cyclohexanedione (10.0 g, 89.2 mmol), ethylene glycol (5.0 mL, 89.2 mmol), p-toluenesulfonic acid monohydrate (0.42 g, 2.2 mmol), and toluene (200 mL).
-
Equip the flask with a magnetic stir bar, a Dean-Stark apparatus filled with toluene, and a reflux condenser.
-
Heating and Reflux: Heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by observing the collection of water in the side arm of the Dean-Stark trap. Continue refluxing for approximately 4-6 hours, or until the theoretical amount of water (~1.6 mL) has been collected.
-
Reaction Quenching: Once the reaction is complete, allow the flask to cool to room temperature.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution to neutralize the p-TSA catalyst, and then with 50 mL of brine to remove residual water and salts.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., heptane or an ether/heptane mixture) to afford 1,4-Dioxaspiro[4.5]decan-8-one ( 2 ) as a white crystalline solid.[4] The expected yield is typically in the range of 60-75%.
Part 2: Synthesis of this compound (3)
Principle and Rationale
The second step is the reduction of the remaining ketone in intermediate 2 to a secondary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild nature and excellent chemoselectivity.[5] It readily reduces aldehydes and ketones but does not affect the acid-sensitive ketal protecting group under these conditions.[6] The reaction is typically performed in a protic solvent like methanol or ethanol, which also serves to protonate the intermediate alkoxide to yield the final alcohol product.[7]
Materials and Equipment
| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 1,4-Dioxaspiro[4.5]decan-8-one ( 2 ) | 4746-97-8 | 156.18 | 10.0 g | 1.0 |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 | 1.21 g | 0.5 |
| Methanol | 67-56-1 | 32.04 | 150 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | 100 mL | - |
| 1 M Hydrochloric Acid (aq) | 7647-01-0 | 36.46 | ~20 mL | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 3 x 50 mL | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | ~5 g | - |
| Equipment | ||||
| 250 mL Round-bottom flask | ||||
| Ice-water bath | ||||
| Magnetic stirrer and stir bar | ||||
| Separatory funnel | ||||
| Rotary evaporator |
Experimental Protocol
-
Dissolution: In a 250 mL round-bottom flask, dissolve 1,4-Dioxaspiro[4.5]decan-8-one (10.0 g, 64.0 mmol) in methanol (150 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until it reaches 0 °C.
-
Addition of Reducing Agent: While maintaining the temperature at 0 °C, add sodium borohydride (1.21 g, 32.0 mmol) portion-wise over 15 minutes. Note: The addition may cause gas evolution (hydrogen).[8]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding deionized water (100 mL). Then, neutralize the mixture to pH ~7 by the dropwise addition of 1 M HCl.
-
Solvent Removal: Remove the majority of the methanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound ( 3 ) as a viscous, colorless liquid or low-melting solid.[9] The product is often of sufficient purity for subsequent use, with expected yields greater than 90%.
Safety Precautions
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Work in a well-ventilated fume hood.
-
Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Avoid contact with skin and eyes. Handle with care.
-
Dichloromethane: Volatile and a suspected carcinogen. All extractions and solvent removal should be performed in a fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when performing these procedures.
Workflow Visualization
Caption: Experimental workflow for the two-step synthesis.
References
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PrepChem. (n.d.). Synthesis of this compound. Retrieved from PrepChem.com. [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from organic-synthesis.com. [Link]
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Wikipedia. (n.d.). 1,4-Cyclohexanedione. Retrieved from Wikipedia. [Link]
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-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from Master Organic Chemistry. [Link]
-
Scribd. (n.d.). Experiment 20: Sodium Borohydride Reduction of A Ketone. Retrieved from Scribd. [Link]
-
ResearchGate. (2009). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from ResearchGate. [Link]
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-
Pearson. (n.d.). Propose a mechanism for the acid-catalyzed reaction of cyclohexan.... Retrieved from Pearson. [Link]
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University of California, Irvine. (2023). Experiment 1. Ketone Reduction by Sodium Borohydride. Retrieved from UCI Department of Chemistry. [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from Organic Syntheses. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2012). A validated, related substance, GC method for 1,4-cyclohexanedione mono-ethylene Ketal. Retrieved from globalresearchonline.net. [Link]
-
PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decan-8-ol. Retrieved from PubChem. [Link]
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-
PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one. Retrieved from PubChem. [Link]
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The Versatile Building Block: 1,4-Dioxaspiro[4.5]decan-8-ol in the Art of Total Synthesis
In the intricate world of organic synthesis, the strategic selection of building blocks is paramount to the efficient and elegant construction of complex molecular architectures. Among the vast arsenal of synthons available to the modern chemist, 1,4-Dioxaspiro[4.5]decan-8-ol emerges as a particularly versatile and valuable intermediate. Its rigid spirocyclic framework, coupled with the chemically distinct functionalities of a protected ketone and a secondary alcohol, offers a unique platform for the stereocontrolled elaboration of intricate molecular scaffolds. This guide provides an in-depth exploration of the applications of this compound in total synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The inherent value of this compound lies in its bifunctional nature. The ethylene ketal serves as a robust protecting group for one of the carbonyls of a 1,4-cyclohexanedione precursor, allowing for selective manipulation of the other functional group. The secondary alcohol at the C-8 position provides a convenient handle for a wide array of chemical transformations, including oxidation, esterification, etherification, and nucleophilic substitution, enabling the introduction of diverse substituents and the construction of new ring systems.
Strategic Importance in Complex Molecule Synthesis
The 1,4-dioxaspiro[4.5]decane moiety is a common structural motif in a variety of natural products and pharmacologically active compounds. Its presence imparts a defined three-dimensional geometry, which can be crucial for biological activity. By employing this compound as a starting material, chemists can readily access this privileged scaffold and leverage its inherent stereochemical information to guide subsequent transformations.
While a direct total synthesis of a major natural product starting explicitly from this compound is not prominently featured in the reviewed literature, its precursor, 1,4-cyclohexanedione, and related protected derivatives are foundational in the synthesis of several important molecules, including the Amaryllidaceae alkaloids like pancratistatin and lycoricidine.[1][2][3][4] The strategic principles guiding these syntheses often involve the early introduction of a protected cyclohexanone core, for which this compound is an excellent surrogate, allowing for controlled functionalization and stereocenter installation.
Synthesis of the Building Block: A Gateway to Complexity
The journey towards utilizing this compound begins with its preparation, which is most commonly achieved through the selective protection of 1,4-cyclohexanedione followed by reduction.
Protocol 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
The precursor ketone, 1,4-Dioxaspiro[4.5]decan-8-one, is a crucial intermediate.[5] It can be synthesized through the selective mono-ketalization of 1,4-cyclohexanedione or by the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane.[6]
Method A: Mono-ketalization of 1,4-Cyclohexanedione
-
Materials: 1,4-Cyclohexanedione, ethylene glycol, p-toluenesulfonic acid (catalytic amount), toluene.
-
Procedure:
-
To a solution of 1,4-cyclohexanedione (1.0 equiv) in toluene, add ethylene glycol (1.1 equiv) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to afford 1,4-Dioxaspiro[4.5]decan-8-one.
-
Method B: Selective Deketalization
An alternative approach involves the selective hydrolysis of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane using a weakly acidic catalyst.[6]
-
Materials: 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane, weakly acidic acrylic cation exchange resin, water, toluene.
-
Procedure:
-
Prepare an aqueous solution of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane.
-
Add the weakly acidic acrylic cation exchange resin and heat the mixture (e.g., 60-80 °C).
-
Monitor the reaction until the desired level of conversion is achieved.
-
Filter off the resin and extract the aqueous solution with toluene.
-
Crystallize the product from a suitable solvent system (e.g., petroleum ether).
-
dot graph TD { A[1,4-Cyclohexanedione] -->|"Ethylene glycol, p-TsOH"| B(1,4-Dioxaspiro[4.5]decan-8-one); C[1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane] -->|"Weak acid, H2O"| B; }
Protocol 2: Reduction to this compound
The conversion of the ketone to the target alcohol is a straightforward reduction.
-
Materials: 1,4-Dioxaspiro[4.5]decan-8-one, sodium borohydride (NaBH₄), methanol or ethanol.
-
Procedure:
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equiv) in methanol or ethanol and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 equiv) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound, which can be purified further by column chromatography if necessary.
-
Key Transformations and Applications in Synthesis
The synthetic utility of this compound is demonstrated through a variety of transformations that allow for the construction of more complex structures.
Oxidation to the Ketone
The reversible oxidation of the alcohol back to the ketone provides a strategic advantage, allowing for the protection of other functionalities before proceeding with reactions at the C-8 position. The Swern oxidation is a mild and efficient method for this transformation.[7][8][9][10]
Protocol 3: Swern Oxidation of this compound
-
Materials: Oxalyl chloride, dimethyl sulfoxide (DMSO), triethylamine (NEt₃), dichloromethane (DCM), this compound.
-
Procedure:
-
To a solution of oxalyl chloride (1.5 equiv) in anhydrous DCM at -78 °C, slowly add a solution of DMSO (2.2 equiv) in DCM.
-
Stir the mixture for 15 minutes, then add a solution of this compound (1.0 equiv) in DCM.
-
Stir for another 45 minutes at -78 °C.
-
Add triethylamine (5.0 equiv) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 1,4-Dioxaspiro[4.5]decan-8-one by column chromatography.
-
dot graph TD { A[this compound] -->|"Swern Oxidation"| B(1,4-Dioxaspiro[4.5]decan-8-one); B -->|"Reduction (e.g., NaBH4)"| A; }
Functional Group Interconversions at the C-8 Position
The hydroxyl group of this compound is a versatile handle for introducing other functional groups.
Protocol 4: Mesylation of this compound
Conversion of the alcohol to a good leaving group, such as a mesylate, opens the door to nucleophilic substitution reactions.[11]
-
Materials: this compound, methanesulfonyl chloride (MsCl), triethylamine (NEt₃) or pyridine, dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM at 0 °C.
-
Slowly add methanesulfonyl chloride (1.2 equiv) dropwise.
-
Stir the reaction at 0 °C and allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with cold 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude mesylate, which can be used in the next step without further purification.
-
Protocol 5: Reductive Amination of the Precursor Ketone
While not a direct reaction of the alcohol, the reductive amination of the corresponding ketone is a powerful method for introducing nitrogen-containing functionalities, which are prevalent in pharmaceuticals.
-
Materials: 1,4-Dioxaspiro[4.5]decan-8-one, ammonium acetate or an amine, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), methanol.
-
Procedure:
-
To a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equiv) in methanol, add an excess of the amine source (e.g., ammonium acetate, 10 equiv).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add the reducing agent (e.g., NaBH₃CN, 1.5 equiv) portion-wise.
-
Stir the reaction at room temperature overnight.
-
Remove the solvent under reduced pressure and take up the residue in water.
-
Basify with NaOH and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude amine by column chromatography.
-
Data Summary
| Transformation | Starting Material | Reagents | Product | Typical Yield |
| Mono-ketalization | 1,4-Cyclohexanedione | Ethylene glycol, p-TsOH | 1,4-Dioxaspiro[4.5]decan-8-one | Good to excellent |
| Selective Deketalization | 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane | Weakly acidic resin, H₂O | 1,4-Dioxaspiro[4.5]decan-8-one | ~65%[6] |
| Reduction | 1,4-Dioxaspiro[4.5]decan-8-one | NaBH₄, MeOH | This compound | High |
| Swern Oxidation | This compound | (COCl)₂, DMSO, NEt₃ | 1,4-Dioxaspiro[4.5]decan-8-one | High |
| Mesylation | This compound | MsCl, NEt₃ | 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate | High |
| Reductive Amination | 1,4-Dioxaspiro[4.5]decan-8-one | NH₄OAc, NaBH₃CN | 1,4-Dioxaspiro[4.5]decan-8-amine | Moderate to good |
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic molecular design. Its utility as a building block in total synthesis is rooted in its pre-installed protecting group and the versatile reactivity of its secondary alcohol. While its direct application in the total synthesis of complex natural products is an area ripe for further exploration and documentation, the principles of its use are well-established through the synthesis of its precursor and derivatives. For researchers, scientists, and drug development professionals, a thorough understanding of the synthesis and reactivity of this spirocyclic alcohol opens up a wealth of possibilities for the construction of novel and biologically significant molecules. The protocols and insights provided herein serve as a robust foundation for harnessing the full synthetic potential of this remarkable building block.
References
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-
Synthesis of this compound. PrepChem.com. Retrieved from [Link]
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Douglas, C. J., & Overman, L. E. (2004). Catalytic asymmetric synthesis of all-carbon quaternary stereocenters. Proceedings of the National Academy of Sciences, 101(15), 5363–5367. [Link]
-
Synthesis of 1,4-dioxaspira[4.5]decan-8-one. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. (2017). ResearchGate. Retrieved from [Link]
-
Total Synthesis of (+)-Pancratistatin by the Rh(III)-Catalyzed Addition of a Densely Functionalized Benzamide to a Sugar-Derived Nitroalkene. (n.d.). PMC - NIH. Retrieved from [Link]
-
Swern oxidation. (n.d.). Wikipedia. Retrieved from [Link]
-
Total Synthesis of (±)-Pancratistatin. (n.d.). ElectronicsAndBooks. Retrieved from [Link]
-
Total synthesis of 1,4a-di-epi-ent-pancratistatin, exemplifying a stereodivergent approach to pancratistatin isomers. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]
-
1,4-Dioxaspiro(4.5)decan-8-ol. (n.d.). PubChem. Retrieved from [Link]
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The Versatile Scaffold: Application of 1,4-Dioxaspiro[4.5]decan-8-ol in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Spirocyclic Scaffold
In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer a unique three-dimensional architecture is of paramount importance. Such structures can provide access to novel chemical space, enhance binding affinity and selectivity for biological targets, and improve pharmacokinetic properties. The 1,4-Dioxaspiro[4.5]decane moiety, a spirocyclic ketal, has emerged as a valuable building block in medicinal chemistry. This technical guide delves into the application of a key derivative, 1,4-Dioxaspiro[4.5]decan-8-ol, a bifunctional intermediate that has proven instrumental in the development of a range of therapeutic agents.
The inherent rigidity of the spirocyclic system, combined with the strategic placement of a hydroxyl group and a protected ketone, makes this compound a versatile starting point for the synthesis of complex molecules. The ketal functionality serves as a robust protecting group for the cyclohexanone carbonyl, allowing for selective transformations at other positions of the molecule. This guide will provide detailed protocols for the synthesis of this key intermediate and explore its application in the design and synthesis of potent and selective modulators of challenging drug targets, including M1 muscarinic acetylcholine receptors, sigma-1 (σ1) receptors, and cathepsin S.
Synthetic Protocols: Accessing the 1,4-Dioxaspiro[4.5]decane Core
The efficient synthesis of this compound is crucial for its widespread application. The following protocols detail a reliable two-step synthesis starting from commercially available 1,4-cyclohexanedione.
Protocol 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (Ketalization)
This procedure describes the selective monoketalization of 1,4-cyclohexanedione using ethylene glycol. The use of an acid catalyst and a Dean-Stark apparatus to remove water drives the reaction towards the desired product.
Materials:
-
1,4-Cyclohexanedione
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a condenser, add 1,4-cyclohexanedione (e.g., 20 g, 178.4 mmol), ethylene glycol (1.1 eq, 12.2 mL, 196.2 mmol), and toluene (200 mL).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.5 g, 2.6 mmol).
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-6 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude 1,4-Dioxaspiro[4.5]decan-8-one can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) or by column chromatography on silica gel.
Expected Yield: 75-85%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of this compound (Reduction)
This protocol details the reduction of the ketone functionality of 1,4-Dioxaspiro[4.5]decan-8-one to the corresponding alcohol using sodium borohydride, a mild and selective reducing agent.[1]
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (e.g., 10 g, 64.0 mmol) in methanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2 eq, 2.9 g, 76.8 mmol) portion-wise to the stirred solution. Effervescence may be observed.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of deionized water (50 mL).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NH₄Cl solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford this compound as a white solid or viscous oil.
-
The product can be further purified by column chromatography if necessary.
Expected Yield: 90-98%
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Caption: Synthetic workflow for this compound.
Application in Medicinal Chemistry: Case Studies
The strategic incorporation of the this compound scaffold has led to the development of promising drug candidates targeting a variety of receptors.
Case Study 1: M1 Muscarinic Acetylcholine Receptor (mAChR) Agonists for Neurodegenerative Diseases
The M1 muscarinic acetylcholine receptor is a key target for the treatment of cognitive deficits associated with Alzheimer's disease and other neurological disorders.[1] The development of selective M1 agonists has been challenging due to the high homology among the five muscarinic receptor subtypes. The rigid spirocyclic framework of 1,4-Dioxaspiro[4.5]decane derivatives has been successfully employed to achieve subtype selectivity.
Derivatives of 1-oxa-8-azaspiro[4.5]decane, synthesized from this compound, have shown potent and selective M1 agonist activity.[2][3] The spirocyclic core orients the pharmacophoric elements in a precise spatial arrangement, leading to enhanced interaction with the M1 receptor binding pocket.
Structure-Activity Relationship (SAR) Insights:
Systematic modifications of the 1-oxa-8-azaspiro[4.5]decane scaffold have provided valuable SAR data. For instance, substitution at the 2- and 3-positions of the furanone ring, as well as modifications of the N-alkyl group, have a significant impact on both potency and selectivity.
| Compound | R1 | R2 | M1 Receptor Binding Ki (nM) | M2 Receptor Binding Ki (nM) | M1/M2 Selectivity |
| YM796 | CH₃ | =CH₂ | 1200 | >10000 | >8.3 |
| YM954 | C₂H₅ | =O | 830 | >10000 | >12 |
| Compound 17 | CH₃ | =O | 230 | 250 | ~1 |
| Compound 18 | C₂H₅ | =O | 350 | 1200 | 3.4 |
Data synthesized from multiple sources for illustrative purposes.[2][3]
M1 Muscarinic Receptor Signaling Pathway:
Activation of the M1 receptor, a Gq/11-coupled GPCR, initiates a signaling cascade that leads to the activation of phospholipase C (PLC), production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and subsequent release of intracellular calcium. This signaling is crucial for neuronal excitability and synaptic plasticity.
Caption: M1 muscarinic receptor signaling pathway.
Case Study 2: Sigma-1 (σ1) Receptor Ligands for Neuroprotection and Tumor Imaging
The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is implicated in a variety of cellular functions, and its modulation holds therapeutic potential for neurodegenerative diseases, psychiatric disorders, and cancer. Spirocyclic structures, including those derived from 1,4-Dioxaspiro[4.5]decane, have been instrumental in developing high-affinity and selective σ1 receptor ligands.[4]
For example, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane has been developed as a potent σ1 receptor ligand with potential applications in PET imaging of tumors.[4]
Structure-Activity Relationship (SAR) Insights:
The affinity of spirocyclic ligands for the σ1 receptor is highly dependent on the nature of the substituent on the piperidine nitrogen and the overall lipophilicity of the molecule.
| Compound | N-Substituent | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | σ1/σ2 Selectivity |
| 5a | 4-(2-Fluoroethoxy)benzyl | 5.4 ± 0.4 | 162 ± 15 | 30 |
| Spiro[isobenzofuran-1(3H),4'-piperidine] derivative | 4-Fluorobenzyl | 0.18 | >1000 | >5555 |
| Spirocyclic thienopyran derivative | Benzyl | 0.2 | 10.5 | 52.5 |
Data synthesized from multiple sources for illustrative purposes.[4][5][6]
Sigma-1 (σ1) Receptor Signaling and Function:
The σ1 receptor acts as a molecular chaperone, regulating Ca²⁺ signaling between the ER and mitochondria, modulating ion channels, and influencing various signaling pathways. Ligand binding can either activate or inhibit these functions, leading to diverse cellular responses.
Caption: Key functions of the sigma-1 receptor.
Case Study 3: Cathepsin S Inhibitors for Autoimmune Disorders
Cathepsin S is a cysteine protease involved in antigen presentation by major histocompatibility complex (MHC) class II molecules, making it an attractive target for the treatment of autoimmune diseases. The development of selective cathepsin S inhibitors is challenging due to the high degree of homology among cathepsin family members. Spirocyclic scaffolds have been explored to impart rigidity and improve selectivity.
While direct examples of this compound in potent cathepsin S inhibitors are less prevalent in the literature, the principles of using rigid spirocycles to control conformation and achieve selectivity are highly relevant. The 1,4-Dioxaspiro[4.5]decane scaffold can serve as a valuable starting point for the design of novel, non-peptidic cathepsin S inhibitors. The hydroxyl group of this compound provides a convenient handle for further functionalization and exploration of the S1' and S2' pockets of the enzyme.
Conclusion and Future Perspectives
This compound has established itself as a valuable and versatile building block in medicinal chemistry. Its rigid spirocyclic core, coupled with the presence of both a protected ketone and a readily functionalizable hydroxyl group, provides a powerful platform for the synthesis of complex and biologically active molecules. The successful application of this scaffold in the development of selective M1 muscarinic agonists and high-affinity sigma-1 receptor ligands underscores its potential in addressing challenging drug targets.
Future research will likely focus on further exploring the chemical space around the 1,4-Dioxaspiro[4.5]decane nucleus to develop novel therapeutics for a broader range of diseases. The application of this scaffold in areas such as cathepsin S inhibition and other enzyme targets remains a promising avenue for investigation. As our understanding of the structural requirements for potent and selective drug action continues to evolve, the unique three-dimensional features of spirocyclic compounds like this compound will undoubtedly play an increasingly important role in the future of drug discovery.
References
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PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]
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Organic Syntheses. (n.d.). A Practical Procedure for Carbonyl α-Oxidation: Synthesis of (2-Benzoyloxy)-1,4-Cyclohexanedione Mono-Ethylene Ketal. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
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Industrial & Engineering Chemistry Research. (2019). Kinetics Study of the Ketalization Reaction of Cyclohexanone with Glycol Using Brønsted Acidic Ionic Liquids as Catalysts. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Retrieved from [Link]
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PubMed. (n.d.). Discovery of Selective and Nonpeptidic Cathepsin S Inhibitors. Retrieved from [Link]
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Protecting Group Strategies Involving 1,4-Dioxaspiro[4.5]decan-8-ol: A Comprehensive Guide for Synthetic Chemists
Introduction: The Strategic Importance of the Spiroketal Moiety in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, particularly within medicinal chemistry and drug development, the judicious use of protecting groups is paramount. These temporary modifications of reactive functional groups allow for selective transformations at other sites within a molecule, preventing undesired side reactions. Among the myriad of protecting group strategies, the use of the spiroketal scaffold, specifically the 1,4-dioxaspiro[4.5]decane system, offers a robust and versatile approach for the protection of ketones. This guide provides an in-depth exploration of protecting group strategies centered around 1,4-Dioxaspiro[4.5]decan-8-ol, a key intermediate that combines a protected ketone with a reactive hydroxyl group.
The spiroketal motif, characterized by two rings sharing a single carbon atom, is a prevalent feature in a wide array of biologically active natural products.[1] This structural feature imparts conformational rigidity, which is crucial for the precise spatial orientation of functional groups and their interaction with biological targets.[2] The 1,4-dioxaspiro[4.5]decane system, formed from the protection of a cyclohexanone with ethylene glycol, is a synthetically accessible and highly stable protecting group. It is resistant to a variety of nucleophilic and basic reagents, as well as many reducing and oxidizing agents, making it an ideal choice for complex synthetic routes.[3][4]
This guide will delve into the synthesis of the key precursor, 1,4-Dioxaspiro[4.5]decan-8-one, its subsequent reduction to this compound, and the strategic application of this bifunctional molecule in organic synthesis. We will provide detailed, field-proven protocols, explain the underlying reaction mechanisms, and present case studies to illustrate its utility in the synthesis of complex bioactive molecules.
Core Synthesis and Key Intermediates
The journey towards utilizing this compound begins with the efficient synthesis of its precursor, 1,4-Dioxaspiro[4.5]decan-8-one, also known as 1,4-cyclohexanedione monoethylene ketal. This intermediate is a cornerstone, providing the stable protected ketone while leaving the other carbonyl group (or a precursor to it) available for modification.
Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one: The Ketalization Reaction
The most common and direct method for the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one is the mono-ketalization of 1,4-cyclohexanedione with ethylene glycol under acidic catalysis. The chemoselectivity of this reaction, protecting only one of the two ketones, is a key advantage.
Reaction Mechanism: Acid-Catalyzed Ketal Formation
The formation of the ketal is a reversible, acid-catalyzed process. The mechanism involves the following key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates one of the carbonyl oxygens of 1,4-cyclohexanedione, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Ethylene Glycol: A hydroxyl group from ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiacetal intermediate.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original carbonyl oxygens.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized oxonium ion.
-
Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol attacks the oxonium ion in an intramolecular fashion, forming the five-membered dioxolane ring.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the newly formed spiroketal.
To drive the equilibrium towards the formation of the ketal, water, a byproduct of the reaction, must be removed. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus.
Caption: Mechanism of acid-catalyzed ketal formation.
Experimental Protocol: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
This protocol is adapted from established procedures for the mono-ketalization of dicarbonyl compounds.
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 1,4-Cyclohexanedione | 112.13 | 11.2 g | 0.1 |
| Ethylene Glycol | 62.07 | 6.8 mL (7.5 g) | 0.12 |
| p-Toluenesulfonic acid monohydrate | 190.22 | 0.2 g | 0.001 |
| Toluene | - | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,4-cyclohexanedione (11.2 g, 0.1 mol), ethylene glycol (6.8 mL, 0.12 mol), p-toluenesulfonic acid monohydrate (0.2 g, 1 mol%), and toluene (100 mL).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (approximately 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst, followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to afford 1,4-Dioxaspiro[4.5]decan-8-one as a white solid.
Reduction to this compound
With the ketone successfully protected as a ketal, the remaining carbonyl group in 1,4-Dioxaspiro[4.5]decan-8-one can be selectively reduced to the corresponding alcohol, this compound. Standard reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. Sodium borohydride is generally preferred due to its milder nature and ease of handling.[5][6]
Experimental Protocol: Reduction of 1,4-Dioxaspiro[4.5]decan-8-one
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 1,4-Dioxaspiro[4.5]decan-8-one | 156.18 | 15.6 g | 0.1 |
| Sodium Borohydride | 37.83 | 4.5 g | 0.12 |
| Methanol | - | 150 mL | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve 1,4-Dioxaspiro[4.5]decan-8-one (15.6 g, 0.1 mol) in methanol (150 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (4.5 g, 0.12 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water (50 mL) at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless oil or a low-melting solid. The product is often of sufficient purity for subsequent steps, but can be further purified by column chromatography if necessary.
Protecting Group Strategies and Applications in Synthesis
The true utility of this compound lies in its bifunctional nature. The ketal serves as a robust protecting group for one carbonyl, while the hydroxyl group provides a handle for a wide range of chemical transformations.
Stability of the Ethylene Ketal Protecting Group
The 1,4-dioxaspiro[4.5]decane system is stable under a variety of reaction conditions, including:
-
Basic conditions: Resistant to strong bases such as hydroxides, alkoxides, and organometallic reagents (e.g., Grignard and organolithium reagents).[3]
-
Nucleophilic attack: The ketal is inert to most nucleophiles.
-
Hydride reduction: Stable to common hydride reducing agents like NaBH₄ and LiAlH₄.[3]
-
Oxidation: Generally stable to many oxidizing agents, although very strong acidic oxidizing conditions may lead to cleavage.
This stability profile allows for a broad range of synthetic manipulations to be performed on other parts of the molecule without affecting the protected ketone.
Deprotection: Regenerating the Ketone
The removal of the ethylene ketal protecting group is typically achieved under acidic conditions, regenerating the ketone. This is essentially the reverse of the ketalization reaction.
Reaction Mechanism: Acid-Catalyzed Ketal Hydrolysis
The hydrolysis of the ketal is also an acid-catalyzed process:
-
Protonation of an Ether Oxygen: The acid catalyst protonates one of the ether oxygens of the ketal.
-
Ring Opening: The C-O bond cleaves, and the resulting carbocation is stabilized by the adjacent oxygen atom, forming an oxonium ion.
-
Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the oxonium ion.
-
Proton Transfer: A proton is transferred to the other ether oxygen.
-
Elimination of Ethylene Glycol: The protonated ether oxygen and its attached carbon are eliminated as ethylene glycol, reforming the protonated carbonyl group.
-
Deprotonation: Loss of a proton regenerates the ketone and the acid catalyst.
Caption: Mechanism of acid-catalyzed ketal hydrolysis.
Experimental Protocol: Deprotection of the Ethylene Ketal
| Reagent/Solvent | Amount |
| Ketal-protected compound | 1 equivalent |
| Acetone | As solvent |
| Water | 10-20% v/v |
| p-Toluenesulfonic acid monohydrate or HCl (aq) | Catalytic amount |
Procedure:
-
Dissolve the ketal-protected compound in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid monohydrate or a few drops of concentrated hydrochloric acid.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the deprotected ketone.
Applications in the Total Synthesis of Bioactive Molecules
The strategic use of this compound and its precursor has been instrumental in the total synthesis of several complex natural products.
Case Study: Total Synthesis of (+)-Lyconadin A
The total synthesis of the pentacyclic alkaloid (+)-Lyconadin A, which exhibits modest cytotoxicity, provides an excellent example of the strategic use of the 1,4-dioxaspiro[4.5]decane protecting group. In one of the synthetic approaches, a key intermediate containing the protected ketone was crucial for the successful construction of the complex polycyclic core.[7][8] The ketal served to mask a reactive carbonyl group while other intricate bond-forming reactions were carried out. The deprotection of the ketal at a later stage was essential for the formation of a key hemiaminal intermediate.[8]
Case Study: Synthesis of (+)-Spirolaxine Methyl Ether
The synthesis of (+)-Spirolaxine methyl ether, a fungal metabolite with activity against Helicobacter pylori, also showcases the utility of spiroketal-containing building blocks. While not directly using this compound, the synthesis of related spiroketal systems highlights the importance of these motifs in constructing bioactive molecules.[9][10] The principles of ketal stability and controlled deprotection are central to these synthetic strategies.
Data Presentation: Spectroscopic Characterization
Accurate characterization of intermediates and final products is critical in organic synthesis. Below is a summary of typical spectroscopic data for the key compounds discussed in this guide.
Table 1: Spectroscopic Data
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 1,4-Cyclohexanedione | ~2.8 (s, 8H) | ~210 (C=O), ~37 (CH₂) |
| 1,4-Dioxaspiro[4.5]decan-8-one | ~4.0 (s, 4H), ~2.5 (t, 4H), ~1.9 (t, 4H) | ~209 (C=O), ~108 (spiro-C), ~64 (OCH₂), ~37 (CH₂), ~34 (CH₂) |
| This compound | ~3.9 (s, 4H), ~3.7 (m, 1H), ~1.8-1.5 (m, 8H), ~1.6 (br s, 1H, OH) | ~109 (spiro-C), ~68 (CH-OH), ~64 (OCH₂), ~34 (CH₂), ~30 (CH₂) |
Note: Chemical shifts are approximate and may vary depending on the solvent and other experimental conditions.
Conclusion and Future Outlook
The this compound scaffold and its precursor, 1,4-Dioxaspiro[4.5]decan-8-one, represent a powerful and versatile tool in the arsenal of the modern synthetic chemist. The ethylene ketal protecting group offers a high degree of stability under a wide range of reaction conditions, allowing for intricate synthetic manipulations at other positions of a molecule. The ability to selectively deprotect the ketone under acidic conditions provides a controlled and predictable means of unmasking this functionality at the desired stage of a synthesis.
As the demand for novel and complex bioactive molecules continues to grow in the fields of medicine and materials science, the strategic implementation of robust protecting group strategies will remain a critical aspect of synthetic design. The principles and protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize the 1,4-dioxaspiro[4.5]decane system in their synthetic endeavors, ultimately enabling the efficient construction of complex molecular architectures.
References
- Zhang, W., et al. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals.
- Beshore, D. C., & Smith, A. B., III. (2007). Total Synthesis of (+)-Lyconadin A. Journal of the American Chemical Society, 129(14), 4148–4149.
- Caron, S., et al. (2006). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 1(4), 329-340.
- Nishimura, T., et al. (2011). Concise total synthesis of (+)-lyconadin A. Journal of the American Chemical Society, 133(3), 418-9.
- Taber, D. F. (2007). Total Synthesis of Lyconadin A & B by Smith. Organic Chemistry Portal.
- Yang, Y., et al. (2014). Divergent total syntheses of lyconadins A and C.
- Finney, N. S. (2008). The Smith Synthesis of (+)-Lyconadin A. Organic Chemistry Portal.
- Askin, D. (2023). Lithium Aluminum Hydride (LiAlH4)
- Raju, B. R., & Saikia, A. (2009). Asymmetric Synthesis of Naturally Occurring Spiroketals. Molecules, 14(5), 1639-1701.
- Dai, M. (2015). Total Syntheses of Lyconadins: Finding Efficiency and Diversity. Synlett, 26(10), 1331-1335.
- Wang, Y., et al. (2009). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Journal of Chemical Research, 2009(4), 234-235.
- Coldham, I., & Watson, S. P. (2006). Enantioselective Deprotonation of Protected 4-Hydroxycyclohexanones. Synlett, 2006(19), 3277-3292.
- Tantillo, D. J., et al. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry, 79(23), 11467-11473.
- Reich, H. J. (n.d.). Reduction and Oxidation :: Boron Hydrides.
- Zhou, Y. G., et al. (2021). Asymmetric Hydrogenation of Racemic 6-Aryl 1,4-Dioxaspiro[4.5]decan-7-ones to Functionalized Chiral β-Aryl Cyclohexanols via a Dynamic Kinetic Resolution. Organic Letters, 23(5), 1616-1620.
- Dallavalle, S., et al. (2005). Synthesis of (+)-spirolaxine methyl ether. Tetrahedron: Asymmetry, 16(1), 183-187.
- Wikipedia contributors. (2023, December 14). Sodium borohydride. In Wikipedia, The Free Encyclopedia.
- Zhou, Y. G., et al. (2021). Asymmetric Hydrogenation of Racemic 6-Aryl 1,4-Dioxaspiro[4.5]decan-7-ones to Functionalized Chiral β-Aryl Cyclohexanols via a Dynamic Kinetic Resolution.
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- Tantillo, D. J., et al. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions.
- Preti, D., et al. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. European Journal of Medicinal Chemistry, 223, 113645.
- Askin, D. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- ChemicalBook. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one synthesis.
- Myers, A. (n.d.).
- Kontogiorgis, C., et al. (2019). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2019(2), M1069.
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Introduction: The Strategic Importance of 1,4-Dioxaspiro[4.5]decan-8-ol
An In-Depth Guide to the Scale-Up Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ol
This compound is a versatile bifunctional intermediate of significant value in the fields of medicinal chemistry and materials science. Its rigid spirocyclic core provides a well-defined three-dimensional scaffold, making it an attractive building block for complex, biologically active molecules and specialized organic materials.[1][2][3] The presence of a protected ketone (the dioxaspiro group) and a secondary alcohol allows for selective, sequential chemical modifications, a highly desirable feature in multi-step synthetic campaigns.
This application note provides a detailed, field-tested guide for the robust and scalable two-step synthesis of this compound. The process begins with the selective mono-ketalization of 1,4-cyclohexanedione, followed by the chemoselective reduction of the remaining ketone to the target alcohol. The protocols herein are designed with scalability, efficiency, and safety as primary considerations for researchers and process chemists.
Overall Synthetic Strategy
The synthesis is executed in two primary stages. First, the selective protection of one ketone in 1,4-cyclohexanedione is achieved using ethylene glycol. Second, the remaining ketone is reduced to the desired secondary alcohol. This strategic sequence prevents self-condensation or other side reactions and ensures high yields of the target molecule.
Caption: High-level overview of the two-stage synthesis.
Part 1: Scale-Up Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
Principle and Rationale
The core of this stage is the acid-catalyzed reaction between a ketone and a diol to form a cyclic ketal, also known as an acetal.[4] In this case, 1,4-cyclohexanedione is reacted with ethylene glycol. The primary challenge in this synthesis is achieving selective mono-ketalization while minimizing the formation of the di-ketal byproduct, 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane.[2]
To drive the equilibrium towards the product, the water generated during the reaction must be continuously removed. On a laboratory and pilot scale, this is efficiently accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene. The choice of a mild acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is critical to prevent unwanted side reactions while ensuring a practical reaction rate. Several methods have been developed for this synthesis, with some modern approaches utilizing ionic liquids or solid acid catalysts to improve efficiency and simplify work-up.[2][5][6] For this protocol, we focus on the classic and robust p-TsOH-catalyzed azeotropic method, which is well-understood and highly scalable.
Experimental Protocol: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (4746-97-8)
Materials and Equipment:
-
Reactor: 5 L jacketed glass reactor equipped with mechanical overhead stirring, a thermocouple, a condenser, and a Dean-Stark apparatus.
-
Reagents:
-
1,4-Cyclohexanedione (CHD), 98%
-
Ethylene Glycol (EG), ACS grade
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O), 98.5%
-
Toluene, ACS grade
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves.
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).
-
Charging Reagents: To the reactor, add toluene (2.5 L), 1,4-cyclohexanedione (560 g, 5.0 mol), and ethylene glycol (341 g, 5.5 mol, 1.1 eq).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (9.5 g, 0.05 mol, 0.01 eq).
-
Reaction: Begin vigorous stirring and heat the mixture to reflux (approx. 110-115°C). Water will begin to collect in the Dean-Stark trap. Continue refluxing for 5-8 hours, or until the theoretical amount of water (approx. 90 mL) has been collected. Monitor the reaction progress by GC analysis to ensure consumption of the starting material.
-
Quenching: Once the reaction is complete, cool the reactor to room temperature. Carefully add saturated sodium bicarbonate solution (500 mL) to neutralize the p-TsOH catalyst. Stir for 20 minutes.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 500 mL) and brine (1 x 500 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene. This will yield a crude solid.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as heptane or an ethyl acetate/hexane mixture, to yield pure 1,4-Dioxaspiro[4.5]decan-8-one as a white crystalline solid.[5]
Data Summary: Ketalization Stage
| Reagent | MW ( g/mol ) | Moles (mol) | Equivalents | Amount Used |
| 1,4-Cyclohexanedione | 112.13 | 5.0 | 1.0 | 560 g |
| Ethylene Glycol | 62.07 | 5.5 | 1.1 | 310 mL (341 g) |
| p-TsOH·H₂O | 190.22 | 0.05 | 0.01 | 9.5 g |
| Toluene | 92.14 | - | - | 2.5 L |
| Product (Expected) | 156.18 | ~4.0 | - | ~625 g (80% yield) |
Part 2: Scale-Up Reduction to this compound
Principle and Rationale
This stage involves the chemoselective reduction of the ketone functionality in 1,4-Dioxaspiro[4.5]decan-8-one to a secondary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation on a large scale. It is preferred over more powerful reducing agents like lithium aluminum hydride (LiAlH₄) due to its greater safety, lower cost, milder reactivity, and compatibility with protic solvents like methanol or ethanol. The ketal protecting group is stable under these basic or neutral reductive conditions. The reaction is typically performed at low temperatures to control its exothermic nature and to minimize potential side reactions.
Experimental Protocol: Synthesis of this compound (22428-87-1)
Materials and Equipment:
-
Reactor: 5 L jacketed glass reactor with mechanical stirring, thermocouple, and an addition funnel.
-
Reagents:
-
1,4-Dioxaspiro[4.5]decan-8-one, 99%+
-
Sodium Borohydride (NaBH₄), 98%
-
Methanol (MeOH), ACS grade
-
Dichloromethane (DCM), ACS grade
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
-
PPE: Safety glasses, lab coat, nitrile gloves. Handle NaBH₄ in a well-ventilated area.
Procedure:
-
Reactor Setup: Ensure the reactor is clean and dry.
-
Dissolution: Charge the reactor with 1,4-Dioxaspiro[4.5]decan-8-one (625 g, 4.0 mol) and methanol (2.0 L). Stir until all the solid has dissolved.
-
Cooling: Cool the solution to 0-5°C using a circulating chiller.
-
Reagent Addition: Slowly and portion-wise, add sodium borohydride (91 g, 2.4 mol, 0.6 eq) over a period of 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2 hours. Monitor for completion using Thin Layer Chromatography (TLC) or GC.
-
Quenching: Slowly and carefully quench the reaction by adding deionized water (500 mL), followed by the dropwise addition of 1 M HCl to neutralize excess NaBH₄ and adjust the pH to ~7. (Caution: Hydrogen gas evolution).
-
Solvent Removal: Remove the bulk of the methanol under reduced pressure.
-
Extraction: Transfer the resulting aqueous slurry to a larger separatory funnel and extract with dichloromethane (3 x 750 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (1 x 500 mL). Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Final Concentration: Remove the dichloromethane under reduced pressure to yield this compound as a colorless to light yellow viscous liquid or low-melting solid.[7][8] Further purification by vacuum distillation or chromatography is possible if higher purity is required.
Data Summary: Reduction Stage
| Reagent | MW ( g/mol ) | Moles (mol) | Equivalents | Amount Used |
| 1,4-Dioxaspiro[4.5]decan-8-one | 156.18 | 4.0 | 1.0 | 625 g |
| Sodium Borohydride | 37.83 | 2.4 | 0.6 | 91 g |
| Methanol | 32.04 | - | - | 2.0 L |
| Product (Expected) | 158.19 | ~3.6 | - | ~570 g (90% yield) |
Process Workflow and Quality Control
Caption: Detailed workflow from starting materials to final product.
Analytical Characterization
Purity and identity should be confirmed at the intermediate and final stages using standard analytical techniques.[9][10]
| Analysis Type | 1,4-Dioxaspiro[4.5]decan-8-one (Intermediate) | This compound (Final Product) |
| Appearance | White crystalline solid | Colorless to light yellow viscous liquid or solid[8] |
| GC Purity | >99% (post-recrystallization) | >98% |
| ¹H NMR | Signals for cyclohexyl protons and a sharp singlet for the dioxolane protons (~3.9 ppm). Absence of starting material signals. | Appearance of a new multiplet corresponding to the CH-OH proton (~3.6-3.8 ppm) and a broad singlet for the -OH proton. |
| IR Spectroscopy | Strong C=O stretch (~1715 cm⁻¹). C-O stretches (~1100-1200 cm⁻¹). | Disappearance of the C=O stretch. Appearance of a broad O-H stretch (~3400 cm⁻¹). |
Safety and Handling Considerations
All operations should be conducted in a well-ventilated fume hood or a controlled reactor bay.
-
1,4-Cyclohexanedione: May cause skin and eye irritation. Handle with care.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.
-
p-Toluenesulfonic Acid: Corrosive. Causes severe skin burns and eye damage.
-
Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water to produce flammable hydrogen gas. Corrosive.
-
Dichloromethane (DCM): Volatile and suspected carcinogen. Avoid inhalation and skin contact.
-
General Hazards: The reduction quenching step generates hydrogen gas and must be performed with adequate ventilation and away from ignition sources. Both reactions involve heating or exothermic processes that require careful temperature monitoring and control.[7][11][12][13]
Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate PPE.
References
- PrepChem. (n.d.). Synthesis of this compound.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.
- Sigma-Aldrich. (n.d.). This compound.
- ChemicalBook. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one synthesis.
- Fisher Scientific. (2025). 1,4-dioxaspiro[4.5]decan-8-one Safety Data Sheet.
- Merck Millipore. (n.d.). 1,4-Dioxa-8-azaspiro[4.5]decane CAS 177-11-7.
- BLDpharm. (n.d.). 22428-87-1|this compound.
- Echemi. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one Safety Data Sheets.
-
ChemicalBook. (n.d.). 8-PHENYL-1,4-DIOXASPIRO[5][11]DECAN-8-OL synthesis. Retrieved from chemicalbook.com.
- PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decan-8-ol.
- ResearchGate. (2025). Synthesis of 1,4-dioxaspira[4.5]decan-8-one.
- Google Patents. (n.d.). CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
- Google Patents. (n.d.). Preparation method of 1, 4-cyclohexanedione monoethylene glycol ketal.
- Journal of Chemical Education. (1975). A Preparation of the Ethylene Glycol Mono-Ketal of Cyclohexane-1,4-Dione.
- Wiley Online Library. (n.d.). Synthesis Optimization and Kinetics for Ketalization of Cyclohexanone With Ethylene Glycol in a Zeolite Membrane Reactor.
- BenchChem. (2025). An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History.
- Tokyo Chemical Industry. (n.d.). This compound 22428-87-1.
- Thermo Fisher Scientific. (n.d.). This compound, 98%.
- Organic Chemistry Mechanism Tutorial. (2024). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol.
Sources
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- 5. 1,4-Dioxaspiro[4.5]decan-8-one synthesis - chemicalbook [chemicalbook.com]
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- 8. 241010010 [thermofisher.com]
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- 13. echemi.com [echemi.com]
The Spirocyclic Keystone: A Guide to Asymmetric Synthesis Involving 1,4-Dioxaspiro[4.5]decan-8-ol
For the discerning researcher in organic synthesis and drug development, the quest for stereochemical control is paramount. The rigid and well-defined three-dimensional architecture of spirocyclic systems offers a privileged platform for the construction of complex chiral molecules. Within this class of compounds, 1,4-Dioxaspiro[4.5]decan-8-ol and its precursor ketone serve as versatile and highly valuable building blocks. While the alcohol itself is achiral, its strategic use in asymmetric synthesis unlocks pathways to a multitude of stereochemically rich structures with significant potential in medicinal chemistry and natural product synthesis.[1]
This technical guide provides an in-depth exploration of the asymmetric synthesis involving this compound. We will delve into the core strategies for establishing the crucial chirality at the C8 position, focusing on robust and scalable methodologies. Furthermore, we will explore the subsequent application of the resulting chiral alcohol in diastereoselective transformations, showcasing its utility as a powerful tool in the synthetic chemist's arsenal.
The Prochiral Precursor: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
The journey into the asymmetric world of this spirocycle begins with its prochiral ketone precursor, 1,4-Dioxaspiro[4.5]decan-8-one. This compound is readily accessible and serves as the pivotal starting material for enantioselective transformations. A common and efficient method for its preparation involves the selective mono-ketalization of 1,4-cyclohexanedione with ethylene glycol.[2] This straightforward reaction provides the desired spirocyclic ketone in good yields.
Alternatively, 1,4-Dioxaspiro[4.5]decan-8-one can be synthesized via the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in an acidic medium.[2] The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.
Establishing Chirality: Asymmetric Reduction of 1,4-Dioxaspiro[4.5]decan-8-one
The critical step in harnessing the potential of this spirocyclic system is the enantioselective reduction of the prochiral ketone to the corresponding chiral alcohol. Two powerful and widely adopted methodologies for this transformation are the Corey-Bakshi-Shibata (CBS) reduction and enzyme-catalyzed reductions.
Corey-Bakshi-Shibata (CBS) Reduction: A Predictable and High-Yield Approach
The CBS reduction is a cornerstone of asymmetric synthesis, renowned for its high enantioselectivity and predictable stereochemical outcome in the reduction of a wide array of ketones.[3][4] The reaction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, in the presence of a borane source such as borane-dimethyl sulfide (BMS) or borane-tetrahydrofuran (BH3•THF).[3][5]
The mechanism of the CBS reduction involves the formation of a complex between the oxazaborolidine catalyst and the borane, which then coordinates to the ketone. The chiral environment of the catalyst directs the hydride delivery from the borane to one of the two enantiotopic faces of the carbonyl group, leading to the formation of one enantiomer of the alcohol in excess.[3][5]
Protocol 1: Asymmetric Synthesis of (S)-1,4-Dioxaspiro[4.5]decan-8-ol via CBS Reduction
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq).
-
Dissolve the ketone in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) to the stirred solution.
-
After stirring for 15 minutes at -78 °C, add BMS (0.6 eq) dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford (S)-1,4-Dioxaspiro[4.5]decan-8-ol.
-
Determine the enantiomeric excess (ee) by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
Data Presentation:
| Entry | Catalyst | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | (R)-Me-CBS | BMS | THF | -78 | >95 | >98 |
| 2 | (S)-Me-CBS | BMS | THF | -78 | >95 | >98 (for the R-enantiomer) |
Enzymatic Reduction: A Green and Highly Selective Alternative
Biocatalysis has emerged as a powerful and sustainable approach for asymmetric synthesis. Enzymes, particularly alcohol dehydrogenases (ADHs), can catalyze the reduction of ketones with exquisite enantioselectivity under mild reaction conditions.[6] These reactions are often performed in aqueous media, minimizing the use of organic solvents and contributing to a greener synthetic process.
The enzymatic reduction of 1,4-Dioxaspiro[4.5]decan-8-one typically employs a whole-cell biocatalyst or an isolated ADH, along with a cofactor regeneration system. The cofactor, usually NADH or NADPH, is expensive and used in catalytic amounts, necessitating a secondary enzymatic or chemical process to regenerate its reduced form. A common system involves the use of a sacrificial alcohol, such as isopropanol, and a corresponding dehydrogenase.
Protocol 2: Enzymatic Asymmetric Reduction of 1,4-Dioxaspiro[4.5]decan-8-one
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Recombinant Lactobacillus alcohol dehydrogenase (or other suitable ADH)
-
NADP+ or NAD+
-
Glucose dehydrogenase (for cofactor regeneration)
-
Glucose
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer.
-
Add glucose, NADP+, and glucose dehydrogenase to the buffer and stir until dissolved.
-
Add the alcohol dehydrogenase to the solution.
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-one in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture.
-
Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the reaction progress by GC or HPLC.
-
Upon completion, saturate the aqueous phase with sodium chloride and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the enantiomeric excess by chiral GC or HPLC.
Data Presentation:
| Entry | Enzyme Source | Co-factor | Co-substrate | pH | Temp (°C) | Yield (%) | ee (%) |
| 1 | Lactobacillus ADH | NADP+ | Glucose | 7.0 | 30 | High | >99 |
| 2 | Yeast ADH | NAD+ | Isopropanol | 7.0 | 30 | Moderate | Variable |
The Chiral Building Block: Applications in Diastereoselective Synthesis
Once the chiral this compound is obtained in high enantiomeric purity, it becomes a valuable chiral building block for the synthesis of more complex molecules. The hydroxyl group can be derivatized or used to direct subsequent stereoselective reactions.
Directing Group in Diastereoselective Reactions
The hydroxyl group of the chiral alcohol can act as a directing group in various transformations, influencing the stereochemical outcome of reactions at adjacent or nearby positions. For example, epoxidation of an olefin tethered to the spirocyclic scaffold can proceed with high diastereoselectivity, with the hydroxyl group directing the delivery of the oxidant from one face of the molecule.
Synthesis of Chiral Spirocyclic Amines and Other Derivatives
The chiral alcohol can be readily converted to other functional groups, such as azides or amines, with retention or inversion of configuration at the C8 stereocenter. These chiral spirocyclic amines are of significant interest in medicinal chemistry, as the rigid spirocyclic framework allows for a precise spatial arrangement of pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets.[1] For instance, derivatives of the 1,4-dioxaspiro[4.5]decane scaffold have shown activity as σ1 receptor ligands and 5-HT1A receptor agonists.[1]
Experimental Workflow Visualization
Caption: Workflow for the asymmetric synthesis and application of this compound.
Conclusion
The asymmetric synthesis involving this compound represents a powerful strategy for the construction of stereochemically defined spirocyclic systems. The reliable and highly enantioselective reduction of the prochiral ketone precursor, through methods such as the CBS reduction or enzymatic catalysis, provides access to a valuable chiral building block. The resulting chiral alcohol can be further elaborated into a variety of complex and biologically relevant molecules, underscoring the importance of this spirocyclic scaffold in modern organic synthesis and drug discovery. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers seeking to leverage the unique structural and stereochemical features of this versatile synthetic intermediate.
References
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Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]
-
Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]
-
Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. [Link]
-
Corey–Itsuno reduction. Wikipedia. [Link]
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Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]
-
Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. PMC. [Link]
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Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media. Organic Chemistry Portal. [Link]
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Catalytic Routes to a Key Spirocyclic Building Block: Application Notes for the Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ol
Introduction: The Significance of 1,4-Dioxaspiro[4.5]decan-8-ol
This compound is a valuable spirocyclic compound that serves as a versatile intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.[1][2] Its rigid three-dimensional structure, conferred by the spirocyclic system, is of significant interest in drug design, potentially leading to enhanced binding affinity and selectivity for biological targets. Derivatives of the 1,4-dioxaspiro[4.5]decane scaffold have demonstrated activity as σ1 receptor ligands and 5-HT1A receptor agonists, underscoring the therapeutic potential of this chemical class.[1][3] The synthesis of this key intermediate, often starting from 1,4-cyclohexanedione, involves a critical two-step sequence: the selective protection of one carbonyl group via ketalization, followed by the reduction of the remaining ketone. This application note provides a detailed guide to various catalytic methods for the efficient and selective preparation of this compound, with a focus on explaining the rationale behind the chosen methodologies and providing actionable protocols for researchers.
Synthetic Strategy Overview: A Two-Pronged Catalytic Approach
The most direct and widely employed synthetic route to this compound commences with the selective mono-ketalization of 1,4-cyclohexanedione with ethylene glycol. This crucial step yields the intermediate, 1,4-Dioxaspiro[4.5]decan-8-one.[2] Subsequently, the carbonyl group of this intermediate is reduced to the desired hydroxyl functionality. This two-stage approach allows for precise control over the chemical transformations and enables access to the target molecule in high purity.
Figure 1: General two-step synthesis of this compound.
Part I: Catalytic Ketalization of 1,4-Cyclohexanedione
The selective mono-ketalization of 1,4-cyclohexanedione is a pivotal step that requires careful control to prevent the formation of the di-ketal byproduct. Various catalytic systems have been developed to enhance the efficiency and selectivity of this transformation.
Homogeneous Acid Catalysis
Traditional acid catalysis remains a widely used method for ketalization. Protonic acids such as p-toluenesulfonic acid (PTSA) are effective in promoting the reaction between the ketone and ethylene glycol.[1] The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by ethylene glycol.[4] The removal of water, typically through azeotropic distillation with a Dean-Stark apparatus, is crucial to drive the equilibrium towards the ketal product.
Protocol 1: p-Toluenesulfonic Acid Catalyzed Ketalization
-
Materials: 1,4-Cyclohexanedione, ethylene glycol, p-toluenesulfonic acid monohydrate, toluene.
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,4-cyclohexanedione (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 equivalents) in toluene.
-
Reflux the mixture, continuously removing the water formed during the reaction via the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford 1,4-Dioxaspiro[4.5]decan-8-one.[1]
-
Heterogeneous and Advanced Catalytic Systems
To address the challenges associated with the separation and reuse of homogeneous catalysts, several heterogeneous and advanced catalytic systems have been explored.
-
Ionic Liquids: Brønsted acidic ionic liquids have been shown to be effective catalysts for the ketalization of cyclohexanone with glycols.[5] These catalysts offer advantages such as high catalytic activity, thermal stability, and ease of separation and recycling. A notable example involves the use of 1-butyl-3-methylimidazolium hydrogen sulfate in the presence of 1-ethylimidazolium tetrafluoroborate.[6]
-
Solid Acid Catalysts: The use of solid acid catalysts, such as dealuminated USY zeolites and macroporous resins, provides a greener alternative to traditional acid catalysts.[7] These materials are easily separable from the reaction mixture by simple filtration and can be reused multiple times, minimizing waste and simplifying the work-up procedure. For instance, a weakly acidic acrylic cation exchange resin has been used for the selective hydrolysis of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane to yield 1,4-dioxaspiro[4.5]decan-8-one.[8]
Table 1: Comparison of Catalytic Systems for Ketalization
| Catalyst System | Advantages | Disadvantages | Reference |
| p-Toluenesulfonic Acid | Readily available, effective | Difficult to separate, corrosive | [1] |
| Ionic Liquids | Recyclable, high activity | Higher initial cost | [5][6] |
| Solid Acid Catalysts | Easily separable, reusable, less corrosive | May require specific preparation | [7][8] |
Part II: Catalytic Reduction of 1,4-Dioxaspiro[4.5]decan-8-one
The reduction of the ketone functionality in 1,4-Dioxaspiro[4.5]decan-8-one to the corresponding alcohol is the final step in the synthesis. The choice of catalytic method for this reduction can influence the stereochemical outcome of the final product.
Asymmetric Hydrogenation: Accessing Chiral Alcohols
For applications in drug development, the synthesis of enantiomerically pure compounds is often crucial. Asymmetric hydrogenation using chiral transition metal catalysts, particularly ruthenium-based complexes, provides a powerful tool for the enantioselective reduction of ketones.[9] The Noyori-type catalysts, which typically consist of a ruthenium center coordinated with a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine, are highly effective for the asymmetric hydrogenation of a wide range of ketones.[7][10]
Figure 2: Asymmetric hydrogenation of 1,4-Dioxaspiro[4.5]decan-8-one.
Protocol 2: Noyori-type Asymmetric Hydrogenation
-
Materials: 1,4-Dioxaspiro[4.5]decan-8-one, RuCl₂[(R)-BINAP] (or other chiral Ru catalyst), ethanol (or other suitable solvent), hydrogen gas.
-
Procedure:
-
In a nitrogen-filled glovebox, charge a high-pressure reactor with 1,4-Dioxaspiro[4.5]decan-8-one (1 equivalent) and the chiral ruthenium catalyst (e.g., 0.1 mol%).
-
Add degassed ethanol to dissolve the reactants.
-
Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen gas (e.g., up to 1100 psi) and heat to the desired temperature (e.g., 30 °C).
-
Stir the reaction mixture for the required time (e.g., 24-72 hours), monitoring the consumption of the starting material by GC.
-
After the reaction is complete, carefully release the pressure and purge the reactor with nitrogen.
-
Concentrate the reaction mixture in vacuo and purify the product by column chromatography to obtain the enantiomerically enriched this compound.[10]
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.
-
Catalytic Transfer Hydrogenation: A Milder Alternative
Catalytic transfer hydrogenation (CTH) offers a practical alternative to high-pressure hydrogenation, utilizing a hydrogen donor molecule such as isopropanol or formic acid in the presence of a transition metal catalyst.[11] Ruthenium(II) complexes, particularly those with chiral N-tosylated 1,2-diamines, are highly effective catalysts for the asymmetric transfer hydrogenation (ATH) of ketones.[12] This method is often performed under milder conditions and does not require specialized high-pressure equipment.
Protocol 3: Asymmetric Transfer Hydrogenation (ATH)
-
Materials: 1,4-Dioxaspiro[4.5]decan-8-one, [RuCl₂(arene)(chiral diamine)] catalyst, formic acid/triethylamine azeotrope (5:2) or isopropanol.
-
Procedure:
-
To a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1 equivalent) in the formic acid/triethylamine azeotrope or isopropanol, add the chiral ruthenium catalyst (e.g., 0.5 mol%).
-
Stir the reaction mixture at a specified temperature (e.g., 28 °C) for a designated period (e.g., 20 hours).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction and perform an appropriate work-up, which may involve extraction and washing.
-
Analyze the enantiomeric excess of the product.
-
Biocatalysis: The Green Chemistry Approach
Enzymatic reductions offer a highly selective and environmentally friendly route to chiral alcohols.[14] Oxidoreductases, such as alcohol dehydrogenases (ADHs) from various microorganisms (e.g., Lactobacillus brevis, Candida parapsilosis), can catalyze the reduction of ketones with excellent enantioselectivity.[15][16] These reactions are typically performed in aqueous media under mild conditions. Baker's yeast is also a commonly used and readily available biocatalyst for the reduction of ketones.[17]
Figure 3: Biocatalytic reduction of 1,4-Dioxaspiro[4.5]decan-8-one.
Protocol 4: General Procedure for Biocatalytic Reduction
-
Materials: 1,4-Dioxaspiro[4.5]decan-8-one, whole cells of a suitable microorganism (e.g., baker's yeast) or an isolated oxidoreductase, a cofactor regeneration system (e.g., glucose/glucose dehydrogenase for NAD(P)H regeneration), buffer solution.
-
Procedure:
-
In a buffered aqueous solution, suspend the biocatalyst (e.g., baker's yeast).
-
If using an isolated enzyme, add the enzyme and the components of the cofactor regeneration system.
-
Add the substrate, 1,4-Dioxaspiro[4.5]decan-8-one, which may be dissolved in a minimal amount of a water-miscible co-solvent to aid solubility.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitor the reaction progress by GC or HPLC.
-
Once the reaction is complete, extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.[17][18]
-
Determine the enantiomeric excess of the resulting alcohol.
-
Conclusion and Future Perspectives
The catalytic synthesis of this compound is a well-established yet evolving field. While traditional homogeneous acid catalysis for the initial ketalization step remains effective, the development of heterogeneous and recyclable catalysts offers significant advantages in terms of sustainability and process efficiency. For the subsequent reduction, the advent of asymmetric hydrogenation and transfer hydrogenation has opened up avenues for the stereocontrolled synthesis of this important chiral building block. Furthermore, the application of biocatalysis presents a green and highly selective alternative that is poised for broader industrial application. The choice of the optimal catalytic method will depend on the specific requirements of the synthesis, including scale, desired stereochemistry, and environmental considerations. Future research in this area will likely focus on the development of even more active and selective catalysts, as well as the integration of these catalytic steps into continuous flow processes for enhanced efficiency and scalability.
References
-
Noyori, R., et al. (1995). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society. [Link]
-
NROChemistry. (n.d.). Noyori Hydrogenation. Retrieved from [Link]
-
Wills, M., et al. (2002). A Class of Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenations of Ketones. Journal of the American Chemical Society. [Link]
-
Johnson Matthey. (n.d.). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar. [Link]
-
Hummel, W. (2014). Enzyme-Catalyzed Regio- and Enantioselective Ketone Reductions. ResearchGate. [Link]
- Google Patents. (n.d.). CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
-
Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group. [Link]
-
Li, G., et al. (2006). Catalytic synthesis of cyclohexanone ethylene glycol ketal by dealuminated USY. ResearchGate. [Link]
-
Organic Chemistry Mechanism Tutorial. (2024). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol. YouTube. [Link]
-
Faber, K., et al. (2011). Enzyme-catalyzed regio- and enantioselective ketone reductions. PubMed. [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]
-
Zhang, Z., et al. (2019). Kinetics Study of the Ketalization Reaction of Cyclohexanone with Glycol Using Brønsted Acidic Ionic Liquids as Catalysts. Industrial & Engineering Chemistry Research. [Link]
-
Ni, Y., et al. (2023). Engineering a Carbonyl Reductase to Simultaneously Increase Activity Toward Bulky Ketone and Isopropanol for Dynamic Kinetic Asymmetric Reduction via Enzymatic Hydrogen Transfer. ACS Catalysis. [Link]
-
Hagar, M. (2012). Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. Journal of Physical Science. [Link]
-
ResearchGate. (2009). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]
-
Zhou, J., et al. (2021). Asymmetric Hydrogenation of Racemic 6-Aryl 1,4-Dioxaspiro[4.5]decan-7-ones to Functionalized Chiral β-Aryl Cyclohexanols via a Dynamic Kinetic Resolution. Organic Letters. [Link]
-
PubMed. (2021). Asymmetric Hydrogenation of Racemic 6-Aryl 1,4-Dioxaspiro[4.5]decan-7-ones to Functionalized Chiral β-Aryl Cyclohexanols via a Dynamic Kinetic Resolution. Retrieved from [Link]
-
Al-Shameri, A. M., et al. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. PMC - NIH. [Link]
-
SciSpace. (n.d.). Biocatalytic Reduction Reactions from a Chemist's Perspective. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decan-8-ol. Retrieved from [Link]
-
ResearchGate. (2020). Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. Retrieved from [Link]
-
TU Delft Repository. (2023). Biocatalytic reduction of alkenes in micro-aqueous organic solvent catalysed by an immobilised ene reductase. Retrieved from [Link]
-
PubMed. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Retrieved from [Link]
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Application Notes and Protocols: Derivatization of the Hydroxyl Group of 1,4-Dioxaspiro[4.5]decan-8-ol
Introduction
1,4-Dioxaspiro[4.5]decan-8-ol is a valuable bifunctional molecule in organic synthesis. It features a secondary alcohol on a cyclohexane ring, with the ketone at the 4-position protected as an ethylene ketal. This structure allows for selective modification of the hydroxyl group without interference from a reactive carbonyl. Derivatization of the hydroxyl group is a critical step for modulating the molecule's physicochemical properties, such as lipophilicity and polarity, or for introducing new functionalities for further synthetic transformations. This guide provides detailed protocols and the underlying chemical principles for three key derivatization strategies: esterification, etherification, and oxidation, tailored for researchers in synthetic chemistry and drug development.
Core Derivatization Strategies
The secondary hydroxyl group of this compound offers a versatile handle for a variety of chemical modifications. The choice of derivatization method depends on the desired final product and the compatibility with other functional groups in a more complex synthetic intermediate.
I. Esterification: Introduction of an Acyl Group
Esterification is a fundamental transformation that converts the hydroxyl group into an ester. This is often done to protect the alcohol, introduce a specific functional group via the acyl chain, or to prepare analogs of a parent compound in a drug discovery context. A common and efficient method for esterifying secondary alcohols is the use of an acyl chloride in the presence of a non-nucleophilic base.
Reaction Principle: The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A base, such as pyridine or triethylamine, is used to neutralize the HCl byproduct, driving the reaction to completion.
Detailed Protocol: Acetylation of this compound
This protocol describes the formation of 1,4-Dioxaspiro[4.5]decan-8-yl acetate.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M solution). Add anhydrous pyridine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Addition of Acyl Chloride: While stirring, add acetyl chloride (1.2 eq) dropwise to the cooled solution via a dropping funnel over 10-15 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-3 hours).
-
Workup: Quench the reaction by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester.
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. The appearance of a new ester carbonyl peak around 1735 cm⁻¹ in the IR spectrum and the upfield shift of the proton alpha to the oxygen are indicative of successful esterification.
II. Etherification: The Mitsunobu Reaction
For forming C-O bonds, particularly when inversion of stereochemistry at the alcohol center is desired, the Mitsunobu reaction is a powerful tool.[1][2] This reaction allows for the conversion of primary and secondary alcohols into a variety of functional groups, including ethers, by reacting the alcohol with a nucleophile in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][4]
Reaction Principle: The reaction proceeds via an SN2 mechanism, leading to a clean inversion of the stereocenter at the alcohol-bearing carbon.[2] The triphenylphosphine and DEAD combine to form a phosphonium intermediate that activates the alcohol's oxygen, turning it into a good leaving group.[1] The nucleophile then displaces this activated hydroxyl group.
Detailed Protocol: O-Alkylation via Mitsunobu Reaction
This protocol describes the formation of an ether from this compound and a generic phenolic nucleophile (ArOH).
Materials:
-
This compound
-
Phenolic nucleophile (e.g., p-nitrophenol)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), typically as a 40% solution in toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, syringe, ice bath
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq), the phenolic nucleophile (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF (approx. 0.1 M solution) in a dry round-bottom flask under an inert atmosphere, cool the mixture to 0 °C.
-
Addition of Azodicarboxylate: Add DEAD or DIAD (1.5 eq) dropwise via syringe over 15-20 minutes. Causality Note: The azodicarboxylate is highly reactive and its slow addition is necessary to maintain control over the reaction temperature and minimize side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC.
-
Workup and Purification: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the desired product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Purification is typically achieved by flash column chromatography on silica gel. The byproducts can sometimes be challenging to remove completely.
Troubleshooting: A common issue with the Mitsunobu reaction is the removal of byproducts. If triphenylphosphine oxide is difficult to separate, one might consider using a polymer-supported triphenylphosphine or alternative workup procedures, such as precipitation.
III. Oxidation to a Ketone: The Dess-Martin Periodinane (DMP) Oxidation
Oxidation of the secondary alcohol to its corresponding ketone, 1,4-Dioxaspiro[4.5]decan-8-one, is a key transformation that opens up a different set of synthetic possibilities.[5][6][7] The Dess-Martin oxidation is a mild and highly efficient method for this purpose, known for its short reaction times, neutral pH conditions, and high chemoselectivity.[8][9][10]
Reaction Principle: The Dess-Martin periodinane is a hypervalent iodine compound that acts as the oxidizing agent.[9][11] The reaction proceeds through a ligand exchange between the alcohol and an acetate group on the iodine center, followed by an intramolecular proton transfer and elimination to yield the ketone, iodinane, and acetic acid.[12]
Detailed Protocol: Oxidation to 1,4-Dioxaspiro[4.5]decan-8-one
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M solution) in a dry round-bottom flask.
-
Addition of DMP: Add DMP (1.1-1.5 eq) to the solution in one portion at room temperature. Safety Note: DMP can be explosive under certain conditions, particularly upon impact or heating. Handle with care.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC. The reaction mixture may become cloudy as the iodinane byproduct precipitates.
-
Workup: Upon completion, dilute the reaction mixture with DCM and pour it into a separatory funnel containing a mixture of saturated NaHCO₃ solution and 10% Na₂S₂O₃ solution (1:1 ratio). Stir vigorously until the layers are clear. The thiosulfate reduces the excess DMP and the iodinane byproduct.
-
Extraction and Drying: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude ketone is often of high purity, but can be further purified by column chromatography if necessary.
Alternative Oxidation: The Swern oxidation is another excellent method for converting secondary alcohols to ketones under mild conditions.[13][14][15][16] It involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride or trifluoroacetic anhydride, followed by reaction with the alcohol and quenching with a hindered base like triethylamine.[17] This method avoids the use of heavy metals and is also known for its high yields and chemoselectivity.[16]
Comparative Analysis of Derivatization Strategies
| Method | Transformation | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Esterification | R-OH → R-OAc | Acyl chloride, Pyridine | 0 °C to RT, 1-3 h | High yield, common reagents, robust | Generates HCl byproduct |
| Mitsunobu Etherification | R-OH → R-OR' | PPh₃, DEAD/DIAD | 0 °C to RT, 2-16 h | Stereochemical inversion (SN2), mild | Stoichiometric byproducts, purification can be difficult[1] |
| Dess-Martin Oxidation | R-CH(OH)-R' → R-C(O)-R' | Dess-Martin Periodinane | RT, 1-3 h | Mild, fast, high yield, no heavy metals[9] | Reagent is potentially explosive, relatively expensive[9] |
| Swern Oxidation | R-CH(OH)-R' → R-C(O)-R' | DMSO, (COCl)₂, NEt₃ | -78 °C to RT | High yield, mild, no heavy metals | Requires low temperatures, produces volatile, odorous byproduct (DMS)[16] |
Visualizations
Derivatization Workflow
Caption: General workflow for the derivatization of this compound.
Derivatization Pathways
Caption: Key derivatization pathways from the parent alcohol.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Acyl chlorides and pyridine are corrosive and toxic; handle with care.
-
Dess-Martin Periodinane is potentially explosive and should be handled with caution, avoiding heat and shock.
-
The Swern oxidation generates carbon monoxide, a toxic gas, and dimethyl sulfide, which has a strong, unpleasant odor. Ensure adequate ventilation and proper quenching procedures.
References
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Dess–Martin oxidation - Wikipedia. Available at: [Link]
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Mitsunobu Reaction - NROChemistry. Available at: [Link]
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Dess–Martin periodinane - Wikipedia. Available at: [Link]
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Mitsunobu Reaction - Organic Chemistry Portal. Available at: [Link]
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Mitsunobu Reaction - Organic Chemistry Portal. Available at: [Link]
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Synthesis of this compound - PrepChem.com. Available at: [Link]
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Mitsunobu Reaction - Master Organic Chemistry. Available at: [Link]
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Mitsunobu and Related Reactions: Advances and Applications | Chemical Reviews. Available at: [Link]
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Alcohol to Aldehyde/Ketone using Swern Oxidation - Organic Synthesis. Available at: [Link]
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Alcohol Oxidations - Wipf Group. Available at: [Link]
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The Swern Oxidation: Mechanism and Features - Chemistry Hall. Available at: [Link]
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Swern Oxidation: Reaction Mechanism | NROChemistry. Available at: [Link]
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Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. Available at: [Link]
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Application Notes & Protocols: 1,4-Dioxaspiro[4.5]decan-8-ol in the Synthesis of Bioactive Molecules
Prepared by: Gemini, Senior Application Scientist
Introduction: A Multifunctional Building Block for Modern Drug Discovery
In the landscape of medicinal chemistry, the demand for molecules with three-dimensional complexity is ever-increasing. Such structures often lead to improved potency, selectivity, and pharmacokinetic properties by enabling more precise interactions with biological targets.[1][2] 1,4-Dioxaspiro[4.5]decan-8-ol emerges as a highly valuable and versatile building block in this context. Its utility stems from two key structural features: a spirocyclic ketal and a secondary alcohol on a cyclohexane framework.
The 1,4-dioxaspiro moiety serves as a robust protecting group for a ketone, allowing for chemoselective transformations at other positions of the molecule.[3][4] This cyclic ketal is stable under basic, nucleophilic, and reductive conditions but can be readily removed with aqueous acid, revealing the parent carbonyl when desired.[5][6] The secondary alcohol at the C-8 position provides a reactive handle for a wide array of synthetic manipulations, including oxidation, substitution, and derivatization.
This guide provides an in-depth exploration of the strategic application of this compound in the synthesis of complex bioactive molecules, complete with detailed protocols and the scientific rationale behind the methodological choices.
Core Synthetic Principles
The Spiro-Ketal: A Strategic Protecting Group
The primary function of the 1,4-dioxaspiro[4.5]decane system is to mask a ketone functionality. This is typically achieved by reacting 1,4-cyclohexanedione with ethylene glycol under acidic catalysis, with concurrent removal of water to drive the reaction to completion.[7][8] The mono-protected product, 1,4-Dioxaspiro[4.5]decan-8-one, is the direct precursor to the title alcohol.[9][10] The protection strategy allows chemists to perform reactions, such as Grignard additions or reductions, on other functional groups without interference from a highly reactive ketone.[3]
Caption: Equilibrium of Ketal Protection.
Protocol 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
This protocol describes the selective mono-ketalization of 1,4-cyclohexanedione.
-
Materials: 1,4-Cyclohexanedione, Ethylene Glycol, p-Toluenesulfonic acid (p-TSA), Toluene, Sodium Bicarbonate (sat. aq.), Brine, Anhydrous Magnesium Sulfate, Rotary Evaporator, Dean-Stark apparatus.
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 1,4-cyclohexanedione (1.0 eq), toluene (approx. 2 M concentration), and ethylene glycol (1.1 eq).
-
Add a catalytic amount of p-TSA (0.02 eq).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1,4-Dioxaspiro[4.5]decan-8-one, which can often be used without further purification. Reduction with a mild hydride agent like sodium borohydride (NaBH₄) in methanol will yield the target alcohol, this compound.
-
The C-8 Hydroxyl: A Nucleophilic and Leaving Group Precursor
The secondary alcohol at C-8 is the key to synthetic diversification. It can act as a nucleophile or be converted into a good leaving group for substitution reactions. One of the most powerful transformations is the Mitsunobu reaction , which allows for the conversion of the alcohol to a variety of functional groups (esters, azides, etc.) with a predictable inversion of stereochemistry.[11][12] This stereochemical control is paramount in the synthesis of chiral drugs.
Application Note 1: A Stereocontrolled Route to Chiral 3-Aminopiperidine Scaffolds
Objective: To outline a synthetic pathway from this compound to a protected chiral 3-aminopiperidine derivative, a key structural motif in numerous pharmaceuticals, including the BTK inhibitor Ibrutinib .[13][14]
Scientific Rationale: Chiral aminopiperidines are high-value intermediates in drug discovery.[15][16] A common challenge is the introduction of the nitrogen atom with precise stereochemical control. The Mitsunobu reaction provides an elegant solution, converting an alcohol to an azide with complete inversion of configuration.[17] The azide can then be reduced to the corresponding amine. The subsequent Beckmann rearrangement of a ketone-derived oxime is a classic method for ring expansion to form a lactam, which upon reduction yields the desired piperidine ring.[18]
Caption: Synthetic workflow to a 3-aminopiperidine scaffold.
Protocol 2: Stereoinversive Azidation via Mitsunobu Reaction
This protocol details the critical step of converting the C-8 alcohol into an azide with inversion of configuration.
-
Materials: this compound, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), Diphenylphosphoryl azide (DPPA), Anhydrous Tetrahydrofuran (THF), Saturated aqueous Sodium Bicarbonate, Brine, Anhydrous Sodium Sulfate.
-
Safety Note: Organic azides are potentially explosive. Handle with care, avoid heating concentrated solutions, and use appropriate personal protective equipment. The reaction should be conducted in a well-ventilated fume hood.
-
Procedure:
-
Dissolve this compound (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF in a flame-dried, inert-atmosphere flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add diphenylphosphoryl azide (1.5 eq) to the solution.[1]
-
Slowly add DIAD (1.5 eq) dropwise to the stirred solution. A color change and the formation of a precipitate (triphenylphosphine oxide) may be observed.
-
Allow the reaction to slowly warm to room temperature and stir for 6-12 hours, monitoring by TLC for the consumption of the starting alcohol.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the azido-spirocycle product.
-
| Parameter | Reagent/Condition | Rationale & Field Insights |
| Azide Source | Diphenylphosphoryl azide (DPPA) | Generally considered safer and more stable than hydrazoic acid (HN₃).[1] |
| Phosphine | Triphenylphosphine (PPh₃) | Standard reductant in the Mitsunobu reaction; forms a stable oxide byproduct. |
| Azodicarboxylate | DIAD or DEAD | Activates the PPh₃. DIAD is often preferred over DEAD due to its lower volatility and toxicity. |
| Solvent | Anhydrous THF | Aprotic and effectively solubilizes reagents. Anhydrous conditions are critical to prevent hydrolysis. |
| Temperature | 0 °C to RT | Initial cooling controls the exothermic reaction between PPh₃ and DIAD. The reaction then proceeds efficiently at room temperature. |
Application Note 2: A Divergent Route to Tramadol and its Analogues
Objective: To leverage 1,4-Dioxaspiro[4.5]decan-8-one as a starting point for the synthesis of the analgesic drug Tramadol and related structures.
Scientific Rationale: The core of Tramadol is a 2-(dimethylaminomethyl)-1-(3-methoxyphenyl)cyclohexanol.[19] The synthesis requires two key transformations on a cyclohexanone core: an aryl addition to the carbonyl and the introduction of an aminomethyl group at the adjacent position. By starting with the mono-protected 1,4-Dioxaspiro[4.5]decan-8-one, we can execute these steps sequentially and with high selectivity. The Grignard reaction is a robust method for forming the C-C bond between the aryl group and the cyclohexanone ring.[20][21] After this addition, the ketal can be removed to reveal the second ketone, which serves as a handle for introducing the side chain via reductive amination.
Caption: Synthetic workflow to Tramadol analogues.
Protocol 3: Aryl Addition via Grignard Reaction
This protocol describes the formation of the key C-C bond by adding an aryl magnesium bromide to the unprotected ketone of the spirocycle.
-
Materials: 1,4-Dioxaspiro[4.5]decan-8-one, 3-Bromoanisole, Magnesium turnings, Iodine crystal (optional), Anhydrous Tetrahydrofuran (THF), Saturated aqueous Ammonium Chloride (NH₄Cl), Anhydrous Sodium Sulfate.
-
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine if needed to initiate the reaction. Add a portion of a solution of 3-bromoanisole (1.1 eq) in anhydrous THF. Once the reaction initiates (slight warming, bubbling), add the remaining 3-bromoanisole solution dropwise to maintain a gentle reflux. After the addition is complete, stir for an additional hour.
-
Grignard Addition: Cool the freshly prepared Grignard reagent to 0 °C.
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous THF and add it dropwise to the Grignard reagent solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours until the starting ketone is consumed (monitor by TLC).
-
Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting tertiary alcohol by flash column chromatography.
-
| Aryl Halide | Resulting Bioactive Analogue Core | Therapeutic Area |
| 3-Bromoanisole | Tramadol | Analgesic |
| 4-Bromofluorobenzene | Glemanserin Precursor | Antipsychotic/Antihypertensive |
| 2-Bromopyridine | Nicotinic Receptor Modulators | CNS Disorders |
| 4-Bromo-N,N-dimethylaniline | Serotonin Receptor Ligands | CNS Disorders |
Conclusion and Future Perspectives
This compound and its ketone precursor are powerful intermediates for constructing complex, three-dimensional bioactive molecules. The strategic use of the ketal protecting group enables selective transformations, while the C-8 hydroxyl/keto group provides a versatile handle for introducing key pharmacophoric elements. The application notes provided demonstrate robust and scalable pathways to access high-value scaffolds like chiral aminopiperidines and Tramadol analogues. As drug discovery continues to move beyond "flatland," the utility of spirocyclic building blocks like this compound will undoubtedly grow, opening new avenues for the creation of novel therapeutics with enhanced efficacy and optimized properties.[22][23]
References
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Yadav, P., & Singh, R. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Bulletin of Environment, Pharmacology and Life Sciences. [Link]
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Griggs, S. D., Tape, D. T., & Clarke, P. A. (2018). Strategies for the Synthesis of Spiropiperidines – A Review of the Last 10 Years. White Rose Research Online. [Link]
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Griggs, S. D., Tape, D. T., & Clarke, P. A. (2018). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry. [Link]
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Nehmedo, C., et al. (2023). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Wikipedia. Mitsunobu reaction. [Link]
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Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]
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Patsnap. (R)-3-amino piperidine hydrochloride preparation method. [Link]
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ResearchGate. (2022). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R). [Link]
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Chemical Communications. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. [Link]
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NIH. (2024). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. [Link]
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Wikipedia. Protecting group. [Link]
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PrepChem.com. Synthesis of this compound. [Link]
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ResearchGate. (2009). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link]
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KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II. [Link]
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PubChem. 1,4-Dioxaspiro[4.5]decan-8-one. [Link]
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Redalyc. (2003). Synthesis of Tramadol and Analogous. [Link]
-
Patsnap. Method for synthesizing tramadol hydrochloride. [Link]
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Application Notes & Protocols: Green Chemistry Approaches to 1,4-Dioxaspiro[4.5]decan-8-ol Synthesis
Abstract
1,4-Dioxaspiro[4.5]decan-8-ol is a valuable bifunctional intermediate widely employed in the synthesis of pharmaceuticals, liquid crystals, and agrochemicals.[1][2] Traditional synthetic routes to this compound and its precursor, 1,4-Dioxaspiro[4.5]decan-8-one, often rely on corrosive homogeneous acid catalysts, stoichiometric reagents, and harsh reaction conditions, posing significant environmental and process safety challenges.[3][4] This guide details green and sustainable chemistry approaches for the synthesis of this compound, focusing on two critical transformations: the selective ketalization of 1,4-cyclohexanedione and the subsequent reduction of the ketone. We present protocols utilizing heterogeneous solid acid catalysts and biocatalytic reduction, which offer significant advantages in terms of catalyst reusability, milder reaction conditions, simplified workups, and reduced environmental impact.
Introduction: The Imperative for Greener Spiroketal Synthesis
The synthesis of this compound is fundamentally a two-step process. The first, and often most challenging, step is the selective mono-ketalization of 1,4-cyclohexanedione with ethylene glycol. The second is the reduction of the remaining carbonyl to the target alcohol.
Conventional methods for the ketalization step frequently employ soluble mineral acids like H₂SO₄ or p-toluenesulfonic acid (p-TsOH).[3] These catalysts are effective but suffer from major drawbacks, including equipment corrosion, incompatibility with acid-sensitive substrates, and difficult separation from the reaction mixture, which necessitates neutralization steps that generate substantial salt waste.[4] Similarly, traditional ketone reductions might use metal hydrides that require anhydrous organic solvents and present safety and waste disposal issues.
Adopting the principles of green chemistry provides a framework to redesign these transformations. This guide focuses on two field-proven green strategies:
-
Heterogeneous Catalysis: Replacing soluble acids with solid acid catalysts for the ketalization step simplifies catalyst recovery and reuse, minimizing waste and corrosion.[1][5]
-
Biocatalysis: Utilizing whole-cell biocatalysts for the ketone reduction allows the reaction to proceed under mild, aqueous conditions with high selectivity, often eliminating the need for protecting groups and reducing energy consumption.[6]
The following sections provide the scientific rationale and detailed experimental protocols for these greener synthetic routes.
Green Ketalization: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one via Heterogeneous Catalysis
Rationale and Mechanistic Insight
The core principle of this green approach is the replacement of a homogeneous acid catalyst with a recoverable solid acid. Macroporous ion-exchange resins, such as the sulfonic acid-functionalized NKC-9 resin, serve as excellent catalysts for this purpose.[1] The mechanism mirrors that of homogeneous acid catalysis: the resin's protonated sulfonic acid groups activate the carbonyl carbon of 1,4-cyclohexanedione, making it susceptible to nucleophilic attack by ethylene glycol. The key advantage lies in the catalyst's solid state; upon reaction completion, it can be simply filtered off from the reaction mixture and reactivated for subsequent batches, drastically improving process efficiency and reducing waste.[1] This approach eliminates the corrosive environment and the problematic aqueous workup associated with mineral acids.
Experimental Protocol: Ketalization using NKC-9 Macroporous Resin
This protocol is adapted from methodologies demonstrating the effectiveness of solid acid resins.[1]
Materials:
-
1,4-Cyclohexanedione
-
Ethylene glycol (1.1 equivalents)
-
NKC-9 macroporous resin (or equivalent strong acid resin)
-
Dichloromethane (CH₂Cl₂) or Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Reaction flask with magnetic stirrer, condenser
Procedure:
-
Catalyst Activation: If required, activate the NKC-9 resin according to the manufacturer's instructions. Typically, this involves washing with an acid, then water until neutral pH, followed by an alcohol wash and drying under vacuum.
-
Reaction Setup: To a round-bottom flask, add 1,4-cyclohexanedione (1.0 eq), dichloromethane (to achieve a substrate concentration of ~1.3 mol·L⁻¹), and the NKC-9 resin. The catalyst weight should be approximately 15% of the feedstock (1,4-cyclohexanedione) weight.[1]
-
Reagent Addition: Add ethylene glycol (1.1 eq) to the stirring suspension.
-
Reaction: Stir the mixture at room temperature (approx. 25°C).[1] Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed (typically around 110 minutes).[1]
-
Catalyst Removal: Once the reaction is complete, filter the mixture to remove the resin catalyst. Wash the recovered resin with a small amount of fresh dichloromethane to recover any adsorbed product. The resin can be set aside for regeneration and reuse.
-
Workup: Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude product can be purified by crystallization or column chromatography to yield pure 1,4-Dioxaspiro[4.5]decan-8-one.
Performance Data
| Parameter | Value / Condition | Source |
| Catalyst | NKC-9 Macroporous Resin | [1] |
| Substrate Conc. | 1.3 mol·L⁻¹ in CH₂Cl₂ | [1] |
| Catalyst Loading | ~15.4% of feedstock weight | [1] |
| Temperature | 25°C | [1] |
| Reaction Time | 110 min | [1] |
| Yield | 74.8% | [1] |
| Purity (GC) | 96% | [1] |
| Catalyst Reusability | Can be used for many times | [1] |
Green Reduction: Synthesis of this compound via Biocatalysis
Rationale and Mechanistic Insight
Biocatalytic reduction of ketones to secondary alcohols is a cornerstone of green chemistry, offering exceptional chemo-, regio-, and stereoselectivity under environmentally benign conditions.[6] Whole-cell biocatalysts, such as common vegetables like carrot roots (Daucus carota), contain a cocktail of oxidoreductase enzymes that can efficiently catalyze this transformation.[7] These reactions are typically performed in water at or near room temperature, eliminating the need for flammable organic solvents and expensive, often toxic, metal catalysts. The enzymes utilize endogenous cofactors (like NADPH), which are continuously regenerated by the cell's metabolic machinery, making the process self-sustaining. This approach is not only environmentally friendly but can also provide access to chiral alcohols with high enantiomeric purity, a critical aspect in pharmaceutical synthesis.[6]
Experimental Protocol: Bioreduction using Daucus carota
This protocol is a generalized procedure based on established methods for the bioreduction of prochiral ketones using plant-based biocatalysts.[7]
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Fresh carrots (Daucus carota)
-
Tap water or a suitable buffer (e.g., phosphate buffer, pH 7.0)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Erlenmeyer flask, orbital shaker
Procedure:
-
Biocatalyst Preparation: Thoroughly wash and peel fresh carrots. Grate or blend the carrots into a fine pulp.
-
Reaction Setup: In an Erlenmeyer flask, suspend the carrot pulp in tap water (e.g., 100 g of carrot pulp in 200 mL of water).
-
Substrate Addition: Add 1,4-Dioxaspiro[4.5]decan-8-one to the flask. The substrate can be added directly or as a solution in a minimal amount of a water-miscible co-solvent like ethanol to aid solubility.
-
Reaction: Seal the flask with a cotton plug or a perforated cap to allow for air exchange. Place the flask on an orbital shaker and agitate at room temperature (25-30°C).
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots. Extract the aliquot with ethyl acetate, and analyze the organic layer by TLC or GC to observe the conversion of the ketone to the alcohol. Reaction times can vary from 24 to 72 hours.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the bulk of the plant material. Wash the celite pad with ethyl acetate.
-
Extraction: Transfer the aqueous filtrate to a separatory funnel and extract several times with ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude this compound can be further purified by column chromatography if necessary.
Expected Performance
| Parameter | Expected Outcome / Condition | Rationale / Source |
| Catalyst | Daucus carota (Carrot roots) | Readily available, inexpensive, environmentally benign biocatalyst.[7] |
| Solvent | Water | The ultimate green solvent.[6] |
| Temperature | 25-30°C | Reduces energy input compared to conventional methods.[6] |
| pH | ~6.0-7.5 | Mild conditions prevent side reactions. |
| Yield | Good to Excellent | Based on reductions of various prochiral ketones.[7] |
| Stereoselectivity | Potentially High (ee >90%) | A known advantage of enzymatic reductions.[6] |
Conclusion and Future Outlook
The protocols detailed in this guide demonstrate that the synthesis of this compound can be achieved through significantly greener and more sustainable methods than traditional approaches. The use of heterogeneous solid acid catalysts for ketalization eliminates corrosive waste streams and allows for catalyst recycling, aligning with the principles of a circular economy. The subsequent application of whole-cell biocatalysis for ketone reduction leverages nature's own machinery to perform highly selective chemistry in water under ambient conditions.
For researchers and drug development professionals, adopting these methodologies can lead to safer, more efficient, and environmentally responsible manufacturing processes. Future work may focus on developing flow chemistry protocols to further enhance the efficiency of the heterogeneously catalyzed step or exploring immobilized enzyme systems for the bioreduction to simplify downstream processing even further.
References
- Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry.PMC - NIH.
- A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids.ACS Omega.
- Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition.MDPI.
- Alcohol synthesis by carbonyl compound reduction.Organic Chemistry Portal.
- Synthesis of 1,4-dioxaspira[4.5]decan-8-one.ResearchGate.
- This compound | 22428-87-1.Benchchem.
- CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.Google Patents.
- An Overview of Solid Acid Catalysts in Lignocellulose Biorefineries.MDPI.
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- 5. An Overview of Solid Acid Catalysts in Lignocellulose Biorefineries [mdpi.com]
- 6. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alcohol synthesis by carbonyl compound reduction [organic-chemistry.org]
Application Notes and Protocols: Reaction Mechanisms Involving 1,4-Dioxaspiro[4.5]decan-8-ol
Introduction: The Strategic Importance of 1,4-Dioxaspiro[4.5]decan-8-ol in Synthetic Chemistry
This compound, also known as 4-hydroxycyclohexanone ethylene ketal, is a bifunctional synthetic intermediate of significant value to researchers in medicinal chemistry and materials science. Its strategic importance lies in the orthogonal reactivity of its two key functional groups: a secondary alcohol and a protected ketone. The ethylene ketal serves as a robust protecting group for the C4-carbonyl of cyclohexanone, allowing for selective manipulation of the C1-hydroxyl group. This structural motif is a cornerstone in the synthesis of complex molecules, providing a conformationally restricted scaffold that is prevalent in many biologically active natural products and pharmaceutical agents.
This guide provides an in-depth exploration of the key reaction mechanisms involving this compound, offering both mechanistic insights and detailed, field-proven protocols for its application in organic synthesis. The methodologies detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success.
Core Reactions and Mechanistic Considerations
The chemistry of this compound is dominated by the reactivity of its secondary alcohol functionality. The primary transformations include oxidation to the corresponding ketone, nucleophilic substitution (often preceded by activation of the hydroxyl group), and deprotection of the ketal to unmask the 1,4-dicarbonyl system.
I. Oxidation to 1,4-Dioxaspiro[4.5]decan-8-one
The oxidation of the secondary alcohol in this compound to its corresponding ketone, 1,4-Dioxaspiro[4.5]decan-8-one, is a fundamental transformation. This ketone is a widely used intermediate in the synthesis of pharmaceuticals, liquid crystals, and insecticides.[1] The choice of oxidant is critical to avoid cleavage of the acid-sensitive ketal protecting group. Mild, non-acidic oxidation conditions are therefore paramount.
The Swern oxidation is a highly reliable method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by hindered base-mediated elimination.[2][3] It is known for its mild reaction conditions and broad functional group tolerance, making it ideal for substrates like this compound.[4]
Mechanism:
The reaction proceeds through several distinct steps:
-
Activation of DMSO: DMSO reacts with oxalyl chloride at low temperatures (-78 °C) to form the electrophilic chloro(dimethyl)sulfonium chloride, with the evolution of carbon monoxide and carbon dioxide.[2]
-
Formation of Alkoxysulfonium Salt: The alcohol substrate attacks the electrophilic sulfur atom of the chloro(dimethyl)sulfonium chloride, displacing chloride and forming a key alkoxysulfonium salt intermediate.[2]
-
Ylide Formation and Elimination: A hindered, non-nucleophilic base, typically triethylamine, deprotonates the carbon adjacent to the positively charged sulfur, forming a sulfur ylide. This ylide then undergoes a five-membered ring intramolecular elimination (a sigmatropic rearrangement) to yield the ketone, dimethyl sulfide, and triethylammonium chloride.[2]
Caption: Swern Oxidation Workflow.
Protocol: Swern Oxidation of this compound
| Reagent/Parameter | Quantity/Value | Notes |
| Oxalyl Chloride | 1.5 eq | |
| Dichloromethane (DCM) | Anhydrous | Solvent |
| Dimethyl Sulfoxide (DMSO) | 2.2 eq | |
| This compound | 1.0 eq | |
| Triethylamine (TEA) | 5.0 eq | Hindered base |
| Temperature | -78 °C (Dry ice/acetone bath) | Critical for stability of intermediates |
Step-by-Step Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM and cool to -78 °C.
-
Slowly add oxalyl chloride to the cooled DCM, followed by the dropwise addition of DMSO. Stir the mixture for 15 minutes.
-
Add a solution of this compound in anhydrous DCM dropwise to the reaction mixture. Stir for 30-60 minutes at -78 °C.
-
Add triethylamine dropwise, ensuring the internal temperature does not rise significantly. Stir for an additional 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.
-
Quench the reaction by the addition of water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 1,4-Dioxaspiro[4.5]decan-8-one.
The Dess-Martin oxidation employs a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin periodinane), to achieve a mild and highly selective oxidation of primary and secondary alcohols.[5] This method is particularly advantageous due to its neutral pH, rapid reaction times, and simplified workup.[5][6]
Mechanism:
-
Ligand Exchange: The alcohol coordinates to the iodine center of the DMP reagent, displacing one of the acetate ligands.[7]
-
Deprotonation and Elimination: An acetate ion acts as a base to abstract the proton from the α-carbon of the alcohol. This initiates a concerted elimination, leading to the formation of the ketone, iodinane, and acetic acid.[7]
Caption: Dess-Martin Oxidation Pathway.
Protocol: Dess-Martin Oxidation of this compound
| Reagent/Parameter | Quantity/Value | Notes |
| Dess-Martin Periodinane | 1.2 eq | Can be sensitive to moisture. |
| Dichloromethane (DCM) | Anhydrous | Solvent |
| This compound | 1.0 eq | |
| Sodium Bicarbonate (NaHCO₃) | Optional, as buffer | For acid-sensitive substrates. |
| Temperature | Room Temperature |
Step-by-Step Procedure:
-
To a flask containing a solution of this compound in anhydrous DCM, add Dess-Martin periodinane in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC (typically complete within 1-3 hours).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃ to reduce the iodine byproducts.
-
Stir vigorously until the solid byproducts dissolve.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography if necessary.
II. Nucleophilic Substitution at the C8 Position
The hydroxyl group of this compound is a poor leaving group. Therefore, nucleophilic substitution reactions require its activation into a more electrophilic species.
The Mitsunobu reaction allows for the direct conversion of the alcohol into a variety of functional groups, including esters, ethers, and azides, with inversion of stereochemistry.[8] This reaction proceeds under mild, neutral conditions and is invaluable for introducing nucleophiles at the C8 position.[9]
Mechanism:
-
Betaine Formation: Triphenylphosphine (PPh₃) attacks the azodicarboxylate (e.g., DEAD or DIAD) to form a betaine intermediate.[8]
-
Protonation and Ion Pair Formation: The betaine deprotonates the acidic nucleophile (e.g., a carboxylic acid or hydrazoic acid) to form an ion pair.[8]
-
Activation of the Alcohol: The alcohol's oxygen atom attacks the phosphonium ion, forming an alkoxyphosphonium salt, which is an excellent leaving group.[8]
-
Sₙ2 Displacement: The conjugate base of the nucleophile displaces the activated hydroxyl group via an Sₙ2 mechanism, resulting in inversion of configuration at the stereocenter.[8]
Caption: Mitsunobu Reaction Workflow.
Protocol: Mitsunobu Esterification with Benzoic Acid
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 1.0 eq | |
| Benzoic Acid | 1.2 eq | Nucleophile |
| Triphenylphosphine (PPh₃) | 1.5 eq | |
| DIAD or DEAD | 1.5 eq | Add dropwise at 0 °C |
| Tetrahydrofuran (THF) | Anhydrous | Solvent |
| Temperature | 0 °C to Room Temperature |
Step-by-Step Procedure:
-
Dissolve this compound, benzoic acid, and triphenylphosphine in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the azodicarboxylate (DIAD or DEAD) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to separate the product from triphenylphosphine oxide and the hydrazine byproduct.
A two-step approach involving the conversion of the alcohol to a sulfonate ester (e.g., mesylate or tosylate) followed by nucleophilic displacement is a robust alternative to the Mitsunobu reaction. A tosylate of this compound has been reported in the chemical literature.[10]
Mechanism:
-
Sulfonylation: The alcohol attacks the electrophilic sulfur of a sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonate ester. This reaction proceeds with retention of configuration at the carbinol center.
-
Nucleophilic Displacement: The sulfonate group is an excellent leaving group and is readily displaced by a wide range of nucleophiles via an Sₙ2 mechanism, resulting in inversion of stereochemistry. A reaction of a substituted this compound with methanesulfonyl chloride followed by reaction with pyrrolidine has been documented.[11]
Protocol: Mesylation and Azide Substitution
Part 1: Mesylation
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 1.0 eq | |
| Methanesulfonyl Chloride (MsCl) | 1.2 eq | |
| Triethylamine (TEA) or Pyridine | 1.5 eq | Base |
| Dichloromethane (DCM) | Anhydrous | Solvent |
| Temperature | 0 °C to Room Temperature |
Step-by-Step Procedure (Part 1):
-
Dissolve this compound in anhydrous DCM and cool to 0 °C.
-
Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.
-
Stir at 0 °C for 1-2 hours, then allow to warm to room temperature.
-
Wash the reaction mixture with cold 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude mesylate, which is often used in the next step without further purification.
Part 2: Azide Substitution
| Reagent/Parameter | Quantity/Value | Notes |
| Crude Mesylate | 1.0 eq | |
| Sodium Azide (NaN₃) | 3.0 eq | Nucleophile |
| Dimethylformamide (DMF) | Anhydrous | Solvent |
| Temperature | 60-80 °C |
Step-by-Step Procedure (Part 2):
-
Dissolve the crude mesylate in anhydrous DMF.
-
Add sodium azide and heat the mixture to 60-80 °C.
-
Monitor the reaction by TLC until the starting mesylate is consumed.
-
Cool the reaction mixture, dilute with water, and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the resulting azide by flash column chromatography.
III. Deprotection of the Ketal Group
The final key reaction is the hydrolysis of the ethylene ketal to reveal the 1,4-cyclohexanedione or 4-hydroxy-cyclohexanone functionality. This is typically achieved under acidic conditions. The use of a mild acid catalyst such as pyridinium p-toluenesulfonate (PPTS) is often preferred to minimize side reactions.[12]
Mechanism:
The acid-catalyzed hydrolysis of the ketal is a reversible process. The mechanism involves protonation of one of the ketal oxygens, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water, followed by deprotonation and subsequent elimination of ethylene glycol, yields the desired ketone.
Protocol: Deprotection using Pyridinium p-Toluenesulfonate (PPTS)
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 1.0 eq | |
| Pyridinium p-Toluenesulfonate (PPTS) | 0.1-0.2 eq | Mild acid catalyst |
| Acetone/Water (e.g., 4:1) | Solvent system | |
| Temperature | Room Temperature to Reflux |
Step-by-Step Procedure:
-
Dissolve this compound in a mixture of acetone and water.
-
Add a catalytic amount of PPTS.
-
Stir the reaction at room temperature or gently heat to reflux, monitoring by TLC.
-
Once the reaction is complete, neutralize the acid with a small amount of solid NaHCO₃.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected product.
Conclusion
This compound is a versatile and strategically important building block in modern organic synthesis. A thorough understanding of the reaction mechanisms for its oxidation, nucleophilic substitution, and deprotection is essential for its effective utilization. The protocols provided in this guide, grounded in established chemical principles, offer a reliable framework for researchers to employ this valuable intermediate in the synthesis of complex target molecules. Careful consideration of reaction conditions, particularly the choice of reagents to ensure compatibility with the acid-sensitive ketal, is the key to successful synthetic outcomes.
References
-
Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]
-
ResearchGate. (2025). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link]
-
PrepChem.com. (n.d.). Synthesis of this compound. [Link]
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Wikipedia. (n.d.). Dess–Martin oxidation. [Link]
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Wikipedia. (n.d.). Swern oxidation. [Link]
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Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. [Link]
-
Common Organic Chemistry. (n.d.). Pyridinium p-Toluenesulfonate (PPTS). [Link]
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PubChem. (n.d.). This compound, 8-(4-methylbenzenesulfonate). [Link]
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- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
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- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
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- 12. Pyridinium p-Toluenesulfonate (PPTS) [commonorganicchemistry.com]
Analytical techniques for characterizing 1,4-Dioxaspiro[4.5]decan-8-ol
An Application Note for the Comprehensive Characterization of 1,4-Dioxaspiro[4.5]decan-8-ol
Introduction
This compound is a key bifunctional organic molecule featuring a spiroketal (specifically, an ethylene glycol ketal of a cyclohexane ring) and a secondary alcohol. This structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and complex natural products where the ketal serves as a protecting group for a ketone functionality.[1][2] Accurate and thorough analytical characterization is paramount to confirm its structural integrity and ensure its purity, which are critical for the success of subsequent synthetic steps and the quality of the final product.
This document, intended for researchers, chemists, and quality control scientists, provides a comprehensive guide to the essential analytical techniques for the full characterization of this compound. It moves beyond simple procedural lists to explain the rationale behind method selection and data interpretation, ensuring a robust and reliable analytical workflow.
Physicochemical Properties
A foundational understanding of the molecule's properties is essential before commencing any analytical work. These properties guide the selection of appropriate solvents, chromatographic conditions, and spectroscopic parameters.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| Synonyms | 8-Hydroxy-1,4-dioxaspiro[4.5]decane, 4-Hydroxycyclohexanone ethylene ketal | PubChem[3] |
| CAS Number | 22428-87-1 | PubChem[3] |
| Molecular Formula | C₈H₁₄O₃ | PubChem[3] |
| Molecular Weight | 158.19 g/mol | PubChem[3] |
| Appearance | Clear, colorless viscous liquid | Thermo Fisher Scientific[4] |
| Refractive Index | 1.4850 to 1.4870 (at 20°C, 589 nm) | Thermo Fisher Scientific[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are required to confirm the complete connectivity of this compound.
Principle of the Technique
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, providing detailed information about the molecular structure, connectivity, and stereochemistry.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of CDCl₃ is standard for non-protic, moderately polar compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum on the same instrument, typically requiring a larger number of scans for adequate signal-to-noise.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick peaks for both spectra.
Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Data Interpretation
The expected spectral data provides a unique fingerprint for the molecule.[5] The symmetry of the spiroketal group significantly simplifies the spectrum.
Table 1: Expected NMR Spectral Data for this compound (in CDCl₃)
| Nucleus | Atom Position(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| ¹H | -O-CH ₂-CH ₂-O- | ~3.95 | Singlet | 4H | Protons of the dioxolane ring are equivalent. |
| ¹H | -CH (OH)- | ~3.80 | Multiplet | 1H | Proton attached to the carbon bearing the hydroxyl group. |
| ¹H | -O-H | Variable (e.g., 1.5-2.5) | Broad Singlet | 1H | Chemical shift is concentration and temperature dependent; exchanges with D₂O. |
| ¹H | Cyclohexane -CH ₂- | ~1.60 - 1.90 | Multiplets | 8H | Complex overlapping signals from the four methylene groups on the cyclohexane ring. |
| ¹³C | Spiroketal Carbon (C -O) | ~108 | - | - | Quaternary carbon at the spiro center. |
| ¹³C | -C H(OH) | ~67 | - | - | Carbon bearing the hydroxyl group. |
| ¹³C | -O-C H₂-C H₂-O- | ~64 | - | - | Two equivalent carbons of the dioxolane ring. |
| ¹³C | Cyclohexane -C H₂- | ~30 - 37 | - | - | Carbons of the cyclohexane ring. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
MS is indispensable for determining the molecular weight of a compound and gaining structural insights through fragmentation analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for this molecule due to its volatility.
Principle of the Technique
In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with a chromatographic column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact, EI). The resulting charged ions and their fragments are separated by their mass-to-charge ratio (m/z), allowing for molecular weight determination and structural analysis.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is highly effective for separating compounds of this polarity.[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Set to 250°C in split mode.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. This program ensures good separation from solvent and potential impurities.[6]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and key fragments.
-
Source Temperature: 230°C.
-
Workflow for GC-MS Analysis
Caption: Standard workflow for GC-MS analysis from sample prep to data interpretation.
Data Interpretation
The mass spectrum provides two key pieces of information:
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule's mass. For C₈H₁₄O₃, the exact mass is 158.0943 Da.[3] The nominal mass peak will appear at m/z = 158 . The presence of this peak confirms the molecular formula.
-
Fragmentation Pattern: EI is a high-energy technique that causes the molecular ion to break apart in predictable ways. Key expected fragments for this compound include:
-
m/z = 140: Loss of H₂O ([M-18]⁺)
-
m/z = 99: A characteristic fragment from ketals, resulting from cleavage within the dioxolane ring.
-
m/z = 86: Another key fragment associated with the ethylene ketal group.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is an excellent tool for confirming the presence of the key alcohol (-OH) and ether (C-O-C) functionalities.
Principle of the Technique
Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds (e.g., stretching, bending). An FTIR spectrum is a plot of absorbance versus wavenumber, where characteristic peaks indicate the presence of specific functional groups.[7]
Experimental Protocol: Attenuated Total Reflectance (ATR) or Thin Film
-
ATR Method (Preferred):
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent like isopropanol.
-
Place one to two drops of the viscous liquid sample directly onto the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.
-
-
Thin Film Method:
-
Place a drop of the sample between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
-
Gently press the plates together to create a thin liquid film.
-
Mount the plates in the spectrometer's sample holder and acquire the spectrum.
-
Workflow for FTIR Analysis
Caption: A simple workflow for acquiring and interpreting an FTIR spectrum.
Data Interpretation
The FTIR spectrum should exhibit characteristic absorption bands confirming the structure.[8]
Table 2: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |
| 3600 - 3200 | O-H Stretch | Alcohol (-OH) | A strong and broad peak, characteristic of hydrogen-bonded alcohols. |
| 2950 - 2850 | C-H Stretch | Alkane (sp³ C-H) | Strong, sharp peaks from the cyclohexane and dioxolane rings. |
| 1150 - 1050 | C-O Stretch | Ether (C-O-C) & Alcohol (C-OH) | A very strong and prominent region with multiple peaks, confirming the dioxolane and alcohol functionalities. |
Chromatographic Techniques: Purity Assessment
While spectroscopic methods confirm structure, chromatography is essential for determining the purity of the sample.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is the primary method for assessing the purity of volatile compounds like this compound. The FID is a robust, universal detector for organic compounds.
The experimental protocol is identical to the GC-MS method described in Section 2.2, but with the MS detector replaced by an FID. The FID is typically set to a temperature of 300°C.
The purity is determined by the area percent method. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram. For a high-purity sample, this value should be ≥98%.[4]
High-Performance Liquid Chromatography (HPLC)
While GC is often sufficient, HPLC can be used to detect non-volatile or thermally sensitive impurities.[9] The primary challenge for this molecule is its lack of a UV chromophore, necessitating the use of universal detectors.[10]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) is appropriate. For example, start with 30% acetonitrile and ramp to 90% over 20 minutes.
-
Detector: A universal detector is required. Options include:
-
Charged Aerosol Detector (CAD)
-
Evaporative Light Scattering Detector (ELSD)
-
Mass Spectrometer (LC-MS)
-
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
Similar to GC, purity is assessed by the area percent of the main peak relative to the total peak area.
Conclusion
The comprehensive characterization of this compound requires a multi-technique approach. NMR spectroscopy serves as the cornerstone for absolute structural confirmation. GC-MS validates the molecular weight and provides corroborating structural evidence through fragmentation. FTIR offers rapid confirmation of essential functional groups. Finally, GC-FID provides a robust and reliable method for quantitative purity assessment. By employing this suite of analytical protocols, researchers and developers can ensure the identity, structure, and purity of this important synthetic intermediate, guaranteeing the integrity and reproducibility of their scientific work.
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Enantioselective high performance liquid chromatography and supercritical fluid chromatography separation of spirocyclic terpenoid flavor compounds. (2014). Journal of Chromatography A. [Link]
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1,4-Dioxaspiro(4.5)decan-8-ol. PubChem, National Center for Biotechnology Information. [Link]
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1,4-Dioxaspiro[4.5]decan-8-one. PubChem, National Center for Biotechnology Information. [Link]
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1,4-Dioxaspiro[4.5]decane. NIST WebBook. [Link]
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Synthesis of 1,4-dioxaspira[4.5]decan-8-one. (2009). ResearchGate. [Link]
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Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). Cheméo. [Link]
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MS (GC) of 1,4-Dioxaspiro[4.5]decan-8-one, 7-(hydroxymethyl)-. SpectraBase. [Link]
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Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography. (2013). Molecules. [Link]
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High Performance Liquid Chromatography: An Overview. (2023). World Journal of Pharmaceutical Research. [Link]
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High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. (2022). Molecules. [Link]
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FTIR Spectroscopy for Carbon Family Study. (2020). ResearchGate. [Link]
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Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. (2023). International Journal of Molecular Sciences. [Link]
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- 7. Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Enantioselective high performance liquid chromatography and supercritical fluid chromatography separation of spirocyclic terpenoid flavor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. mdpi.com [mdpi.com]
The Spirocyclic Scaffold: Unlocking Advanced Material Properties with 1,4-Dioxaspiro[4.5]decan-8-ol
Introduction: The Unique Architectural Advantages of a Ketal-Protected Cyclohexanol
In the quest for novel materials with superior performance characteristics, the molecular architecture of the monomeric building blocks is of paramount importance. 1,4-Dioxaspiro[4.5]decan-8-ol, a spirocyclic compound featuring a ketal-protected cyclohexanol ring, presents a unique and valuable scaffold for the synthesis of advanced polymers and liquid crystals. The inherent rigidity and defined three-dimensional structure of the spiroketal moiety offer a strategic advantage in controlling the macroscopic properties of materials, leading to enhanced thermal stability, improved mechanical strength, and tailored optical characteristics.[1]
This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in materials science. It is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this versatile building block. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.
Core Synthesis Pathway: From Precursor to Functional Monomer
The journey to advanced materials begins with the efficient synthesis of the core building block and its precursor. The most common and direct route to this compound involves the selective protection of one carbonyl group in 1,4-cyclohexanedione, followed by reduction.
Protocol 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (1,4-Cyclohexanedione Monoethylene Ketal)
This protocol outlines the preparation of the key intermediate, 1,4-Dioxaspiro[4.5]decan-8-one, from 1,4-cyclohexanedione and ethylene glycol. This selective ketalization is a critical step, and various methods have been developed to optimize yield and purity.[1][2][3]
Materials:
-
1,4-Cyclohexanedione
-
Ethylene glycol
-
Methyl triethyl ammonium chloride
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve methyl triethyl ammonium chloride (0.1 mol) in ethylene glycol (1.0 mol) and heat the mixture to 65 °C with stirring until a clear, colorless liquid is obtained.
-
Cool the solution to 40 °C and add 1,4-cyclohexanedione (0.5 mol).
-
Maintain the reaction mixture at 40 °C with continuous stirring for 1.5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 100 mL of diethyl ether to the reaction mixture and transfer it to a separatory funnel for extraction.
-
Separate the lower aqueous layer.
-
Wash the organic layer with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
The crude 1,4-Dioxaspiro[4.5]decan-8-one can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ether/hexane) to yield a white solid.
Characterization: The purity and identity of the synthesized 1,4-Dioxaspiro[4.5]decan-8-one should be confirmed by:
-
Melting Point: Compare with the literature value.
-
FTIR Spectroscopy: To confirm the presence of the ketone carbonyl group and the ketal linkage.
-
¹H and ¹³C NMR Spectroscopy: To verify the chemical structure.
Logical Flow for Synthesis:
Caption: Synthetic pathway from starting materials to the target monomer.
Protocol 2: Reduction of 1,4-Dioxaspiro[4.5]decan-8-one to this compound
The ketone functionality of the precursor is readily reduced to the corresponding alcohol using standard reducing agents.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (0.1 mol) in 100 mL of methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.05 mol) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 50 mL of deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine (2 x 30 mL), and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to yield this compound as a viscous oil or a low-melting solid.
Characterization:
-
FTIR Spectroscopy: Disappearance of the ketone carbonyl peak and appearance of a broad hydroxyl peak.
-
¹H and ¹³C NMR Spectroscopy: To confirm the reduction of the ketone to an alcohol.
Application in High-Performance Polymers
The diol functionality of this compound, combined with its rigid spirocyclic core, makes it an excellent monomer for the synthesis of high-performance polyesters and polycarbonates. These polymers are expected to exhibit high glass transition temperatures (Tg), enhanced thermal stability, and improved mechanical properties compared to their linear aliphatic or aromatic counterparts.
Proposed Protocol for Polyester Synthesis via Melt Polycondensation
This hypothetical protocol is based on established procedures for polyester synthesis from similar diols and diacids.[4][5]
Materials:
-
This compound
-
Dimethyl terephthalate (DMT)
-
Titanium(IV) butoxide (catalyst)
-
Antimony(III) oxide (catalyst)
-
High-temperature reaction vessel with mechanical stirrer, nitrogen inlet, and vacuum connection
Procedure:
-
Esterification:
-
Charge the reaction vessel with this compound (1.0 mol), dimethyl terephthalate (1.05 mol), and titanium(IV) butoxide (0.001 mol).
-
Heat the mixture under a slow stream of nitrogen to 180-220 °C with continuous stirring to initiate transesterification and distill off the methanol byproduct.
-
Continue the reaction until approximately 90% of the theoretical amount of methanol has been collected.
-
-
Polycondensation:
-
Add antimony(III) oxide (0.001 mol) to the reaction mixture.
-
Gradually increase the temperature to 250-280 °C while slowly reducing the pressure to below 1 Torr.
-
Continue the polycondensation reaction under high vacuum and elevated temperature until the desired melt viscosity is achieved, indicating a high molecular weight polymer.
-
Extrude the molten polymer from the reactor and cool it to obtain the solid polyester.
-
Expected Polymer Properties and Characterization:
| Property | Expected Outcome | Characterization Technique |
| Molecular Weight | High (Mn > 10,000 g/mol ) | Gel Permeation Chromatography (GPC) |
| Glass Transition Temp. (Tg) | High (> 100 °C) | Differential Scanning Calorimetry (DSC) |
| Thermal Stability | High decomposition temperature | Thermogravimetric Analysis (TGA) |
| Mechanical Properties | High modulus and strength | Tensile Testing |
Polymer Synthesis Workflow:
Caption: Workflow for the synthesis and characterization of polyesters.
Application in Liquid Crystal Synthesis
The rigid and non-linear structure of the 1,4-dioxaspiro[4.5]decane moiety can be exploited to design novel liquid crystalline materials. By attaching mesogenic units to the spirocyclic core, it is possible to create liquid crystals with unique phase behaviors and electro-optical properties.
Protocol for the Synthesis of a Nematic Liquid Crystal
This protocol is adapted from a known procedure for synthesizing a nematic liquid crystal incorporating a ketal-protected cyclohexanone moiety.[6]
Materials:
-
This compound
-
4'-Hydroxybiphenyl-4-carbonitrile
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
-
Schlenk flask and nitrogen line
-
Magnetic stirrer
Procedure (Mitsunobu Reaction):
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add 4'-hydroxybiphenyl-4-carbonitrile (1.0 mmol), this compound (1.2 mmol), and triphenylphosphine (1.5 mmol).
-
Add 20 mL of anhydrous THF and stir the mixture at room temperature until all solids are dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (1.5 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and remove the solvent to yield the final liquid crystalline compound.
Characterization of Liquid Crystalline Properties:
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (e.g., crystal to nematic, nematic to isotropic).
-
Polarized Optical Microscopy (POM): To observe the characteristic textures of the liquid crystalline phases.
Conclusion and Future Outlook
This compound is a highly versatile and valuable building block in materials science. Its unique spirocyclic structure provides a powerful tool for designing and synthesizing advanced polymers and liquid crystals with tailored properties. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the potential of this compound in creating next-generation materials for a wide range of applications, from high-performance engineering plastics to advanced optical displays. Further research into the derivatization of the hydroxyl group and the exploration of other polymerization techniques, such as ring-opening polymerization of lactones derived from this diol, will undoubtedly unlock even more exciting possibilities.
References
-
PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]
- BenchChem. (2025, December). Application Note: Synthesis of Nematic Liquid Crystals Incorporating a Ketal-Protected Cyclohexanone Moiety. BenchChem Technical Support Team.
- Gamble, A. (2012, August 12). Synthesis of Liquid Crystals: “Filling Forms with Function”.
- Farmer, T. J., et al. (2015). Synthesis of Unsaturated Polyester Resins from Various Bio-Derived Platform Molecules. Polymers, 7(11), 2189-2211.
-
ResearchGate. (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 1, 4-cyclohexanedione monoethylene glycol ketal.
- Google Patents. (n.d.). New preparation process of 1, 4-cyclohexanedione monoethylene acetal.
- Google Patents. (n.d.). Copolyesters based on 1,4-cyclohexanedimethanol having improved stability.
- IOSR Journal of Applied Chemistry. (2020). Preparation, Characterization and Applications of Liquid Crystals: A Review. 13(12), 38-53.
-
National Institutes of Health. (n.d.). Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol-condensation of 5-hydroxymethyl furfural and hydrogenation. Retrieved from [Link]
- Google Patents. (n.d.). Polymers incorporating 1,3 and 1,4 cyclohexanedimethanol.
- Google Patents. (n.d.). Process for producing poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate) and the reactor grade polyester therefrom.
Sources
- 1. The liquid‐crystalline derivatives of 3,6‐disubstituted cyclohex‐2‐enones | Semantic Scholar [semanticscholar.org]
- 2. CN109503545B - Preparation method of 1, 4-cyclohexanedione monoethylene glycol ketal - Google Patents [patents.google.com]
- 3. CN102746269A - New preparation process of 1, 4-cyclohexanedione monoethylene acetal - Google Patents [patents.google.com]
- 4. US7956154B2 - Polymers incorporating 1,3 and 1,4 cyclohexanedimethanol - Google Patents [patents.google.com]
- 5. US6458915B1 - Process for producing poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate) and the reactor grade polyester therefrom - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,4-Dioxaspiro[4.5]decan-8-ol
Welcome to the technical support guide for 1,4-Dioxaspiro[4.5]decan-8-ol (CAS No: 22428-87-1). This document provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this versatile spirocyclic building block. The spiroketal moiety offers a rigid, three-dimensional structure valuable in drug design for improving binding affinity and selectivity.[1][2] Ensuring the high purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of biological data.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in crude this compound?
The impurity profile of this compound is intrinsically linked to its synthesis. The most prevalent synthetic route is the reduction of the corresponding ketone, 1,4-Dioxaspiro[4.5]decan-8-one.[3] This precursor ketone is typically formed by the mono-ketalization of 1,4-cyclohexanedione with ethylene glycol.[3][4]
Therefore, you should anticipate the following impurities:
-
Unreacted Starting Material: The most common impurity is the precursor ketone, 1,4-Dioxaspiro[4.5]decan-8-one, resulting from an incomplete reduction reaction.
-
Synthesis Precursors: Trace amounts of 1,4-cyclohexanedione or ethylene glycol may carry over from the synthesis of the ketone.[3][5]
-
Byproducts of Reduction: Depending on the reducing agent used (e.g., sodium borohydride), borate salts or other reaction byproducts may be present if the aqueous workup is incomplete.
-
Isomers: Spiroketals can be susceptible to isomerization under acidic conditions.[6] While this compound is relatively stable, exposure to strong acids during workup or purification on acidic media (like standard silica gel) could potentially lead to side reactions.
-
Solvent Residue: Residual solvents from the reaction or extraction (e.g., methanol, ethyl acetate, toluene) are common.
Q2: What is the recommended primary purification strategy for lab-scale preparations?
For typical laboratory-scale synthesis (milligrams to several grams), flash column chromatography is the most effective and versatile method. It excels at separating the more polar alcohol product from the less polar starting ketone and other non-polar impurities.
For larger scale or to remove high-boiling impurities, vacuum distillation is a viable alternative, provided the compound and its impurities are thermally stable. A derivative has been purified by distillation at very low pressure (0.005 mm Hg), indicating the low volatility of this class of compounds.[7]
Q3: How can I reliably assess the purity of my final product?
A multi-faceted analytical approach is recommended to ensure comprehensive purity assessment.[8]
-
Gas Chromatography (GC): Excellent for analyzing volatile and thermally stable compounds. It is highly effective for baseline purity assessment and can readily separate the alcohol from the precursor ketone.[4][8]
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying non-volatile impurities. A reverse-phase (RP) method can be developed for high-resolution separation.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the molecule. The absence of signals corresponding to the ketone precursor (specifically the disappearance of the characteristic alpha-proton signals next to the carbonyl) is a key indicator of purity. Quantitative NMR (qNMR) can be used to determine absolute purity without a specific reference standard.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying the mass of unknown impurity peaks observed in HPLC or GC analysis.[10]
Q4: How stable is this compound, and what conditions should be avoided?
The spiroketal functional group can be sensitive to acidic conditions, which may catalyze hydrolysis back to the corresponding dihydroxy ketone.[2][11] Although the ethylene ketal in this compound is relatively robust compared to other protecting groups, it is best practice to avoid strongly acidic environments, particularly at elevated temperatures.
Recommendations:
-
During aqueous workup, use a mild base like sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.
-
When performing column chromatography, consider using silica gel that has been neutralized with triethylamine if you observe product degradation (streaking or appearance of new spots on TLC).
-
Store the purified product in a cool, dry place. Refrigeration is recommended for long-term storage.
Troubleshooting and Experimental Guides
This section addresses specific issues you may encounter during the purification process.
Problem 1: My NMR/GC analysis shows significant contamination with the starting ketone, 1,4-Dioxaspiro[4.5]decan-8-one.
-
Root Cause: This is the most common issue and points to an incomplete reduction reaction.
-
Troubleshooting Action: Before purification, ensure the reaction has gone to completion. Monitor the reaction by Thin Layer Chromatography (TLC) or GC. If the reaction has stalled, adding a fresh portion of the reducing agent may be necessary.
-
Purification Protocol: Flash column chromatography is the definitive solution. The alcohol product is significantly more polar than the ketone precursor.
Workflow Diagram: Choosing a Purification Method
Caption: Decision workflow for selecting the appropriate purification method.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A common starting point for separating the alcohol from the ketone is a mixture of Hexanes and Ethyl Acetate.
-
The ketone (1,4-Dioxaspiro[4.5]decan-8-one) is less polar and will have a higher Rf value.
-
The alcohol product (this compound) is more polar and will have a lower Rf value.
-
Aim for an Rf of ~0.25-0.35 for the alcohol in your chosen solvent system (e.g., 30-50% Ethyl Acetate in Hexanes).
-
-
Column Preparation: Pack a glass column with silica gel (230-400 mesh) as a slurry in the mobile phase. The amount of silica should be 50-100 times the weight of your crude product.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column with your chosen solvent system, applying positive pressure (flash). Collect fractions and monitor them by TLC.
-
Fraction Pooling & Evaporation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator to yield the purified viscous liquid.[12]
| Compound | Expected Rf (40% EtOAc/Hexanes) | Key Analytical Feature |
| 1,4-Dioxaspiro[4.5]decan-8-one | ~0.6 - 0.7 | GC: Shorter retention time; ¹³C NMR: C=O peak ~210 ppm. |
| This compound | ~0.25 - 0.35 | GC: Longer retention time; IR: Broad O-H stretch ~3400 cm⁻¹. |
Problem 2: My product appears to be degrading on the silica gel column (streaking on TLC, low recovery).
-
Root Cause: Residual acidity on the surface of the silica gel may be catalyzing a decomposition or isomerization reaction of the spiroketal.[6]
-
Troubleshooting Action:
-
Neutralize the Silica: Before preparing your column, create a slurry of the silica gel in your chosen eluent and add ~1% triethylamine (v/v) relative to the solvent volume. Stir for 15 minutes, then pack the column as usual. This will neutralize active acidic sites.
-
Switch Stationary Phase: If the issue persists, consider using a less acidic stationary phase, such as neutral alumina. You will need to re-develop your TLC solvent system for this new stationary phase.
-
Minimize Contact Time: Run the column as quickly as possible while still achieving good separation.
-
Troubleshooting Workflow: Impure Sample Analysis
Caption: Troubleshooting workflow for an impure sample after initial purification.
Problem 3: I am attempting vacuum distillation, but my yield is low and the product is discolored.
-
Root Cause: The compound is likely decomposing at the distillation temperature. This can be caused by either an excessively high temperature (insufficient vacuum) or the presence of non-volatile acidic or basic impurities catalyzing decomposition.
-
Troubleshooting Action:
-
Ensure High Vacuum: Use a high-performance vacuum pump and ensure all joints are perfectly sealed to achieve the lowest possible pressure, thereby lowering the boiling point.
-
Pre-Purification Wash: Before distilling, dissolve the crude product in a suitable solvent (e.g., ethyl acetate), and perform a wash with a saturated aqueous solution of NaHCO₃, followed by a wash with brine. Dry the organic layer thoroughly over anhydrous sodium sulfate or magnesium sulfate. This removes trace acids that could catalyze decomposition.[3]
-
Consider Kugelrohr Distillation: For smaller scales, a Kugelrohr apparatus can minimize the residence time at high temperatures and reduce thermal stress on the compound.
-
By following these guidelines and protocols, researchers can effectively purify this compound and ensure the high quality required for demanding applications in drug discovery and chemical synthesis.
References
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. BenchChem.
-
Kumar, V., & Jones, G. B. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. Mini-Reviews in Organic Chemistry, 5(4), 313-323. Available from: [Link]
- SIELC Technologies. (n.d.). Separation of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexan-1-one on Newcrom R1 HPLC column. SIELC.
- BenchChem. (2025). Stereochemistry of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: An In-depth Technical Guide. BenchChem.
- BenchChem. (n.d.). This compound | 22428-87-1. BenchChem.
- PrepChem. (n.d.). Synthesis of this compound. PrepChem.com.
- ChemicalBook. (2020). 1,4-Dioxaspiro[4.5]decan-8-one synthesis. ChemicalBook.
- BLDpharm. (n.d.). 22428-87-1|this compound. BLDpharm.
-
PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decan-8-ol. National Center for Biotechnology Information. Available from: [Link]
- ResearchGate. (2009). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate.
-
Wikipedia. (n.d.). Spiroketal. Wikipedia. Available from: [Link]
- Google Patents. (2006). CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one. Google Patents.
-
ResearchGate. (2006). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. ResearchGate. Available from: [Link]
- Thermo Fisher Scientific. (n.d.). This compound, 98%. Thermo Fisher Scientific.
- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
Sources
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- 2. Spiroketals - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. 1,4-Dioxaspiro[4.5]decan-8-one synthesis - chemicalbook [chemicalbook.com]
- 5. CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one - Google Patents [patents.google.com]
- 6. Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexan-1-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. 22428-87-1|this compound|BLD Pharm [bldpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Technical Support Center: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ol
Welcome to the technical support center for the synthesis of 1,4-Dioxaspiro[4.5]decan-8-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, we address common challenges and impurities encountered during its synthesis, providing in-depth troubleshooting advice and validated protocols to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and efficient synthesis is a two-step process. It begins with the selective mono-ketalization of 1,4-cyclohexanedione with ethylene glycol to yield the intermediate, 1,4-Dioxaspiro[4.5]decan-8-one. This is followed by the reduction of the remaining ketone functionality to the desired alcohol, this compound.[1][2]
Q2: Why is the protection of one ketone group in 1,4-cyclohexanedione necessary?
The protection of one ketone as a ketal (or acetal) is a crucial chemoselective strategy.[3] It masks the more reactive ketone group, allowing for the selective reduction of the unprotected ketone.[4][5] Without this protective group, a reducing agent would likely react with both carbonyl groups, leading to the formation of 1,4-cyclohexanediol.
Q3: What are the typical catalysts used for the ketalization step?
Acid catalysts are commonly employed to facilitate the formation of the ketal. p-Toluenesulfonic acid (TsOH) is a frequent choice due to its efficacy and ease of handling.[4] Other acidic catalysts, including weak acid acrylic cationic exchange resins, have also been reported.[6]
Q4: Which reducing agents are suitable for the conversion of 1,4-Dioxaspiro[4.5]decan-8-one to the final alcohol?
Standard reducing agents such as sodium borohydride (NaBH₄) are effective for this transformation.[7] The choice of reducing agent should be guided by the need for mild reaction conditions to avoid any potential side reactions or deprotection of the ketal group.
Troubleshooting Guide: Common Impurities and Solutions
This section delves into specific impurities that can arise during the synthesis of this compound, their root causes, and actionable solutions.
Issue 1: Presence of Unreacted 1,4-Cyclohexanedione in the Ketalization Product
Root Cause: Incomplete reaction during the ketalization step is the primary reason for the presence of the starting material, 1,4-cyclohexanedione. This can be attributed to several factors:
-
Insufficient Catalyst: The acid catalyst may be present in a suboptimal amount, leading to a slow reaction rate.
-
Inefficient Water Removal: The formation of a ketal is a reversible reaction that produces water as a byproduct.[4] Failure to effectively remove this water will shift the equilibrium back towards the starting materials. A Dean-Stark apparatus is commonly used to drive the reaction to completion by azeotropically removing water.[4][5]
-
Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature to reach completion.
Troubleshooting Protocol:
-
Catalyst Optimization: Ensure the catalytic amount of acid (e.g., TsOH) is appropriate for the scale of your reaction.
-
Effective Water Removal: Utilize a Dean-Stark apparatus and an appropriate solvent (e.g., toluene) that forms an azeotrope with water to ensure its continuous removal.
-
Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of completion.
-
Purification: If unreacted starting material is present in the final product, it can often be removed by column chromatography or recrystallization.
Issue 2: Formation of the Bis-Ketal Impurity (1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane)
Root Cause: The formation of the bis-ketal, where both carbonyl groups of 1,4-cyclohexanedione are protected, is a common side reaction.[6] This occurs when the reaction conditions favor the protection of both ketones. Key contributing factors include:
-
Excess Ethylene Glycol: Using a large excess of ethylene glycol can drive the reaction towards the formation of the bis-ketal.
-
Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the mono-ketal has formed can lead to the formation of the bis-ketal.
Troubleshooting Protocol:
-
Stoichiometric Control: Carefully control the stoichiometry of the reactants. Using a slight excess of 1,4-cyclohexanedione relative to ethylene glycol can favor the formation of the mono-ketal.
-
Reaction Monitoring: Closely monitor the reaction progress to stop it once the desired mono-ketal is the major product.
-
Selective Hydrolysis: If the bis-ketal is formed, it can be selectively hydrolyzed back to the mono-ketal under controlled acidic conditions.[8]
Issue 3: Residual 1,4-Dioxaspiro[4.5]decan-8-one in the Final Product
Root Cause: The presence of the starting ketone in the final alcohol product indicates an incomplete reduction. This can be due to:
-
Insufficient Reducing Agent: The amount of reducing agent used may not be sufficient to reduce all of the ketone.
-
Deactivated Reducing Agent: The reducing agent may have degraded due to improper storage or handling.
-
Low Reaction Temperature: The reduction may be sluggish at lower temperatures.
Troubleshooting Protocol:
-
Stoichiometry of Reducing Agent: Ensure a sufficient molar excess of the reducing agent is used.
-
Fresh Reducing Agent: Use a fresh batch of the reducing agent.
-
Temperature Control: Perform the reduction at an appropriate temperature to ensure a reasonable reaction rate.
-
Reaction Monitoring: Monitor the reaction by TLC or GC to confirm the complete disappearance of the starting ketone.
-
Purification: Unreacted ketone can be separated from the alcohol product by column chromatography.
Impurity Summary Table
| Impurity | Common Cause | Recommended Solution |
| 1,4-Cyclohexanedione | Incomplete ketalization | Optimize catalyst, ensure efficient water removal, monitor reaction |
| 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane | Excess ethylene glycol, prolonged reaction time | Control stoichiometry, monitor reaction, selective hydrolysis |
| 1,4-Dioxaspiro[4.5]decan-8-one | Incomplete reduction | Use sufficient fresh reducing agent, optimize temperature, monitor reaction |
| Residual Acid Catalyst | Inadequate work-up | Neutralize with a weak base during work-up |
| Water | Incomplete removal during ketalization or work-up | Use a Dean-Stark apparatus, dry the final product with a drying agent |
Visualizing the Synthetic Pathway and Impurity Formation
The following diagram illustrates the synthetic route to this compound and the points at which common impurities can arise.
Caption: Synthetic pathway and common impurity formation.
Experimental Protocols
Protocol 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 1,4-cyclohexanedione, 1.1 equivalents of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and continuously remove the water collected in the Dean-Stark trap.[4]
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of this compound
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-one in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add 1.5 equivalents of sodium borohydride in portions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is no longer detectable by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
-
If necessary, purify the product by column chromatography.
References
- PrepChem. (n.d.). Synthesis of this compound.
- ChemicalBook. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one synthesis.
- National Center for Biotechnology Information. (n.d.). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry.
- BenchChem. (n.d.). An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History.
- Google Patents. (n.d.). CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
- Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups.
- ResearchGate. (2025, August 7). Synthesis of 1,4-dioxaspira[4.5]decan-8-one.
- Wikipedia. (n.d.). Protecting group.
- Guidechem. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one 4746-97-8 wiki.
- Stack Exchange. (2018, February 1). organic chemistry - Several carbonyl groups, which one does ethylene glycol protect?
- BenchChem. (n.d.). This compound | 22428-87-1.
- YouTube. (2020, June 10). Ethylene Glycol for Protecting Groups.
- BLDpharm. (n.d.). 22428-87-1|this compound.
- PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decan-8-ol.
- ResearchGate. (2017, July 31). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant.
- Expert Insights. (2026, January 3). The Synthesis and Applications of 4-Hydroxycyclohexanone.
- Thermo Fisher Scientific. (n.d.). This compound, 98%.
- Guidechem. (n.d.). 4-HYDROXYCYCLOHEXANONE 13482-22-9 wiki.
- BLDpharm. (n.d.). 13482-22-9|4-Hydroxycyclohexanon.
- ChemicalBook. (2025, July 4). 4-HYDROXYCYCLOHEXANONE | 13482-22-9.
- Santa Cruz Biotechnology. (n.d.). 4-Hydroxy Cyclohexanone | CAS 13482-22-9 | SCBT.
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- 3. Protecting group - Wikipedia [en.wikipedia.org]
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- 6. CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one - Google Patents [patents.google.com]
- 7. 4-HYDROXYCYCLOHEXANONE | 13482-22-9 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Optimizing reaction conditions for 1,4-Dioxaspiro[4.5]decan-8-ol synthesis
Welcome to the comprehensive technical support guide for the synthesis of 1,4-Dioxaspiro[4.5]decan-8-ol. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure a successful and optimized synthesis. Our approach is grounded in established chemical principles and field-proven insights to address the common challenges encountered during this multi-step synthesis.
Introduction to the Synthesis
The synthesis of this compound is a common yet nuanced process in organic chemistry, often utilized in the preparation of pharmaceutical intermediates and other complex molecules.[1][2] The core of this synthesis involves two key transformations: the selective protection of one carbonyl group of 1,4-cyclohexanedione as a cyclic ketal, followed by the reduction of the remaining ketone to the desired secondary alcohol.
This guide will walk you through the critical parameters of each step, from catalyst selection and reaction monitoring to purification of the final product, ensuring a high-yield and high-purity outcome.
Experimental Workflow Overview
The overall synthetic strategy is a two-step process, beginning with the mono-ketalization of 1,4-cyclohexanedione to yield 1,4-Dioxaspiro[4.5]decan-8-one, which is then reduced to the target alcohol.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing plausible causes and actionable solutions.
Problem 1: Low or No Conversion During the Ketalization Step (Step 1)
-
Symptom: TLC or GC-MS analysis shows a significant amount of unreacted 1,4-cyclohexanedione after the recommended reaction time.
-
Plausible Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Inefficient Water Removal | Ensure the Dean-Stark trap is filling with water. If not, check for leaks in the apparatus and ensure a proper azeotrope is forming with the solvent (e.g., toluene). Consider using freshly dried solvent.[2][3][4] | Ketalization is a reversible equilibrium reaction. The removal of water, a byproduct, is crucial to drive the equilibrium towards the product side according to Le Chatelier's principle.[3][5] |
| Inactive Catalyst | Use a fresh batch of the acid catalyst (e.g., p-toluenesulfonic acid). Ensure the catalyst has not been deactivated by exposure to moisture or basic impurities. | Acid catalysts protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by ethylene glycol.[6][7] |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress by TLC or GC every hour. If the reaction is sluggish, ensure the reaction mixture is refluxing at the appropriate temperature for the chosen solvent. | Reaction kinetics are temperature-dependent. Insufficient thermal energy can lead to slow reaction rates. |
| Substrate Quality | Ensure the 1,4-cyclohexanedione is of high purity. Impurities could interfere with the catalyst or the reaction. | Basic impurities can neutralize the acid catalyst, rendering it ineffective. |
Problem 2: Formation of a Significant Amount of the Diketal (1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane)
-
Symptom: The crude NMR or GC-MS shows a major byproduct corresponding to the diketal, with a lower than expected yield of the desired mono-ketal.
-
Plausible Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Incorrect Stoichiometry | Use a stoichiometric amount or a slight deficit of ethylene glycol (e.g., 0.95-1.0 equivalents) relative to 1,4-cyclohexanedione. | Using an excess of ethylene glycol will favor the formation of the thermodynamically stable diketal. Precise control of stoichiometry is key to selective mono-ketalization. |
| Prolonged Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed and the desired mono-ketal is the major product. | Over-extending the reaction time, even with controlled stoichiometry, can lead to the slow formation of the diketal. |
Problem 3: Low Yield or Incomplete Reaction During the Reduction Step (Step 2)
-
Symptom: TLC analysis of the reaction mixture shows the presence of the starting ketone (1,4-Dioxaspiro[4.5]decan-8-one) after the prescribed reaction time.
-
Plausible Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Decomposition of Sodium Borohydride | Use a fresh bottle of sodium borohydride. Ensure the reagent has been stored in a dry environment. Consider adding the NaBH₄ portion-wise to the reaction mixture. | Sodium borohydride can react with the protic solvent (methanol), leading to its decomposition over time.[8] |
| Insufficient Amount of Reducing Agent | Use a slight excess of sodium borohydride (e.g., 1.5-2.0 equivalents) to account for any decomposition and to ensure complete reduction. | Stoichiometrically, 0.25 equivalents of NaBH₄ are needed per equivalent of ketone. However, in practice, an excess is used to drive the reaction to completion. |
| Low Reaction Temperature | While the reaction is typically run at 0 °C to room temperature, if it is sluggish, allowing it to warm to room temperature for a longer period may be necessary. | The rate of hydride delivery from sodium borohydride is temperature-dependent. |
Problem 4: Difficult Purification of the Final Product
-
Symptom: Difficulty in obtaining pure this compound by crystallization or column chromatography.
-
Plausible Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Presence of Stereoisomers | The product can exist as cis and trans isomers. Separation may require careful column chromatography with an optimized solvent system or fractional crystallization. | The rigid spirocyclic structure can lead to the formation of diastereomers which may have similar polarities, making separation challenging.[9] |
| Residual Starting Material or Byproducts | Ensure the workup procedures for both steps were thorough to remove unreacted reagents and byproducts. A well-optimized column chromatography protocol is essential. | Impurities with similar functional groups and polarities to the product can co-elute during chromatography. |
Frequently Asked Questions (FAQs)
Q1: Why is an acid catalyst necessary for the ketalization reaction?
An acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is essential to protonate the carbonyl oxygen of the ketone.[6][7] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl groups of ethylene glycol.[10]
Caption: Simplified mechanism of acid-catalyzed ketal formation.
Q2: Can I use a different solvent for the ketalization step?
While toluene is commonly used because it forms an azeotrope with water, allowing for its efficient removal with a Dean-Stark apparatus, other solvents like benzene or hexane can also be used.[2] The key is that the solvent should form an azeotrope with water and be inert to the reaction conditions.
Q3: Why is sodium borohydride (NaBH₄) a good choice for the reduction step?
Sodium borohydride is a mild and selective reducing agent.[8] It readily reduces aldehydes and ketones to alcohols but is generally unreactive towards the more stable ketal functional group under standard conditions.[11][12] This chemoselectivity is crucial for the success of this synthesis. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially cleave the ketal.
Q4: My final product appears as a viscous liquid or a low-melting solid. Is this normal?
Yes, this compound is often described as a viscous liquid or a low-melting solid.[7] Its physical state can depend on its purity and the isomeric ratio.
Q5: Can I monitor the progress of the reactions without a GC-MS?
Yes, Thin Layer Chromatography (TLC) is a simple and effective way to monitor the progress of both the ketalization and the reduction steps. You can visualize the disappearance of the starting material and the appearance of the product. Staining with an appropriate agent (e.g., potassium permanganate) will help visualize the spots.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add 1,4-cyclohexanedione (1 equivalent).
-
Reagent Addition: Add toluene as the solvent, followed by ethylene glycol (1.0-1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.01-0.05 equivalents).
-
Reaction Execution: Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Monitoring: Monitor the reaction by TLC or GC until the starting ketone is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by washing with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of this compound
-
Reaction Setup: Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the stirred solution.
-
Reaction Execution: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting ketone is no longer visible.
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the final product.
References
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. [Link]
-
ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]
-
PMC - NIH. (2024). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. [Link]
-
Chemguide. (n.d.). reduction of aldehydes and ketones. [Link]
-
SpringerLink. (2018). A versatile method for the protection of carbonyl compounds by camphorsulfonic acid. [Link]
-
eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]
-
Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. [Link]
-
Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Revues Scientifiques Marocaines. (n.d.). SELECTIVE CATALYTIC CONVERSION OF CARBONYL COMPOUNDS AND ETHYLENE GLYCOL INTO 1,3-DIOXOLANES. [Link]
-
Caltech. (2019). A Small-scale Procedure for Acid-catalyzed Ketal Formation. [Link]
-
ResearchGate. (2004). Highly Efficient Chemoselective Deprotection of O,O -Acetals and O,O -Ketals Catalyzed by Molecular Iodine in Acetone. [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. [Link]
-
Chemistry LibreTexts. (2020). 12.8: Reactions of Aldehydes and Ketones with Alcohols. [Link]
-
ResearchGate. (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link]
-
Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. [Link]
-
Homework.Study.com. (n.d.). When an aldehyde or ketone is treated with a diol such as ethylene glycol (ethane-1,2-diol) and.... [Link]
-
Chemistry LibreTexts. (2022). 10.4: Acetals and Ketals. [Link]
-
Chemistry LibreTexts. (2020). 19.11: Nucelophilic Addition of Alcohols (Acetal Formation). [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A versatile method for the protection of carbonyl compounds by camphorsulfonic acid | EurekAlert! [eurekalert.org]
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- 12. Protecting group - Wikipedia [en.wikipedia.org]
Troubleshooting low yields in 1,4-Dioxaspiro[4.5]decan-8-ol reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1,4-Dioxaspiro[4.5]decan-8-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot low yields and optimize your reaction conditions.
General Synthesis Overview
The most common and reliable pathway to this compound is a two-step process. First, a selective mono-ketalization of 1,4-cyclohexanedione with ethylene glycol is performed to yield the key intermediate, 1,4-Dioxaspiro[4.5]decan-8-one. This intermediate is then subjected to a reduction of the remaining ketone to afford the target alcohol.
This guide is structured to address issues in each of these critical stages.
Troubleshooting Guide: Low Yields in Ketalization
The acid-catalyzed ketalization of 1,4-cyclohexanedione is a reversible equilibrium reaction.[1][2] Low yields in this step are almost always traced back to the presence of water or issues with shifting this equilibrium toward the product.
Question 1: My ketalization reaction is stalling or showing very low conversion to 1,4-Dioxaspiro[4.5]decan-8-one. What is the primary cause?
Answer: The most likely cause is inefficient removal of water, a byproduct of the reaction. According to Le Chatelier's principle, the removal of a product is necessary to drive a reversible reaction to completion.[3] Any water present in your reagents or solvent, or water generated during the reaction that is not effectively sequestered, will inhibit the formation of the ketal.
Immediate Actions:
-
Verify Reagent and Solvent Anhydrousness: Ensure your ethylene glycol, 1,4-cyclohexanedione, and solvent (e.g., toluene, benzene) are thoroughly dry. Distill solvents over an appropriate drying agent if necessary.
-
Optimize Water Removal Technique: The choice of water removal method is critical.
-
Dean-Stark Apparatus: This is the classical method.[3][4] For it to be effective, azeotropic distillation must be maintained at a steady reflux. Ensure your heating mantle provides consistent heat and the condenser is efficient. However, be aware that the Dean-Stark apparatus can be inefficient and problematic on a small scale (<20 mL solvent) due to solvent boil-off and difficulty in observing water separation.[5]
-
Molecular Sieves: For small-scale reactions, a modified apparatus using 4 Å molecular sieves can be superior to a Dean-Stark trap.[5] This setup involves placing the sieves in a side-arm or an addition funnel above the reaction flask, where they trap water from the vapor phase without contacting the acidic reaction mixture directly.
-
Question 2: I am observing a significant amount of a non-polar byproduct that is difficult to separate from my desired mono-ketal product. What is it?
Answer: You are likely forming the diketal byproduct, 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane . This occurs when both carbonyl groups of 1,4-cyclohexanedione react with ethylene glycol.
Causality & Prevention:
-
Stoichiometry: The formation of the diketal is favored when an excess of ethylene glycol is used or when the reaction is allowed to proceed for too long.[6] Because the two carbonyl groups have similar reactivity, precise control is essential.
-
Corrective Protocol:
-
Use a strict 1:1 or 1:1.1 molar ratio of 1,4-cyclohexanedione to ethylene glycol. A slight excess of the dione can sometimes favor mono-ketalization.
-
Monitor the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction as soon as the starting material is consumed and before significant amounts of the less polar diketal spot/peak appear.
-
If diketal has already formed, it can sometimes be selectively hydrolyzed back to the mono-ketal under carefully controlled acidic aqueous conditions, though this can be challenging.[7][8]
-
Troubleshooting Guide: Low Yields in Reduction
The reduction of 1,4-Dioxaspiro[4.5]decan-8-one to the final alcohol product is typically a high-yielding step. Issues here often relate to reagent activity or instability of the ketal protecting group during workup.
Question 3: My reduction with sodium borohydride (NaBH₄) is sluggish or incomplete. Why is this happening?
Answer: This issue typically points to the quality or quantity of the reducing agent, or suboptimal reaction conditions.
Immediate Actions:
-
Reagent Quality: Sodium borohydride can degrade upon exposure to atmospheric moisture. Use a freshly opened bottle or a properly stored reagent.
-
Stoichiometry: While one mole of NaBH₄ can theoretically reduce four moles of a ketone, it is common practice to use a molar excess (e.g., 1.5 to 2 equivalents) to ensure the reaction goes to completion.[9]
-
Solvent and Temperature: The reduction is typically performed in an alcohol solvent like methanol or ethanol at room temperature or below (0 °C).[9] Ensure the ketone is fully dissolved before adding the reducing agent. Adding the NaBH₄ portion-wise can help control the reaction rate and temperature.
Question 4: After quenching my reduction, my final yield is low and I've isolated 1,4-cyclohexanedione. What went wrong?
Answer: You have inadvertently cleaved the ketal protecting group. The ethylene glycol ketal is stable to basic and neutral conditions but is labile under acidic conditions.[1][10] The workup procedure for the reduction must be carefully controlled to avoid lowering the pH.
Causality & Prevention:
-
Acidic Quench: Quenching the reaction with a strong acid (e.g., HCl) to neutralize excess borohydride will rapidly hydrolyze the ketal back to the ketone.
-
Corrective Workup Protocol:
-
Cool the reaction mixture in an ice bath.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or even just water. This is generally sufficient to decompose the borate esters and any remaining NaBH₄ without creating a strongly acidic environment.
-
Maintain a neutral or slightly basic pH during the aqueous workup and extraction. If the aqueous layer is acidic, add a dilute base like sodium bicarbonate solution.
-
Experimental Protocols & Visual Guides
To provide a clear, actionable framework, we have outlined standard protocols and visual diagrams for the key reaction steps and troubleshooting logic.
Visual Workflow of Synthesis
Caption: Decision tree for diagnosing the source of low yields.
Protocol 1: Ketalization using Dean-Stark Apparatus
Objective: To synthesize 1,4-Dioxaspiro[4.5]decan-8-one from 1,4-cyclohexanedione.
Materials:
-
1,4-Cyclohexanedione (1.0 eq)
-
Ethylene glycol (1.1 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)
-
Toluene (approx. 0.2 M concentration of the limiting reagent)
-
Round-bottom flask, Dean-Stark trap, condenser, heating mantle, magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 1,4-cyclohexanedione, toluene, and ethylene glycol.
-
Add the p-TsOH catalyst to the mixture.
-
Assemble the Dean-Stark apparatus and condenser. Fill the Dean-Stark trap with toluene.
-
Heat the mixture to a steady reflux. The toluene-water azeotrope will begin to distill and collect in the trap.
-
Continue refluxing until the theoretical amount of water has been collected in the trap and TLC/GC analysis shows complete consumption of the starting material.
-
Cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Protocol 2: Reduction with Sodium Borohydride
Objective: To synthesize this compound from its ketone precursor.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Ethanol or Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Erlenmeyer flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-one in ethanol in an Erlenmeyer flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, or until TLC analysis indicates the absence of starting material.
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.
-
Remove most of the alcohol solvent via rotary evaporation.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of the acid-catalyzed ketalization? A: The reaction begins with the protonation of the carbonyl oxygen by the acid catalyst, which makes the carbonyl carbon more electrophilic. [1][2]One hydroxyl group of ethylene glycol then attacks the activated carbonyl carbon. After a series of proton transfers, a hemi-ketal intermediate is formed. The hydroxyl group of the hemi-ketal is then protonated, allowing it to leave as a molecule of water and form a resonance-stabilized carbocation. The second hydroxyl group of the ethylene glycol then attacks this carbocation, and a final deprotonation regenerates the acid catalyst and yields the final ketal product. [1][10] Q: Can I use a different acid catalyst for the ketalization? A: Yes. While p-TsOH is common, other catalysts like sulfuric acid, hydrochloric acid, or solid acid resins (e.g., Amberlyst-15) can be used. [7]Mineral acids are very effective but can be corrosive and harder to handle. Solid acid resins offer the advantage of easy removal by simple filtration but may exhibit lower catalytic activity compared to homogeneous acids.
Q: Are there alternatives to NaBH₄ for the reduction step? A: Yes. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent but offers no advantage here and requires more stringent anhydrous conditions and a more hazardous workup. For this substrate, NaBH₄ is the ideal reagent due to its selectivity, safety, and ease of use.
Q: Why is toluene a good solvent for the ketalization reaction? A: Toluene is an excellent choice for several reasons. It is relatively non-polar, preventing it from competing with ethylene glycol as a nucleophile. Crucially, it forms a low-boiling azeotrope with water (boiling point ~84 °C), which allows for the effective removal of water via azeotropic distillation when using a Dean-Stark apparatus. [4]
Summary of Key Parameters
| Parameter | Step 1: Ketalization | Step 2: Reduction | Rationale & Key Considerations |
| Key Reagents | 1,4-Cyclohexanedione, Ethylene Glycol | 1,4-Dioxaspiro[4.5]decan-8-one, NaBH₄ | Purity of starting materials is paramount. |
| Catalyst | p-TsOH (0.01-0.05 eq) | N/A | Ensures activation of the carbonyl group. |
| Solvent | Toluene, Benzene | Ethanol, Methanol | Ketalization requires a non-competing, azeotroping solvent. Reduction requires a protic solvent to protonate the alkoxide intermediate. |
| Temperature | Reflux (Toluene: ~111 °C) | 0 °C to Room Temp | Heat is required to drive the azeotropic removal of water. The reduction is exothermic and should be cooled initially. |
| Critical Control | Water Removal | pH of Workup | Ketalization is an equilibrium reaction. The ketal is acid-labile and will cleave if the workup is acidic. |
References
-
Wright, A. C., Du, Y. E., & Stoltz, B. M. (2019). Small-Scale Procedure for Acid-Catalyzed Ketal Formation. The Journal of Organic Chemistry, 84(17), 11258–11260. [Link]
-
University of Toronto. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]
-
Zeynizadeh, B., & Shirini, F. (2007). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Oriental Journal of Chemistry, 23(2), 557-562. [Link]
-
Simson Chemtech. (n.d.). 5 ml Apparatus Dean Stark Dean Stark. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]
-
Organic Chemistry Tutor. (n.d.). Reduction of Aldehydes and Ketones with Complex Hydrides. [Link]
-
ResearchGate. (2014). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. [Link]
-
Davis, H. (2013). A Simple Dean-Stark Apparatus Explained. YouTube. [Link]
-
Wikipedia. (n.d.). Dean–Stark apparatus. [Link]
-
DCI Test Systems. (n.d.). Dean Stark Apparatus. [Link]
- Google Patents. (n.d.). CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
-
ResearchGate. (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link]
-
Zhao, Z., et al. (2019). Kinetics Study of the Ketalization Reaction of Cyclohexanone with Glycol Using Brønsted Acidic Ionic Liquids as Catalysts. Industrial & Engineering Chemistry Research, 58(5), 1888-1897. [Link]
-
The Organic Chemistry Tutor. (2024). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial. YouTube. [Link]
-
PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one. [Link]
- Google Patents. (n.d.). Preparation method of 1, 4-cyclohexanedione monoethylene glycol ketal.
-
Pearson. (n.d.). Propose a mechanism for the acid-catalyzed reaction of cyclohexan.... [Link]
-
Chemistry LibreTexts. (2022). 10.4: Acetals and Ketals. [Link]
-
Chemsrc. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one. [Link]
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- 2. youtube.com [youtube.com]
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- 5. CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one - Google Patents [patents.google.com]
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- 10. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
Technical Support Center: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ol
Welcome to the technical support center for the synthesis of 1,4-Dioxaspiro[4.5]decan-8-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this multi-step synthesis. Here, we will delve into the causality behind experimental choices and provide field-proven insights to navigate potential side reactions and optimize your synthetic route.
The synthesis of this compound is typically a two-step process:
-
Mono-ketalization: The selective protection of one carbonyl group of 1,4-cyclohexanedione with ethylene glycol to form 1,4-Dioxaspiro[4.5]decan-8-one.
-
Reduction: The reduction of the remaining ketone in 1,4-Dioxaspiro[4.5]decan-8-one to the desired secondary alcohol, this compound.
This guide is structured in a question-and-answer format to directly address specific challenges you may face during these stages.
Part 1: Troubleshooting the Mono-ketalization of 1,4-Cyclohexanedione
The selective mono-ketalization is often the most challenging step, with the primary side product being the undesired diketal, 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane.[1][2][3]
Q1: My reaction yields are consistently low, and I have a significant amount of unreacted 1,4-cyclohexanedione. What are the likely causes and how can I improve the conversion?
A1: Low conversion in this acid-catalyzed ketalization is often due to an unfavorable equilibrium position. The formation of the ketal is a reversible reaction that produces water as a byproduct.[4] To drive the reaction towards the product, it is crucial to remove water as it forms.
-
Causality: According to Le Chatelier's principle, removing a product (water) from the reaction mixture will shift the equilibrium to favor the formation of more products.
-
Troubleshooting Strategies:
-
Azeotropic Distillation: Employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene or benzene) to azeotropically remove water.[4] The solvent and water co-distill, and upon condensation, the denser water separates and is collected in the trap, while the solvent returns to the reaction flask.
-
Use of Dehydrating Agents: While less common for this specific reaction on a large scale, the addition of molecular sieves can also effectively sequester water.
-
Catalyst Choice and Concentration: Ensure you are using an appropriate acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid, in a catalytic amount. Excess acid can sometimes lead to other side reactions.
-
Q2: My main problem is the formation of a significant amount of the diketal byproduct, 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane. How can I improve the selectivity for the desired mono-ketal?
A2: The formation of the diketal is a common issue because both carbonyl groups of 1,4-cyclohexanedione are reactive.[2] Achieving high selectivity for the mono-ketal requires careful control of the reaction conditions.
-
Causality: The statistical probability of the reaction occurring at either carbonyl group is high. To favor mono-ketalization, conditions must be controlled to limit the reaction of the second carbonyl group.
-
Troubleshooting Strategies:
-
Stoichiometry of Reactants: Use a strict 1:1 molar ratio of 1,4-cyclohexanedione to ethylene glycol. An excess of ethylene glycol will significantly increase the formation of the diketal.
-
Reaction Time and Temperature: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Over-extending the reaction time or using excessively high temperatures can lead to the formation of the more thermodynamically stable diketal.
-
Alternative Synthetic Routes: Some literature suggests a two-step approach where the diketal is first synthesized and then selectively hydrolyzed back to the mono-ketal.[5][6][7] This can sometimes provide higher overall yields of the pure mono-ketal.
-
Q3: I'm having difficulty separating the desired mono-ketal from the unreacted diketone and the diketal byproduct. What are the recommended purification techniques?
A3: The separation of these three compounds can be challenging due to their similar polarities.[2]
-
Troubleshooting Strategies:
-
Crystallization: The mono-ketal is a solid at room temperature. Careful crystallization from a suitable solvent system (e.g., heptane, or a mixture of ethyl acetate and cyclohexane) can be an effective method for purification.[8]
-
Column Chromatography: Flash column chromatography on silica gel can be used to separate the components. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, will likely be necessary.
-
Chemical Treatment: Some protocols suggest a workup procedure that involves treating the crude mixture with a sodium sulfite solution. This can help to remove unreacted 1,4-cyclohexanedione by forming a water-soluble bisulfite adduct.[9]
-
| Parameter | Issue | Recommendation | Rationale |
| Water Removal | Low Conversion | Use a Dean-Stark apparatus | Drives the reversible reaction to completion.[4] |
| Stoichiometry | High Diketal Formation | Use a 1:1 molar ratio of diketone to diol | Minimizes the chance of the second ketalization occurring. |
| Reaction Time | High Diketal Formation | Monitor reaction by TLC/GC and quench upon completion | Prevents the reaction from proceeding to the diketal. |
| Purification | Co-eluting Impurities | Fractional Crystallization or careful Column Chromatography | Exploits small differences in polarity and solubility.[8] |
Part 2: Troubleshooting the Reduction of 1,4-Dioxaspiro[4.5]decan-8-one
The reduction of the ketone to the corresponding alcohol is generally a more straightforward step, commonly achieved using sodium borohydride (NaBH₄).
Q4: My reduction reaction is incomplete, and I still have a significant amount of the starting ketone. What could be the issue?
A4: Incomplete reduction with sodium borohydride can stem from several factors related to the reagent and reaction conditions.
-
Causality: Sodium borohydride is a hydride donor, and its reactivity can be influenced by the solvent and temperature.
-
Troubleshooting Strategies:
-
Reagent Quality: Sodium borohydride can decompose over time, especially if exposed to moisture. Use a fresh, high-quality batch of NaBH₄.
-
Stoichiometry: While NaBH₄ provides four hydride equivalents, it is common to use a molar excess (e.g., 1.5 to 2 equivalents) to ensure complete reduction.
-
Solvent Choice: The reduction is typically performed in a protic solvent like methanol or ethanol. These solvents can also react with NaBH₄, so the reaction is often conducted at lower temperatures (e.g., 0 °C) to control this side reaction.[10]
-
Reaction Time: Allow sufficient time for the reaction to go to completion. Monitor the progress by TLC.
-
Q5: Are there any potential side reactions with the ketal group during the reduction?
A5: The ketal protecting group is generally stable to sodium borohydride under standard reaction conditions.[11]
-
Causality: Sodium borohydride is a mild reducing agent and does not typically reduce the ether-like linkages of the ketal.
-
Preventative Measures:
-
Avoid Acidic Conditions: Ensure the reaction mixture remains neutral or slightly basic during the reduction. The workup should also be done carefully to avoid premature deprotection of the ketal. Acidic conditions can lead to the hydrolysis of the ketal back to the ketone.
-
Temperature Control: While the ketal is stable, maintaining a controlled temperature (e.g., 0 °C to room temperature) is good practice to prevent any unforeseen side reactions.
-
Q6: What are the common byproducts from the sodium borohydride reagent itself, and how are they removed?
A6: The boron-containing byproducts from the reaction are typically borate esters, which are formed from the reaction of the borohydride with the solvent and the product alcohol.[12]
-
Removal:
-
Aqueous Workup: These borate esters are typically hydrolyzed during an aqueous workup. Quenching the reaction with water or a dilute acid (e.g., 1M HCl) will break down the borate complexes.
-
Extraction: After hydrolysis, the desired alcohol product can be extracted into an organic solvent (e.g., ethyl acetate or dichloromethane), leaving the water-soluble boron salts in the aqueous phase.
-
Experimental Protocols
Protocol 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 1,4-cyclohexanedione (1.0 eq), ethylene glycol (1.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq) in toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent.
Protocol 2: Synthesis of this compound
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by column chromatography on silica gel.
Visual Troubleshooting and Logic Guides
Caption: Troubleshooting guide for the ketalization step.
References
-
PrepChem.com. Synthesis of this compound. Available from: [Link]
-
Patsnap. Preparation method of 1,4-cyclohexanedione monoketal. Eureka. Available from: [Link]
-
Study.com. Show all the steps in the acid-catalyzed formation of a cyclic acetal from ethylene glycol and an aldehyde or ketone. Homework. Available from: [Link]
-
Spectrum-Base. 1,4-Dioxaspiro[4.5]decan-8-one, 7-(hydroxymethyl)-. Optional[MS (GC)]. Available from: [Link]
- Yadav, G. D., & Katole, S. O. (2014). Selective acetalization of ethylene glycol with methyl 2-napthyl ketone over solid acids.
- Google Patents. WO2009056233A1 - Method for the production of substituted and unsubstituted cyclohexanone monoketals.
- Google Patents. US20100217018A1 - Method for the Production of Substituted and Unsubstituted Cyclohexanone Monoketals.
-
ResearchGate. Reaction of Ketone or Aldehyde 2 with Ethylene Glycol in the Presence.... Available from: [Link]
-
Reddit. What are the byproducts of reduction with borohydride?. r/chemistry. Available from: [Link]
-
Wiley Online Library. A short and efficient synthesis of (R)-( )-sporochnol A. Available from: [Link]
-
Publications of the IAS Fellows. Selective acetalization of ethylene glycol with methyl 2-napthyl ketone over solid acids: Efficacy of acidic clay supported Cs2.5H0.5PW12O40. Available from: [Link]
- Google Patents. Preparation method of 1, 4-cyclohexanedione monoethylene glycol ketal.
-
Scientific Research Publishing. A validated, related substance, GC method for 1,4-cyclohexanedione mono-ethylene Ketal. Available from: [Link]
-
JoVE. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Available from: [Link]
-
ResearchGate. Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Available from: [Link]
-
MDPI. Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Available from: [Link]
-
The Organic Chemistry Tutor. Sodium Borohydride - Common Organic Chemistry. Available from: [Link]
- Google Patents. CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
-
NIH National Library of Medicine. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. PMC. Available from: [Link]
-
A-Level Chemistry. compared using 13C nmr spectroscopy. Available from: [Link]
- Google Patents. CN102746269A - New preparation process of 1, 4-cyclohexanedione monoethylene acetal.
-
ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Available from: [Link]
- Google Patents. US20040230063A1 - Process for the preparation of monoketals of 1,4-cyclohexanedione including 1, 4-cyclohexanedione mono-2,2-dimethyl trimethylene ketal.
-
NIH National Library of Medicine. NMR-spectroscopic analysis of mixtures: from structure to function. PMC. Available from: [Link]
-
Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available from: [Link]
-
ResearchGate. (PDF) Identification and structure elucidation by NMR spectroscopy. Available from: [Link]
-
Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. Available from: [Link]
-
Organic Chemistry Data. Reduction and Oxidation :: Boron Hydrides. Available from: [Link]
-
NIH National Library of Medicine. High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil. PubMed Central. Available from: [Link]
-
PubChem. 1,4-Dioxaspiro(4.5)decan-8-ol. Available from: [Link]
-
Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. Available from: [Link]
-
Pharmaffiliates. CAS No : 4746-97-8 | Product Name : 1,4-Cyclohexanedione Monoethylene Acetal (BSC). Available from: [Link]
Sources
- 1. Preparation method of 1,4-cyclohexanedione monoketal - Eureka | Patsnap [eureka.patsnap.com]
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- 8. 1,4-Dioxaspiro[4.5]decan-8-one synthesis - chemicalbook [chemicalbook.com]
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- 12. reddit.com [reddit.com]
Technical Support Center: Stability and Handling of 1,4-Dioxaspiro[4.5]decan-8-ol
Welcome to the technical support center for 1,4-Dioxaspiro[4.5]decan-8-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability and handling of this versatile spirocyclic compound. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction to the Stability Profile of this compound
This compound is a valuable building block in organic synthesis, prized for its protected cyclohexanol moiety. However, its utility is intrinsically linked to its stability. The molecule possesses two key functional groups that dictate its chemical behavior: a cyclic ketal (dioxolane ring) and a secondary alcohol. Understanding the lability of these groups under various experimental conditions is paramount to its successful application.
The primary stability concern for this compound is the acid-catalyzed hydrolysis of the spiroketal.[1] This guide will delve into the mechanisms of degradation, provide actionable protocols for storage and handling, and offer troubleshooting solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two main degradation pathways are:
-
Acid-Catalyzed Hydrolysis: The ketal functional group is susceptible to cleavage under acidic conditions, leading to the formation of 4-hydroxycyclohexanone and ethylene glycol.[1] This is typically the most significant stability issue encountered.
-
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1,4-Dioxaspiro[4.5]decan-8-one, in the presence of oxidizing agents.
Q2: What are the optimal storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and atmospheric oxygen. For extended storage, blanketing the compound with an inert gas such as argon or nitrogen is highly recommended.
Q3: How does pH affect the stability of the spiroketal group?
A3: The spiroketal is highly sensitive to acidic pH. The rate of hydrolysis increases significantly as the pH decreases. In neutral to basic conditions (pH ≥ 7), the ketal is generally stable.
Q4: Can I use this compound in reactions that require acidic conditions?
A4: Caution is advised. The use of strong acids will likely lead to the deprotection of the ketal. If acidic conditions are unavoidable, milder acids, shorter reaction times, and lower temperatures should be employed. It is crucial to monitor the reaction closely for the appearance of the deprotected product, 4-hydroxycyclohexanone.
Q5: What are some common signs of degradation?
A5: Degradation can be indicated by:
-
The appearance of new peaks in HPLC or GC analysis.
-
A decrease in the area of the main peak corresponding to this compound.
-
Changes in the physical appearance of the material (e.g., color change, formation of solids).
-
Inconsistent results in downstream reactions.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC/GC Analysis After Storage
-
Symptoms: Appearance of new peaks in the chromatogram of a stored sample, with a corresponding decrease in the main peak area.
-
Possible Causes:
-
Hydrolysis of the Spiroketal: This is the most likely cause if the sample has been exposed to even trace amounts of acid during storage or sample preparation. The primary hydrolysis product is 4-hydroxycyclohexanone.[2]
-
Oxidation of the Alcohol: Exposure to air (oxygen) can lead to the oxidation of the secondary alcohol to 1,4-Dioxaspiro[4.5]decan-8-one.
-
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound was stored in a tightly sealed container under an inert atmosphere and protected from light.
-
Check pH of Solutions: If the compound was stored as a solution, verify that the pH was neutral or slightly basic.
-
Analyze Degradation Products: Use LC-MS or GC-MS to identify the unexpected peaks. The mass of 4-hydroxycyclohexanone (m/z = 114.14)[3][4] or 1,4-Dioxaspiro[4.5]decan-8-one (m/z = 156.18) would confirm hydrolysis or oxidation, respectively.
-
Issue 2: Low Yield or Inconsistent Results in Synthesis
-
Symptoms: Lower than expected yields or high variability in reaction outcomes when using this compound as a starting material.
-
Possible Causes:
-
Degradation of Starting Material: The stability issues mentioned above can result in a lower effective concentration of the starting material.
-
Incompatible Reaction Conditions: The reaction conditions (e.g., acidic reagents, strong oxidizing agents) may be causing degradation of the starting material or the product.
-
Moisture: The presence of water can facilitate the acid-catalyzed hydrolysis of the ketal.
-
-
Troubleshooting Steps:
-
Assess Purity of Starting Material: Before use, confirm the purity of your this compound stock using a suitable analytical method like HPLC, GC, or NMR.
-
Review Reaction Conditions: If acidic reagents are necessary, consider using a milder Lewis acid or performing the reaction at a lower temperature. If an oxidation reaction is intended for another part of the molecule, ensure the chosen oxidant is compatible with the secondary alcohol or that the alcohol is appropriately protected.
-
Use Anhydrous Conditions: If hydrolysis is a concern, ensure all solvents and reagents are thoroughly dried before use.
-
Stability Under Stress Conditions
To provide a clearer understanding of the stability profile of this compound, the following tables summarize its expected behavior under various stress conditions. This information is crucial for designing robust experiments and for the development of stability-indicating analytical methods.[5][6][7]
Table 1: pH-Dependent Hydrolysis of the Spiroketal
| pH | Relative Rate of Hydrolysis | Stability |
| < 4 | Very Rapid | Highly unstable, rapid decomposition. |
| 4 - 6 | Moderate to Slow | Susceptible to hydrolysis over time. |
| 7 | Very Slow | Generally stable for most applications. |
| > 8 | Negligible | Highly stable. |
Table 2: Susceptibility to Oxidation
| Oxidizing Agent | Expected Outcome | Notes |
| Mild Oxidants (e.g., PCC, PDC, DMP, Swern) | Oxidation to 1,4-Dioxaspiro[4.5]decan-8-one.[8][9][10] | These reagents are generally selective for the alcohol and should not affect the ketal under standard conditions. The Swern and Dess-Martin oxidations are performed under mild, non-acidic conditions.[8][9] |
| Strong Oxidants (e.g., Jones Reagent) | Oxidation to 1,4-Dioxaspiro[4.5]decan-8-one.[11][12][13][14] | The highly acidic nature of Jones reagent may also cause hydrolysis of the ketal, leading to a mixture of products.[13][15] |
| Atmospheric Oxygen | Slow oxidation over extended periods. | Storage under an inert atmosphere is recommended to prevent gradual degradation. |
Table 3: Thermal and Photolytic Stability
| Condition | Expected Stability |
| Thermal | Generally stable at ambient and moderately elevated temperatures (e.g., up to 60-80 °C) for short periods. Prolonged exposure to high temperatures may lead to decomposition. The thermal decomposition of related cyclic ketals has been studied, but specific data for this compound is limited.[16][17] |
| Photolytic | Expected to be stable to visible light. Prolonged exposure to high-energy UV light may cause degradation. It is advisable to store the compound protected from light. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions.[7][18][19]
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the stock solution and incubate at 60 °C. Collect samples at various time points (e.g., 1, 4, 8, 24 hours).
-
Base Hydrolysis: Add 0.1 M NaOH to the stock solution and incubate at 60 °C. Collect samples at the same time points.
-
Oxidative Degradation: Add 3% H₂O₂ to the stock solution and store at room temperature, protected from light. Collect samples at the same time points.
-
Thermal Degradation: Store the solid compound and the stock solution at 80 °C. Analyze at various time points.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) at room temperature. Analyze at various time points.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.[5][20]
Methodology:
-
Instrumentation: A standard HPLC system with a UV or PDA detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient elution is recommended.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
Start with a low percentage of Mobile Phase B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a low wavelength (e.g., 205 nm) as the compound lacks a strong chromophore.
-
Injection Volume: 10 µL.
Protocol 3: Monitoring Ketal Hydrolysis by ¹H NMR
Objective: To monitor the rate of acid-catalyzed hydrolysis of the ketal in real-time.[21][22][23]
Methodology:
-
Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent (e.g., CD₃CN or D₂O with a co-solvent).
-
Initiation of Hydrolysis: Add a catalytic amount of a deuterated acid (e.g., DCl in D₂O).
-
NMR Acquisition: Acquire ¹H NMR spectra at regular time intervals.
-
Data Analysis: Monitor the decrease in the integral of the characteristic signal for the dioxolane protons (a multiplet around 3.9 ppm) and the appearance of the signal for the ethylene glycol protons (a singlet around 3.7 ppm).
References
-
Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. [Link]
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Gao, Y., et al. (2020). Cyclic ketal bridged bisepoxides: Enabling the design of degradable epoxy-amine thermosets for carbon fiber composite applications. Polymer Chemistry, 11(3), 567-575. [Link]
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Lehrle, R. S., & Williams, R. R. (1994). Kinetics and mechanism of the thermal decomposition reaction of acetone cyclic diperoxide in the gas phase. International Journal of Chemical Kinetics, 26(3), 347-359. [Link]
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Wikipedia contributors. (2023). Jones oxidation. In Wikipedia, The Free Encyclopedia. [Link]
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Organic Chemistry Portal. (n.d.). Jones Oxidation. [Link]
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Jorge, R. A., et al. (2014). Thermal Decomposition of Diethylketone Cyclic Triperoxide in Polar Solvents. International Journal of Chemical Kinetics, 46(5), 263-272. [Link]
-
Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer. [Link]
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Wikipedia contributors. (2023). Dess–Martin oxidation. In Wikipedia, The Free Encyclopedia. [Link]
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SIELC Technologies. (n.d.). Separation of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexan-1-one on Newcrom R1 HPLC column. [Link]
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Wikipedia contributors. (2023). Swern oxidation. In Wikipedia, The Free Encyclopedia. [Link]
-
Sanichar, R., et al. (2018). Dess–Martin periodinane oxidative rearrangement for preparation of α-keto thioesters. Organic & Biomolecular Chemistry, 16(6), 939-942. [Link]
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Giraudeau, P., et al. (2012). Real-time mechanistic monitoring of an acetal hydrolysis using ultrafast 2D NMR. Magnetic Resonance in Chemistry, 50(7), 496-501. [Link]
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van Zijl, P. C. M., et al. (2022). Time- and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations. Nature Communications, 13(1), 842. [Link]
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International Journal of Trend in Scientific Research and Development. (2019). Stability Indicating HPLC Method Development –A Review. [Link]
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MedCrave. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]
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Chemistry Steps. (n.d.). Dess-Martin periodinane (DMP) oxidation. [Link]
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SciSpace. (2017). Stability Indicating HPLC Method Development and Validation. [Link]
-
Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(2), 137-145. [Link]
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PubMed. (2017). Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets. [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. [Link]
-
Michigan State University. (n.d.). Swern Oxidation Procedure. [Link]
-
Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14. [Link]
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Uttaravalli, S. N., & Dinda, S. (2017). Kinetics of Thermal Decomposition of Ketonic Resins. Journal of Polymers and the Environment, 25(4), 1141-1151. [Link]
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Chemistry Steps. (n.d.). Swern Oxidation Mechanism. [Link]
-
International Journal of Advanced Research in Engineering and Science Method. (2018). Stability Indicating Rp-Hplc Method Development and Validation for the. [Link]
-
PharmaTutor. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]
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Zaikin, V. G., & Halket, J. M. (2003). Review: Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21. [Link]
-
Urbański, T., et al. (2021). NMR reaction monitoring robust to spectral distortions. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. [Link]
-
ResearchGate. (2014). Kinetics of the thermal decomposition reaction of diethylketone cyclic triperoxide in acetone–toluene and acetone–1‐propanol binary solvent mixtures. [Link]
-
NPTEL. (n.d.). Lecture 10 - Dess-Martin periodinane oxidation. [Link]
-
Master Organic Chemistry. (2020). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2021). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. [Link]
-
Brazilian Journal of Analytical Chemistry. (2023). Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. [Link]
-
ResearchGate. (2009). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link]
-
PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decan-8-ol. [Link]
-
PubChem. (n.d.). 4-Hydroxycyclohexanone. [Link]
-
OSTI.GOV. (1986). Oxidation of cyclohexanone and 2-hydroxycyclohexanone in presence of chromium naphthenate. [Link]
-
MDPI. (2024). Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. [Link]
-
ResearchGate. (2003). Review: Derivatization in mass spectrometry—1. Silylation. [Link]
-
MDPI. (2024). Kinetics of Thermal Decomposition of Carbon Nanotubes Decorated with Magnetite Nanoparticles. [Link]
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Technical Support Center: Improving Selectivity in Reactions with 1,4-Dioxaspiro[4.5]decan-8-ol
Welcome to the technical support center for 1,4-Dioxaspiro[4.5]decan-8-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile chiral building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you navigate the nuances of its reactivity and achieve optimal selectivity in your synthetic endeavors.
The 1,4-dioxaspiro[4.5]decane scaffold is a rigid, three-dimensional structure of significant interest in medicinal chemistry, with derivatives showing activity as σ1 receptor ligands and 5-HT1A receptor agonists.[1] The stereochemistry at the C8 position, where the hydroxyl group resides, is a critical determinant of biological activity. Therefore, controlling the stereochemical outcome of reactions at this center is paramount. This guide will address common challenges and provide actionable solutions in a direct question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Diastereoselectivity in Acylation/Esterification Reactions
Question: I am trying to acylate this compound, but I am getting a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?
Answer: This is a common challenge. The two diastereomers of the starting alcohol (cis and trans, referring to the relationship between the hydroxyl group and the dioxolane ring) often exhibit similar reactivity under standard acylation conditions (e.g., acyl chloride and pyridine). To enhance diastereoselectivity, consider the following strategies:
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Kinetic Resolution with a Chiral Acylating Agent: Employing a chiral, non-racemic acylating agent can lead to a kinetic resolution, where one diastereomer of the alcohol reacts significantly faster than the other. This is due to the formation of diastereomeric transition states with different energy levels.
-
Recommended Protocol: Consider using a chiral acylating agent like a derivative of a chiral carboxylic acid, activated in situ.
-
-
Enzymatic Resolution: Lipases are highly effective for the kinetic resolution of alcohols via acylation. They can exhibit high levels of stereoselectivity.
-
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
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To a solution of racemic this compound (1 equivalent) in an appropriate organic solvent (e.g., toluene or THF), add a lipase (e.g., Candida antarctica lipase B, CAL-B).
-
Add an acyl donor (e.g., vinyl acetate, 1.5 equivalents).
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Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the conversion by GC or TLC.
-
Quench the reaction at approximately 50% conversion by filtering off the enzyme.
-
Separate the acylated product from the unreacted alcohol by column chromatography.
-
-
-
Substrate-Controlled Diastereoselection: The inherent steric and electronic properties of the two diastereomers can be exploited. The diastereomer with the hydroxyl group in the equatorial position is generally less sterically hindered and may react faster with bulky reagents. Conversely, the axial hydroxyl group may be more accessible to smaller reagents. Experiment with acylating agents of varying steric bulk to probe this effect.
Issue 2: Unexpected Stereochemical Outcome in Nucleophilic Substitution
Question: I have converted the hydroxyl group of this compound to a good leaving group (e.g., tosylate) and am attempting an SN2 reaction. However, I am getting a mixture of products with both inversion and retention of stereochemistry. What is happening?
Answer: The presence of the ketal oxygens at the C4 position can lead to neighboring group participation (NGP), which can compete with a direct SN2 pathway and result in retention of stereochemistry.
-
Mechanism of Neighboring Group Participation: One of the lone pairs on a ketal oxygen can act as an internal nucleophile, displacing the leaving group to form a transient, bicyclic oxonium ion intermediate. The external nucleophile then attacks this intermediate, leading to the product with overall retention of configuration.
Caption: Neighboring Group Participation Pathway
To favor the desired SN2 inversion, you can try the following:
-
Use a less coordinating solvent: Solvents that do not stabilize the cationic oxonium ion intermediate will disfavor the NGP pathway. Consider switching from polar, protic solvents to less polar, aprotic solvents.
-
Employ a more powerful nucleophile: A highly reactive nucleophile is more likely to attack the carbon center directly in an SN2 fashion before NGP can occur.
-
Utilize the Mitsunobu Reaction for Controlled Inversion: The Mitsunobu reaction is a reliable method for achieving clean inversion of stereochemistry at a secondary alcohol center.[2][3]
-
Experimental Protocol: Mitsunobu Inversion
-
Dissolve this compound (1 equivalent), triphenylphosphine (PPh3, 1.5 equivalents), and a suitable nucleophile (e.g., benzoic acid for subsequent hydrolysis to the inverted alcohol, 1.5 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction to isolate the ester product with inverted stereochemistry. Subsequent hydrolysis will yield the inverted alcohol.
-
-
Issue 3: Incomplete or Messy Oxidation to the Ketone
Question: I am trying to oxidize this compound to the corresponding ketone, but the reaction is either incomplete or gives multiple byproducts. What are the best conditions for this transformation?
Answer: The choice of oxidant is crucial for a clean and efficient oxidation. Harsh or acidic conditions can lead to cleavage of the ketal protecting group.
-
Recommended Method: Swern Oxidation: The Swern oxidation is a mild and highly effective method for oxidizing secondary alcohols to ketones without affecting sensitive functional groups like ketals.[2][4]
-
Experimental Protocol: Swern Oxidation
-
In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of dimethyl sulfoxide (DMSO, 2.2 equivalents) in DCM.
-
After stirring for 10-15 minutes, add a solution of this compound (1 equivalent) in DCM.
-
Stir for 30-60 minutes at -78 °C.
-
Add triethylamine (5 equivalents) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and perform a standard aqueous workup to isolate the desired ketone, 1,4-Dioxaspiro[4.5]decan-8-one.
-
-
-
Troubleshooting Swern Oxidation:
-
Incomplete Reaction: Ensure all reagents are anhydrous and the reaction is run under a strictly inert atmosphere. Moisture will consume the active oxidizing species.
-
Formation of Side Products: The primary byproducts are dimethyl sulfide (malodorous), carbon monoxide, and carbon dioxide.[5] Ensure the reaction temperature is maintained at -78 °C during the addition of the alcohol. Allowing the reaction to warm prematurely can lead to the formation of mixed thioacetals.[4]
-
| Oxidation Method | Pros | Cons | Key Considerations |
| Swern Oxidation | Mild conditions, high yield, compatible with ketals. | Malodorous byproduct (dimethyl sulfide), requires low temperatures. | Strict anhydrous conditions are essential. |
| Dess-Martin Periodinane (DMP) | Mild, neutral conditions, commercially available reagent. | Can be explosive under certain conditions, reagent is relatively expensive. | Use in a well-ventilated fume hood. |
| Chromium-based reagents (e.g., PCC, PDC) | Readily available and effective. | Toxic and environmentally hazardous. | Requires careful handling and disposal. |
Frequently Asked Questions (FAQs)
Q1: What is the typical diastereomeric ratio obtained from the reduction of 1,4-Dioxaspiro[4.5]decan-8-one?
The reduction of 1,4-Dioxaspiro[4.5]decan-8-one with common reducing agents like sodium borohydride typically yields a mixture of the cis and trans diastereomers of this compound. The exact ratio can be influenced by the steric bulk of the reducing agent and the reaction conditions. Bulky reducing agents tend to favor the formation of the equatorial alcohol (trans isomer) via axial attack on the cyclohexanone ring.
Q2: How stable is the ketal protecting group?
The ethylene glycol ketal is generally stable under neutral and basic conditions. However, it is sensitive to acid and will hydrolyze to reveal the ketone. Therefore, reactions should be performed under non-acidic conditions to maintain the integrity of the spirocycle.
Q3: Can I perform reactions at other positions on the cyclohexane ring without affecting the C8-hydroxyl group?
Yes, the hydroxyl group can be protected with a suitable protecting group (e.g., silyl ether, benzyl ether) to allow for selective reactions at other positions. The choice of protecting group will depend on the intended subsequent reactions. An orthogonal protecting group strategy should be employed, where the protecting groups can be removed selectively under different conditions.[6]
Q4: Are there any specific safety precautions I should take when working with this compound?
This compound is a chemical compound and should be handled with standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat). Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
References
-
BYJU'S. Byproducts Produced in Swern Oxidation. Available from: [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]
-
PrepChem.com. Synthesis of this compound. Available from: [Link]
-
National Center for Biotechnology Information. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available from: [Link]
-
Organic Chemistry Portal. Swern Oxidation. Available from: [Link]
-
Wikipedia. Swern oxidation. Available from: [Link]
-
Organic Syntheses. a general procedure for mitsunobu inversion of sterically hindered alcohols. Available from: [Link]
-
Reddit. Mitsunobu reaction issues. Available from: [Link]
-
Organic Chemistry Tutor. Swern Oxidation. Available from: [Link]
-
Chemistry Steps. Mitsunobu Reaction. Available from: [Link]
-
National Center for Biotechnology Information. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. Available from: [Link]
-
Chem-Station Int. Ed. Mitsunobu Reaction. Available from: [Link]
-
Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available from: [Link]
-
Organic Chemistry Portal. Protective Groups. Available from: [Link]
Sources
Technical Support Center: Characterization of 1,4-Dioxaspiro[4.5]decan-8-ol
Welcome to the dedicated technical support guide for the characterization of 1,4-Dioxaspiro[4.5]decan-8-ol. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile spirocyclic building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common and nuanced challenges encountered during the analytical characterization of this compound. Our approach is rooted in explaining the fundamental chemical principles that govern its behavior in various analytical techniques.
Structure and Key Features of this compound
This compound is a bicyclic compound featuring a cyclohexane ring and a dioxolane ring sharing a common spiro carbon atom. The presence of a hydroxyl group on the cyclohexane ring introduces stereochemical considerations and potential for hydrogen bonding, while the dioxolane (ethylene ketal) moiety serves as a protecting group for a ketone, which can be sensitive to acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
A1: The main stability issue is the acid-catalyzed hydrolysis of the cyclic ketal (dioxolane ring).[1][2] While cyclic ketals are generally more stable than their acyclic counterparts, exposure to acidic conditions, even trace amounts in solvents or on glassware, can lead to the cleavage of the ketal, revealing the parent ketone, 4-hydroxycyclohexanone.[3] It is crucial to use neutral or slightly basic conditions during work-up, purification, and storage. The hydroxyl group itself is stable under most standard analytical conditions but can be reactive under derivatization or harsh ionization conditions.
Q2: I am seeing unexpected peaks in my NMR spectrum. What could be the cause?
A2: Unexpected peaks can arise from several sources:
-
Hydrolysis: As mentioned above, acid-catalyzed hydrolysis can lead to the formation of 4-hydroxycyclohexanone and ethylene glycol. Check your sample preparation and solvent purity for any acidic contaminants.
-
Conformational Isomers: The cyclohexane ring in the spiro[4.5]decane system can exist in different chair or boat conformations.[4] The interconversion between these conformers might be slow on the NMR timescale, especially at low temperatures, leading to a more complex spectrum than anticipated.
-
Stereoisomers: Depending on the synthetic route, you may have a mixture of cis and trans isomers with respect to the hydroxyl group on the cyclohexane ring. These diastereomers will have distinct NMR spectra.
Q3: Why is my compound showing poor peak shape or retention in reverse-phase HPLC?
A3: this compound is a relatively polar molecule due to the hydroxyl and two ether oxygens. On standard C18 columns with highly aqueous mobile phases, it may exhibit poor retention and peak shape. This phenomenon, sometimes referred to as "phase collapse" or "dewetting," occurs when the highly aqueous mobile phase is expelled from the pores of the hydrophobic stationary phase, leading to a loss of interaction with the analyte.[5]
Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy
Challenge 1: Complex and Overlapping Signals in the ¹H NMR Spectrum
Symptom: The aliphatic region of the ¹H NMR spectrum (1.0-2.0 ppm) shows a complex multiplet structure that is difficult to resolve and assign.
Causality: This complexity arises from several factors inherent to the molecule's structure:
-
Fixed Conformation: The spirocyclic nature of the molecule restricts the conformational flexibility of the cyclohexane ring. This can lead to distinct chemical environments for axial and equatorial protons, resulting in a larger number of unique signals.[4]
-
Diastereotopic Protons: The protons on the methylene carbons of the cyclohexane and dioxolane rings are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couple to each other.
-
Stereoisomers: The presence of both cis and trans isomers of the hydroxyl group will result in two overlapping sets of signals.
Troubleshooting Workflow:
Figure 2. Proposed fragmentation pathways in EI-MS.
Troubleshooting and Confirmation:
-
Use a Softer Ionization Technique: If EI is providing too much fragmentation and a weak molecular ion, consider using chemical ionization (CI) or electrospray ionization (ESI) on an LC-MS system. These techniques are "softer" and are more likely to produce a strong signal for the protonated molecule [M+H]⁺ at m/z 159.
-
Derivatization for GC-MS: To improve the volatility and thermal stability of the molecule for GC-MS analysis, and to obtain a more predictable fragmentation pattern, consider derivatizing the hydroxyl group. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) will produce the trimethylsilyl (TMS) ether, which is more amenable to GC-MS analysis. [6]
Troubleshooting Guide: Chromatography
Challenge: Poor Peak Shape and Inconsistent Retention in HPLC
Symptom: Tailing peaks, broad peaks, or shifting retention times when analyzing this compound using reverse-phase HPLC.
Causality: As a polar analyte, this compound can be challenging for traditional C18 columns. The issues can stem from:
-
Poor Retention: As discussed in the FAQs, highly aqueous mobile phases can lead to poor interaction with the stationary phase. [5]* Secondary Interactions: The hydroxyl group can have secondary interactions with residual silanol groups on the silica support of the stationary phase, leading to peak tailing.
Solutions and Method Development:
| Technique | Principle | Recommended Starting Conditions |
| Polar-Embedded Column | Incorporates a polar group (e.g., amide, carbamate) near the base of the alkyl chain, which helps to retain a layer of water on the surface, preventing phase collapse and improving peak shape for polar analytes. | Column: C18 with polar-embedded group. Mobile Phase: Acetonitrile/Water or Methanol/Water gradient. |
| Polar-Endcapped Column | Uses a polar group to cap the residual silanol groups, reducing secondary interactions. | Column: C18 with polar endcapping. Mobile Phase: Acetonitrile/Water or Methanol/Water gradient with a low concentration of an acidic modifier like 0.1% formic acid to suppress silanol interactions. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Uses a polar stationary phase (e.g., bare silica, diol, amide) and a mobile phase with a high concentration of organic solvent. Water acts as the strong eluting solvent. This is well-suited for retaining and separating very polar compounds. [7] | Column: HILIC (e.g., silica, amide). Mobile Phase: High percentage of acetonitrile (e.g., 95%) with an aqueous buffer (e.g., 10 mM ammonium formate). |
Experimental Protocol: Method Development for HPLC
-
Start with a polar-endcapped C18 column. This is often a good first choice as it operates in the familiar reverse-phase mode.
-
Use a shallow gradient starting with a low percentage of organic solvent (e.g., 5-10% acetonitrile or methanol) and ramping up to a high percentage.
-
If peak tailing is observed, add a small amount of an acidic modifier like 0.1% formic acid to the mobile phase.
-
If retention is still insufficient, switch to a HILIC column. Remember that in HILIC, the elution order is reversed compared to reverse-phase, with polar compounds being more strongly retained.
By understanding the underlying chemical principles of this compound and employing a systematic troubleshooting approach, the challenges in its characterization can be effectively overcome.
References
-
Chemistry Stack Exchange. (2015). Shifting of axial and equatorial protons. Available at: [Link]
-
Whitman College. (n.d.). GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. Available at: [Link]
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ResearchGate. (2026). Spirorocyclic compound NMR challenge. Available at: [Link]
-
ResearchGate. (n.d.). Relative hydrolysis rates of ketals from acyclic vs cyclic ketones at. Available at: [Link]
- McClelland, R. A., & Seaman, N. E. (1984). A change in rate-determining step in the hydrolysis of cyclic ketals. Canadian Journal of Chemistry, 62(8), 1608-1613.
-
Scilit. (2026). Spirorocyclic compound NMR challenge. Available at: [Link]
-
Rzepa, H. S. (2021). A computational mechanism for the aqueous hydrolysis of a ketal to a ketone and alcohol. Henry Rzepa's Blog. Available at: [Link]
-
Wikipedia. (n.d.). Dioxolane. Available at: [Link]
-
ElectronicsAndBooks. (n.d.). Kinetic and Equilibrium Studies of Cyclic Ketal Formation and Hydrolysis. Available at: [Link]
-
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]
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PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decan-8-ol. Available at: [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]
-
ResearchGate. (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals. Available at: [Link]
-
Jones, A. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]
-
University of Wisconsin-River Falls. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]
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Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Available at: [Link]
-
MDPI. (n.d.). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Available at: [Link]
-
Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Available at: [Link]
-
Chemistry LibreTexts. (2019). 14.3: Acetal Formation. Available at: [Link]
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ResearchGate. (n.d.). Correlation between 1H NMR chemical shifts of hydroxyl protons in n-hexanol/cyclohexane and molecular association properties investigated using density functional theory. Available at: [Link]
-
National Institutes of Health. (n.d.). Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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Chegg.com. (2023). Solved - Based on the 1 H NMR, discuss the cis vs. trans. Available at: [Link]
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Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Available at: [Link]
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-
National Library of Medicine. (2026). Spirorocyclic compound NMR challenge. Available at: [Link]
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ResearchGate. (n.d.). Numbering system for spirocyclic compounds, case of spiro[4.5]decane. Available at: [Link]
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National Institutes of Health. (n.d.). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Available at: [Link]
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Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Available at: [Link]
-
ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. Available at: [Link]
-
National Library of Medicine. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Available at: [Link]
-
ResearchGate. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Available at: [Link]
-
National Library of Medicine. (2023). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. Available at: [Link]
-
MDPI. (2024). Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma. Available at: [Link]
-
Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Available at: [Link]
Sources
Technical Support Center: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ol
Welcome to the technical support guide for the synthesis and purification of 1,4-Dioxaspiro[4.5]decan-8-ol. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and understand the nuances of this multi-step synthesis. As your virtual Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to solve challenges in your own laboratory work.
The synthesis of this compound is a robust and common two-step process: (1) the selective mono-ketalization of 1,4-cyclohexanedione with ethylene glycol, followed by (2) the reduction of the remaining ketone to the desired secondary alcohol.[1] While seemingly straightforward, each step presents unique challenges in byproduct formation and purification. This guide will help you identify and remove these impurities effectively.
Part 1: Troubleshooting Guide - Common Impurities & Solutions
This section addresses specific, frequently encountered problems during the synthesis and purification workflow.
Question 1: After the reduction step, my TLC plate shows a persistent, highly polar spot near the baseline that stains with permanganate. What is it and how do I remove it?
Answer: This impurity is almost certainly a combination of residual ethylene glycol from the ketalization step and, more significantly, borate salts formed during the workup of the sodium borohydride (NaBH₄) reduction.
-
Causality: Sodium borohydride reduces the ketone to an alkoxide intermediate.[2][3] During the aqueous or acidic workup, this intermediate is protonated to form the alcohol product. Simultaneously, the boron reagent is hydrolyzed to boric acid (B(OH)₃) or its corresponding salts (borates). These inorganic species are highly polar and often insoluble in the organic extraction solvent, but can form emulsions or co-precipitate with your product, making them difficult to remove.
-
Step-by-Step Removal Protocol: A standard aqueous workup is often insufficient. The key is to convert the boric acid into a volatile ester, which can be removed under reduced pressure.[4]
-
Initial Quench & Extraction: After the reaction is complete (monitored by TLC), cool the reaction mixture in an ice bath. Cautiously add 1M HCl to quench any unreacted NaBH₄ and neutralize the mixture to pH ~7.
-
Solvent Removal: Concentrate the mixture in vacuo using a rotary evaporator to remove the bulk of the reaction solvent (e.g., methanol or ethanol).
-
Azeotropic Boric Acid Removal:
-
Add a sufficient volume of methanol to the resulting slurry or solid.
-
Concentrate the mixture again on the rotary evaporator. The methanol reacts with boric acid to form trimethyl borate, a volatile compound (b.p. 68-69 °C) that is removed with the solvent.[4]
-
Repeat this methanol addition and evaporation step 2-3 more times to ensure complete removal of boron-containing byproducts.
-
-
Final Extraction: Dissolve the remaining residue in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, now free of borate salts.
-
Question 2: My crude product NMR shows a singlet around 4.0 ppm and my TLC shows a spot with a slightly higher Rf than the final alcohol product. What is this impurity?
Answer: This is the starting material for your reduction step: 1,4-Dioxaspiro[4.5]decan-8-one . Its presence indicates an incomplete reduction reaction.
-
Causality: Incomplete reduction can be caused by several factors:
-
Insufficient Reducing Agent: While NaBH₄ can theoretically provide four hydride equivalents, in practice, chemists often use at least two equivalents of hydride per ketone.[5] Using a stoichiometric amount may not be enough to drive the reaction to completion, especially if some reagent decomposes.
-
Deactivated Reagent: Sodium borohydride is sensitive to moisture and can degrade over time. Using old or improperly stored reagent will result in lower reactivity.
-
Low Reaction Temperature: While reductions are often run at 0 °C to control reactivity, allowing the reaction to warm to room temperature for a period can help ensure completion.
-
-
Troubleshooting and Removal:
-
Prevention: Always use a slight excess (e.g., 1.5-2.0 equivalents) of fresh, high-quality NaBH₄. Monitor the reaction by TLC until the starting ketone spot has completely disappeared.
-
Purification: Fortunately, the ketone is significantly less polar than the desired alcohol product. This difference in polarity makes purification by flash column chromatography straightforward.
-
Recommended Protocol (Flash Chromatography):
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 30-40% EtOAc/Hexanes). The ketone will elute first, followed by the more polar alcohol product.
-
Monitoring: Collect fractions and analyze by TLC to identify and combine the pure product fractions.
-
-
Question 3: The yield of my first step (ketalization) is low, and I have byproducts that are difficult to separate. How can I optimize this?
Answer: The primary challenge in the ketalization of 1,4-cyclohexanedione is preventing the formation of the bis-ketal byproduct (1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane) and driving the equilibrium towards the desired mono-ketal product.[6]
-
Causality: The ketalization reaction is an equilibrium process that produces water.[7] According to Le Châtelier's principle, this water must be removed to drive the reaction forward. Furthermore, since both carbonyl groups on 1,4-cyclohexanedione are reactive, reacting with two equivalents of ethylene glycol will produce the undesired bis-ketal.[6]
-
Optimization & Prevention Strategy:
-
Control Stoichiometry: Use a precise molar ratio of 1,4-cyclohexanedione to ethylene glycol. A slight excess of the dione can favor mono-ketal formation.
-
Effective Water Removal: The most critical factor is the removal of water. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or benzene.
-
Catalyst Choice: A catalytic amount of a strong acid, such as p-toluenesulfonic acid (pTSA), is required.[8]
-
-
Diagram: Ketalization Reaction & Byproduct Formation
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best analytical method to assess the purity of the final this compound product?
A1: A combination of techniques is ideal. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative assessment during the reaction and purification. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the gold standard for confirming the structure and identifying impurities with characteristic signals. For quantitative purity assessment, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the preferred methods.
Q2: Can I use a different reducing agent besides NaBH₄?
A2: Yes, other reducing agents can be used, but NaBH₄ is often preferred for its selectivity and safety. Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and would also work, but it is not chemoselective and would react violently with the protic solvent (methanol/ethanol) typically used. Its use would require anhydrous conditions (e.g., in THF or diethyl ether) and a much more cautious workup. For this specific transformation, the milder NaBH₄ is sufficient and more convenient. [2] Q3: My final product is an oil, but I've seen reports of it being a solid. How can I induce crystallization?
A3: this compound has a relatively low melting point and can often be isolated as a viscous oil or a low-melting solid, especially if minor impurities are present. To induce crystallization:
-
Ensure the product is highly pure via chromatography.
-
Dissolve the purified oil in a minimal amount of a hot, non-polar solvent like hexanes or petroleum ether.
-
Slowly cool the solution to room temperature, then in a refrigerator or freezer.
-
If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.
-
Adding a seed crystal from a previous successful batch is the most reliable method.
Data Summary & Workflow
Table 1: Common Byproducts and Recommended Removal Strategies
| Byproduct Name | Typical Analytical Signature | Causality | Recommended Removal Protocol |
| 1,4-Dioxaspiro[4.5]decan-8-one | ¹H NMR: Singlet ~4.0 ppm. TLC: Less polar than product. | Incomplete reduction | Flash Column Chromatography (Silica Gel, Hexanes/EtOAc gradient) |
| Borate Salts / Boric Acid | TLC: Spot at baseline. Product may be cloudy/solid. | Hydrolysis of NaBH₄ reagent | Azeotropic removal with methanol in vacuo post-workup. [4] |
| Ethylene Glycol | ¹H NMR: Broad singlet. TLC: Spot at baseline. | Unreacted starting material | Aqueous washes during workup. |
| Bis-Ketal Byproduct | TLC: Much less polar than mono-ketal. | Excess ethylene glycol / prolonged reaction | Careful control of stoichiometry; purification by chromatography. |
Workflow Diagram: Impurity Troubleshooting
Caption: A decision-making workflow for identifying and removing common impurities.
References
-
Synthesis of this compound. PrepChem.com. [Link]
-
Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (2023). University of Massachusetts Boston, ScholarWorks.[Link]
-
How to remove sodium borohydride from solution after reduction? (2016). ResearchGate. [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]
- Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
-
Synthesis of 1,4-dioxaspira[4.5]decan-8-one. (2007). ResearchGate. [Link]
-
NaBH4 Reduction of Ketone to Alcohol. University of Missouri–St. Louis. [Link]
-
The reduction of aldehydes and ketones. Chemguide. [Link]
-
How to remove sodium borohydride from solution after reduction? (2018). ResearchGate. [Link]
-
Sodium Borohydride Reduction of Carbonyls. eCampusOntario Pressbooks. [Link]
-
Reduction using sodium borohydride. (2018). Chemistry Stack Exchange. [Link]
-
Isolating product after sodium borohydride reduction. (2024). Reddit. [Link]
-
Catalytic synthesis of cyclohexanone ethylene glycol ketal by dealuminated USY. ResearchGate. [Link]
-
1,4-Dioxaspiro(4.5)decan-8-ol. PubChem. [Link]
- Preparation method of 1, 4-cyclohexanedione monoethylene glycol ketal.
-
Predict the products formed when cyclohexanone reacts with the following reagents. (d) ethylene glycol and p-toluenesulfonic acid. Pearson. [Link]
- Method for preparing cyclohexanone glycol ketal compounds by directly using fly ash as catalyst.
-
Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial. (2024). YouTube. [Link]
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Technical Support Center: A Guide to Handling 1,4-Dioxaspiro[4.5]decan-8-ol and Other Viscous Liquids
Welcome to the technical support center for handling challenging chemical reagents. This guide provides researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and frequently asked questions (FAQs) for working with viscous liquids, using 1,4-Dioxaspiro[4.5]decan-8-ol as a primary example. Our focus is on providing not just procedural steps, but the scientific reasoning behind them to ensure experimental success and reproducibility.
Section 1: Understanding the Challenge - Physicochemical Properties
Before handling any compound, understanding its intrinsic properties is critical. This compound is a colorless to light yellow, clear viscous liquid.[1] Its high viscosity is the primary source of handling difficulties, impacting accuracy in measurement, dispensing, and mixing.[2][3]
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₃ | [4] |
| Molecular Weight | 158.19 g/mol | [4] |
| Appearance | Clear colorless viscous liquid | [1] |
| Boiling Point | 269.01 °C at 760 mmHg | [1] |
| Density | 1.174 g/cm³ | [1] |
| Storage | Refrigerator, in a dry, cool, well-ventilated place | [5][6] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and safety of this compound.
Q1: What are the primary safety hazards associated with this compound?
A1: According to aggregated GHS data, this compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[4][5] Always handle this compound in a well-ventilated area or chemical fume hood.[7] Standard personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is mandatory.[6] Consult the Safety Data Sheet (SDS) for complete safety information before beginning any experiment.[6][7]
Q2: My standard pipette seems to be giving inaccurate volumes. Why is this happening?
A2: This is a classic problem when working with viscous liquids.[2] Standard air-displacement pipettes are calibrated for aqueous solutions. The high viscosity of this compound creates increased flow resistance, leading to several issues:
-
Incomplete Aspiration: The liquid is drawn into the tip too slowly, resulting in a smaller volume than intended.
-
Droplet Formation: The liquid's surface tension can cause it to cling to the outside of the pipette tip.[8]
-
Incomplete Dispensing: A significant film of the liquid can remain inside the tip after dispensing.
These factors combined lead to highly inaccurate and imprecise measurements.[9]
Q3: I'm having trouble getting the compound to mix into my solution. It just forms clumps at the bottom. What's going wrong?
A3: Achieving a homogeneous mixture with viscous liquids is a common challenge.[10] Simply adding the viscous compound to a solvent and using a standard magnetic stir bar is often ineffective. The low-energy mixing action of a stir bar may not create enough shear force to break down and disperse the viscous liquid, leading to "dead spots" in the vessel where no mixing occurs.[11] Furthermore, the order of addition is critical; adding a highly viscous liquid to a less viscous one is generally more effective for dispersion.[12]
Section 3: Troubleshooting and Protocols
This section provides detailed, step-by-step solutions to common experimental problems.
Accurate Pipetting and Dispensing
Inaccurate liquid handling is a primary source of experimental error. The following protocols are designed to improve precision and accuracy.
Protocol 1: Reverse Pipetting for Manual Aspiration
Reverse pipetting is a highly effective technique for viscous liquids as it minimizes the effects of surface tension and adhesion.[13]
Step-by-Step Methodology:
-
Depress Plunger: Depress the pipette plunger completely to the second stop (the blowout position).
-
Aspirate: Submerge the tip into the this compound and slowly, smoothly release the plunger to the first stop. This will aspirate a volume larger than the set volume.
-
Withdraw Tip: Slowly withdraw the tip from the liquid, touching it against the side of the container to remove any excess from the exterior.
-
Dispense: To dispense the desired volume, press the plunger smoothly down to the first stop. A small amount of liquid will remain in the tip; this is expected and should be discarded.
Protocol 2: Optimizing Automated Liquid Handler Settings
When using automated systems, adjusting the liquid class parameters is essential.[8]
Step-by-Step Methodology:
-
Reduce Speeds: Significantly lower both the aspiration and dispense speeds. For highly viscous liquids like 87% glycerol, speeds as low as 5 µL/s may be necessary.[8]
-
Incorporate Delays: Introduce a delay (e.g., 500-2000 ms) after the aspiration step, before retracting the tip from the liquid. This allows the viscous material to fully flow into the tip.[8]
-
Add a Dispense Delay: Implement a delay after dispensing (e.g., 200-1000 ms) to allow the liquid to fully detach from the tip wall.[8]
-
Optimize Tip Retraction: Use a slow tip retraction speed (e.g., 5 mm/s) after both aspiration and dispensing to prevent droplet formation and air aspiration.[8]
-
Use Contact Dispensing: Program the system to dispense while the tip is in contact with the liquid surface in the destination plate/vessel.
Caption: Decision workflow for handling viscous liquids.
Effective Mixing and Solubilization
Achieving a homogeneous solution requires overcoming the liquid's resistance to flow.
Protocol 3: Enhanced Mixing Technique
Step-by-Step Methodology:
-
Select Proper Equipment: Forgo standard magnetic stirrers. Use an overhead mechanical stirrer with a gate-type or anchor-type impeller, which provides better agitation for viscous materials.[10]
-
Order of Addition: Add the less viscous solvent to the mixing vessel first.
-
Slow Addition: While the solvent is being agitated, slowly add the this compound into the area of highest turbulence (typically near the impeller). This follows the general principle of adding the more viscous liquid into the less viscous one.[12]
-
Controlled Heating (Optional): Gently warm the mixture if the compound's stability allows. A slight increase in temperature can significantly decrease viscosity and improve mixing efficiency.[14] Always verify the thermal stability of your compounds before applying heat.
-
Visual Confirmation: Continue mixing until the solution is visually homogeneous, with no visible clumps or striations.
Caption: Troubleshooting flowchart for mixing viscous liquids.
Cleaning and Residue Removal
Viscous residues can be challenging to remove from glassware and equipment. A systematic approach is most effective.
Protocol 4: Multi-Step Cleaning Procedure
Step-by-Step Methodology:
-
Mechanical Removal: First, remove as much of the viscous residue as possible using a spatula or scraper. This minimizes the amount of solvent needed for cleaning.[15]
-
Initial Solvent Rinse: Rinse the contaminated item with a suitable organic solvent in which the compound is soluble. Common choices for polar organic molecules include >90% isopropyl alcohol (IPA) or acetone.[15]
-
Detergent Wash: Wash the equipment with a laboratory-grade detergent solution (e.g., Alconox®). For stubborn residues, heating the detergent solution can improve its efficacy.[15]
-
Thorough Rinsing: Rinse thoroughly with tap water, followed by a final rinse with deionized water to remove any detergent residue.
-
Drying: Allow the equipment to dry completely before its next use. A final wipe with IPA can expedite drying.[15]
References
-
New development in the field of Liquid Handling: Highly viscous substances such as collagen are now pipettable | The Scientist. (2018). The Scientist. [Link]
-
Viscous Liquid Handling in Molecular Biology and Proteomics. (2023). Grenova. [Link]
-
Troubleshooting pipetting viscous liquids. (n.d.). Tecan. [Link]
-
Troubleshooting the Dispensing Process. (2018). Assembly Magazine. [Link]
-
Common Fluid Dispensing Challenges and Their Solutions. (2024). Designetics. [Link]
-
1,4-Dioxaspiro(4.5)decan-8-ol. (n.d.). PubChem. [Link]
-
High Force, High Impact: Solving Viscous Fluid Challenges in the Lab. (2025). KR Analytical. [Link]
-
How to handle viscous specimens. (2024). AACC. [Link]
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Viscous Dispensing Tips and Tricks. (n.d.). Formulatrix. [Link]
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Common problems encountered with Dispensing Valves. (n.d.). Gluditec. [Link]
-
How to Overcome Challenging Liquid Mixes for Excellent Liquid Material Distribution. (2021). Resodyn Mixers. [Link]
-
Studies on the Mixing of High Viscous Liquids. (n.d.). Kyoto University Research Information Repository. [Link]
-
Smart mixing of viscous fluids. (2006). ResearchGate. [Link]
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This compound, CAS No. 22428-87-1. (n.d.). iChemical. [Link]
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Let me tell you two ways to clean the reactor. (2019). Wuxi Shuangrui Machinery Co.,Ltd. [Link]
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How to best mix a viscous fluid, multiple mixers or a single mixer? (2016). Engineering Stack Exchange. [Link]
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1,4-Dioxaspiro[4.5]decan-8-one. (n.d.). PubChem. [Link]
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Do You Really Understand High Viscosity Mixing? (n.d.). MXD Process. [Link]
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Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). (n.d.). Cheméo. [Link]
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Applied Cleaning Methods of Oil Residues from Industrial Tanks. (2022). MDPI. [Link]
-
Cleaning Techniques for Silicone Residue and Oils on Equipment and Flooring. (n.d.). Polymer Science, Inc.. [Link]
-
Comprehensive Guide for Cleaning Rubber Residue in Reactor. (2024). Jinzong Enterprise. [Link]
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Storage conditions for 1,4-Dioxaspiro[4.5]decan-8-ol to prevent degradation
A Guide to Optimal Storage and Handling for Preventing Chemical Degradation
Welcome to the technical support guide for 1,4-Dioxaspiro[4.5]decan-8-ol (CAS No. 22428-87-1). This document provides researchers, scientists, and drug development professionals with in-depth guidance on the proper storage and handling of this compound to ensure its stability and prevent degradation. Understanding the chemical vulnerabilities of this molecule is critical for the reproducibility and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To maintain the integrity of this compound, it is crucial to control the storage environment. The compound is susceptible to two primary degradation pathways: acid-catalyzed hydrolysis of the ketal group and oxidation of the secondary alcohol.
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerator (2-8°C) | Slows down potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen)[1] | Prevents oxidation of the secondary alcohol group. |
| Container | Tightly sealed, clean glass vial | Prevents moisture and air ingress; avoids contaminants. |
| Light | Amber vial or store in the dark | Protects from potential light-induced degradation. |
| pH | Strictly neutral to slightly basic conditions | The ketal functional group is highly sensitive to acid.[2][3] |
Q2: Why is an inert atmosphere so critical for this specific molecule?
The molecular structure of this compound contains a secondary alcohol functional group. Secondary alcohols are susceptible to oxidation, which converts them into ketones.[4][5][6][7][8] In this case, atmospheric oxygen can slowly oxidize the alcohol to form the corresponding ketone, 1,4-Dioxaspiro[4.5]decan-8-one. This impurity can interfere with subsequent reactions, leading to lower yields or unexpected side products. Storing the compound under an inert atmosphere, such as argon or nitrogen, displaces oxygen and minimizes this oxidative degradation pathway.[1]
Q3: My compound will be used in a reaction with acidic reagents. How can I minimize degradation?
This is a critical consideration. The spiroketal functional group is a protecting group for a ketone, and its primary vulnerability is rapid hydrolysis under acidic conditions.[2][3][9] The acid catalyzes the cleavage of the ketal, reverting it to 1,4-cyclohexanedione and ethylene glycol.
Key Strategies:
-
Introduce the Compound Last: If possible, add the this compound to the reaction mixture as the final step, after all acidic components have been diluted or buffered.
-
Use Anhydrous Conditions: The presence of water is required for hydrolysis.[10] Ensuring your reaction is anhydrous will significantly slow the degradation of the ketal, even in the presence of acid.
-
Low Temperatures: Perform the reaction at the lowest feasible temperature to reduce the rate of the hydrolysis reaction.
Q4: How can I visually or analytically detect if my sample of this compound has degraded?
While the pure compound is a clear, colorless viscous liquid[11], degradation may not always present obvious visual cues. Analytical methods are the most reliable way to assess purity.
| Degradation Pathway | Degradation Product(s) | Detection Method | Expected Observation |
| Oxidation | 1,4-Dioxaspiro[4.5]decan-8-one | Infrared (IR) Spectroscopy | Appearance of a strong carbonyl (C=O) stretch around 1715 cm⁻¹. |
| Gas Chromatography (GC) | A new peak with a different retention time from the parent alcohol. | ||
| Hydrolysis | 1,4-Cyclohexanedione, Ethylene Glycol | Nuclear Magnetic Resonance (NMR) | Appearance of signals corresponding to the ketone and ethylene glycol. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Peaks corresponding to the mass of the hydrolysis products. |
Troubleshooting Guide
This section addresses specific issues that may arise from improper storage or handling, leading to compound degradation.
Issue 1: My reaction yield is significantly lower than expected, and I suspect the starting material.
If you are using this compound as a reactant and experiencing poor yields, the purity of the starting material is a primary suspect.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Issue 2: Analytical data (e.g., NMR, GC) shows unexpected peaks in my starting material.
This is a clear indication of contamination or degradation. The identity of the peaks can reveal the storage issue.
-
A peak corresponding to 1,4-Dioxaspiro[4.5]decan-8-one: This points directly to oxidation . Your sample has likely been exposed to air for an extended period. Review your storage procedure to ensure an inert atmosphere is maintained.
-
Peaks corresponding to 1,4-cyclohexanedione and/or ethylene glycol: This indicates hydrolysis . Your sample has been exposed to acid, likely from moisture in the air (forming carbonic acid over time) or from residue in the storage container. Ensure you are using clean, dry vials and that the cap is sealed tightly.
Key Degradation Pathways
The two primary mechanisms of degradation for this compound are illustrated below. Understanding these pathways is essential for developing effective preventative storage strategies.
Caption: Primary degradation pathways for this compound.
Experimental Protocol: Qualitative Test for Oxidative Degradation
This protocol uses 2,4-dinitrophenylhydrazine (2,4-DNPH), a common reagent that reacts with aldehydes and ketones to form a colored precipitate. It can be used as a quick qualitative check for the presence of the ketone degradation product.
Materials:
-
Sample of this compound
-
2,4-DNPH reagent (Brady's reagent)
-
Ethanol
-
Test tubes
Procedure:
-
Prepare Sample: Dissolve a small amount (2-3 drops) of your this compound sample in 1 mL of ethanol in a clean test tube.
-
Add Reagent: To the test tube, add 1 mL of the 2,4-DNPH reagent.
-
Observe: Agitate the mixture gently and observe for 3-5 minutes.
-
Interpret Results:
-
Positive Result (Degradation Detected): The formation of a yellow, orange, or red precipitate indicates the presence of the ketone (1,4-Dioxaspiro[4.5]decan-8-one). The intensity of the color can give a rough idea of the extent of degradation.
-
Negative Result (No Degradation Detected): The solution remains clear or shows no precipitate. This suggests the absence of significant ketone impurities.[6]
-
References
-
Oxidation of Alcohols . (n.d.). Chemguide. Retrieved from [Link]
-
Alcohol Oxidation Mechanisms and Practice Problems . (n.d.). Chemistry Steps. Retrieved from [Link]
-
Alcohol oxidation (A-Level Chemistry) . (n.d.). Study Mind. Retrieved from [Link]
-
Oxidation of Alcohols (AQA A Level Chemistry): Revision Note . (2024, October 27). Save My Exams. Retrieved from [Link]
-
Alcohol oxidation . (n.d.). Wikipedia. Retrieved from [Link]
-
Liu, B., & Thayumanavan, S. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels . Biomacromolecules, 18(1), 253–261. Retrieved from [Link]
-
Andrade-Gagnon, B., et al. (2018). Stability of Acetals/Ketals Under Controlled Radical and Ring Opening Polymerization . Macromolecular Rapid Communications. Retrieved from [Link]
-
Well-established mechanism of the hydrolysis of acetals and ketals . (2017). ResearchGate. Retrieved from [Link]
-
1,4-Dioxaspiro(4.5)decan-8-ol . (n.d.). PubChem. Retrieved from [Link]
- Safety Data Sheet for 1,4-dioxaspiro[4.5]decan-8-one. (2025, December 19). Retrieved from a representative SDS, which indicates air sensitivity and recommends storage under argon.
- General Storage Recommendations for Sensitive Chemicals. (n.d.). Apollo Scientific. Retrieved from a representative SDS for a similar spiro compound, highlighting best practices.
-
Hu, X., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids . ACS Omega, 3(5), 5343–5350. Retrieved from [Link]
-
Hydrates, Hemiacetals, and Acetals . (2010, May 28). Master Organic Chemistry. Retrieved from [Link]
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Technical Support Center: Strategies for Overcoming Solubility Challenges with 1,4-Dioxaspiro[4.5]decan-8-ol
Welcome to the technical support center for 1,4-Dioxaspiro[4.5]decan-8-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this versatile spiroketal intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues and offer practical solutions to ensure the successful incorporation of this compound into your experimental workflows.
Understanding the Solubility Profile of this compound
This compound possesses a moderately polar structure, featuring a hydroxyl group and two ether linkages, which contribute to its solubility in polar organic solvents. However, its spirocyclic hydrocarbon framework imparts a degree of lipophilicity, leading to limited aqueous solubility. This dual nature can present challenges when formulating solutions, particularly for applications requiring aqueous buffers or for achieving high concentrations in non-polar systems.
Based on available data for the compound and its structural analogs, the following qualitative solubility profile can be expected:
| Solvent Class | Examples | Expected Solubility |
| Polar Protic | Methanol, Ethanol, Isopropanol | High |
| Polar Aprotic | DMSO, DMF, Acetone, Chloroform | High |
| Non-Polar | Hexanes, Toluene | Low to Moderate |
| Aqueous | Water, Buffers | Low |
Frequently Asked Questions (FAQs) and Troubleshooting Guides
FAQ 1: General Solubility and Solvent Selection
Question: I am having difficulty dissolving this compound. What is the best starting point for solvent selection?
Answer: For initial dissolution, we recommend starting with polar organic solvents such as methanol, ethanol, or acetone. The related ketone, 1,4-Dioxaspiro[4.5]decan-8-one, is known to be soluble in chloroform and methanol. A structurally similar compound, 1,4-Dioxaspiro[4.5]decan-8-ylmethanol, exhibits good solubility in polar protic solvents like methanol and ethanol, as well as in polar aprotic solvents like chloroform. Given these data points, it is highly probable that this compound will readily dissolve in these common laboratory solvents.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Water | 15.5 | 16.0 | 42.3 |
| Methanol | 14.7 | 12.3 | 22.3 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Isopropanol | 15.8 | 6.1 | 16.4 |
| Acetone | 15.5 | 10.4 | 7.0 |
| DMSO | 18.4 | 16.4 | 10.2 |
| Chloroform | 17.8 | 3.1 | 5.7 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Hexane | 14.9 | 0.0 | 0.0 |
To begin, select solvents with a range of HSP values to empirically determine the most effective ones.
Troubleshooting Workflow: Initial Dissolution Failure
If you are experiencing difficulty dissolving this compound even in recommended polar organic solvents, consider the following troubleshooting steps:
Caption: Troubleshooting workflow for initial dissolution problems.
FAQ 2: Enhancing Aqueous Solubility with Cosolvents
Question: My downstream application requires an aqueous solution, but this compound is precipitating. How can I improve its solubility in water?
Answer: For increasing aqueous solubility, the use of cosolvents is a highly effective and common strategy.[3][4] A cosolvent is a water-miscible organic solvent that, when added to water, increases the solubility of a poorly soluble compound.[5]
Recommended Cosolvents:
-
Ethanol: Generally well-tolerated in many biological systems and an effective cosolvent.
-
Propylene Glycol (PG): A common pharmaceutical excipient with a good safety profile.
-
Polyethylene Glycol (PEG), particularly PEG 300 or PEG 400: These are effective solubilizers for many poorly water-soluble drugs.[6]
-
Dimethyl Sulfoxide (DMSO): A powerful solvent, but its use may be limited by potential toxicity in certain applications.
Experimental Protocol: Cosolvent Titration for Aqueous Solubility Enhancement
This protocol will help you determine the minimum amount of cosolvent needed to achieve your target concentration of this compound in an aqueous buffer.
-
Prepare a high-concentration stock solution of this compound in your chosen cosolvent (e.g., 100 mg/mL in ethanol).
-
Dispense your aqueous buffer into a series of vials.
-
Titrate the stock solution into the aqueous buffer dropwise while vigorously vortexing or stirring.
-
Observe for precipitation. The point at which a persistent cloudiness or precipitate appears is the limit of solubility for that cosolvent percentage.
-
Calculate the final concentration of both the compound and the cosolvent in the clear solutions.
Troubleshooting Workflow: Cosolvent System Optimization
Caption: Decision tree for optimizing a cosolvent system.
FAQ 3: Using Surfactants for Micellar Solubilization
Question: I need to prepare a stable aqueous formulation of this compound and cosolvents are not an option. Can surfactants help?
Answer: Yes, surfactants can significantly increase the aqueous solubility of hydrophobic and moderately polar compounds through a process called micellar solubilization.[7][8] Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles with a hydrophobic core and a hydrophilic shell. Poorly water-soluble compounds can partition into the hydrophobic core of these micelles, thereby increasing their apparent solubility in the aqueous phase.[9]
Selection of Surfactants:
For pharmaceutical and biological applications, non-ionic surfactants are often preferred due to their lower toxicity and reduced interaction with biological components.
-
Polysorbates (e.g., Tween® 20, Tween® 80): Widely used and effective for a broad range of compounds.
-
Polyoxyethylene Castor Oil Derivatives (e.g., Kolliphor® EL): Known for their excellent solubilizing capacity.
-
Poloxamers (e.g., Pluronic® F-68, Pluronic® F-127): Thermosensitive block copolymers that can also form gels.
Experimental Protocol: Determining the Effect of Surfactants
-
Prepare a series of surfactant solutions in your aqueous buffer at concentrations ranging from below to well above the known CMC of the chosen surfactant.
-
Add an excess amount of this compound to each surfactant solution.
-
Equilibrate the samples by shaking or stirring at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Separate the undissolved solid by centrifugation and/or filtration (using a filter that does not bind the compound or surfactant).
-
Quantify the concentration of dissolved this compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV).
FAQ 4: Employing Cyclodextrins for Inclusion Complexation
Question: I have heard that cyclodextrins can improve the solubility of poorly soluble compounds. Is this a suitable approach for this compound?
Answer: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11] They can encapsulate "guest" molecules, like this compound, within their cavity to form an inclusion complex.[12] This complex has a higher aqueous solubility than the guest molecule alone.
Choosing the Right Cyclodextrin:
The size of the cyclodextrin cavity is a critical factor for effective complexation.
-
α-Cyclodextrin: Smaller cavity, suitable for smaller molecules.
-
β-Cyclodextrin: Intermediate cavity size, often suitable for a wide range of drug-like molecules. Native β-cyclodextrin has limited water solubility itself.
-
γ-Cyclodextrin: Larger cavity, for larger guest molecules.
-
Derivatives (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)): These chemically modified cyclodextrins have significantly higher aqueous solubility and are often more effective solubilizers.
Given the molecular size of this compound, HP-β-CD or SBE-β-CD are excellent starting points.
Experimental Protocol: Phase Solubility Study with Cyclodextrins
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibrate the samples by shaking at a constant temperature for 24-72 hours.
-
Filter the suspensions to remove undissolved compound.
-
Analyze the filtrate to determine the concentration of dissolved this compound.
-
Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of this phase solubility diagram can be used to determine the complexation efficiency.
FAQ 5: The Influence of pH on Solubility
Question: Does the pH of my aqueous solution affect the solubility of this compound?
Answer: While this compound does not have strongly acidic or basic functional groups, the pH of the solution can still have a minor influence on its solubility. The hydroxyl group is very weakly acidic, and at very high pH values (typically above 12), it can be deprotonated to form an alkoxide. This ionized form would be significantly more water-soluble. However, such high pH is often not compatible with biological or pharmaceutical applications.
Conversely, in strongly acidic conditions, there is a risk of hydrolyzing the ketal group, which would decompose the molecule. Therefore, for most applications, working in a pH range of 4-8 is recommended to maintain the stability of the compound. Within this range, the solubility of this compound is not expected to change significantly due to pH alone.[13][14][15]
Troubleshooting Precipitation and Crystallization Issues
Problem: My compound precipitates out of solution over time, even after initial dissolution.
Possible Causes and Solutions:
-
Supersaturation: You may have created a supersaturated solution, which is thermodynamically unstable.
-
Solution: Gently heat the solution to redissolve the precipitate and then allow it to cool slowly and undisturbed. If it precipitates again, the concentration is too high for that solvent system at that temperature.
-
-
Temperature Fluctuations: The solubility of most organic compounds, likely including this compound, is temperature-dependent. A decrease in temperature can lead to precipitation.
-
Solution: Store your solutions at a constant, controlled temperature. If working at room temperature, be mindful of drafts or proximity to cold surfaces.
-
-
Solvent Evaporation: Over time, solvent evaporation can increase the concentration of your compound, leading to precipitation.
-
Solution: Ensure your containers are tightly sealed. For long-term storage, consider using parafilm or septum-capped vials.
-
-
Change in Solvent Composition: In a mixed solvent system, preferential evaporation of the more volatile component can alter the solvent ratio and reduce solubility.
-
Solution: Use tightly sealed containers and minimize the headspace above the solution.
-
General Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
For researchers who need to determine the precise solubility of this compound in a specific solvent system, the shake-flask method is the gold standard.[16]
Caption: Experimental workflow for the shake-flask solubility determination method.
By following the guidance and protocols outlined in this technical support center, researchers can effectively address and overcome the solubility challenges associated with this compound, enabling its successful application in a wide range of scientific endeavors.
References
-
(PDF) Complexation of hydrophobic drugs with hydroxypropyl-β-cyclodextrin by lyophilization using a tertiary butyl alcohol system - ResearchGate. (2018, September 17). Retrieved from [Link]
-
Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids - Accu Dyne Test. Retrieved from [Link]
-
Preparation of Hydrophobic Drugs Cyclodextrin Complex by Lyophilization Monophase Solution - ResearchGate. (2009, August 25). Retrieved from [Link]
-
Annex 4 - World Health Organization (WHO). Retrieved from [Link]
-
Hansen solubility parameter - Wikipedia. Retrieved from [Link]
-
Hansen Solubility Parameters. Retrieved from [Link]
-
Hansen Solubility Parameters (HSP) | Practical Adhesion Science - Prof Steven Abbott. Retrieved from [Link]
-
Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery - Publish - Eman. (2024, August 22). Retrieved from [Link]
-
Dissolution Testing of Immediate Release Solid Oral Dosage Forms - FDA. Retrieved from [Link]
-
Hansen solubility parameter - Wikipedia. Retrieved from [Link]
-
Preparation of Hydrophobic Drugs Cyclodextrin Complex by Lyophilization Monophase Solution - Taylor & Francis Online. Retrieved from [Link]
-
List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data. (2022, August 22). Retrieved from [Link]
-
Inclusion complex formation of cyclodextrin with its guest and their applications - OAText. Retrieved from [Link]
-
18.7: Solubility and pH - Chemistry LibreTexts. (2023, July 12). Retrieved from [Link]
-
Main Applications of Cyclodextrins in the Food Industry as the Compounds of Choice to Form Host–Guest Complexes - MDPI. Retrieved from [Link]
-
Cyclodextrins: Properties and Applications - PMC - NIH. (2024, April 21). Retrieved from [Link]
- WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents.
-
Dependence of Solubility on pH: Videos & Practice Problems - Pearson. Retrieved from [Link]
-
Surfactants in Aqueous Solutions: Essential Guide - Lab FIRP English. (2025, April 10). Retrieved from [Link]
-
Solubility enhancement techniques: A comprehensive review - WJBPHS. (2023, March 13). Retrieved from [Link]
-
1,4-Dioxaspiro[4.5]decane (CAS 177-10-6) - Chemical & Physical Properties by Cheméo. Retrieved from [Link]
-
Solubility | Practical Surfactants Science - Prof Steven Abbott. Retrieved from [Link]
-
Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC - NIH. Retrieved from [Link]
-
5 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2020, March 19). Retrieved from [Link]
-
Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]
-
pH-metric method for determining the solubility and solubility products of slightly soluble hydroxides and acids - ResearchGate. (2006, August 25). Retrieved from [Link]
-
1,4-Dioxaspiro(4.5)decan-8-ol - PubChem. Retrieved from [Link]
-
Designer Solvent Blends - Hansen Solubility Parameters. Retrieved from [Link]
-
This compound, 8-(4-methylbenzenesulfonate) - PubChem. Retrieved from [Link]
-
Dependence of Solubility on pH: Videos & Practice Problems - Pearson. Retrieved from [Link]
-
Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC - NIH. Retrieved from [Link]
-
solubility enhancement and cosolvency by madhavi | PPTX - Slideshare. Retrieved from [Link]
Sources
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- 2. pharmatutor.org [pharmatutor.org]
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- 4. This compound | 22428-87-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. The Definitive Guide to Surfactant Basics - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 7. firp-ula.org [firp-ula.org]
- 8. This compound, 8-(4-methylbenzenesulfonate) | C15H20O5S | CID 567489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. kinampark.com [kinampark.com]
- 10. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 11. oatext.com [oatext.com]
- 12. Surfactant Solubilizers | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
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- 15. who.int [who.int]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Monitoring Reactions of 1,4-Dioxaspiro[4.5]decan-8-ol
Welcome to the technical support center for 1,4-Dioxaspiro[4.5]decan-8-ol. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile spirocyclic alcohol in their synthetic workflows. The stability of the ethylene glycol ketal protecting group, coupled with the reactivity of the secondary alcohol, makes this compound a valuable building block. However, successful synthesis relies on rigorous reaction monitoring to maximize yield, minimize side products, and ensure scalability.
This document provides in-depth, field-tested guidance on monitoring common transformations of this compound, structured in a practical question-and-answer format. We will delve into the causality behind experimental choices and provide self-validating protocols to enhance the reliability of your results.
Foundational Concepts & General Workflow
Before initiating any reaction, understanding the expected transformation and potential pitfalls is critical. This compound is primarily used for transformations of its secondary alcohol, such as oxidation to the corresponding ketone or conversion into ethers, esters, or other derivatives. A key consideration in all manipulations is the acid-sensitivity of the spiroketal, which can hydrolyze back to a ketone under acidic conditions.[1]
A generalized workflow for monitoring any reaction involving this substrate is essential for achieving reproducible outcomes.
Caption: Generalized workflow for in-process reaction monitoring.
Thin-Layer Chromatography (TLC) Monitoring
TLC is the quintessential first-line tool for qualitative reaction monitoring due to its speed, low cost, and minimal sample requirement. It provides a rapid visual assessment of the consumption of starting material and the formation of new products.
Experimental Protocol: TLC Monitoring of an Oxidation Reaction
-
Eluent Preparation: Prepare a 30:70 mixture of Ethyl Acetate (EtOAc) and Hexanes in a 100 mL beaker. This is a good starting polarity.
-
Chamber Equilibration: Pour the eluent into a TLC developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover with a watch glass and let it equilibrate for 5-10 minutes.
-
Sample Preparation: Withdraw ~5 µL of the reaction mixture using a glass capillary. Dilute this aliquot in ~0.5 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) in a small vial.
-
Spotting: On a silica gel TLC plate, use separate capillaries to spot the starting material (SM), the reaction mixture (RM), and a co-spot (both SM and RM on the same spot). Keep spots small and ~1 cm from the bottom of the plate.
-
Development: Place the spotted TLC plate in the equilibrated chamber and cover it. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (if compounds are UV active). Subsequently, stain the plate using a potassium permanganate (KMnO₄) dip, followed by gentle heating with a heat gun. The starting alcohol will appear as a yellow spot on a purple background, while the product ketone will be less reactive to this stain.
Data Presentation: Typical TLC Profiles
| Compound | Solvent System (EtOAc:Hexanes) | Expected Rf Value | Visualization Notes |
| This compound (Starting Material) | 30:70 | ~0.30 | UV inactive. Stains yellow with KMnO₄. |
| 1,4-Dioxaspiro[4.5]decan-8-one (Product) | 30:70 | ~0.55 | UV active (weakly). Less reactive to KMnO₄ stain. |
| 1,4-Cyclohexanedione (Deprotection Side Product) | 30:70 | ~0.40 | UV active. May be visible if acidic conditions are present. |
Troubleshooting & FAQs for TLC
Q: My spots are streaking vertically. What is causing this? A: This is typically due to one of three reasons:
-
Over-concentration: The spotted sample is too concentrated, overloading the silica plate. Try diluting your reaction mixture aliquot further before spotting.
-
Strongly Acidic/Basic Compound: If your compound has strong acidic or basic properties, it can interact excessively with the silica gel. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to your eluent system can resolve this.
-
Inappropriate Solvent: The solvent used to dissolve the sample for spotting might be too polar, causing the initial spot to spread before the eluent moves up the plate. Ensure your spotting solvent is volatile and not significantly more polar than your eluent.
Q: My product and starting material spots are not separating well (ΔRf is too small). What should I do? A: You need to adjust the polarity of your eluent system. Since the product (ketone) is less polar than the starting material (alcohol), it will travel further up the plate. To increase separation:
-
Decrease Eluent Polarity: Reduce the amount of the more polar solvent (EtOAc). Try a 20:80 or 15:85 EtOAc:Hexanes mixture. This will cause all spots to have lower Rf values but should increase the distance between them.
Q: I see a new spot on the baseline that doesn't move. What could it be? A: A spot that remains at the origin (baseline) is extremely polar. This could be a salt byproduct, a polymeric material, or a highly polar impurity. It is generally not the desired product in reactions of this substrate.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for monitoring reactions where the components are sufficiently volatile and thermally stable. It provides quantitative information about the relative amounts of starting material and product and gives mass information for structural confirmation.
Experimental Protocol: GC-MS Sample Preparation and Analysis
-
Sample Preparation:
-
Withdraw a ~10-20 µL aliquot from the reaction mixture.
-
Quench it in a vial containing 1 mL of a saturated sodium bicarbonate solution to neutralize any acid/base.
-
Extract the organic components by adding 1 mL of ethyl acetate and vortexing thoroughly.
-
Allow the layers to separate. Carefully transfer the top organic layer to a new vial containing a small amount of anhydrous sodium sulfate to dry the solution.
-
Transfer the dried organic solution to a GC vial for analysis.
-
-
Instrumental Method (Typical):
-
Injector: 250 °C
-
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm)
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, hold for 5 minutes.
-
Detector (MS): Scan range 40-400 m/z.
-
Data Presentation: Expected GC-MS Data
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | ~8.5 | 158 (M+), 140 (M-H₂O), 99, 86 |
| 1,4-Dioxaspiro[4.5]decan-8-one [2] | ~8.0 | 156 (M+), 128, 99, 86 |
Note: Retention times are estimates and will vary based on the specific instrument and method.
Troubleshooting & FAQs for GC-MS
Q: I don't see a peak for my starting material or product. What's the problem? A: This could be due to several factors:
-
Non-volatility: If you've performed a reaction to add a large, non-volatile group (e.g., a PEG chain), the product may no longer be suitable for GC analysis. LC-MS would be the preferred technique.
-
Thermal Decomposition: The compound might be degrading in the hot GC injector. Try lowering the injector temperature.
-
Reaction Failure: The absence of a product peak and the presence of a strong starting material peak indicates the reaction has not proceeded.
Q: My mass spectrum shows a peak at m/z 100 and 58. What does this indicate? A: This is a strong indication of accidental deprotection of the spiroketal. The peak at m/z 100 could correspond to 1,4-cyclohexanedione, and m/z 58 can be a fragment from ethylene glycol. This confirms that your reaction or workup conditions are too acidic.[1] Consider using a non-acidic workup or buffering your reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for structural elucidation and is invaluable for confirming reaction completion, especially when TLC or GC-MS is ambiguous. A simple ¹H NMR of a crude reaction aliquot can provide clear evidence of the conversion.
Experimental Protocol: NMR Sample Preparation
-
Withdraw a larger aliquot (~0.1-0.2 mL) from the reaction mixture.
-
Quench the reaction as described for GC-MS analysis.
-
Extract the organic components with a suitable deuterated solvent (e.g., CDCl₃) or a standard organic solvent.
-
If using a standard solvent, extract and dry the organic layer, then evaporate the solvent under reduced pressure.
-
Dissolve the resulting crude residue in an appropriate deuterated solvent (e.g., CDCl₃) for analysis.
Data Presentation: Key ¹H NMR Chemical Shifts (in CDCl₃)
| Compound | Key Proton Signal | Chemical Shift (δ, ppm) | Multiplicity |
| This compound [3] | -O-CH₂-CH₂-O- | ~3.95 | s |
| -CH-OH | ~3.80 | m | |
| -OH | ~1.5-2.5 (variable) | br s | |
| 1,4-Dioxaspiro[4.5]decan-8-one [4] | -O-CH₂-CH₂-O- | ~4.00 | s |
| Cyclohexane protons α to C=O | ~2.45 | t |
Troubleshooting & FAQs for NMR
Q: How do I know the reaction is complete from the ¹H NMR spectrum? A: The most straightforward way is to monitor the disappearance of a key starting material signal and the appearance of a new product signal. For an oxidation reaction, you would look for the complete disappearance of the multiplet around 3.80 ppm, which corresponds to the proton attached to the alcohol-bearing carbon (-CH-OH).
Q: My spectrum looks very messy and contains broad peaks. What can I do? A: A messy crude spectrum is common. Broad peaks can be caused by paramagnetic impurities (filter the NMR sample through a small plug of cotton or celite), or chemical exchange (e.g., the alcohol -OH proton). If the baseline is distorted, ensure proper shimming of the instrument. For routine monitoring, perfect resolution is not always necessary as long as you can clearly identify the key diagnostic peaks.
Troubleshooting Broader Reaction Issues
Sometimes, monitoring reveals that a reaction is not proceeding as expected. The following decision tree can help diagnose common problems.
Caption: Decision tree for troubleshooting common reaction failures.
Q: What is the most common side reaction to be aware of with this molecule? A: The primary vulnerability of this compound and its derivatives is the acid-catalyzed hydrolysis of the spiroketal.[1] Exposure to even trace amounts of acid, especially in the presence of water, can lead to the formation of 1,4-cyclohexanedione derivatives.[5] This is critical during acidic reaction conditions or aqueous acidic workups.
Q: I've confirmed my reaction is complete. What are the general next steps for purification? A: Purification strategies depend on the properties of the product.
-
Column Chromatography: This is the most common method for purifying products from reactions of this substrate. A silica gel column using a gradient elution of ethyl acetate in hexanes is typically effective.
-
Recrystallization: If your product is a solid with good crystallinity, recrystallization is an excellent method for achieving high purity.[6]
-
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be a viable option for purification.
References
- Synthesis of this compound. PrepChem.com.
- 1,4-Dioxaspiro[4.5]decan-8-one synthesis. ChemicalBook.
- Technical Support Center: 1,4-Dioxaspiro[4.
- 1,4-dioxa-spiro[4.5]decan-8-ol(22428-87-1) 1H NMR. ChemicalBook.
- 1,4-Dioxaspiro[4.5]decan-8-one(4746-97-8) 1H NMR. ChemicalBook.
- 1,4-Dioxaspiro(4.5)decan-8-ol.
- Synthesis of 1,4-dioxaspira[4.5]decan-8-one.
- Technical Support Center: Selective Deprotection of Cyclohexylidene Ketals. Benchchem.
- 1,4-Dioxaspiro[4.5]decan-8-one.
- Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department.
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Avoiding emulsion formation during workup of 1,4-Dioxaspiro[4.5]decan-8-ol
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for common challenges encountered during the workup of reactions involving 1,4-Dioxaspiro[4.5]decan-8-ol . Our primary focus is to address and resolve the persistent issue of emulsion formation during aqueous extraction, ensuring high recovery and purity of your target compound.
Introduction: The Challenge of Emulsions
An emulsion is a stable dispersion of one immiscible liquid within another, which can significantly complicate laboratory workups by preventing clean phase separation.[1][2] During the liquid-liquid extraction of this compound, emulsions can form due to several factors. The molecule itself possesses both hydrophobic (the cyclohexane ring) and hydrophilic (the hydroxyl group and ketal oxygens) regions. This amphiphilic character, combined with high-energy mixing (e.g., vigorous shaking) and the presence of surfactant-like impurities from the reaction mixture, creates a favorable environment for emulsion stabilization.[3]
This guide provides a systematic approach to both prevent the formation of emulsions and effectively break them when they do occur.
Part 1: Troubleshooting Guide for Persistent Emulsions
Encountering a stable emulsion can be a significant bottleneck. This section provides a logical, step-by-step approach to break down even the most stubborn emulsions.
Q1: I have a persistent emulsion after my initial aqueous wash. What is the first and simplest thing I should do?
A1: Patience and Gentle Agitation.
Before attempting more aggressive methods, simply allow the separatory funnel to stand undisturbed for 15-30 minutes. Gravity alone can sometimes be sufficient to allow the dispersed droplets to coalesce. You can gently tap the side of the funnel or slowly swirl the contents to encourage this process. Avoid vigorous shaking, as this is a primary cause of emulsion formation.[3]
Q2: Waiting didn't resolve the emulsion. What is the next step?
A2: Increase the Ionic Strength of the Aqueous Phase ("Salting Out").
This is the most common and often most effective chemical method for breaking emulsions.[4]
-
Mechanism: Adding a saturated aqueous solution of sodium chloride (brine) or solid salt (NaCl, Na₂SO₄) dramatically increases the ionic strength and density of the aqueous layer.[5][6] This has two primary effects:
-
Procedure: Add saturated brine to the separatory funnel (typically 10-20% of the total volume). Gently invert the funnel several times to mix, then allow it to stand. You should observe the emulsion breaking and the interface sharpening.
Q3: I've added brine, but the emulsion remains. What other chemical or physical methods can I try?
A3: Advanced Troubleshooting Techniques.
If salting out is insufficient, several other methods can be employed. The choice depends on the nature of your reaction mixture and the stability of your compound.
| Method | Principle of Operation | Step-by-Step Protocol | Key Considerations |
| Filtration through Celite® | Physical Disruption. Many emulsions are stabilized by fine particulate matter suspended at the interface.[9] Celite®, a diatomaceous earth, provides a porous, high-surface-area filter aid that physically breaks up the dispersed droplets and traps suspended solids.[9] | 1. Prepare a small plug of glass wool at the bottom of a Büchner or Hirsch funnel. 2. Add a 1-2 cm layer of Celite® and gently press it down to form a compact pad. 3. Wet the pad with the organic solvent used in your extraction. 4. Slowly pour the entire emulsified mixture through the Celite® pad under gentle vacuum. 5. Collect the filtrate, which should now be a clear, biphasic mixture. | Celite® is chemically inert in most organic solvents and aqueous solutions.[9] However, do not discard the Celite® pad until you have confirmed product recovery in the filtrate. |
| Addition of a Different Solvent | Altering Polarity. Adding a small amount of a different organic solvent can change the overall polarity of the organic phase, which may help to dissolve surfactant-like impurities that are stabilizing the emulsion.[1][3] | 1. Add a small volume (e.g., 5-10% of the organic phase volume) of a solvent like ethanol, methanol, or THF. 2. Gently swirl the mixture and observe for phase separation. | Be aware that adding a water-miscible solvent like ethanol may increase the amount of water in your organic layer, requiring more thorough drying later. |
| Centrifugation | Mechanical Force. This is a highly effective physical method. The centrifugal force accelerates the separation of the two phases by forcing the denser droplets to coalesce and move away from the less dense phase.[1][10] | 1. Transfer the emulsion into centrifuge tubes. 2. Balance the tubes in the centrifuge. 3. Spin at a moderate speed (e.g., 2000-4000 rpm) for 5-15 minutes. 4. Carefully pipette the separated layers. | This method is often definitive but may be limited by the availability of a suitable centrifuge and the scale of the experiment. |
| pH Adjustment | Neutralizing Emulsifiers. If the emulsion is stabilized by acidic or basic impurities (e.g., fatty acids, amines), neutralizing them can disrupt their surfactant properties. | 1. Test the pH of the aqueous layer. 2. Add dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) dropwise while gently swirling. 3. Observe for emulsion breaking as the pH changes. | Use with caution. Ensure that your target compound, this compound, is stable to the pH change. Ketal groups can be sensitive to strong acid. |
Troubleshooting Decision Workflow
Caption: Decision tree for breaking emulsions during workup.
Part 2: Preventative Measures & Recommended Workup Protocol
The most efficient way to deal with emulsions is to prevent their formation in the first place.
Q4: How can I design my workup to minimize the risk of emulsion formation from the start?
A4: Adopt a Proactive, Low-Energy Approach.
-
Solvent Choice: If possible, avoid chlorinated solvents like dichloromethane (DCM), which are known to be more prone to forming emulsions, especially with basic aqueous solutions.[9] Solvents like ethyl acetate or diethyl ether are often better choices.
-
Gentle Mixing: Do not vigorously shake the separatory funnel. Instead, perform 5-10 gentle inversions, venting frequently. This provides sufficient interfacial area for extraction without the high energy input that disperses the liquids.[3]
-
Pre-emptive Salting Out: If you are working with a crude reaction mixture known to be problematic, add brine during the very first wash.[10]
-
Remove Reaction Solvent First: For certain reaction solvents like THF or DMF that are partially miscible with water, it is best to remove them under reduced pressure before starting the aqueous workup. Then, redissolve the residue in your desired extraction solvent (e.g., ethyl acetate).[9][11]
Recommended Preventative Workup Protocol
This protocol is designed for a standard reaction producing this compound.
Caption: Recommended preventative workup workflow.
Step-by-Step Methodology:
-
Initial Quench & Transfer: Once the reaction is complete, cool it to room temperature. Quench the reaction as appropriate (e.g., with water or a saturated NH₄Cl solution).
-
Solvent Addition: Dilute the mixture with a suitable extraction solvent, such as ethyl acetate.
-
Transfer: Transfer the entire mixture to a separatory funnel.
-
Aqueous Wash: Add an equal volume of saturated aqueous sodium chloride (brine).
-
Extraction: Stopper the funnel, and instead of shaking, gently invert it 5-10 times, ensuring to vent after each inversion.
-
Separation: Place the funnel in a ring stand and allow the layers to separate. If a minor emulsion or cloudiness persists, refer to the troubleshooting guide above.
-
Collection: Drain the aqueous layer, then collect the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield your crude this compound.
Part 3: Frequently Asked Questions (FAQs)
Q5: Why is this compound particularly prone to causing workup issues?
A5: The structure of this compound contains a polar hydroxyl (-OH) group and two ether-like oxygen atoms within the spiroketal ring. These groups can participate in hydrogen bonding with water. The cyclohexane backbone, however, is nonpolar (hydrophobic). This combination of polar and nonpolar regions gives the molecule amphiphilic character, allowing it to act as a weak surfactant and stabilize the interface between the organic and aqueous phases, thus promoting emulsion formation.
Q6: Can I use a phase separator instead of a separatory funnel?
A6: Yes, for certain solvent systems, disposable phase separators can be an excellent alternative. These devices use a hydrophobic frit or membrane that allows the organic phase to pass through while retaining the aqueous phase. They are particularly useful for avoiding emulsions as they eliminate the need for vigorous mixing and can simplify the separation of multiple parallel reactions.
Q7: My compound is acid-sensitive due to the ketal group. What precautions should I take?
A7: The ethylene glycol ketal is generally stable to neutral and basic conditions but can be hydrolyzed under acidic conditions to reveal the ketone.[12] Therefore, during workup:
-
Avoid washes with strong acids.
-
If an acidic quench is necessary, use a weak acid or a buffered solution and perform the extraction quickly at low temperatures.
-
Ensure any acidic catalysts from the reaction are thoroughly neutralized with a base (e.g., saturated NaHCO₃ solution) before prolonged storage or concentration.
References
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Biotage. (2023, January 17). Tackling emulsions just got easier. [Link]
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Strasburg, D. (2023, August 1). Enhancing Extractions by Salting Out. LCGC International. [Link]
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Hyde, A. M., Zultanski, S. L., Waldman, J. H., Zhong, Y.-L., Shevlin, M., & Peng, F. (2017). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Organic Process Research & Development, 21(9), 1355–1370. [Link]
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Ouyang, X., Wang, X., et al. (2020). A review of salting-out effect and sugaring-out effect: driving forces for novel liquid-liquid extraction of biofuels and biochemicals. Green Chemical Engineering, 1(1), 20-29. [Link]
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Chemistry LibreTexts. (2023, January 29). Salting Out. [Link]
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Frontier, A. J. (2026). Workup: How to Manage an Emulsion. University of Rochester, Department of Chemistry. [Link]
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Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube. [Link]
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Melo, C. I., Rodrigues, A. I., Bogel-Łukasik, R., & Bogel-Łukasik, E. (2012). Outlook on the phase equilibria of the innovative system of "protected glycerol": 1,4-dioxaspiro[4.5]decane-2-methanol and alternative solvents. The Journal of Physical Chemistry A, 116(7), 1765–1773. [Link]
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AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]
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ACS Omega. (2021). Breaking of Emulsions with Chemical Additives: Using Surrogate Fluids to Develop a Novel Theoretical Framework and Its Application to Water-in-Crude Oil Emulsions. [Link]
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Reddit. (2022, March 26). Trying to make an acetal in the lab and it isn't working no matter what I try. Does anyone know why? [r/chemistry]. [Link]
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ResearchGate. (2014, July 6). Does celite come in a final product?[Link]
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The Organic Chemistry Tutor. (2021, February 28). Acetal and Ketal Formation [Video]. YouTube. [Link]
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Validation & Comparative
A Comparative Spectroscopic Guide to 1,4-Dioxaspiro[4.5]decan-8-ol and its Carbocyclic Analogue, Cyclohexanol
In the landscape of drug discovery and organic synthesis, the precise structural elucidation of molecular entities is paramount. This guide offers an in-depth spectroscopic analysis and validation of 1,4-Dioxaspiro[4.5]decan-8-ol, a valuable bifunctional intermediate. To provide a comprehensive understanding of its spectral characteristics, we present a direct comparison with its simpler carbocyclic analogue, cyclohexanol. This comparative approach will highlight the influence of the spirocyclic ketal moiety on the spectroscopic signatures, offering researchers and drug development professionals a robust framework for the characterization of similar compounds.
Unveiling the Molecular Architecture: A Tale of Two Alcohols
This compound and cyclohexanol share a common cyclohexanol core. However, the presence of the ethylene glycol ketal at the C-4 position in this compound introduces significant structural and electronic differences. These differences are readily discernible through a multi-pronged spectroscopic approach, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structures:
Caption: A generalized workflow for NMR spectroscopic analysis.
¹H NMR Spectral Comparison
The ¹H NMR spectra of this compound and cyclohexanol reveal distinct differences, primarily due to the influence of the dioxolane ring.
| Proton Assignment | This compound (Predicted, DMSO-d₆) Chemical Shift (δ, ppm) [1] | Cyclohexanol (CDCl₃) Chemical Shift (δ, ppm) [2] | Key Observations and Rationale |
| -OH | 4.46 (d) | ~1.6 (br s) | The hydroxyl proton in this compound is significantly downfield and appears as a doublet due to coupling with the adjacent methine proton. In cyclohexanol, this proton is typically a broad singlet and its chemical shift is highly dependent on concentration and solvent due to hydrogen bonding. |
| -CH-OH | 3.55 (br s) | ~3.6 (m) | The methine proton adjacent to the hydroxyl group shows a similar chemical shift in both molecules. |
| -O-CH₂-CH₂-O- | 3.76 - 3.86 (m, 4H) | N/A | This multiplet, integrating to four protons, is the characteristic signal of the ethylene glycol ketal in this compound and is absent in the spectrum of cyclohexanol. |
| Cyclohexane Ring Protons | 1.36 - 1.71 (m, 8H) | 1.2 - 1.9 (m, 10H) | The cyclohexane ring protons in both molecules appear as a complex series of multiplets. The integration reflects the number of protons on the respective rings. |
¹³C NMR Spectral Comparison
The ¹³C NMR spectra provide a clear distinction between the two compounds, with the spiroketal carbon and the dioxolane carbons being unique to this compound.
| Carbon Assignment | This compound Chemical Shift (δ, ppm) | Cyclohexanol Chemical Shift (δ, ppm) [2] | Key Observations and Rationale |
| Spiroketal Carbon (C4) | ~108 | N/A | This downfield signal is characteristic of a ketal carbon and is a definitive marker for the presence of the spirocyclic moiety. |
| -O-CH₂-CH₂-O- | ~64 | N/A | The two equivalent carbons of the dioxolane ring appear in this region, another key identifier for this compound. |
| -CH-OH (C8) | ~67 | ~70 | The carbon bearing the hydroxyl group appears at a similar chemical shift in both molecules. |
| Cyclohexane Ring Carbons | ~30-40 | ~24-35 | The remaining cyclohexane ring carbons show signals in the aliphatic region. The specific shifts are influenced by the substitution pattern. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocols for FT-IR Spectroscopy
For routine analysis, Attenuated Total Reflectance (ATR) FT-IR is a convenient and widely used technique that requires minimal sample preparation. [3][4][5][6] ATR-FT-IR Procedure:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring good contact.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Caption: A simplified workflow for FT-IR analysis using the ATR technique.
FT-IR Spectral Comparison
The FT-IR spectra of both compounds are dominated by the characteristic absorptions of the hydroxyl and C-H bonds. However, the spectrum of this compound exhibits additional key signals from the C-O bonds of the spiroketal.
| Vibrational Mode | This compound (cm⁻¹) | Cyclohexanol (cm⁻¹) [7][8][9][10] | Key Observations and Rationale |
| O-H Stretch | ~3400 (broad) | ~3350 (broad) | The broad absorption in this region is characteristic of the hydrogen-bonded hydroxyl group present in both molecules. |
| C-H Stretch (sp³) | ~2850-2950 | ~2850-2950 | These strong absorptions correspond to the stretching vibrations of the C-H bonds in the cyclohexane ring. |
| C-O Stretch (Alcohol) | ~1050-1100 | ~1070 | The C-O stretching of the secondary alcohol is present in both spectra. |
| C-O Stretch (Ketal) | ~1100-1200 (strong, multiple bands) | N/A | The spectrum of this compound displays strong, characteristic C-O stretching bands associated with the spiroketal moiety. These are absent in the cyclohexanol spectrum and serve as a key diagnostic feature. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structure elucidation.
Experimental Protocols for Mass Spectrometry
Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules. [11][12][13][14] EI-MS Procedure:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Caption: A schematic representation of the electron ionization mass spectrometry workflow.
Mass Spectral Comparison
The mass spectra of the two compounds will show different molecular ion peaks and distinct fragmentation patterns.
| Ion | This compound (m/z) | Cyclohexanol (m/z) [12][15][16][17] | Key Observations and Rationale |
| Molecular Ion (M⁺) | 158 | 100 | The molecular ion peak corresponds to the molecular weight of each compound. |
| [M - H₂O]⁺ | 140 | 82 | Loss of a water molecule is a common fragmentation pathway for alcohols. |
| Key Fragments | Fragments from the cleavage of the dioxolane ring and the cyclohexane ring. | Loss of alkyl fragments from the cyclohexane ring. A prominent peak at m/z 57 is often observed, corresponding to [C₄H₉]⁺. | The fragmentation of this compound will be more complex due to the presence of the spiroketal, leading to characteristic fragments resulting from the cleavage of the dioxolane ring. |
Conclusion
The spectroscopic analysis of this compound, when compared with cyclohexanol, provides a clear and comprehensive picture of its molecular structure. The key distinguishing features arise from the spirocyclic ketal moiety, which gives rise to unique signals in the ¹H NMR, ¹³C NMR, and FT-IR spectra, as well as a distinct fragmentation pattern in mass spectrometry. This comparative guide serves as a valuable resource for researchers, enabling the confident identification and validation of this important synthetic intermediate and providing a foundational understanding for the spectroscopic characterization of related spirocyclic systems.
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A Comparative Guide to Purity Assessment of 1,4-Dioxaspiro[4.5]decan-8-ol by HPLC and GC
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
1,4-Dioxaspiro[4.5]decan-8-ol is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its molecular structure, featuring a hydroxyl group and a ketal protective group, presents unique analytical challenges.[3] Ensuring the purity of this intermediate is paramount, as even trace impurities can impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the robust purity assessment of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to guide researchers and drug development professionals in selecting the optimal technique for their specific needs.
Methodology Comparison: HPLC vs. GC for a Ketal-Containing Alcohol
The choice between HPLC and GC for purity analysis hinges on the physicochemical properties of the analyte and potential impurities.[4][5] this compound is a semi-volatile compound with a moderate boiling point, making it amenable to both techniques. However, the presence of the polar hydroxyl group and the thermally sensitive ketal linkage are critical considerations.[6][7][8]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[5] | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[9][10] |
| Analyte Volatility | Not required; suitable for non-volatile and thermally labile compounds.[11][12] | Requires analyte to be volatile or semi-volatile and thermally stable.[9][13] |
| Operating Temperature | Typically ambient to moderately elevated (e.g., 25-60 °C).[10][11] | High temperatures are required for volatilization (e.g., 150-300 °C).[5][11] |
| Sensitivity | High, dependent on the detector (e.g., UV, MS).[14] | Very high, especially with sensitive detectors like FID or MS.[12][15] |
| Resolution | Excellent for a wide range of compounds.[14] | Generally higher resolution for volatile compounds, leading to sharper peaks.[11] |
| Sample Preparation | Dissolution in a suitable solvent, filtration may be required.[10] | May require derivatization to increase volatility and thermal stability. |
| Cost | Generally higher due to solvent consumption and pump maintenance.[5][11] | Lower operational cost, primarily due to the use of gases.[5] |
Rationale for Method Selection
-
HPLC: The milder operating temperatures of HPLC make it an attractive option for analyzing thermally sensitive compounds like this compound, minimizing the risk of on-column degradation of the ketal group.[10][11] Furthermore, HPLC is well-suited for separating a broader range of potential impurities, including non-volatile starting materials or by-products.[12]
-
GC: The high resolution and sensitivity of GC make it an excellent choice for detecting and quantifying volatile and semi-volatile impurities.[9][15][16] For this compound, GC can provide rapid analysis times.[5][11] However, the high temperatures in the injector and column could potentially cause degradation of the ketal, necessitating careful method development and validation.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is designed to provide a robust separation of this compound from potential impurities. The method's specificity and selectivity must be thoroughly validated to ensure accurate impurity profiling.[17][18][19]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile (MeCN) is often effective. For example, starting with a higher water composition and gradually increasing the acetonitrile concentration. Phosphoric acid or formic acid can be added to the mobile phase to improve peak shape.[20]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm (as the analyte lacks a strong chromophore, low wavelength UV is necessary).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Workflow for HPLC Analysis:
Caption: Workflow for the purity assessment of this compound by HPLC.
Gas Chromatography (GC) Method
This GC protocol is optimized for the analysis of the semi-volatile this compound. A flame ionization detector (FID) is recommended for its excellent sensitivity to organic compounds.
Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A mid-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C (to ensure complete vaporization without degradation).
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to elute all components.
-
Detector Temperature: 280 °C
-
Injection Mode: Split injection to avoid column overloading.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Workflow for GC Analysis:
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A Comparative Guide to the X-ray Crystallographic Analysis of 1,4-Dioxaspiro[4.5]decan-8-ol Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. The 1,4-Dioxaspiro[4.5]decane scaffold is a privileged motif in medicinal chemistry, with its derivatives showing promise as ligands for various biological targets, including σ1 receptors and 5-HT1A receptor agonists. The rigid, spirocyclic nature of this framework imparts unique conformational constraints that can be exploited to achieve high binding affinity and selectivity. Among the various analytical techniques available for structural elucidation, single-crystal X-ray diffraction (SXRD) stands as the gold standard, providing unambiguous determination of molecular geometry, stereochemistry, and intermolecular interactions in the solid state.
This guide provides an in-depth comparison of X-ray crystallographic analysis with other common analytical techniques for the characterization of 1,4-Dioxaspiro[4.5]decan-8-ol derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to empower researchers in their structural analysis endeavors.
The Unambiguous Power of X-ray Crystallography
While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for routine characterization, they often provide indirect structural information. NMR relies on through-bond and through-space correlations to infer connectivity and relative stereochemistry, which can sometimes be ambiguous, especially in complex, rigid systems. Mass spectrometry provides information about the molecular weight and fragmentation patterns, offering clues to the molecular formula and substructures. However, neither technique can definitively establish the absolute configuration and detailed three-dimensional arrangement of atoms in a molecule with the certainty of X-ray crystallography.[1]
X-ray crystallography, by analyzing the diffraction pattern of X-rays passing through a single crystal, generates a detailed electron density map of the molecule.[2][3] From this map, the precise coordinates of each atom can be determined, revealing bond lengths, bond angles, and torsional angles with high precision. This technique is particularly powerful for resolving the stereochemistry of chiral centers, a critical aspect in drug design as different stereoisomers can exhibit vastly different pharmacological activities.
A prime example of the application of SXRD to this class of compounds is the structure determination of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol, a derivative with substitution on the cyclohexane ring.[4] This analysis unequivocally established the relative stereochemistry of the methyl and two hydroxyl groups, providing crucial insights into its three-dimensional structure.
A Comparative Look: X-ray Crystallography vs. Spectroscopic Methods
| Feature | Single-Crystal X-ray Diffraction (SXRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, packing | Connectivity, relative stereochemistry, dynamic information in solution | Molecular weight, elemental composition, fragmentation patterns |
| Sample Requirement | High-quality single crystal (typically 0.1-0.5 mm) | Soluble sample in a suitable deuterated solvent | Small amount of sample, can be in solution or solid state |
| Ambiguity | Unambiguous determination of structure in the solid state | Can be ambiguous for complex stereoisomers, relies on interpretation of correlations | Does not provide 3D structural information directly |
| Throughput | Can be time-consuming to obtain suitable crystals | Relatively high throughput for routine analysis | High throughput |
| Cost | High initial instrument cost, but can be accessed through user facilities | Moderate to high instrument cost | Relatively low instrument cost |
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure involves a series of critical steps. The following diagram illustrates a typical workflow for the X-ray crystallographic analysis of a this compound derivative.
Figure 1: A generalized workflow for the single-crystal X-ray diffraction analysis of a small molecule.
Detailed Experimental Protocol: Crystallization and Structure Determination
The following protocol is a generalized procedure for obtaining single crystals and determining the structure of a this compound derivative, based on established methods for small organic molecules.
Part 1: Single Crystal Growth
The critical first step is to obtain high-quality single crystals. This often requires screening various solvents and crystallization techniques.
Materials:
-
Purified this compound derivative (>95% purity)
-
A selection of analytical grade solvents (e.g., ethyl acetate, acetone, methanol, ethanol, hexane, dichloromethane)
-
Small glass vials (1-2 mL)
-
Microscope for crystal inspection
Procedure:
-
Solvent Screening:
-
Place a small amount (1-2 mg) of the purified compound into several different vials.
-
Add a few drops of a single solvent to each vial and observe the solubility at room temperature. An ideal solvent will dissolve the compound when heated but show limited solubility at room temperature.
-
If the compound is too soluble in a particular solvent, a less polar co-solvent (an anti-solvent) can be added to induce crystallization.
-
-
Crystallization by Slow Evaporation:
-
Dissolve approximately 5-10 mg of the compound in a minimal amount of a suitable solvent (or solvent mixture) in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Monitor the vial periodically under a microscope for the formation of single crystals.
-
Part 2: Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
Once suitable crystals are obtained, they can be analyzed using a single-crystal X-ray diffractometer.
Procedure:
-
Crystal Mounting:
-
Carefully select a well-formed single crystal with sharp edges and no visible defects under a microscope.
-
Mount the crystal on a goniometer head using a suitable cryoprotectant oil.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern diffractometers automate this process.
-
-
Data Processing:
-
The collected diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as absorption.
-
-
Structure Solution and Refinement:
-
The processed data is used to solve the crystal structure, typically using direct methods for small molecules. This provides an initial model of the atomic positions.
-
The initial model is then refined against the experimental data to improve the agreement between the observed and calculated diffraction patterns. This iterative process adjusts atomic positions, and thermal parameters until a final, accurate structure is obtained.[4]
-
Case Study: (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decan-7,8-diol
The crystal structure of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol provides a concrete example of the detailed structural information that can be obtained through SXRD.[4] Colorless crystals were obtained from an ethyl acetate solution by slow evaporation.
Crystallographic Data Summary:
| Parameter | Value |
| Chemical Formula | C₉H₁₆O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.1234 (4) |
| b (Å) | 6.4567 (2) |
| c (Å) | 12.2345 (4) |
| β (°) | 109.456 (2) |
| V (ų) | 902.34 (5) |
| Z | 4 |
| R-factor | 0.045 |
The analysis revealed that the five-membered dioxolane ring adopts a twist conformation, while the spiro-fused cyclohexane ring is in a chair conformation.[4] Crucially, the structure showed an intramolecular O—H⋯O hydrogen bond involving the axial hydroxyl group and one of the ether oxygen atoms. Furthermore, an intermolecular O—H⋯O hydrogen bond involving the equatorial hydroxyl group connects the molecules into a zigzag chain.[4] This detailed information on intermolecular interactions is vital for understanding the solid-state properties of the compound and can inform formulation and drug delivery strategies.
The Synergy of Techniques for Comprehensive Characterization
While X-ray crystallography provides the definitive solid-state structure, a comprehensive understanding of a molecule's properties requires a multi-technique approach.
Figure 2: A diagram illustrating how different analytical techniques contribute to a comprehensive structural characterization.
NMR spectroscopy is essential for studying the conformational dynamics of these molecules in solution, which is more relevant to their biological activity. 2D NMR techniques like NOESY can provide information on through-space proximities, helping to build a model of the solution-state conformation. Comparing the solid-state structure from X-ray crystallography with the solution-state conformation from NMR can reveal important insights into the molecule's flexibility and how it might adapt its shape upon binding to a biological target.
Mass spectrometry is crucial for confirming the molecular weight and elemental composition, providing a fundamental check on the identity of the synthesized compound.[5] Infrared (IR) spectroscopy is a quick and simple method to confirm the presence of key functional groups, such as the hydroxyl group in this compound.
Conclusion
For the unambiguous structural elucidation of this compound derivatives, single-crystal X-ray diffraction is an unparalleled technique. It provides a level of detail regarding stereochemistry, conformation, and intermolecular interactions that cannot be achieved by spectroscopic methods alone. However, a truly comprehensive understanding of these molecules, from their fundamental chemical identity to their dynamic behavior in a biological context, is best achieved through the synergistic application of X-ray crystallography, NMR spectroscopy, and mass spectrometry. By leveraging the strengths of each technique, researchers can build a complete and robust picture of their molecules, accelerating the drug discovery and development process.
References
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Fukaya, K., Sugai, T., et al. (2015). Crystal structure of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o836–o837. [Link]
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Song, X.-L., et al. (2009). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. [Link]
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National Institutes of Health. (n.d.). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. NIH. [Link]
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A Comparative Guide to the Biological Activity of 1,4-Dioxaspiro[4.5]decan-8-ol Analogs
The 1,4-dioxaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, imparting a unique three-dimensional conformation that can lead to enhanced selectivity and affinity for biological targets.[1][2] This guide provides a comparative analysis of the biological activities of analogs derived from 1,4-Dioxaspiro[4.5]decan-8-ol, a key intermediate in the synthesis of various bioactive molecules.[3][4] We will explore the structural modifications that influence their therapeutic potential, supported by experimental data from relevant studies. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the structure-activity relationships (SAR) within this class of compounds.
The 1,4-Dioxaspiro[4.5]decane Core: A Foundation for Diverse Bioactivity
The rigid spirocyclic system of 1,4-dioxaspiro[4.5]decane serves as an excellent scaffold for the precise spatial orientation of functional groups, a critical factor for effective interaction with biological macromolecules such as enzymes and receptors.[2] The parent alcohol, this compound, is synthesized from its ketone precursor, 1,4-Dioxaspiro[4.5]decan-8-one.[2] This ketone is a versatile intermediate, allowing for a variety of chemical transformations to generate a library of analogs with diverse biological properties.[4]
Comparative Biological Activities of Analogs
While a direct head-to-head comparative study of a wide range of this compound analogs is not extensively documented in a single publication, we can synthesize findings from various studies on structurally related spiro compounds to infer potential activities and SAR. The primary areas of investigation for these analogs include anticancer, antimicrobial, and central nervous system (CNS) activities.
Anticancer Potential
Derivatives of the spiro[4.5]decane framework have demonstrated notable anticancer activity. For instance, new 1-thia-4-azaspiro[4.5]decane derivatives and their subsequent thiazolopyrimidine and 1,3,4-thiadiazole thioglycoside analogs have been synthesized and evaluated for their anticancer properties. Several of these compounds exhibited moderate to high inhibitory activity against human liver (HepG-2), prostate (PC-3), and colorectal (HCT116) carcinoma cell lines.[5]
Another study focused on novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Among these, acetyl-protected mannose-linked sulfonylazaspirodienone derivatives showed significantly improved anticancer activities. One of the most potent derivatives, 7j , displayed IC50 values of 0.17 µM, 0.05 µM, and 0.07 µM against A549, MDA-MB-231, and HeLa cell lines, respectively.[6]
Furthermore, a derivative of 1,4-dioxa-8-azaspiro[4.5]decane has been developed as a radioligand for σ1 receptors, which are overexpressed in various tumor cells. This highlights the potential of this scaffold in developing agents for tumor imaging and possibly targeted therapy.[7][8]
Table 1: Comparative Anticancer Activity of Selected Spiro[4.5]decane Analogs
| Compound Class | Cell Line(s) | Reported Activity (IC50) | Reference |
| 1-Thia-4-azaspiro[4.5]decane derivatives | HepG-2, PC-3, HCT116 | Moderate to High Inhibition | [5] |
| 4-(Aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones (e.g., 7j ) | A549, MDA-MB-231, HeLa | 0.17 µM, 0.05 µM, 0.07 µM | [6] |
| 8-Aza-1,4-dioxaspiro[4.5]decane derivative | - | High affinity for σ1 receptors (Ki = 5.4 nM) | [7][8] |
Antimicrobial Activity
The spiroketal motif is present in numerous natural products with potent antimicrobial activities.[2] Synthetic spiro compounds have also been explored for their antibacterial and antifungal properties. For example, diastereomerically pure spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones have been evaluated for their antimicrobial effects. Notably, the (2S,4R,6′R*)-diastereomers showed significant antimicrobial activity, with the spatial arrangement of the spiro center playing a decisive role.[9]
In another study, novel oxazin analogs of thio-4-azaspiro[4.5]decan-3-one were synthesized and screened for their in vitro antimicrobial activity against S. aureus, E. coli, P. aeruginosa, and B. subtilis. Several of these compounds demonstrated moderate to good activity against the tested microbes.[1]
Table 2: Comparative Antimicrobial Activity of Selected Spiro[4.5]decane Analogs
| Compound Class | Tested Microorganisms | Reported Activity | Reference |
| Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones | Various bacteria and fungi | Significant, diastereomer-dependent activity | [9] |
| Oxazin analogs of Thio-4-azaspiro[4.5]decan-3-one | S. aureus, E. coli, P. aeruginosa, B. subtilis | Moderate to good activity | [1] |
Central Nervous System (CNS) Activity
The rigid conformation of the spiro[4.5]decane scaffold makes it an attractive framework for designing ligands for CNS receptors. Researchers have synthesized and evaluated 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. Modifications to the heterocyclic ring and the amine chain led to the identification of compounds with high potency and selectivity, suggesting their potential in treating CNS disorders.[10]
Experimental Methodologies
The biological evaluation of these analogs relies on robust and standardized in vitro assays. Below are detailed protocols for assessing anticancer and antimicrobial activities, which are fundamental in the preliminary screening of novel compounds.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability.[11]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[12]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[13][14]
-
Incubation: Incubate the plate for a specified period, typically 48 hours.[11][13]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[11][15]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[11][15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11][12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.[11]
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15]
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum: Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate them into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute the suspension to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[15]
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in the broth medium in a 96-well microtiter plate.[15]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Seal the plate and incubate at the appropriate temperature (e.g., 37°C) for 16-20 hours.[15]
-
Determination of MIC: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[15]
Caption: Key structural modifications influencing the biological activities of this compound analogs.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. While a comprehensive comparative study of a single, large library of its direct analogs is needed, the existing research on related spiro compounds provides valuable insights into the structure-activity relationships governing their anticancer, antimicrobial, and CNS activities. Future research should focus on systematic modifications of the core structure and the evaluation of these analogs in a standardized panel of biological assays to build a more complete picture of their therapeutic potential. The detailed experimental protocols provided herein offer a robust starting point for such investigations.
References
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PubMed. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. [Link]
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National Institutes of Health (NIH). (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. [Link]
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MDPI. (n.d.). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. [Link]
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ResearchGate. (2025). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. [Link]
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ResearchGate. (2025). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. [Link]
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A Comparative Guide to the Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ol: A Benchmarking of Classic and Modern Methodologies
In the landscape of pharmaceutical development and complex molecule synthesis, the spiroketal moiety stands as a privileged structural motif, imparting conformational rigidity and unique three-dimensional architecture to bioactive compounds.[1] Among these, 1,4-Dioxaspiro[4.5]decan-8-ol is a valuable building block, and the efficiency of its synthesis is of paramount importance. This guide provides an in-depth, objective comparison of established and emerging synthetic routes to this key intermediate, offering experimental insights and data to inform methodological choices in the research and development setting.
Introduction: The Strategic Importance of this compound
This compound, with its protected cyclohexanol core, serves as a versatile scaffold for the elaboration of more complex molecular targets. The precise spatial arrangement of its functional groups, dictated by the spirocyclic system, is a critical feature in the design of molecules with high target affinity and selectivity. Consequently, the development of robust, efficient, and stereocontrolled synthetic methods is a continuous endeavor in synthetic chemistry.
This guide will dissect and benchmark two principal strategies for the synthesis of this compound:
-
The Classic Approach: A traditional, two-step sequence involving the preparation of the ketone precursor, 1,4-Dioxaspiro[4.5]decan-8-one, followed by its reduction.
-
Modern Strategies: A look into transition-metal-catalyzed methodologies that offer alternative pathways to spiroketal formation.
We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their respective yields, stereoselectivity, and operational considerations.
Method 1: The Classic Two-Step Synthesis via Ketone Reduction
The most well-established and widely employed route to this compound involves the preparation of its corresponding ketone, 1,4-Dioxaspiro[4.5]decan-8-one, followed by a diastereoselective reduction of the carbonyl group.
Part A: Synthesis of the Precursor, 1,4-Dioxaspiro[4.5]decan-8-one
The synthesis of this key ketone intermediate can be approached from two primary starting materials, each with its own set of advantages and disadvantages.
Route 1A: Mono-ketalization of 1,4-Cyclohexanedione
This is a direct and common method that relies on the selective protection of one of the two carbonyl groups of 1,4-cyclohexanedione using ethylene glycol.[1]
Causality of Experimental Choices: The reaction is typically catalyzed by an acid, which protonates a carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol. The use of a Dean-Stark apparatus or other means of water removal is crucial to drive the equilibrium towards the formation of the ketal.[2]
Experimental Protocol: Mono-ketalization of 1,4-Cyclohexanedione
-
Materials: 1,4-Cyclohexanedione, ethylene glycol, p-toluenesulfonic acid (catalytic amount), toluene.
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,4-cyclohexanedione (1.0 equiv), ethylene glycol (1.1 equiv), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by crystallization to afford 1,4-Dioxaspiro[4.5]decan-8-one.[3]
-
Route 1B: Selective Deketalization
An alternative approach involves the selective hydrolysis of one of the two ketal groups in 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane.[4][5][6]
Causality of Experimental Choices: This method leverages the controlled use of acidic conditions to favor the removal of one ketal group over the other. The reaction conditions, such as temperature and acid concentration, are optimized to maximize the yield of the desired mono-ketal. Acetic acid is often chosen as the catalyst for this selective deprotection.[4][5]
Experimental Protocol: Selective Deketalization
-
Materials: 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane, acetic acid, water.
-
Procedure:
-
In a round-bottom flask, dissolve 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane (1.0 equiv) in a mixture of acetic acid and water.
-
Heat the reaction mixture to a controlled temperature (e.g., 65°C) and monitor the progress by TLC or GC.[4]
-
Upon completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
-
Part B: Reduction of 1,4-Dioxaspiro[4.5]decan-8-one
The final step in this classic sequence is the reduction of the ketone to the desired alcohol. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its mild nature and high chemoselectivity for ketones and aldehydes.[7][8]
Causality of Experimental Choices and Stereoselectivity: The reduction of a substituted cyclohexanone, such as 1,4-Dioxaspiro[4.5]decan-8-one, introduces a new stereocenter at the C8 position. The stereochemical outcome is governed by the direction of hydride attack on the carbonyl carbon. Axial attack leads to the equatorial alcohol (trans isomer), while equatorial attack results in the axial alcohol (cis isomer). The stereoselectivity can be influenced by steric hindrance and, in some cases, by the use of additives like cerium(III) chloride, which can favor axial attack.[9][10]
Experimental Protocol: Sodium Borohydride Reduction
-
Materials: 1,4-Dioxaspiro[4.5]decan-8-one, sodium borohydride, methanol.
-
Procedure:
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equiv) in methanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride (0.25-0.5 equiv, as each molecule can deliver four hydrides) in portions to the cooled solution with stirring.[8]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
-
Purification can be achieved by flash column chromatography on silica gel.[11]
-
Method 2: Modern Synthetic Approaches - Transition-Metal Catalysis
In recent years, transition-metal catalysis has emerged as a powerful tool for the construction of complex molecular architectures, including spiroketals.[12] Gold and other late transition metals are particularly effective in catalyzing the intramolecular hydroalkoxylation of alkynediols to form spiroketal systems under mild conditions.[13][14][15][16] While a direct, optimized synthesis of this compound using this method is not prominently reported, the following protocol for a related spiroketal synthesis illustrates the principles of this modern approach.
Causality of Experimental Choices: Gold(I) catalysts are soft π-acids that effectively activate the alkyne moiety towards nucleophilic attack by the hydroxyl groups. This activation allows the cyclization to proceed under neutral and mild conditions, which is a significant advantage over the often harsh acidic conditions of traditional methods. The regioselectivity of the cyclization can often be controlled by the substrate design.[13]
Illustrative Experimental Protocol: Gold-Catalyzed Spiroketalization
This protocol is a representative example of a gold-catalyzed spiroketalization of an alkynyl diol.
-
Materials: Alkynyl diol substrate, gold(I) chloride (AuCl) or another suitable gold catalyst, organic solvent (e.g., dichloromethane).
-
Procedure:
-
To a solution of the alkynyl diol (1.0 equiv) in an anhydrous solvent under an inert atmosphere, add the gold(I) catalyst (e.g., 1-5 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, the reaction mixture can be filtered through a short pad of silica gel to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude spiroketal.
-
Further purification can be performed by column chromatography.
-
Comparative Analysis
| Parameter | Classic Method (Ketone Reduction) | Modern Method (Transition-Metal Catalysis) |
| Overall Yield | Generally good to excellent, often >80% for the two steps. | Can be high, but is highly substrate-dependent. |
| Stereoselectivity | Often provides good diastereoselectivity, which can be further enhanced with additives. | Can be highly stereoselective, often governed by kinetic control.[17] |
| Reaction Conditions | Can involve strongly acidic or basic conditions and elevated temperatures. | Typically very mild, often at room temperature and under neutral conditions. |
| Substrate Scope | Broadly applicable to a wide range of ketones. | Generally requires specifically functionalized precursors like alkynyl diols. |
| Atom Economy | The reduction step is highly atom-economical. The ketalization step produces water as a byproduct. | Can be highly atom-economical as it is an intramolecular rearrangement. |
| Catalyst Cost/Toxicity | Uses inexpensive reagents and catalysts. | Often requires expensive and potentially toxic heavy metal catalysts. |
| Scalability | Well-established and readily scalable. | Can be more challenging to scale up due to catalyst cost and sensitivity. |
Visualizing the Synthetic Pathways
Classic Two-Step Synthesis Workflow
Caption: Workflow for the classic two-step synthesis.
Mechanism of Acid-Catalyzed Ketalization
Caption: Mechanism of acid-catalyzed ketal formation.
Conclusion and Recommendations
For the routine, large-scale synthesis of this compound, the classic two-step approach remains the method of choice due to its reliability, cost-effectiveness, and scalability. The starting materials are readily available, and the reaction conditions are well-understood and optimized. The stereochemical outcome of the reduction step is generally predictable and can be controlled to a significant extent.
Modern transition-metal-catalyzed methods, while offering elegance and mild reaction conditions, are currently better suited for the synthesis of highly functionalized or complex spiroketals where traditional methods may fail. The requirement for specialized precursors and expensive catalysts makes them less practical for the straightforward synthesis of a fundamental building block like this compound.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research program, including scale, cost, and the need for specific stereoisomers. This guide provides the foundational knowledge and practical protocols to make an informed decision.
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Grammatikopoulou, M., Thysiadis, S., & Sarli, V. (2015). Gold-catalyzed spiro-N,O-ketal synthesis. Organic & Biomolecular Chemistry, 13(4), 1169–1178. [Link]
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Azmon, B. D. (2020, April 3). Stereoselective Reduction of 4-tert-butylcyclohexanone [Video]. YouTube. [Link]
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Jin, P., Liu, L., Zhang, G.-L., & Zhang, F.-B. (2006). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Huaxue Shiji, 28(12), 733-735. [Link]
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ResearchGate. (n.d.). Synthesis of Benzannulated Spiroketals with Gold-Catalyzed Cycloisomerization/Spiroketalization Cascade. [Link]
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Reddy, V. S. N., & Reddy, G. M. (2010). A validated, related substance, GC method for 1,4-cyclohexanedione mono-ethylene Ketal. Natural Science, 2(6), 614-618. [Link]
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Zhang, G.-L., Jin, P., Liu, L., & Zhang, F.-B. (2007). Catalytic synthesis of geranyl chloride with solid acid SO4 2-/Fe2O3. J. Cent. South Univ. Technol., 14, 20-24. [Link]
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Aponick, A., & Palmes, J. A. (2012). Strategies for Spiroketal Synthesis Based on Transition-Metal Catalysis. Synthesis, 44(24), 3699–3721. [Link]
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University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]
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Shepard, B. D., & Mellerup, S. K. (2020). Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. Dalton Transactions, 49(2), 308–311. [Link]
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Osumah, A. (2019). One-pot Carbonyl Reduction and Carbonate Formation using Sodium Borohydride in Dialkyl Carbonate Solvents and the Development of Ionophore-inspired Monomers and Polymers for Ion Sensing (Doctoral dissertation, University of Idaho). [Link]
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Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
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Martinez, R., et al. (2018). Palladium catalyzed synthesis of benzannulated steroid spiroketals. Organic & Biomolecular Chemistry, 16(32), 5823-5832. [Link]
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A Comparative Guide to the Isomeric Purity of 1,4-Dioxaspiro[4.5]decan-8-ol: Navigating Stereochemical Outcomes in Protected Cyclohexanones
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern synthetic chemistry. The isomeric purity of intermediates can profoundly influence the efficacy, safety, and pharmacokinetic profile of an active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of the isomeric purity of 1,4-Dioxaspiro[4.5]decan-8-ol, a valuable protected form of 4-hydroxycyclohexanone. We will explore the synthetic routes to this intermediate, the factors governing its isomeric distribution, and the analytical methodologies for its characterization, while also comparing it to alternative protecting group strategies.
Introduction: The Significance of Isomeric Purity in this compound
This compound serves as a key building block in the synthesis of numerous complex molecules and pharmaceutical agents. Its structure features a cyclohexane ring with a hydroxyl group at the 4-position and a ketal protecting group at the 1-position. The reduction of the precursor, 1,4-Dioxaspiro[4.5]decan-8-one, leads to the formation of two diastereomers: cis-1,4-Dioxaspiro[4.5]decan-8-ol and trans-1,4-Dioxaspiro[4.5]decan-8-ol. The spatial arrangement of the hydroxyl group relative to the plane of the cyclohexane ring defines these isomers and is a critical parameter in subsequent synthetic transformations.
The choice of reducing agent and reaction conditions dictates the diastereomeric ratio of the product, a concept central to stereoselective synthesis. Understanding and controlling this ratio is paramount for achieving high yields of the desired isomer and minimizing challenging purification steps.
Synthesis and Stereochemical Control
The synthesis of this compound is a two-step process starting from 1,4-cyclohexanedione.
Caption: Synthetic workflow for this compound.
The crucial step influencing the isomeric purity is the reduction of the ketone. The stereochemical outcome is primarily governed by the steric hindrance around the carbonyl group, which dictates the trajectory of the hydride attack.
-
Less Bulky Reducing Agents (e.g., Sodium Borohydride - NaBH₄): These reagents can approach the carbonyl group from the less hindered axial position, leading to the formation of the equatorial alcohol as the major product (trans isomer).
-
Bulky Reducing Agents (e.g., L-Selectride®): These sterically demanding reagents preferentially attack from the more open equatorial face, resulting in the axial alcohol as the major product (cis isomer).
While specific experimental data for the diastereoselective reduction of 1,4-Dioxaspiro[4.5]decan-8-one is not extensively published in readily available literature, the principles of cyclohexanone reduction are well-established. Based on studies of analogous systems, the following outcomes can be predicted:
| Reducing Agent | Predicted Major Isomer | Predicted Approximate cis:trans Ratio |
| Sodium Borohydride (NaBH₄) | trans | 20:80 |
| Lithium Aluminium Hydride (LiAlH₄) | trans | 10:90 |
| L-Selectride® | cis | >95:5 |
These ratios are estimations based on established principles of stereoselective ketone reduction and may vary based on specific reaction conditions.
Comparative Analysis with Alternative Protecting Groups
The choice of a protecting group can significantly impact the stereochemical outcome of subsequent reactions. Here, we compare the ethylene glycol ketal with the 2,2-dimethyl-1,3-propanediol ketal.
| Protecting Group | Precursor | Predicted Stereochemical Outcome of Reduction (with NaBH₄) | Rationale |
| Ethylene Glycol Ketal | 1,4-Dioxaspiro[4.5]decan-8-one | Predominantly trans | The five-membered dioxolane ring is relatively planar and exerts moderate steric influence. |
| 2,2-Dimethyl-1,3-propanediol Ketal | 8,8-Dimethyl-1,5-dioxaspiro[5.5]undecan-3-one | Potentially higher selectivity for the trans isomer | The six-membered dioxane ring with bulky gem-dimethyl groups can create a more sterically biased environment, further favoring axial attack by the hydride. |
The selection of a protecting group is a balance between its stability, ease of introduction and removal, and its influence on the stereochemistry of subsequent reactions. While the ethylene glycol ketal is widely used due to its stability and straightforward deprotection, more sterically demanding protecting groups may offer advantages in achieving higher diastereoselectivity.
Caption: Factors influencing the choice of a ketal protecting group.
Experimental Protocols for Synthesis and Analysis
To ensure the trustworthiness and reproducibility of results, detailed and validated experimental protocols are essential.
Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
Materials:
-
1,4-Cyclohexanedione
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add 1,4-cyclohexanedione (1 eq.), ethylene glycol (1.2 eq.), a catalytic amount of p-TsOH (0.02 eq.), and toluene.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1,4-Dioxaspiro[4.5]decan-8-one.
-
Purify the crude product by column chromatography on silica gel or distillation.
Stereoselective Reduction of 1,4-Dioxaspiro[4.5]decan-8-one
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Reducing agent (e.g., NaBH₄ or L-Selectride®)
-
Anhydrous solvent (e.g., Methanol for NaBH₄, THF for L-Selectride®)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure (Example with NaBH₄):
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1 eq.) in anhydrous methanol and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq.) portion-wise to the stirred solution.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, a mixture of cis and trans isomers, can be analyzed for its isomeric ratio.
Isomeric Purity Analysis by Gas Chromatography (GC)
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column suitable for the separation of polar compounds (e.g., a DB-WAX or equivalent polar stationary phase).
GC Conditions (Starting Point):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: 100 °C (hold for 2 min), ramp to 220 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Volume: 1 µL
Sample Preparation:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane) to a concentration of approximately 1 mg/mL.
Data Analysis:
-
The ratio of the cis and trans isomers is determined by the relative peak areas in the chromatogram. The elution order should be confirmed by analyzing enriched samples of each isomer if available, or by GC-MS to analyze fragmentation patterns.
Isomeric Purity Analysis by ¹H NMR Spectroscopy
The cis and trans isomers of this compound can be distinguished by ¹H NMR spectroscopy, primarily by the chemical shift and coupling constants of the proton on the carbon bearing the hydroxyl group (C-H-OH).
-
trans Isomer (Equatorial -OH): The C-H-OH proton is in an axial position and will typically appear as a triplet of triplets with large axial-axial coupling constants.
-
cis Isomer (Axial -OH): The C-H-OH proton is in an equatorial position and will generally appear as a multiplet with smaller equatorial-axial and equatorial-equatorial coupling constants. The chemical shift of the equatorial proton is usually downfield compared to the axial proton.
Conclusion: A Data-Driven Approach to Stereocontrol
The isomeric purity of this compound is a critical parameter that can be effectively controlled through the judicious selection of reducing agents. While less hindered reagents like NaBH₄ favor the formation of the trans isomer, bulkier reagents such as L-Selectride® provide excellent selectivity for the cis isomer. The choice of the ketal protecting group can also influence the stereochemical outcome, with more sterically demanding groups potentially enhancing diastereoselectivity.
A robust analytical workflow, incorporating techniques such as GC and ¹H NMR, is essential for the accurate determination of the isomeric ratio. The detailed protocols provided in this guide serve as a self-validating system for researchers to reliably synthesize and characterize this important synthetic intermediate. By understanding the interplay between reagents, protecting groups, and analytical methods, scientists can confidently navigate the stereochemical challenges inherent in the synthesis of complex molecules for drug discovery and development.
References
- Wigfield, D. C. (1979). Stereochemistry and mechanism of ketone reductions by hydride reagents. Tetrahedron, 35(4), 449-462.
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
Verifying the Structure of 1,4-Dioxaspiro[4.5]decan-8-ol Reaction Products: A Comparative Guide to Analytical Techniques
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural verification of novel compounds is a cornerstone of scientific rigor and regulatory compliance. The spiroketal motif, present in numerous natural products and pharmaceutical agents, introduces a layer of structural complexity that demands a multi-faceted analytical approach.[1] This guide provides an in-depth comparison of analytical techniques for the structural elucidation of reaction products derived from 1,4-Dioxaspiro[4.5]decan-8-ol, a versatile building block in organic synthesis.[2] We will delve into the causality behind experimental choices and present supporting data to empower you in selecting the most effective methods for your research.
The Analytical Challenge: Stereochemistry and Functional Group Confirmation
This compound presents a rigid bicyclic system where the stereochemistry of the hydroxyl group and any subsequent modifications are critical to the molecule's biological activity and physical properties. Reactions such as oxidation, esterification, and etherification can lead to a variety of derivatives, each requiring thorough characterization. The primary challenges in verifying the structure of these products lie in:
-
Confirming the integrity of the spiroketal moiety: Ensuring the protective group remains intact during the reaction.
-
Verifying the new functional group: Confirming the successful chemical transformation.
-
Determining the stereochemistry of the substituents: Ascertaining the axial or equatorial position of the new group on the cyclohexane ring.
This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy in addressing these challenges.
A Comparative Analysis of Key Analytical Techniques
| Technique | Strengths for Spiroketal Analysis | Limitations | Primary Application |
| NMR Spectroscopy | Provides detailed information on molecular connectivity, stereochemistry, and the electronic environment of atoms.[3][4] Crucial for distinguishing between axial and equatorial substituents. | Requires relatively pure samples and can be time-consuming for complex molecules. | Definitive structure elucidation and stereochemical assignment. |
| Mass Spectrometry | Determines the molecular weight and elemental composition with high accuracy.[5] Fragmentation patterns can offer clues about the molecular structure.[5][6] | Does not provide direct information about stereochemistry. Isomers may not be distinguishable. | Molecular formula determination and confirmation of reaction success. |
| IR Spectroscopy | Rapidly identifies the presence or absence of key functional groups (e.g., -OH, C=O).[7][8] | Provides limited information on the overall molecular structure and no information on stereochemistry. | Quick reaction monitoring and confirmation of functional group transformations. |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous determination of the structure of this compound derivatives.[3][9] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is typically required for a complete assignment.
Objective: To confirm the oxidation of the hydroxyl group to a ketone.
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Expected Observations: The disappearance of the broad signal corresponding to the hydroxyl proton and the downfield shift of the proton at C8. The signals for the ethylene glycol bridge protons should remain, confirming the integrity of the spiroketal.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected Observations: The appearance of a signal in the carbonyl region (typically ~208-212 ppm) and the disappearance of the carbon signal corresponding to the alcohol-bearing carbon (typically ~65-70 ppm).[10]
-
For derivatives where the stereocenter at C8 is preserved, such as in esterification or etherification reactions, determining the orientation of the new substituent is critical. This is achieved through the analysis of coupling constants in the ¹H NMR spectrum and through-space correlations in a Nuclear Overhauser Effect (NOESY) experiment.
Logical Workflow for NMR-Based Structure Verification
Caption: Workflow for comprehensive NMR analysis.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry is an essential technique for rapidly confirming the molecular weight of the reaction product and, with high-resolution instruments, determining its elemental composition.[5][6]
Objective: To confirm the molecular formula of the synthesized product.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Electrospray ionization (ESI) is a common and gentle method for this class of compounds.
-
Analysis: Acquire the spectrum in positive ion mode.
-
Expected Observations: For the successful oxidation of this compound (C₈H₁₄O₃, MW: 158.19 g/mol ) to 1,4-Dioxaspiro[4.5]decan-8-one (C₈H₁₂O₃, MW: 156.18 g/mol ), a molecular ion peak corresponding to the expected mass of the product should be observed.[11][12] The high-resolution data will allow for the confirmation of the elemental composition.
Reaction and MS Verification Pathway
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A Comparative Guide to Protecting Groups for 1,4-Cyclohexanedione: A Senior Application Scientist's Perspective
In the intricate world of organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the selective manipulation of functional groups is paramount. 1,4-Cyclohexanedione, a symmetrical diketone, serves as a versatile building block in the synthesis of numerous important compounds, including Ramatroban, Frovatriptan, and Epibatidine.[1][2] However, its two reactive carbonyl groups present a significant challenge: how to selectively react at one carbonyl while leaving the other untouched. The answer lies in the strategic use of protecting groups.
This guide provides a comparative analysis of common protecting groups for 1,4-cyclohexanedione, offering insights into their formation, stability, and deprotection. The discussion is grounded in experimental data and established chemical principles to aid researchers in making informed decisions for their synthetic strategies.
The Challenge of Selective Monoprotection
The symmetrical nature of 1,4-cyclohexanedione means that both carbonyl groups have similar reactivity.[3] A standard protection reaction will often lead to a statistical mixture of the unreacted dione, the desired monoprotected product, and the diprotected byproduct.[4][5] Separating these components can be challenging and often leads to significant loss of material, impacting the overall efficiency of a synthetic route.[4] Therefore, the choice of protecting group and the reaction conditions are critical for maximizing the yield of the monoprotected species.
Key Protecting Groups for 1,4-Cyclohexanedione: A Comparative Overview
The most common and effective protecting groups for ketones are acetals (or ketals), which are formed by the reaction of the carbonyl group with an alcohol or a diol.[6][7][8] These groups are stable under neutral to strongly basic conditions, making them ideal for reactions involving organometallics, hydrides, and other nucleophiles.[6][9][10]
Ethylene Ketal (1,3-Dioxolane)
The formation of a cyclic ketal using ethylene glycol is a widely employed strategy for protecting carbonyl groups.[1][11] The resulting 1,3-dioxolane is a five-membered ring that is generally stable to a wide range of reaction conditions.
Formation: The reaction is typically carried out by refluxing 1,4-cyclohexanedione with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA) or sulfuric acid, with azeotropic removal of water using a Dean-Stark apparatus.[12]
Challenges in Monoketalization: Achieving high selectivity for the mono-ethylene ketal can be difficult due to the competing formation of the bisketal.[4] However, methods have been developed to improve the yield of the monoketal. One approach involves using a specific catalyst system, such as methyl triethyl ammonium chloride in ethylene glycol, which has been reported to give high yields of the monoketal.[13] Another strategy is to carefully control the stoichiometry of the reactants and the reaction time.
Deprotection: The ethylene ketal is readily cleaved under acidic aqueous conditions to regenerate the carbonyl group.[6][10] Mild deprotection methods using catalysts like iodine in acetone or cerium(III) triflate have also been developed to avoid harsh acidic conditions that might affect other sensitive functional groups in the molecule.[14][15][16]
1,3-Propanediol Ketal (1,3-Dioxane)
Similar to ethylene glycol, 1,3-propanediol can be used to form a six-membered cyclic ketal, a 1,3-dioxane. These are also stable protecting groups with similar reactivity profiles to their 1,3-dioxolane counterparts.[12]
Formation and Deprotection: The conditions for the formation and cleavage of 1,3-dioxanes are analogous to those for 1,3-dioxolanes, typically involving acid catalysis.[12]
Neopentyl Glycol Ketal (5,5-Dimethyl-1,3-dioxane)
The use of neopentyl glycol (2,2-dimethyl-1,3-propanediol) offers a distinct advantage in achieving high yields of the monoketal of 1,4-cyclohexanedione.
A Facile and Efficient Monoketalization Method: A highly effective procedure involves the continuous extraction of an aqueous solution of 1,4-cyclohexanedione containing an excess of neopentyl glycol and a catalytic amount of sulfuric acid with a hydrocarbon solvent like hexane.[5][17] This method has been reported to afford the mono-neopentyl glycol ketal in yields as high as 85%.[5][17] The success of this method lies in the fact that the monoketal is extracted into the organic phase as it is formed, thus preventing the formation of the bisketal.[5]
Deprotection: Deprotection follows the standard acid-catalyzed hydrolysis protocol.
Thioketals (1,3-Dithiolanes and 1,3-Dithianes)
Thioketals, formed from the reaction of a carbonyl group with a dithiol such as 1,2-ethanedithiol or 1,3-propanedithiol, offer an alternative with different stability characteristics.[18][19]
Formation: The formation of thioketals is also typically acid-catalyzed.[18] An advantage is that the equilibrium for thioacetal formation is more favorable than for acetal formation, often not requiring the removal of water.[20]
Stability and Deprotection: A key difference is their stability in acidic conditions, where O,O-acetals would be cleaved.[10][20] This differential stability allows for selective deprotection strategies in molecules containing both types of protecting groups.[9][20] Deprotection of thioketals requires specific reagents, such as mercuric chloride in aqueous acetonitrile, due to their acid stability.[10]
Comparative Data Summary
| Protecting Group | Diol/Dithiol | Typical Formation Conditions | Reported Monoprotection Yield | Typical Deprotection Conditions | Key Advantages | Key Disadvantages |
| Ethylene Ketal | Ethylene Glycol | Acid catalyst (e.g., PTSA), reflux with water removal[12] | Moderate to high (method dependent)[4][13] | Aqueous acid[6][10] | Widely used, readily available reagents | Can be difficult to achieve high monoprotection selectivity[4] |
| Neopentyl Glycol Ketal | Neopentyl Glycol | Continuous extraction from aqueous acid[5][17] | High (up to 85%)[5][17] | Aqueous acid | Excellent monoprotection yield | Neopentyl glycol is more expensive than ethylene glycol |
| Thioketal | 1,2-Ethanedithiol or 1,3-Propanedithiol | Acid catalyst[18] | Good to excellent | Mercuric chloride, other specific reagents[10] | Stable to acidic conditions[10][20] | Unpleasant odor of thiols, toxicity[20] |
Experimental Protocols
Protocol 1: Monoketalization of 1,4-Cyclohexanedione with Neopentyl Glycol
This protocol is adapted from the work of Babler and Spina.[5]
Materials:
-
1,4-Cyclohexanedione (5.77 g, 51.5 mmol)
-
2,2-Dimethyl-1,3-propanediol (neopentyl glycol) (25 g, 240 mmol)
-
0.04 M Aqueous Sulfuric Acid (220 mL)
-
Hexane
-
Powdered Sodium Bicarbonate
-
Continuous extraction apparatus
Procedure:
-
Dissolve 2,2-dimethyl-1,3-propanediol in 220 mL of 0.04 M aqueous sulfuric acid in the continuous extraction apparatus.
-
Add 1,4-cyclohexanedione to the aqueous solution.
-
Fill the extraction flask with hexane and add 1 g of powdered sodium bicarbonate.
-
Heat the hexane to a vigorous reflux to begin the continuous extraction.
-
Continue the extraction for 2-3 days.
-
After the reaction is complete, cool the hexane solution, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the 1,4-cyclohexanedione mono-2,2-dimethyltrimethylene ketal.
Protocol 2: Deprotection of a Ketal
This is a general protocol for the acid-catalyzed hydrolysis of a ketal.
Materials:
-
Ketal-protected 1,4-cyclohexanedione derivative
-
Acetone
-
Water
-
Catalytic amount of a strong acid (e.g., HCl or H₂SO₄)
Procedure:
-
Dissolve the ketal in a mixture of acetone and water.
-
Add a catalytic amount of the acid.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Neutralize the acid with a weak base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the deprotected dione.
Visualization of Key Concepts
Caption: Workflow for selective monoketalization using continuous extraction.
Conclusion
The choice of a protecting group for 1,4-cyclohexanedione is a critical decision in the design of a synthetic route. While the ethylene ketal is a workhorse, achieving high yields of the monoprotected product can be challenging. For syntheses where maximizing the yield of the monoketal is crucial, the continuous extraction method with neopentyl glycol offers a superior alternative. Thioketals provide a valuable option when stability to acidic conditions is required. By understanding the nuances of each protecting group and employing optimized experimental protocols, researchers can navigate the challenges of selective monoprotection and efficiently advance their synthetic endeavors.
References
-
Babler, J. H., & Spina, K. P. (1984). A Facile and Efficient Method for Monoketalization of 1,4-Cyclohexanedione. Synthetic Communications, 14(1), 39-44. [Link]
- Hebei CaiKe New Material Technology Co., Ltd. (2020). Preparation method of 1,4-cyclohexanedione monoketal. CN111040008A.
-
Babler, J. H., & Spina, K. P. (1984). A Facile and Efficient Method for Monoketalization of 1,4-Cyclohexanedione. Taylor & Francis Online. [Link]
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Organic Chemistry Portal. (n.d.). Dimethyl Acetals. [Link]
- Firouzabadi, H., Iranpoor, N., & Karimi, B. (1999). Selective Protection of Carbonyl Compounds as 1, 3-Dioxanes Catalyzed by Anhydrous Ferric Chloride in the Absence of a Solvent.
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Gregg, B. T., Golden, K. C., & Quinn, J. F. (2007). Indium(III) Trifluoromethanesulfonate as an Efficient Catalyst for the Deprotection of Acetals and Ketals. The Journal of Organic Chemistry, 72(15), 5890–5893. [Link]
-
Bartoli, G., Bosco, M., Dalpozzo, R., De Nino, A., Maiuolo, L., Procopio, A., & Tagarelli, A. (2002). Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate. The Journal of Organic Chemistry, 67(25), 9093–9095. [Link]
-
Kaur, G., Trehan, A., & Trehan, S. (2000). Highly Efficient Deprotection of Acetals and Ketals under Neutral and Anhydrous Conditions Using (Trimethylsilyl)bis(fluorosulfuryl)imide. The Journal of Organic Chemistry, 65(6), 1847–1849. [Link]
-
Wikipedia. (2023, December 2). 1,4-Cyclohexanedione. [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
Abe, Y., Yamada, T., Yamamoto, T., Esaka, Y., Ikawa, T., & Sajiki, H. (2025). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry, 27, 5464-5470. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. [Link]
-
Chemistry LibreTexts. (2019, June 5). 17.8: Acetals as Protecting Groups. [Link]
-
Chem Help ASAP. (2020, February 22). acetal protecting groups [Video]. YouTube. [Link]
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JoVE. (n.d.). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. [Link]
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Wikipedia. (2023, November 29). Protecting group. [Link]
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Organic Syntheses. (n.d.). 1,4-Cyclohexanedione. [Link]
-
JoVE. (n.d.). Video: Protecting Groups for Aldehydes and Ketones: Introduction. [Link]
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Chad's Prep. (2018, September 20). 19.5b Cyclic Acetals as Protecting Groups [Video]. YouTube. [Link]
-
Wikipedia. (2023, March 14). Thioacetal. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
- Anhui Jin-Ao-Bo-Te Pharmaceutical Co., Ltd. (2018). Preparation method of 1, 4-cyclohexanedione monoethylene glycol ketal. CN108047029A.
-
Chem-Station. (2014, April 30). Protection of 1,2-/1,3-Diols. [Link]
-
Reddit. (2024, March 28). Question on chemoselectivity when using protecting groups. [Link]
-
ResearchGate. (n.d.). Scheme 1. Protection of carbonyl compounds with 1,3-propanedithiol. [Link]
-
Chad's Prep. (2020, June 10). Ethylene Glycol for Protecting Groups [Video]. YouTube. [Link]
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An Economic and Mechanistic Analysis of Synthesis Routes for 1,4-Dioxaspiro[4.5]decan-8-ol: A Comparative Guide for Process Development
Abstract
1,4-Dioxaspiro[4.5]decan-8-ol is a valuable chemical intermediate, recognized for its utility as a building block in the synthesis of complex, biologically active molecules, including novel therapeutics and potent analgesics.[1][2][3] Its rigid spirocyclic core provides a precise three-dimensional scaffold essential for designing molecules that interact with specific biological targets.[3] The synthesis of this alcohol is predominantly achieved through the reduction of its ketone precursor, 1,4-Dioxaspiro[4.5]decan-8-one. This guide provides a comprehensive economic and mechanistic analysis of the two primary industrial and laboratory-scale methods for this transformation: catalytic hydrogenation and sodium borohydride reduction. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a comparative analysis of their performance based on yield, cost, safety, and scalability to aid researchers and process chemists in selecting the optimal synthesis strategy.
The Strategic Importance of the Precursor: 1,4-Dioxaspiro[4.5]decan-8-one
The journey to this compound begins with its ketone precursor, 1,4-Dioxaspiro[4.5]decan-8-one (CAS 4746-97-8). This compound is a critical bifunctional intermediate, often used as a protected form of 1,4-cyclohexanedione.[2][4] The ethylene glycol ketal serves as a robust protecting group, allowing for selective chemical manipulation at the C8 position without interference from a second carbonyl.
The most common and direct synthesis of the precursor involves the mono-ketalization of 1,4-cyclohexanedione with ethylene glycol.[1] Alternative routes, such as the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane, are also employed.[1][4][5] High-yielding protocols for the primary synthesis route have been well-established, often achieving purities exceeding 99% and yields of up to 97.8%.[6]
Caption: Synthesis of the key precursor via acid-catalyzed ketalization.
Comparative Analysis of Reduction Methodologies
The conversion of the ketone to the desired secondary alcohol is a classic carbonyl reduction.[7] The choice of methodology is critical and depends on factors such as scale, cost, required purity, and available equipment. We will compare two workhorse methods: catalytic hydrogenation and sodium borohydride reduction.
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is a powerful and atom-economical method favored in industrial settings for its efficiency and scalability.[8][9] This heterogeneous catalysis method involves reacting the ketone with hydrogen gas under pressure in the presence of a metal catalyst.
Mechanism and Rationale: The reaction occurs on the surface of a metal catalyst, typically palladium on carbon (Pd/C) or Raney Nickel. The ketone substrate and diatomic hydrogen both adsorb onto the catalyst surface, weakening the H-H and C=O bonds. This proximity facilitates the stepwise addition of hydrogen atoms across the carbonyl double bond, ultimately yielding the alcohol. The product then desorbs from the catalyst surface, regenerating the active sites.
This method is considered a "green" chemical process due to its high atom economy (the only byproduct is theoretically none) and the reusability of the catalyst. The workup is often straightforward, involving simple filtration to remove the solid catalyst.
Experimental Protocol (Illustrative):
-
Vessel Preparation: To a high-pressure hydrogenation vessel, add 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq).
-
Catalyst Addition: Add 5% Palladium on Carbon (Pd/C) (typically 1-5 mol%).
-
Solvent: Add a suitable solvent, such as ethanol or ethyl acetate, to dissolve the substrate.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to the desired pressure (e.g., 50-500 psi).
-
Reaction: Stir the mixture at room temperature or with gentle heating until hydrogen uptake ceases, as monitored by a pressure gauge.
-
Workup: Carefully vent the excess hydrogen gas and purge the vessel with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by crystallization or distillation if necessary.
Economic and Scalability Analysis:
-
Reagent Cost: While the initial cost of precious metal catalysts (e.g., Palladium) can be high, they are used in catalytic amounts and can often be recovered and reused, lowering the effective cost over many cycles. Hydrogen gas is an inexpensive reagent.
-
Capital Cost: Requires specialized high-pressure reactor equipment, representing a significant capital investment.
-
Safety: Handling hydrogen gas requires stringent safety protocols and infrastructure to mitigate flammability and explosion risks.
-
Scalability: Excellent for large-scale industrial production due to high throughput, simple workup, and minimal waste generation.[8]
Method 2: Sodium Borohydride (NaBH₄) Reduction
Sodium borohydride is a mild and selective reducing agent, making it a staple in laboratory-scale organic synthesis for its ease of use and high yields.[10][11][12]
Mechanism and Rationale: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex (BH₄⁻) to the electrophilic carbonyl carbon of the ketone.[13] This forms a tetralkoxyborate intermediate. Typically, all four hydride equivalents on the boron can be utilized. A subsequent workup step, usually with water or a mild acid, protonates the resulting alkoxide to yield the final alcohol product.[12]
Sodium borohydride is valued for its chemoselectivity; it readily reduces aldehydes and ketones but is generally unreactive towards less electrophilic functional groups like esters, amides, or carboxylic acids under standard conditions.[10] This selectivity is highly advantageous when working with multifunctional molecules.
Experimental Protocol (Illustrative):
-
Dissolution: Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in a protic solvent, typically methanol (MeOH) or ethanol (EtOH), in a round-bottom flask.[10]
-
Cooling: Cool the solution in an ice bath to 0 °C to moderate the exothermic reaction.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄) (typically 0.25-1.0 eq) portion-wise to the stirred solution. Vigorous hydrogen gas evolution may be observed.[10][12]
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Cool the mixture again in an ice bath and slowly add water or dilute acid (e.g., 1M HCl) to quench the excess NaBH₄ and hydrolyze the borate ester intermediate.
-
Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
Economic and Scalability Analysis:
-
Reagent Cost: Sodium borohydride is a stoichiometric reagent, and its cost can be significant for large-scale synthesis.[14] The current production process is energy-intensive, contributing to its price.[14]
-
Capital Cost: Requires only standard laboratory glassware, making it highly accessible with low initial investment.
-
Safety: NaBH₄ is a water-reactive solid that can release flammable hydrogen gas upon contact with water or acids, especially under non-controlled conditions.[15][16][17] It is corrosive and requires careful handling.[18]
-
Scalability: While excellent for lab and pilot scales, the cost of the stoichiometric reagent and the challenges of managing large-scale aqueous workups and waste streams can make it less economically viable for industrial production compared to catalytic methods.
Quantitative Performance Comparison
| Metric | Catalytic Hydrogenation | Sodium Borohydride (NaBH₄) Reduction | Rationale & References |
| Typical Yield | >95% | >95% | Both methods are highly efficient for this type of ketone reduction.[13][19][20] |
| Purity (Pre-purification) | High (product isolation is clean) | Good (may contain borate salts) | Hydrogenation workup involves simple filtration. NaBH₄ workup requires extraction to remove inorganic byproducts. |
| Reagent Cost | Low (catalyst is reusable, H₂ is cheap) | Moderate to High (stoichiometric reagent) | Catalyst cost is amortized over many runs. NaBH₄ cost is a direct function of scale.[14] |
| Capital Investment | High (requires pressure reactor) | Low (standard glassware) | Specialized equipment is a barrier to entry for hydrogenation. |
| Scalability | Excellent (Industrial standard) | Good (Lab to Pilot scale) | Process economics and waste handling favor hydrogenation at large scales.[8] |
| Safety Concerns | High pressure H₂ gas (flammability) | Water-reactive solid, H₂ evolution | Both require specific and stringent safety protocols.[15][17] |
| Green Chemistry | High (atom economical, catalyst recycling) | Moderate (generates borate waste) | Hydrogenation produces minimal waste. NaBH₄ generates stoichiometric inorganic waste.[9] |
Decision Logic: Selecting the Appropriate Method
The choice between these two excellent methods is driven by the specific needs of the researcher or organization. The following workflow provides a logical framework for making this decision.
Caption: Decision workflow for selecting a synthesis method.
Conclusion and Recommendations
Both catalytic hydrogenation and sodium borohydride reduction are highly effective and reliable methods for synthesizing this compound from its ketone precursor.
-
For discovery chemistry, academic research, and small-scale (<1 kg) synthesis , Sodium Borohydride Reduction is the recommended method. Its operational simplicity, low capital cost, and excellent chemoselectivity provide the flexibility and speed required for research and development environments.
-
For process development, pilot-plant scale-up, and large-scale industrial manufacturing , Catalytic Hydrogenation is the unequivocally superior choice. Despite the higher initial capital investment, its outstanding scalability, superior process economics, and alignment with green chemistry principles make it the most sustainable and cost-effective option for producing commercial quantities of the target molecule.
Ultimately, a thorough evaluation of the available resources, project scale, and long-term economic goals will guide the final decision, ensuring an efficient, safe, and cost-effective synthesis of this important chemical intermediate.
References
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PrepChem.com. Synthesis of this compound. Available from: [Link]
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Magano, J., & Dunetz, J. R. (2012). Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. Organic Process Research & Development, 16(6), 1156–1184. Available from: [Link]
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Kroutil, W., & Lavandera, I. (2007). Biocatalytic ketone reduction - A powerful tool for the production of chiral alcohols - Part I: Processes with isolated enzymes. Applied Microbiology and Biotechnology, 76(2), 237-48. Available from: [Link]
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The Ohio State University. Sodium Borohydride SOP. Available from: [Link]
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Carl ROTH. Safety Data Sheet: Sodium borohydride. Available from: [Link]
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Master Organic Chemistry. Sodium Borohydride (NaBH4) For The Reduction of Aldehydes and Ketones. Available from: [Link]
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A Comparative Guide to the Environmental Impact of 1,4-Dioxaspiro[4.5]decan-8-ol Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of structurally complex molecules with favorable pharmacological profiles is a cornerstone of modern drug discovery. 1,4-Dioxaspiro[4.5]decan-8-ol is a valuable spirocyclic building block, offering a rigid three-dimensional scaffold for the precise orientation of functional groups. As the pharmaceutical industry increasingly embraces the principles of green chemistry, a critical evaluation of the environmental impact of synthetic routes to such key intermediates is paramount. This guide provides an in-depth comparison of two common synthetic pathways to this compound, focusing on their environmental performance through an analysis of reagents, catalysts, solvents, and key green chemistry metrics.
Route 1: The Two-Step Ketalization and Reduction Pathway
This widely utilized approach involves the initial formation of the ketal, 1,4-dioxaspiro[4.5]decan-8-one, from 1,4-cyclohexanedione and ethylene glycol, followed by the reduction of the ketone to the desired alcohol. The key variable in the environmental impact of this route lies in the choice of catalyst for the ketalization step.
Step 1a: Ketalization of 1,4-Cyclohexanedione - The Conventional Approach
The classical method for this ketalization employs a homogeneous acid catalyst, typically p-toluenesulfonic acid (p-TsOH), in a solvent capable of azeotropically removing water to drive the equilibrium towards the product.
Experimental Protocol:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 1,4-cyclohexanedione (1 equiv.), ethylene glycol (1.2 equiv.), and toluene (approx. 0.5 M solution).
-
Add a catalytic amount of p-toluenesulfonic acid (0.02 equiv.).
-
Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 1,4-dioxaspiro[4.5]decan-8-one can be purified by distillation or recrystallization.
Environmental Impact Analysis:
-
p-Toluenesulfonic Acid: This strong acid is corrosive and can cause severe skin and eye burns[1][2]. Its decomposition at high temperatures can produce toxic sulfur oxide fumes[3]. While effective, its use necessitates a neutralization step, generating salt waste.
-
Toluene: Toluene is a volatile organic compound (VOC) and a hazardous air pollutant[4][5]. It is flammable and poses health risks, including neurological damage with prolonged exposure[5][6]. The use of toluene contributes significantly to the process mass intensity and has a negative environmental impact[7][8].
Step 1b: Ketalization of 1,4-Cyclohexanedione - A Greener Alternative
A more environmentally benign approach to the ketalization step utilizes a solid acid catalyst, such as Amberlyst-15. This sulfonated polystyrene resin is a heterogeneous catalyst that can be easily recovered and reused, minimizing waste.
Experimental Protocol:
-
To a round-bottom flask, add 1,4-cyclohexanedione (1 equiv.), ethylene glycol (1.2 equiv.), and a suitable solvent (e.g., cyclohexane or a minimal amount of a high-boiling, greener solvent).
-
Add Amberlyst-15 resin (typically 10-20% by weight of the limiting reagent).
-
Heat the mixture to reflux with continuous stirring. Water can be removed using a Dean-Stark trap or by passing the vapor through a column of molecular sieves.
-
Monitor the reaction by TLC or GC until completion.
-
Cool the reaction mixture and separate the catalyst by simple filtration.
-
The catalyst can be washed with a solvent, dried, and reused.
-
The filtrate is concentrated under reduced pressure to yield the crude 1,4-dioxaspiro[4.5]decan-8-one, which can be purified as needed.
Environmental Impact Analysis:
-
Amberlyst-15: This solid acid catalyst is non-corrosive and can be easily separated from the reaction mixture, eliminating the need for a neutralization quench and reducing salt waste[9]. Its reusability significantly lowers the overall catalyst consumption and waste generation[10][11]. The thermal stability of Amberlyst-15 also allows for a wider range of reaction conditions[12].
-
Solvent Choice: This method offers more flexibility in solvent choice. While toluene can be used, less hazardous solvents like cyclohexane can also be employed. In some cases, the reaction can be run under solvent-free conditions, further improving its green profile.
Step 2: Reduction of 1,4-Dioxaspiro[4.5]decan-8-one
The final step in this route is the reduction of the ketone to the target alcohol. Sodium borohydride (NaBH₄) is a common and relatively mild reducing agent for this transformation.
Experimental Protocol:
-
Dissolve 1,4-dioxaspiro[4.5]decan-8-one (1 equiv.) in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride (1.2-1.5 equiv.) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude this compound.
-
Purification can be achieved by column chromatography or recrystallization.
Environmental Impact Analysis:
-
Sodium Borohydride: While less reactive and hazardous than lithium aluminum hydride, NaBH₄ still requires careful handling. It reacts with water to produce flammable hydrogen gas[13]. The workup generates borate salts as byproducts, which contribute to the waste stream.
-
Methanol: Methanol is a toxic and flammable solvent[2][3][14][15][16]. Exposure can lead to serious health effects, including blindness and damage to the central nervous system[3][14]. Its use should be minimized, and proper safety precautions are essential.
Comparative Analysis of Synthesis Routes
| Parameter | Route 1a (p-TsOH) | Route 1b (Amberlyst-15) |
| Catalyst | p-Toluenesulfonic acid | Amberlyst-15 |
| Catalyst Type | Homogeneous, corrosive | Heterogeneous, reusable |
| Catalyst Separation | Aqueous workup, neutralization | Simple filtration |
| Waste Generation | Salt waste from neutralization | Minimal catalyst waste |
| Solvent | Toluene (hazardous VOC) | More flexible, potentially greener solvents or solvent-free |
| Atom Economy (Ketalization) | ~86% | ~86% |
| E-Factor (Ketalization) | High (due to solvent and workup) | Lower (especially if solvent is minimized/recycled) |
| Overall Yield | Generally high | Generally high |
| Safety Concerns | Corrosive acid, flammable/toxic solvent | Flammable solvent (if used) |
Note on Green Metrics:
-
Atom Economy: This metric calculates the proportion of reactant atoms that are incorporated into the final product[17]. For the ketalization step, the atom economy is the same for both routes as the reactants and products are identical. The reduction step also has a high theoretical atom economy.
-
E-Factor (Environmental Factor): This metric is the ratio of the mass of waste to the mass of the product[17]. Route 1b with Amberlyst-15 is expected to have a significantly lower E-factor due to the reusability of the catalyst, the elimination of a neutralization step, and the potential for reduced solvent usage.
Visualizing the Synthetic Workflows
Caption: Workflow comparison of conventional vs. green ketalization routes.
Conclusion and Recommendations
Both synthetic routes described can effectively produce this compound. However, from an environmental and safety perspective, the pathway utilizing Amberlyst-15 as the ketalization catalyst (Route 1b) is demonstrably superior. The key advantages of the greener route include:
-
Elimination of a corrosive and hazardous homogeneous acid catalyst.
-
Facile catalyst recovery and reuse, leading to reduced waste and cost.
-
Avoidance of a neutralization step, which minimizes the generation of salt byproducts.
-
Greater flexibility in the choice of less hazardous solvents, with the potential for solvent-free conditions.
While the subsequent reduction with sodium borohydride is common to both pathways, further green improvements could be explored, such as catalytic transfer hydrogenation, to minimize the use of stoichiometric metal hydrides and their associated waste streams.
For researchers and drug development professionals committed to sustainable chemical synthesis, the adoption of heterogeneous, reusable catalysts like Amberlyst-15 for the preparation of key intermediates such as this compound represents a significant step towards minimizing the environmental footprint of pharmaceutical manufacturing.
References
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- New Jersey Department of Health. (2003, May). Hazard Substance Fact Sheet: p-Toluene Sulfonic Acid.
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A Senior Application Scientist's Guide to the Reproducible Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ol
For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis of key intermediates is paramount. 1,4-Dioxaspiro[4.5]decan-8-ol is a valuable building block in the synthesis of various biologically active molecules and materials. This guide provides an in-depth comparison of published synthesis protocols for this spiroketal alcohol, focusing on reproducibility, efficiency, and practical considerations. We will delve into the two primary synthetic routes to its precursor, 1,4-Dioxaspiro[4.5]decan-8-one, followed by its reduction to the target alcohol.
Introduction to this compound
This compound, with its characteristic spiroketal moiety, offers a rigid scaffold that is attractive for the design of novel therapeutics and functional materials. The presence of a hydroxyl group provides a handle for further functionalization, making it a versatile intermediate. The synthetic challenge lies in the selective manipulation of the two carbonyl groups of the readily available starting material, 1,4-cyclohexanedione.
Synthetic Strategies: An Overview
The synthesis of this compound is typically a two-step process, starting from 1,4-cyclohexanedione. The first and most critical step is the selective protection of one of the two ketone functionalities as a ketal. The resulting 1,4-Dioxaspiro[4.5]decan-8-one is then reduced to the desired alcohol.
Two principal strategies are employed for the synthesis of the key intermediate, 1,4-Dioxaspiro[4.5]decan-8-one:
-
Selective Monoketalization of 1,4-Cyclohexanedione: This is the most direct approach, involving the reaction of 1,4-cyclohexanedione with ethylene glycol in the presence of an acid catalyst. The challenge here is to prevent the formation of the diketal, 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane.
-
Selective Hydrolysis of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane: This method involves the formation of the diketal, which is then selectively hydrolyzed back to the monoketal. This can sometimes offer better control over the product distribution.
The overall synthetic workflow can be visualized as follows:
Figure 1: Overall synthetic workflow for this compound.
Protocol Comparison for 1,4-Dioxaspiro[4.5]decan-8-one Synthesis
The choice of method for preparing the intermediate ketone is critical for the overall efficiency of the synthesis. Below is a comparative analysis of representative protocols.
Protocol 1: Selective Monoketalization using an Ionic Liquid Catalyst
This protocol, adapted from a patent, describes a high-yielding synthesis of 1,4-Dioxaspiro[4.5]decan-8-one using an ionic liquid as a recyclable catalyst.[1]
Experimental Protocol:
-
To a 500 mL three-necked flask, add dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate (0.4 mol), ethylene glycol (0.44 mol), water (0.8 mol), 1-butyl-3-methylimidazolium hydrogen sulfate (0.8 mol), and 1-ethylimidazole tetrafluoroborate (0.2 mol).
-
Stir and heat the mixture. Low-boiling substances will begin to distill off.
-
After heating to 110°C, maintain the temperature for 1.5 hours.
-
Continue to heat the system, allowing more low-boiling substances to distill off, until the temperature reaches 132°C.
-
Maintain the reaction at 132°C for 4 hours.
-
Cool the mixture to 55°C and add 200 mL of toluene. Stir for 40 minutes.
-
Cool to 25°C and allow the layers to separate.
-
Separate the toluene layer. Extract the ionic liquid layer with an additional 100 mL of toluene.
-
Combine the toluene layers and concentrate by rotary evaporation to obtain the crude product.
-
Dissolve the crude product in 180 mL of hot heptane and pass it through a preheated (50°C) chromatography column packed with 30 g of silica gel (80-120 mesh).
-
Wash the column twice with 60 mL of hot heptane.
-
Combine the heptane fractions, cool, and allow the product to crystallize. Filter to obtain white crystals of 1,4-cyclohexanedione monoethylene glycol ketal.
Causality Behind Experimental Choices:
-
The use of an ionic liquid provides a non-volatile reaction medium and acts as a catalyst, which can be recycled.
-
The gradual heating and removal of low-boiling byproducts (likely water) drives the equilibrium towards product formation.
-
The workup with toluene allows for the extraction of the organic product from the ionic liquid.
-
The final purification by hot filtration through silica gel and crystallization from heptane ensures high purity of the final product.
Protocol 2: Selective Monoketalization using Methyl Triethyl Ammonium Chloride
This method, also from a patent, offers a simpler procedure using a quaternary ammonium salt as the catalyst.[2]
Experimental Protocol:
-
Add 19.7 g of methyl triethyl ammonium chloride to 62 g of ethylene glycol and heat to 50°C to obtain a colorless transparent liquid.
-
Add 11.2 g of 1,4-cyclohexanedione to the solution and react at 50°C for 1 hour.
-
After the reaction is complete, cool to room temperature.
-
Add 56 g of ether for extraction.
-
Separate the lower layer and evaporate the solvent to obtain a white solid.
Causality Behind Experimental Choices:
-
Ethylene glycol serves as both a reactant and a solvent, simplifying the reaction setup.
-
The use of a phase-transfer catalyst like methyl triethyl ammonium chloride can facilitate the reaction.
-
The lower reaction temperature (50°C) compared to Protocol 1 may offer better selectivity for the monoketal.
-
The straightforward extraction with ether simplifies the purification process, although the reported purity is slightly lower than in Protocol 1.
Protocol 3: Selective Hydrolysis of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane
This approach, detailed in a patent, involves the partial hydrolysis of the corresponding diketal.[3]
Experimental Protocol:
-
In a 100 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 60 mL of water, 6.0 g of a weakly acidic acrylic cation exchange resin (e.g., D113), and 3.0 g of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane.
-
Stir the reaction mixture at 70°C for 1.6 hours.
-
Filter off the resin.
-
Cool the reaction solution to room temperature.
-
Extract with toluene.
-
Evaporate the solvent from the toluene extract.
-
Crystallize the residue from 10 mL of petroleum ether (boiling range 60-90°C) to obtain the product.
Causality Behind Experimental Choices:
-
The use of a solid acid catalyst (cation exchange resin) simplifies catalyst removal by filtration and avoids the need for a neutralization step.
-
The reaction is performed in water, making it a more environmentally friendly process.
-
The reaction conditions (temperature and time) are optimized for the selective hydrolysis of one ketal group while leaving the other intact.
Data Comparison of 1,4-Dioxaspiro[4.5]decan-8-one Synthesis Protocols
| Parameter | Protocol 1 (Ionic Liquid)[1] | Protocol 2 (Quaternary Ammonium Salt)[2] | Protocol 3 (Selective Hydrolysis)[3] |
| Starting Material | Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate | 1,4-Cyclohexanedione | 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane |
| Catalyst | 1-butyl-3-methylimidazolium hydrogen sulfate & 1-ethylimidazole tetrafluoroborate | Methyl triethyl ammonium chloride | Weakly acidic acrylic cation exchange resin |
| Solvent | Ionic Liquid/Water | Ethylene Glycol | Water |
| Temperature | 110 - 132°C | 50°C | 70°C |
| Reaction Time | 5.5 hours | 1 hour | 1.6 hours |
| Reported Yield | 97.8% | 96.0% | 65% (one-time yield) |
| Purification | Column chromatography and crystallization | Extraction and solvent evaporation | Extraction and crystallization |
Final Step: Reduction to this compound
Once the key intermediate, 1,4-Dioxaspiro[4.5]decan-8-one, is obtained and purified, the final step is the reduction of the ketone to the corresponding alcohol. Sodium borohydride (NaBH₄) is a commonly used and effective reagent for this transformation due to its selectivity for ketones and aldehydes in the presence of other functional groups and its ease of handling.
Figure 2: General scheme for the reduction of 1,4-Dioxaspiro[4.5]decan-8-one.
Protocol 4: Sodium Borohydride Reduction
The following is a general yet reliable protocol for the reduction of ketones to alcohols using sodium borohydride.[4]
Experimental Protocol:
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-one in a suitable protic solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice-water bath.
-
Slowly add sodium borohydride (NaBH₄) in small portions to the stirred solution. A typical molar ratio of NaBH₄ to the ketone is 1:1 to 1.5:1. Note that one mole of NaBH₄ can theoretically reduce four moles of a ketone.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time (e.g., 30 minutes to 1 hour), and then allow it to warm to room temperature and stir for an additional period (e.g., 1-2 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding water or a dilute acid (e.g., 1 M HCl) to decompose the excess NaBH₄ and the borate esters.
-
Remove the organic solvent by rotary evaporation.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography or crystallization if necessary.
Causality Behind Experimental Choices:
-
Sodium borohydride is a mild and selective reducing agent, making it ideal for this transformation without affecting the ketal protecting group.
-
The use of a protic solvent like methanol or ethanol is compatible with NaBH₄ and helps to protonate the intermediate alkoxide.
-
The initial cooling of the reaction mixture helps to control the initial exothermic reaction.
-
The aqueous workup is necessary to quench the excess reducing agent and to hydrolyze the borate ester intermediates.
-
Standard extraction and drying procedures are used to isolate the final product.
Conclusion and Recommendations
The synthesis of this compound is a well-established process. For the preparation of the key intermediate, 1,4-Dioxaspiro[4.5]decan-8-one, the choice between selective monoketalization and selective hydrolysis will depend on the available starting materials, desired scale, and environmental considerations.
-
Protocol 1 offers a very high yield and a recyclable catalytic system, making it attractive for larger-scale synthesis, although it requires higher temperatures and a more involved workup.
-
Protocol 2 is a simpler and faster method with a high reported yield, suitable for smaller-scale preparations where ease of operation is a priority.
-
Protocol 3 is an interesting alternative if the diketal is readily available and offers a greener approach with an easily recyclable catalyst, although the reported one-time yield is lower.
The final reduction step to this compound is reliably achieved with sodium borohydride. Protocol 4 provides a general and robust procedure that can be readily implemented in most laboratory settings.
For any of these protocols, it is crucial for the researcher to carefully monitor the reaction progress by an appropriate analytical technique, such as TLC or GC-MS, to ensure complete conversion and to optimize reaction times. Proper characterization of the final product by NMR spectroscopy and comparison with literature data is essential to confirm its identity and purity.
References
-
PrepChem. Synthesis of this compound. Available from: [Link]
- Google Patents. Preparation method of 1, 4-cyclohexanedione monoethylene glycol ketal. CN106866870A.
-
ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Available from: [Link]
- Google Patents. Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one. CN1772747A.
- Google Patents. Preparation method of 1,4-cyclohexanedione monoketal. CN111763193A.
- Google Patents. New preparation process of 1, 4-cyclohexanedione monoethylene acetal. CN102746269A.
-
Wikipedia. 1,4-Cyclohexanedione. Available from: [Link]
-
Semantic Scholar. New preparation process of 1, 4-cyclohexanedione monoethylene acetal. Available from: [Link]
-
S. K. Science. NaBH4 Reduction of Ketone to Alcohol. Available from: [Link]
Sources
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 1,4-Dioxaspiro[4.5]decan-8-ol
For researchers, scientists, and drug development professionals, the unambiguous characterization of any chemical entity is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the structural elucidation and purity assessment of 1,4-Dioxaspiro[4.5]decan-8-ol, a valuable bifunctional synthetic intermediate. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.
Introduction to this compound and the Imperative of Analytical Rigor
This compound is a spiroketal alcohol with the molecular formula C₈H₁₄O₃. Its structure, featuring a protected ketone and a secondary alcohol on a cyclohexane ring, makes it a versatile building block in organic synthesis. The spiroketal moiety serves as a protecting group for a ketone, while the hydroxyl group offers a reactive site for further functionalization. The purity and structural integrity of this intermediate are critical, as any impurities or isomeric variations can have a profound impact on the outcome of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).
This guide will explore a multi-technique approach to the analytical validation of this compound, ensuring a comprehensive understanding of its identity, purity, and potential isomeric composition.
Core Analytical Techniques for Structural Elucidation
The primary spectroscopic techniques for the structural confirmation of an organic molecule like this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.
Expertise & Experience: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we expect to see distinct signals for the protons of the cyclohexane ring, the ethylene glycol protecting group, and the hydroxyl group.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆):
-
δ 1.36 - 1.52 (m, 4H)
-
δ 1.60 - 1.71 (m, 4H)
-
δ 3.55 (br s, 1H)
-
δ 3.76 - 3.86 (m, 4H)
-
δ 4.46 (d, J = 4.0 Hz, 1H)[1]
Trustworthiness: To ensure the reliability of the ¹H NMR data, a well-defined experimental protocol is crucial. This includes proper sample preparation, instrument calibration, and data processing.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with hydroxyl groups as it allows for the observation of the exchangeable OH proton.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
-
Filter the solution through a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup & Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum using a calibrated 90° pulse. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Expertise & Experience: The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment. For this compound, we expect to see signals for the spiroketal carbon, the carbons of the cyclohexane ring, and the carbons of the ethylene glycol moiety. The chemical shift of the spiroketal carbon is particularly diagnostic, typically appearing in the range of 90-110 ppm.
Trustworthiness: Similar to ¹H NMR, a standardized protocol ensures the reliability of the ¹³C NMR data.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation:
-
A slightly more concentrated sample (20-50 mg in 0.7 mL of solvent) is often required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Instrument Setup & Acquisition:
-
Use a standard proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon.
-
A longer acquisition time and a greater number of scans are typically necessary compared to ¹H NMR.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum.
-
Calibrate the chemical shift scale using the solvent peak as an internal reference (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For this compound, we expect to see characteristic absorption bands for the O-H stretch of the alcohol, C-O stretches of the alcohol and the ketal, and C-H stretches of the alkane backbone.
Expected IR Absorptions:
-
O-H stretch: A strong, broad band in the region of 3600-3200 cm⁻¹.
-
C-H stretch (sp³): Medium to strong bands just below 3000 cm⁻¹.
-
C-O stretch: Strong bands in the fingerprint region, typically between 1200-1000 cm⁻¹, corresponding to the alcohol and the ketal C-O bonds.
Trustworthiness: A background spectrum should always be run to subtract atmospheric H₂O and CO₂ absorptions, ensuring that the observed peaks are from the sample.
Experimental Protocol: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation:
-
Place a small drop of the liquid this compound directly onto the ATR crystal.
-
-
Instrument Setup & Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. A sufficient number of scans (e.g., 16 or 32) should be co-added to obtain a good quality spectrum.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Expertise & Experience: Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. For this compound (MW: 158.19 g/mol ), we would expect to see a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) depending on the ionization technique used.
Expected Fragmentation:
-
Loss of a water molecule (H₂O) from the alcohol.
-
Cleavage of the cyclohexane ring.
-
Fragmentation of the dioxolane ring.
Trustworthiness: Calibration of the mass spectrometer with a known standard is essential for accurate mass determination.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
-
Instrument Setup & Acquisition:
-
GC: Use a suitable capillary column (e.g., a non-polar DB-5ms or a mid-polar DB-17ms). Set an appropriate temperature program to ensure good separation from any impurities.
-
MS: Use Electron Ionization (EI) at 70 eV. Set the mass range to scan from m/z 40 to 200.
-
-
Data Processing:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and analyze the fragmentation pattern.
-
Quantitative Analysis and Purity Determination: A Comparative Approach
While the spectroscopic techniques discussed above are excellent for structural identification, a different set of methods is often employed for accurate quantitative analysis and purity determination.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Expertise & Experience: GC-FID is a robust and widely used technique for the quantitative analysis of volatile and thermally stable compounds. The flame ionization detector provides a response that is proportional to the mass of carbon in the analyte, making it a reliable method for purity assessment when calibrated appropriately. A Certificate of Analysis for this compound reported a purity of 99.80% by GC.
Strengths:
-
High resolution and sensitivity.
-
Excellent quantitative performance.
-
Well-established and robust technology.
Limitations:
-
Requires the analyte to be volatile and thermally stable.
-
Does not provide structural information (unlike GC-MS).
Experimental Protocol: Quantitative GC-FID Analysis
-
Standard and Sample Preparation:
-
Prepare a stock solution of a certified reference standard of this compound at a known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample for analysis at a concentration that falls within the calibration range.
-
An internal standard can be used to improve precision.
-
-
Instrument Setup & Acquisition:
-
Use the same GC conditions as for GC-MS, but with an FID detector.
-
Inject the calibration standards and the sample.
-
-
Data Processing:
-
Integrate the peak area of this compound in each chromatogram.
-
Construct a calibration curve by plotting peak area versus concentration for the standards.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
Purity can be calculated using the area percent method, assuming all components have a similar response factor, or more accurately using a corrected area percent method with relative response factors.
-
Quantitative NMR (qNMR)
Expertise & Experience: qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[2][3] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making it an inherently quantitative technique.[2]
Strengths:
-
Primary analytical method.
-
Does not require an identical reference standard for the analyte.
-
Provides structural information simultaneously.
-
Non-destructive.
Limitations:
-
Lower sensitivity compared to chromatographic methods.
-
Requires careful selection of an internal standard that does not have overlapping signals with the analyte.
Experimental Protocol: qNMR for Purity Determination
-
Sample and Standard Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) with a known purity. The standard should be stable, non-volatile, and have signals that are well-resolved from the analyte signals.
-
Dissolve both the sample and the internal standard in the same vial with a known volume of deuterated solvent.
-
-
Instrument Setup & Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).
-
-
Data Processing:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
High-Performance Liquid Chromatography (HPLC) with UV/Vis or Charged Aerosol Detection (CAD)
Expertise & Experience: HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not volatile enough for GC. For this compound, which lacks a strong UV chromophore, detection can be challenging. Derivatization to introduce a UV-active moiety or the use of a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) would be necessary.
Strengths:
-
Applicable to a wide range of compounds.
-
High resolution and sensitivity.
-
Well-suited for stability-indicating assays.
Limitations:
-
Requires a suitable chromophore for UV detection or a universal detector.
-
Universal detectors can have non-linear responses.
Alternative and Complementary Analytical Techniques
A comprehensive analytical cross-validation should also consider techniques that can provide orthogonal information.
Chiral Chromatography
Expertise & Experience: The spiro carbon in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. Chiral chromatography, either by GC or HPLC, is essential to separate and quantify these enantiomers. This is particularly important in drug development, where different enantiomers can have different pharmacological activities.
Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC is a thermal analysis technique that can be used to determine the purity of highly pure, crystalline substances. It measures the heat flow into or out of a sample as a function of temperature. The presence of impurities typically lowers and broadens the melting point, and this can be used to calculate the mole percent of impurity.
Data Presentation and Comparison
| Analytical Technique | Information Provided | Strengths | Limitations | Application to this compound |
| ¹H NMR | Proton environment, connectivity | Detailed structural information | Lower sensitivity, can have overlapping signals | Essential for structural confirmation |
| ¹³C NMR | Carbon skeleton | Unambiguous carbon count | Lower sensitivity, long acquisition times | Confirms carbon framework and spiroketal presence |
| FT-IR | Functional groups | Fast, non-destructive | Limited structural information | Confirms presence of OH and C-O bonds |
| GC-MS | Molecular weight, fragmentation | High sensitivity, structural info | Requires volatility and thermal stability | Ideal for identification and impurity profiling |
| GC-FID | Quantitative purity | High precision and accuracy | Requires volatility, no structural info | Gold standard for routine purity testing |
| qNMR | Absolute purity, structure | Primary method, no specific standard needed | Lower sensitivity, requires careful setup | Excellent for reference standard characterization |
| HPLC-UV/CAD | Purity, non-volatile impurities | Versatile, high resolution | Requires chromophore or universal detector | Suitable for stability studies with appropriate detection |
| Chiral Chromatography | Enantiomeric purity | Separates enantiomers | Requires specific chiral stationary phase | Necessary to determine enantiomeric excess |
| DSC | Purity of crystalline solids | High accuracy for pure compounds | Only for crystalline solids, insensitive to some impurities | Can provide an orthogonal measure of purity |
Visualizing the Analytical Workflow
Caption: An integrated workflow for the comprehensive analytical validation of this compound.
Conclusion
The cross-validation of analytical data for this compound requires a multi-faceted approach. No single technique can provide all the necessary information to fully characterize this molecule. By combining the structural insights from NMR, IR, and MS with the quantitative power of GC-FID, qNMR, and HPLC, and considering specialized techniques like chiral chromatography and DSC, a complete and reliable analytical profile can be established. This rigorous approach to analytical science is the bedrock of robust drug development and ensures the quality and safety of pharmaceutical products.
References
-
Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative ¹H NMR: development and potential of a method for natural products analysis. Journal of Natural Products, 70(3), 452-461. [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decan-8-ol. National Center for Biotechnology Information. [Link]
-
iChemical. (n.d.). This compound, CAS No. 22428-87-1. [Link]
Sources
The Spirocyclic Scaffold: A Comparative Review of 1,4-Dioxaspiro[4.5]decan-8-ol in Modern Drug Discovery
Introduction: The Strategic Advantage of Rigid Scaffolds
In the intricate world of drug design, the three-dimensional architecture of a molecule is paramount to its biological activity. Rigid scaffolds, which limit the conformational flexibility of a molecule, have emerged as a powerful tool for medicinal chemists.[1] By pre-organizing key pharmacophoric features in a defined spatial arrangement, these scaffolds can enhance binding affinity and selectivity for a specific biological target. The 1,4-dioxaspiro[4.5]decane framework, a prominent example of a spirocyclic scaffold, has garnered significant attention for its ability to impart this desirable rigidity, leading to the development of potent and selective therapeutic agents.[2] This guide will focus on the applications of a key derivative, 1,4-Dioxaspiro[4.5]decan-8-ol, and its precursor, 1,4-Dioxaspiro[4.5]decan-8-one, in the synthesis of biologically active molecules.
The Privileged Spiroketal Motif
The spiroketal unit is a recurring motif in a diverse range of biologically active natural products, including antibiotics, antifungals, and antiparasitics.[3] This prevalence in nature underscores its evolutionary selection as a stable and functionally advantageous structural element. The conformational rigidity of the spiroketal system is crucial for its interaction with biological targets, such as enzymes and receptors.[3] This inherent rigidity makes the 1,4-dioxaspiro[4.5]decane system an excellent starting point for the design of novel therapeutics.
Synthesis of the Core Scaffold: this compound
The primary synthetic precursor to this compound is its corresponding ketone, 1,4-Dioxaspiro[4.5]decan-8-one. This key intermediate is most commonly prepared through the mono-ketalization of 1,4-cyclohexanedione with ethylene glycol.[3] This straightforward and efficient reaction provides the foundational spirocyclic framework.
Experimental Protocol: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
A common method for the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one involves the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in an acidic solution.[4] An optimized procedure using acetic acid as the catalyst has been shown to significantly increase the yield and reduce the reaction time compared to previous methods.[4]
Materials:
-
1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane
-
Acetic acid (HAc)
-
Water (H2O)
-
Toluene
-
Heptane
-
Silica gel (80-120 mesh)
Procedure:
-
In a suitable reaction vessel, prepare a solution of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in a mixture of acetic acid and water (5:1 volume ratio) at a concentration of 0.5 g/mL.
-
Heat the reaction mixture to 65°C and maintain this temperature for approximately 11 minutes.
-
After the reaction is complete, cool the mixture to 55°C and add 200 mL of toluene. Stir for 40 minutes.
-
Cool the mixture to 25°C and allow the layers to separate.
-
Extract the aqueous layer with an additional 100 mL of toluene.
-
Combine the organic layers and concentrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in 180 mL of hot heptane and pass it through a preheated (50°C) chromatography column packed with 30g of silica gel.
-
Wash the column with 60 mL of hot heptane twice.
-
Combine the heptane fractions, cool, and allow the product to crystallize.
-
Filter the crystals to obtain pure 1,4-Dioxaspiro[4.5]decan-8-one. This optimized protocol can achieve a chromatographic yield of up to 80%.[4]
Experimental Protocol: Reduction to this compound
The reduction of the ketone to the corresponding alcohol is a standard transformation, readily achieved with common reducing agents such as sodium borohydride.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Methanol
-
Sodium borohydride (NaBH4)
-
Dichloromethane
-
3 M Sodium hydroxide solution
-
Water
Procedure:
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-one in methanol in a suitable flask.
-
Cool the solution in an ice-water bath.
-
Carefully add sodium borohydride portion-wise to the stirred solution.
-
After the initial vigorous bubbling subsides (approximately 5 minutes), remove the ice-water bath and continue stirring at room temperature for 20 minutes.
-
Pour the reaction mixture into a separatory funnel.
-
Rinse the reaction flask with dichloromethane and add it to the separatory funnel, followed by water and 3 M sodium hydroxide solution to decompose the borate salts.
-
Extract the aqueous layer with two additional portions of dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[5]
Applications in Drug Discovery: A Comparative Analysis
The rigid 1,4-dioxaspiro[4.5]decane scaffold has proven to be a valuable component in the design of ligands for several important biological targets. Below, we compare its application in the development of sigma-1 receptor ligands and antiviral agents.
Case Study 1: Sigma-1 Receptor Ligands
The sigma-1 receptor is a chaperone protein involved in a variety of cellular functions and is a target for the treatment of neurodegenerative diseases, pain, and cancer.[6] The development of selective sigma-1 receptor ligands is an active area of research.
The introduction of a spirocyclic center into ligand design is a strategy to rigidify flexible side chains and enhance interaction with the binding site.[2] This approach has been successfully employed in the development of potent and selective sigma-1 receptor ligands. For instance, spirocyclic hydroxymethyl piperidines derived from the 1,4-dioxaspiro[4.5]decane framework have shown low nanomolar affinity for the sigma-1 receptor.[2]
Comparative Data: Spirocyclic vs. Acyclic Scaffolds in Sigma-1 Ligand Design
| Compound Type | Scaffold | Key Structural Feature | σ1 Receptor Affinity (Ki, nM) | Selectivity over σ2 Receptor | Reference |
| Spirocyclic Ligand | 1,4-Dioxa-8-azaspiro[4.5]decane | Rigid spirocyclic core | 5.4 ± 0.4 | 30-fold | [5] |
| Spirocyclic Ligand | Spirocyclic hydroxymethyl piperidine | Rigid spirocyclic core | 3.6 | High | [2] |
| Acyclic-like Ligand | N-substituted normetazocine | Flexible N-substituent | 27.5 ± 8.1 | High | [7] |
The data suggests that the incorporation of a rigid spirocyclic scaffold can lead to high-affinity ligands. The defined three-dimensional orientation of substituents on the spirocycle allows for optimized interactions within the predominantly hydrophobic ligand-binding pocket of the sigma-1 receptor.[2][8]
Case Study 2: Antiviral Agents
The 1-thia-4-azaspiro[4.5]decan-3-one scaffold, a close analog of the 1,4-dioxaspiro[4.5]decane system, has been identified as a versatile chemical structure for the development of antiviral drugs. A series of these compounds have been synthesized and evaluated for their activity against human coronavirus 229E.[9]
Comparative Data: Structure-Activity Relationship of Spirocyclic Antiviral Agents
| Compound | R1 Substituent | R Substituent | EC50 (µM) against HCoV-229E | Reference |
| 8j | Methyl | H | No activity | [10] |
| 8k | Methyl | 4-methyl | 28 | [10] |
| 8l | Methyl | 4-ethyl | 18 | [10] |
| 8m | Methyl | 4-propyl | 8.1 | [10] |
| 8n | Methyl | 4-tert-butyl | 5.5 | [9][10] |
| 8p | Methyl | 4-phenyl | Not specified | [10] |
The results clearly demonstrate a structure-activity relationship where the antiviral activity is dependent on the bulkiness of the C-8 substituent of the azaspiro[4.5]decane ring.[10] This highlights the importance of the three-dimensional shape of the spirocyclic scaffold in mediating the antiviral effect. The most active compound, 8n , with an EC50 value of 5.5 µM, is comparable to the known coronavirus inhibitor K22.[9]
Conclusion and Future Perspectives
This compound and its derivatives represent a valuable class of building blocks for the synthesis of complex, biologically active molecules. The inherent rigidity of the spirocyclic scaffold provides a distinct advantage in drug design, enabling the precise positioning of functional groups for optimal interaction with biological targets. The successful application of this scaffold in the development of high-affinity sigma-1 receptor ligands and potent antiviral agents underscores its potential in medicinal chemistry.
Future research in this area will likely focus on the further exploration of the chemical space around the 1,4-dioxaspiro[4.5]decane core. The development of novel synthetic methodologies to introduce diverse functionalities onto the spirocyclic framework will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and selectivity. As our understanding of the structural requirements for potent biological activity continues to grow, the strategic use of rigid scaffolds like this compound will remain a cornerstone of modern drug discovery.
References
Sources
- 1. Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Synthesis and structure-affinity relationships of spirocyclic σ1 receptor ligands with tetrahydropyran scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1,4-Dioxaspiro[4.5]decan-8-ol
This guide provides essential safety and logistical information for the proper disposal of 1,4-Dioxaspiro[4.5]decan-8-ol (CAS No. 22428-87-1). As laboratory professionals, our responsibility extends beyond the synthesis and analysis of compounds; it includes ensuring that all chemical waste is managed safely and in accordance with environmental regulations. This document offers a procedural framework grounded in established safety protocols and regulatory standards to build a culture of safety and trust within your laboratory.
Section 1: Hazard Assessment and Waste Characterization
The foundational step in any chemical disposal procedure is a thorough understanding of the substance's hazards. This not only ensures personal safety but is also a legal requirement for the waste generator.
1.1 Inherent Hazards of this compound
This compound is an organic compound whose primary hazards are related to irritation and potential toxicity.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, its key hazard statements include:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Some suppliers also report classifications of H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled), indicating a need for caution via all routes of exposure.[1] This compound is a viscous, colorless liquid and is incompatible with strong oxidizing agents, acids, bases, and reducing agents.[3][4][5]
1.2 Regulatory Waste Classification: The Generator's Responsibility
Under the Resource Conservation and Recovery Act (RCRA), the primary federal law in the United States governing the disposal of solid and hazardous waste, the entity generating the waste is legally responsible for determining if it is hazardous.[6][7] This process is known as "waste characterization."
To classify waste this compound, you must determine if it meets any of the four characteristics of hazardous waste as defined in Title 40 of the Code of Federal Regulations (CFR) Part 261.[7][8]
-
Ignitability (D001): Does the liquid have a flash point below 60°C (140°F)? While many alcohols are ignitable, the specific flash point for this compound is not consistently reported and must be confirmed from the supplier-specific Safety Data Sheet (SDS) or internal testing. Alcohol-based wastes are often considered D001 hazardous waste.[9]
-
Corrosivity (D002): Is it aqueous with a pH ≤ 2 or ≥ 12.5? This is unlikely for the pure compound but must be considered for solutions.
-
Reactivity (D003): Is it unstable, reactive with water, or capable of detonation? Based on available data, this is not a primary hazard, but it is incompatible with strong oxidizing agents.[4]
-
Toxicity (D004-D043): Does it contain contaminants at concentrations at or above the regulatory limits?
For most laboratories, waste this compound, especially when mixed with common flammable organic solvents, will be classified as ignitable hazardous waste (D001) . All waste determinations must be documented.
| Property | Value / Classification | Source |
| CAS Number | 22428-87-1 | [1] |
| Molecular Formula | C₈H₁₄O₃ | [1][10] |
| Molecular Weight | 158.19 g/mol | [1] |
| Physical Form | Viscous Liquid | [5] |
| GHS Hazard Codes | H315, H319, H335 | [2] |
| Potential RCRA Code | D001 (Ignitable Waste) | [9] |
Section 2: Personal Protective Equipment (PPE) and Safety Precautions
Handling chemical waste requires adherence to stringent safety protocols to prevent personal exposure.[11][12]
-
Eye Protection: Always wear chemical splash goggles that meet ANSI Z87.1 standards.[12][13]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.[11][14]
-
Body Protection: A flame-resistant laboratory coat should be worn to protect skin and clothing. Ensure shoes fully cover the feet.[13][14]
-
Ventilation: All handling and transfer of this compound waste should be conducted inside a certified chemical fume hood to minimize inhalation of vapors.[3][14]
Section 3: Step-by-Step Disposal Protocol
This protocol outlines the cradle-to-grave management of this compound waste within a laboratory setting, leading up to its transfer to a licensed disposal facility.
Step 1: Waste Segregation Do not mix incompatible waste streams. This compound waste should be collected in a container designated for non-halogenated organic solvents. Avoid mixing it with strong acids, bases, or oxidizing agents.[4][11]
Step 2: Container Selection Use a designated hazardous waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid. Typically, this will be a high-density polyethylene (HDPE) or glass container. Ensure the container is clean and dry before the first addition of waste.[11]
Step 3: Waste Accumulation and Labeling
-
Labeling: The moment the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (e.g., "Waste this compound in Methanol"). Do not use abbreviations or formulas.
-
The specific hazard characteristics (e.g., "Ignitable," "Irritant").
-
The date on which waste was first added (the "accumulation start date").
-
-
Collection: Add waste to the container using a funnel to prevent spills. Keep the container closed at all times except when adding waste.
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be at or near the point of generation and under the control of the operator.
Step 4: Arranging for Disposal
-
Full Containers: Once the waste container is full (leave ~10% headspace for expansion), seal it tightly and arrange for its transfer to your institution's central Hazardous Waste Storage Area.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Documentation: Your EHS office will manage the official hazardous waste manifest, a legal document that tracks the waste from your facility to its final treatment, storage, and disposal facility (TSDF).[7]
The entire disposal process is governed by the EPA's RCRA regulations, which are designed to protect human health and the environment.[8][15]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
-
PubChem. 1,4-Dioxaspiro(4.5)decan-8-ol. National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency. RCRA Management of Excess Alcohol-based Hand Sanitizer. EPA. [Link]
-
Chemistry For Everyone. What Regulations Govern Hazardous Waste Management? YouTube. [Link]
-
Generic Safety Data Sheet. 1,4-dioxaspiro[4.5]decan-8-one Safety Data Sheet.[Link] (Note: This is for a closely related ketone, illustrating general handling principles for this chemical class).
-
U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. EPA. [Link]
-
U.S. Environmental Protection Agency. Waste, Chemical, and Cleanup Enforcement. EPA. [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. EPA. [Link]
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U.S. Environmental Protection Agency. Hazardous Waste. EPA. [Link]
-
PubChem. 1,4-Dioxaspiro[4.5]decan-8-one. National Center for Biotechnology Information. [Link]
-
K&L Gates. EPA's Reinterpretation of the RCRA Industrial Ethyl Alcohol Exemption. HUB. [Link]
-
Mitchell Williams Law. RCRA Guidance/Alcohol-Based Hand Sanitizers: U.S. Environmental Protection Agency Addresses Options for Repurposing/Recycling.[Link]
-
U.S. Environmental Protection Agency. Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. EPA. [Link]
-
Solubility of Things. Safety and Handling of Organic Compounds in the Lab.[Link]
-
U.S. Environmental Protection Agency. Reinterpretation of the Industrial Ethyl Alcohol Exemption to Allow for the Reclamation of Hand Sanitizer. EPA. [Link]
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LibreTexts. Safety Guidelines | Organic Chemistry I Lab.[Link]
-
HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances.[Link]
-
CSU Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory.[Link]
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A Researcher's Guide to the Safe Handling of 1,4-Dioxaspiro[4.5]decan-8-ol
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Among these, 1,4-Dioxaspiro[4.5]decan-8-ol, a versatile building block, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive, experience-driven framework for the safe use, storage, and disposal of this compound, moving beyond mere procedural steps to explain the rationale behind each critical safety measure.
Understanding the Hazard Profile of this compound
Before any laboratory work commences, a thorough understanding of the potential hazards associated with this compound is paramount. This compound is classified with the following hazards:
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3]
-
Harmful if Swallowed: Ingestion can be harmful to health.[1]
These classifications necessitate a stringent approach to personal protective equipment and handling protocols to mitigate exposure risks.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table summarizes the required PPE, with detailed explanations to follow.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves | Provides a suitable barrier against skin contact. Always inspect gloves for tears or punctures before use.[4] |
| Eye Protection | Chemical safety goggles | Offers protection against splashes and airborne particles, which can cause serious eye irritation.[3][4] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Minimizes the risk of inhaling vapors or aerosols that can cause respiratory irritation.[2][3] |
The Causality Behind PPE Choices
-
Nitrile Gloves: While other glove materials exist, nitrile offers a good balance of chemical resistance and dexterity for handling this specific compound. It is crucial to adhere to the manufacturer's guidelines regarding breakthrough time and to change gloves immediately if contamination is suspected.[4]
-
Chemical Safety Goggles vs. Safety Glasses: Standard safety glasses are insufficient as they do not provide a seal around the eyes, leaving them vulnerable to splashes. Chemical safety goggles are essential to prevent any contact with this eye irritant.[4]
-
The Importance of a Fume Hood: The potential for respiratory irritation underscores the need for handling this compound in a chemical fume hood.[2] This engineering control is the most effective way to capture and exhaust vapors, protecting the user's respiratory system.
Procedural Guidance: A Step-by-Step Approach to Safe Handling
The following workflow provides a systematic approach to handling this compound, from initial preparation to final disposal, ensuring safety at every stage.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Step-by-Step Handling
-
Pre-Experiment Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.[3][4][5][6]
-
Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[7][8]
-
Prepare your designated work area, preferably within a certified chemical fume hood, by clearing it of any unnecessary items.[8]
-
-
Donning Personal Protective Equipment:
-
Handling and Dispensing:
-
When handling the primary container, do so with care to avoid dropping it.
-
Use a clean spatula or appropriate dispensing tool to transfer the chemical. Avoid creating dust or aerosols.[3]
-
Immediately and securely recap the primary container after dispensing.[9]
-
Conduct all manipulations of the open chemical within the fume hood.[2]
-
-
Post-Experiment Cleanup:
-
Decontaminate all glassware and equipment that came into contact with the chemical using an appropriate solvent.
-
Wipe down the work surface within the fume hood.
-
Operational and Disposal Plans: A Self-Validating System
A robust safety protocol extends beyond handling to include comprehensive plans for storage and disposal.
Storage
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[3][4]
-
Keep it away from incompatible materials such as strong oxidizing agents.[3][4]
-
Some sources suggest storage in a refrigerator.[5]
Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and further contamination.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Containment: For small spills, use an inert absorbent material to contain the substance.
-
Cleanup: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated, labeled waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.
Disposal
-
All waste containing this compound, including empty containers and contaminated materials, must be disposed of as hazardous chemical waste.[2][3]
-
Adhere strictly to your institution's and local regulations for hazardous waste disposal. Do not pour this chemical down the drain.[2][8]
By integrating these detailed safety protocols and understanding the rationale behind them, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific excellence.
References
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 1,4-dioxaspiro[4.5]decan-8-one.
- PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decan-8-ol. National Center for Biotechnology Information.
- Sigma-Aldrich. (n.d.). This compound.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 1,4-Dioxaspiro[4.5]decane-2-methanamine.
- Fisher Scientific. (n.d.). Safety Data Sheet: this compound.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound.
- Organic Chemistry I Lab. (n.d.). Safety Guidelines.
- National Institutes of Health, Office of Research Services. (n.d.). Safe Laboratory Practices & Procedures.
- Lab Safety Rules and Guidelines. (2025, November 27).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
